molecular formula C28H45NO5S B1674695 Lefamulin CAS No. 1061337-51-6

Lefamulin

Cat. No.: B1674695
CAS No.: 1061337-51-6
M. Wt: 507.7 g/mol
InChI Key: KPVIXBKIJXZQJX-CSOZIWFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lefamulin (also known as BC-3781) is a first-in-class, semi-synthetic pleuromutilin antibiotic approved for human treatment of community-acquired bacterial pneumonia (CABP) and is now available for research applications . This product is provided exclusively For Research Use Only (RUO) and is strictly not for human consumption or therapeutic use. This compound exerts its antibacterial effect through a novel mechanism of action, selectively inhibiting bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome . Its binding involves the formation of four hydrogen bonds and other interactions at the A- and P-sites of the PTC, resulting in an induced fit that tightly closes the binding pocket and effectively prevents peptide bond formation . This unique mechanism is associated with a low probability of cross-resistance with other antimicrobial classes, such as macrolides, lincosamides, and oxazolidinones, making it a valuable tool for studying multi-drug resistant pathogens . In vitro, this compound exhibits potent antibacterial activity against a broad spectrum of Gram-positive organisms and atypical pathogens commonly associated with respiratory tract and skin infections . Its research spectrum includes key pathogens such as Streptococcus pneumoniae (including multidrug-resistant isolates), Staphylococcus aureus (methicillin-susceptible and methicillin-resistant strains), and fastidious Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis . It also demonstrates potent activity against atypical respiratory pathogens such as Mycoplasma pneumoniae , Chlamydophila pneumoniae , and Legionella pneumophila , as well as against Enterococcus faecium (including vancomycin-resistant strains) . Furthermore, research has shown its potential utility against organisms like Neisseria gonorrhoeae and Mycoplasma genitalium . Key features for researchers include its availability in both intravenous and oral formulations, which facilitates flexible dosing in various experimental models . Preclinical studies indicate that this compound achieves significant concentration in lung tissue and epithelial lining fluid, supporting its research application in models of pulmonary infections .

Properties

Key on ui mechanism of action

Lefamulin inhibits prokaryotic ribosomal protein synthesis via its binding to the peptidyl transferase center (PTC) of the ribosomal bacterial 50S subunit. It inhibits protein translation through binding to both the A and P sites of the PTC via four hydrogen bonds, resulting in the interruption of peptide bond formation. Lefamulin's tricyclic mutilin core is the common moiety for binding of all members of its drug class, the pleuromutilins. Although the tricyclic motilin core doesn’t form any hydrogen bonds with the PTC nucleotides, it is stabilized or anchored by hydrophobic and Van der Waals interactions. Lefamulin exerts a selective inhibition of protein translation in eukaryotes, however, does not affect ribosomal translation of eukaryotes. Lefamulin demonstrates a unique induced-fit type of action that closes the binding pocket within a ribosome, conferring close contact of the drug to its target, therefore improving therapeutic efficacy. Because of its mechanism of action that differs from that of other antimicrobials, cross-resistance to other antibiotic classes is less likely.

CAS No.

1061337-51-6

Molecular Formula

C28H45NO5S

Molecular Weight

507.7 g/mol

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate

InChI

InChI=1S/C28H45NO5S/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3/t16?,17-,18+,20+,21+,22+,24-,25-,26+,27-,28-/m0/s1

InChI Key

KPVIXBKIJXZQJX-CSOZIWFHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@](C[C@H]([C@]2([C@H]3[C@@]1(CCC2C)CCC3=O)C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)(C)C=C)O

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C

Appearance

Solid powder

boiling_point

618.6±55.0

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BC-3781;  BC 3781;  BC3781;  Lefamulin;  Xenleta

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Lefamulin on the Bacterial Ribosome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanism by which lefamulin, a first-in-class pleuromutilin antibiotic, inhibits bacterial protein synthesis. It details the antibiotic's interaction with the bacterial ribosome, presents quantitative data on its efficacy, outlines key experimental methodologies, and provides visual representations of the core processes.

Core Mechanism: Inhibition of the Peptidyl Transferase Center

This compound exerts its bacteriostatic effect by targeting the bacterial 50S ribosomal subunit, a critical component of the protein synthesis machinery.[1][2][3] Its mechanism is distinct from many other ribosome-targeting antibiotics, which contributes to its low potential for cross-resistance.[4][5][6]

Binding Site and Molecular Interactions

This compound binds to the peptidyl transferase center (PTC) of the 50S subunit, a highly conserved region responsible for catalyzing peptide bond formation.[1][4][5][7] The binding site is located at the intersection of the aminoacyl (A) and peptidyl (P) sites, where transfer RNA (tRNA) molecules normally bind.[7][8][9]

The binding is characterized by a dual-site interaction:

  • Tricyclic Mutilin Core: This core structure is essential for antimicrobial activity and binds within a hydrophobic pocket of the 23S rRNA near the A-site.[4][10] It is anchored by hydrophobic and van der Waals interactions.[7][10]

  • C14 Side Chain: A 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate side chain extends from the mutilin core into the P-site.[4][8] This extension is crucial for the potent inhibitory effect and the unique binding mode.

Structural studies have revealed that this compound forms multiple hydrogen bonds with key nucleotides of the 23S rRNA, further stabilizing its position within the PTC.[5][7][10][11] This precise positioning physically obstructs the correct placement of the 3'-CCA ends of tRNA molecules in both the A and P sites.[6][8][9]

The "Induced Fit" Model and Inhibition of Peptidyl Transfer

This compound's interaction with the ribosome is best described by an "induced fit" mechanism.[4][5][7] Upon binding, this compound causes a conformational change in the PTC nucleotides, which shift to tighten the binding pocket around the drug molecule.[5] This tight binding sterically prevents the accommodation of tRNA, thereby inhibiting peptide bond formation and halting protein elongation.[1][7][10][12] Once the elongation process has begun, this compound is considered ineffective.[10][12]

G cluster_ribosome 50S Ribosomal Subunit cluster_this compound This compound Molecule cluster_inhibition Inhibition Pathway PTC Peptidyl Transferase Center (PTC) A_Site A-Site PTC->A_Site P_Site P-Site PTC->P_Site E_Site E-Site This compound This compound Mutilin_Core Tricyclic Mutilin Core This compound->Mutilin_Core C14_Side_Chain C14 Side Chain This compound->C14_Side_Chain Binding This compound binds to PTC (Induced Fit) This compound->Binding Initiates Mutilin_Core->A_Site Binds to hydrophobic pocket C14_Side_Chain->P_Site Extends into Obstruction Steric Obstruction of A- and P-sites Binding->Obstruction tRNA_Block Prevents correct positioning of tRNA Obstruction->tRNA_Block Peptide_Block Inhibition of Peptide Bond Formation tRNA_Block->Peptide_Block Protein_Halt Protein Synthesis Arrested Peptide_Block->Protein_Halt

Figure 1: Logical flow of this compound's mechanism of action on the 50S ribosome.

Quantitative Data on this compound Activity

This compound's potent activity is demonstrated by its low minimum inhibitory concentrations (MIC) against a wide range of pathogens and its effective inhibition of in vitro protein synthesis.

In Vitro Antibacterial Activity

The following table summarizes the MIC values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of clinical isolates for key community-acquired bacterial pneumonia (CABP) pathogens.

PathogenNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Streptococcus pneumoniae8220.120.25[13]
Penicillin-Resistant S. pneumoniae-0.1250.125[9][14]
Staphylococcus aureus (all)12730.060.12[15]
Methicillin-Resistant S. aureus (MRSA)4020.060.12[15]
Haemophilus influenzae-0.5 - 11[9][14]
Moraxella catarrhalis-0.250.25[14]
Mycoplasma pneumoniae-0.030.03[14]

Table 1: Summary of this compound In Vitro Activity (MIC₅₀/₉₀) Against Key Respiratory Pathogens.

In Vitro Translation Inhibition

This compound's direct impact on ribosomal function is quantified by its 50% inhibitory concentration (IC₅₀) in cell-free translation assays.

Assay SystemAntibioticIC₅₀ (µg/mL)Reference
S. aureus cell-free transcription-translationThis compound0.02[16]
S. aureus cell-free transcription-translationTiamulin0.10[16]

Table 2: Inhibition of S. aureus In Vitro Translation.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental techniques. The following sections provide generalized protocols for these core methodologies.

Ribosome Purification via Sucrose Density Gradient Centrifugation

This protocol outlines the isolation of 70S ribosomes from bacterial cultures, a prerequisite for in vitro binding and translation assays.

  • Cell Culture and Harvest: Grow bacterial cells (e.g., S. aureus, E. coli) to mid-log phase. Harvest cells by centrifugation at 4°C.

  • Lysis: Resuspend the cell pellet in a lysis buffer containing lysozyme and DNase I. Lyse cells via freeze-thaw cycles or French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g) to pellet cellular debris.

  • Crude Ribosome Pelleting: Transfer the supernatant to ultracentrifuge tubes and pellet crude ribosomes by ultracentrifugation (e.g., >100,000 x g).

  • Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-40%) in a suitable buffer (e.g., Tris-HCl, MgCl₂, KCl).

  • Separation: Carefully layer the resuspended crude ribosome pellet onto the sucrose gradient. Centrifuge in a swinging-bucket rotor (e.g., SW40Ti) for several hours at high speed.

  • Fractionation and Collection: Fractionate the gradient while monitoring absorbance at 260 nm. Collect the fractions corresponding to the 70S ribosome peak.

  • Concentration: Concentrate the purified 70S ribosomes using ultracentrifugation and resuspend in a storage buffer.

G start Bacterial Culture (Mid-Log Phase) harvest Harvest Cells (Centrifugation) start->harvest lysis Cell Lysis (Lysozyme, DNase I, Freeze-Thaw) harvest->lysis clarify Clarify Lysate (High-Speed Centrifugation) lysis->clarify pellet Pellet Crude Ribosomes (Ultracentrifugation) clarify->pellet gradient Layer on 10-40% Sucrose Gradient pellet->gradient ultracentrifuge Gradient Ultracentrifugation (e.g., SW40Ti Rotor) gradient->ultracentrifuge fractionate Fractionate Gradient (Monitor A260) ultracentrifuge->fractionate collect Collect 70S Peak fractionate->collect concentrate Concentrate & Resuspend collect->concentrate end Purified 70S Ribosomes concentrate->end

Figure 2: Experimental workflow for bacterial ribosome purification.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the inhibitory effect of a compound on protein synthesis in a cell-free system.

  • System Preparation: Utilize a commercial or lab-prepared bacterial IVTT kit (e.g., from S. aureus or E. coli), which contains cell extract with ribosomes, tRNAs, amino acids, and energy sources.

  • Reporter DNA: Use a plasmid DNA template encoding a reporter protein, such as luciferase or β-galactosidase, under the control of a bacterial promoter.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, combine the IVTT extract, reporter DNA, and varying concentrations of this compound. Include a no-drug control (vehicle only) and a no-DNA control (background).

  • Incubation: Incubate the reaction plate at the optimal temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) to allow for transcription and translation.

  • Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase). Measure the resulting signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Subtract the background signal from all wells. Normalize the data to the no-drug control (100% activity). Plot the percent activity against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cryo-Electron Microscopy (Cryo-EM) Structural Analysis

Cryo-EM is a powerful technique used to determine the high-resolution structure of the ribosome-lefamulin complex.[17][18][19]

  • Complex Formation: Incubate purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.

  • Grid Preparation: Apply a small volume of the ribosome-lefamulin complex solution to an EM grid. Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the complex in a near-native state.

  • Data Collection: Load the frozen grid into a transmission electron microscope (TEM) equipped with a direct electron detector. Collect thousands of images (micrographs) of the randomly oriented particles at cryogenic temperatures.

  • Image Processing:

    • Motion Correction: Correct for beam-induced sample movement.

    • Particle Picking: Computationally identify and extract individual ribosome particle images from the micrographs.

    • 2D Classification: Classify the particle images into distinct views to remove noise and low-quality particles.

    • 3D Reconstruction: Generate an initial 3D model and refine it iteratively using the 2D class averages to achieve a high-resolution 3D map of the ribosome-lefamulin complex.

  • Model Building and Analysis: Fit atomic models of the ribosome and this compound into the final cryo-EM density map. Analyze the structure to identify specific molecular interactions, hydrogen bonds, and conformational changes.

G start Ribosome-Lefamulin Complex Formation plunge Plunge-Freezing (Vitrification) start->plunge tem Cryo-TEM Data Collection plunge->tem movies Micrograph Movies tem->movies motion Motion Correction & CTF Estimation movies->motion picking Particle Picking motion->picking particles Particle Stack picking->particles class2d 2D Classification particles->class2d class3d 3D Classification & Refinement class2d->class3d map High-Resolution 3D Density Map class3d->map build Atomic Model Building & Refinement map->build end Final Structure & Analysis build->end

Figure 3: High-level workflow for cryo-EM analysis of a ribosome-ligand complex.

References

The Renaissance of a Fungal Treasure: A Technical Guide to Pleuromutilin Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and core scientific principles of pleuromutilin class antibiotics. From their fungal origins to the latest clinical advancements, this document provides a comprehensive overview for professionals in the field of antimicrobial research and development. It details their unique mechanism of action, the evolution of resistance, and the experimental methodologies crucial for their evaluation.

Discovery and Development: A Journey from Mycology to Medicine

The story of pleuromutilin antibiotics begins in the 1950s with the isolation of the parent compound, pleuromutilin, from the fungus Pleurotus mutilus (now known as Clitopilus scyphoides)[1]. Initial interest in this class of diterpenoid antibiotics was limited. However, the rise of antimicrobial resistance has spurred a resurgence in their development, leading to the creation of several semi-synthetic derivatives with significant clinical and veterinary applications[1][2].

The first pleuromutilin antibiotic to be commercialized was tiamulin, introduced for veterinary use in 1979, followed by valnemulin in 1999[3][4]. It wasn't until 2007 that the first pleuromutilin, retapamulin, was approved for topical human use[3][4]. The most recent and significant advancement is the development of lefamulin, the first systemic pleuromutilin antibiotic approved for both intravenous and oral administration in humans for the treatment of community-acquired bacterial pneumonia[1][5][6][7].

Key milestones in the development of pleuromutilin antibiotics include:

  • 1951: Discovery of pleuromutilin from Pleurotus mutilus[5][8].

  • 1979: Tiamulin approved for veterinary use[3][4].

  • 1999: Valnemulin approved for veterinary use[3][4].

  • 2007: Retapamulin, a topical antibiotic, approved for human use[3][4].

  • 2019: this compound, a systemic antibiotic, approved for human use[9].

Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

Pleuromutilin antibiotics exhibit a unique mode of action, targeting the bacterial ribosome to inhibit protein synthesis[4][8]. They bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a site crucial for peptide bond formation[1][4][9]. This binding interaction sterically hinders the correct positioning of the acceptor (A-site) and donor (P-site) tRNAs, thereby preventing the formation of peptide bonds and halting protein elongation[1][4].

The binding of pleuromutilins to the ribosome is characterized by an "induced fit" mechanism, where the binding of the drug molecule causes a conformational change in the ribosome, tightening the binding pocket around the antibiotic[7]. This unique interaction contributes to their potency and low rates of cross-resistance with other classes of ribosome-targeting antibiotics[1].

Pleuromutilin Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Catalyzes peptide bond formation 30S_subunit 30S Subunit Pleuromutilin Pleuromutilin Antibiotic Pleuromutilin->50S_subunit Binds to Peptidyl Transferase Center (PTC) Inhibition Inhibition Pleuromutilin->Inhibition tRNA tRNA tRNA->50S_subunit A-site and P-site binding Inhibition->Protein_Synthesis Blocks tRNA positioning and peptide bond formation

Mechanism of action of pleuromutilin antibiotics.

Antibacterial Spectrum and Efficacy

Pleuromutilin antibiotics are primarily active against Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA)[9][10]. They also show activity against some Gram-negative bacteria and atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae[1][5].

Table 1: In Vitro Activity of Pleuromutilin Derivatives (MIC in µg/mL)
OrganismTiamulinValnemulinRetapamulinThis compound
Staphylococcus aureus (MSSA)0.12-10.06-0.50.03-0.120.06-0.25
Staphylococcus aureus (MRSA)0.25-20.12-10.06-0.250.12-0.5
Streptococcus pneumoniae0.06-0.50.03-0.250.03-0.120.06-0.25
Streptococcus pyogenes0.03-0.250.015-0.12≤0.008-0.06≤0.008-0.06
Haemophilus influenzae1-80.5-40.12-10.25-1
Mycoplasma pneumoniae≤0.008-0.03≤0.008-0.015≤0.008≤0.008

Note: MIC values are ranges compiled from various studies and may vary depending on the specific strain and testing methodology.

Pharmacokinetics

The pharmacokinetic profiles of pleuromutilin derivatives have been a key focus of their development, particularly for systemic use. This compound, the first systemic pleuromutilin, exhibits favorable pharmacokinetic properties that allow for both intravenous and oral administration.

Table 2: Pharmacokinetic Parameters of this compound
ParameterIntravenous (150 mg)Oral (600 mg)
Bioavailability N/A~25%[5]
Tmax (hours) End of infusion0.88 - 2.0[5]
Cmax (µg/mL) 2.21.1
AUC (µg·h/mL) 4.44.1
Volume of Distribution (L) 86.1[5]N/A
Protein Binding ~95-97%[5]~95-97%[5]
Elimination Half-life (hours) ~8[5]~11
Metabolism Primarily CYP3A4[5]Primarily CYP3A4[5]
Excretion Feces (~77%), Urine (~15%)[5]Feces (~88%), Urine (~5%)[5]

Data compiled from studies in healthy adults and patients with community-acquired bacterial pneumonia.

Mechanisms of Resistance

While resistance to pleuromutilins is generally low, several mechanisms have been identified:

  • Target Site Mutations: Alterations in the 23S rRNA or ribosomal proteins L3 and L4 can reduce the binding affinity of pleuromutilins[6].

  • Efflux Pumps: In some Gram-negative bacteria, efflux pumps such as the AcrAB-TolC system can actively transport pleuromutilins out of the cell, leading to intrinsic resistance[1].

  • Target Protection: ABC-F proteins, such as Sal(A) and Sal(B) in staphylococci, can bind to the ribosome and displace the antibiotic, conferring resistance[11][12].

Pleuromutilin Resistance Mechanisms Pleuromutilin Pleuromutilin Antibiotic Bacterial_Cell Bacterial Cell Pleuromutilin->Bacterial_Cell Enters Cell Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Bacterial_Cell->Efflux_Pump Expels antibiotic Target_Mutation Target Site Mutation (23S rRNA, L3, L4) Target_Protection Target Protection (ABC-F Proteins)

Overview of pleuromutilin resistance mechanisms.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

  • Test compound (pleuromutilin derivative)

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Prepare serial twofold dilutions of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted test compound. This will bring the final volume to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.

MIC Determination Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilution of Antibiotic in 96-well plate Prep_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination by broth microdilution.
Time-Kill Kinetic Assay

Time-kill assays determine the rate at which an antibiotic kills a bacterial population over time.

Materials:

  • Test compound

  • Bacterial strains

  • CAMHB

  • Sterile culture tubes

  • Incubator with shaking capabilities

  • Apparatus for colony counting (e.g., agar plates, spreader)

Procedure:

  • Inoculum Preparation: Prepare a logarithmic phase bacterial culture and dilute it in fresh CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup: Prepare culture tubes with CAMHB containing the test antibiotic at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Also, include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling: Incubate the tubes at 35°C ± 2°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.

Future Perspectives

The successful development of this compound has revitalized interest in the pleuromutilin class of antibiotics. Ongoing research focuses on:

  • Expanding the Spectrum: Modifying the pleuromutilin scaffold to enhance activity against Gram-negative pathogens, including notoriously difficult-to-treat ESKAPE pathogens.

  • Overcoming Resistance: Designing novel derivatives that can evade existing resistance mechanisms.

  • Improving Pharmacokinetics: Optimizing the drug-like properties of new compounds to improve bioavailability and tissue penetration.

The unique mechanism of action and the proven clinical efficacy of the pleuromutilin class make them a valuable tool in the ongoing battle against antimicrobial resistance. Continued research and development in this area hold significant promise for the future of infectious disease treatment.

References

Lefamulin's Bridge to Bacterial Demise: A Technical Guide to its 50S Ribosomal Subunit Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lefamulin, a first-in-class pleuromutilin antibiotic, presents a promising therapeutic option against a spectrum of respiratory pathogens, including multi-drug resistant strains. Its unique mechanism of action, centered on the bacterial 50S ribosomal subunit, offers a distinct advantage in an era of mounting antibiotic resistance. This technical guide provides an in-depth exploration of the this compound binding site within the peptidyl transferase center (PTC) of the 50S subunit. We will dissect the molecular interactions, present key quantitative data on its inhibitory activity, detail the experimental protocols used to elucidate its mechanism, and visualize the intricate relationships governing its efficacy and potential for resistance.

The Peptidyl Transferase Center: this compound's Molecular Target

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a highly conserved region responsible for catalyzing peptide bond formation. This binding pocket is located at the heart of the large ribosomal subunit, where the A-site (aminoacyl-tRNA binding site) and the P-site (peptidyl-tRNA binding site) converge.

The binding of this compound is characterized by a unique "induced-fit" mechanism. The tricyclic mutilin core of the this compound molecule anchors itself within a hydrophobic pocket near the A-site, primarily through van der Waals forces and hydrophobic interactions with nucleotides of the 23S rRNA. The C14 side chain of this compound extends into the P-site, sterically hindering the proper positioning of the CCA-ends of tRNA molecules in both the A and P sites. This interference prevents the formation of peptide bonds, thereby halting protein elongation.

Key interactions have been identified through structural studies, notably the crystal structure of the Staphylococcus aureus 50S ribosomal subunit in complex with this compound (PDB ID: 5HL7). These studies reveal hydrogen bond formation between this compound and specific nucleotides of the 23S rRNA, further stabilizing the drug-ribosome complex.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound is underscored by its low minimum inhibitory concentrations (MICs) against a range of clinically relevant bacteria and its effective inhibition of protein synthesis.

Table 1: In Vitro Protein Synthesis Inhibition by this compound
OrganismAssay TypeIC50Reference
Staphylococcus aureusIn vitro transcription-translation0.02 µg/mL
Table 2: this compound Minimum Inhibitory Concentration (MIC) Data
OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus pneumoniae0.120.25
Staphylococcus aureus (MSSA)0.060.12
Staphylococcus aureus (MRSA)0.1250.125
Haemophilus influenzae0.5 - 11 - 2
Moraxella catarrhalis0.250.25
Mycoplasma pneumoniae0.030.03

Note: MIC values can vary slightly based on the specific strains and testing methodologies used.

Experimental Protocols

The elucidation of this compound's binding site and mechanism of action has been made possible through a combination of structural biology, biochemical, and microbiological techniques.

X-ray Crystallography of the this compound-50S Ribosomal Subunit Complex

This technique provides a high-resolution, three-dimensional structure of the drug bound to its target.

Methodology:

  • Ribosome Purification:

    • Bacterial cells (e.g., Staphylococcus aureus) are cultured in large volumes and harvested during the exponential growth phase.

    • Cells are lysed, and the lysate is cleared by centrifugation.

    • Ribosomes are pelleted from the supernatant by ultracentrifugation through a sucrose cushion.

    • The 70S ribosomes are then dissociated into 50S and 30S subunits by dialysis against a low-magnesium buffer.

    • The 50S subunits are purified by sucrose density gradient centrifugation. The fractions containing the 50S subunits are collected and concentrated.

  • Complex Formation and Crystallization:

    • Purified 50S ribosomal subunits are incubated with an excess of this compound to ensure saturation of the binding sites.

    • The this compound-50S complex is then subjected to crystallization trials using the hanging drop or sitting drop vapor diffusion method. A variety of crystallization screens are tested to find the optimal conditions (precipitant, pH, temperature) for crystal growth.

  • Data Collection and Structure Determination:

    • The resulting crystals are cryo-protected and flash-frozen in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The diffraction data are processed, and the structure is solved using molecular replacement, using a previously determined ribosome structure as a search model.

    • The electron density map is then interpreted to build a model of the this compound molecule and its interactions with the ribosomal RNA and proteins.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the ability of this compound to inhibit the synthesis of a reporter protein in a cell-free system.

Methodology:

  • Preparation of the Cell-Free Translation System:

    • A bacterial cell extract (e.g., from E. coli or S. aureus) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and energy sources) is prepared.

    • Alternatively, a reconstituted system with purified components can be used.

  • Assay Setup:

    • A DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein) is added to the cell-free system.

    • Varying concentrations of this compound are added to the reaction mixtures. A control reaction with no inhibitor is also included.

  • Incubation and Detection:

    • The reactions are incubated at 37°C to allow for transcription (if a DNA template is used) and translation.

    • The amount of synthesized reporter protein is quantified by measuring its activity (e.g., luminescence for luciferase) or fluorescence.

  • Data Analysis:

    • The percentage of inhibition is calculated for each this compound concentration relative to the no-inhibitor control.

    • The IC50 value, the concentration of this compound that causes 50% inhibition of protein synthesis, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Identification of this compound Resistance Mutations

This involves identifying genetic alterations in bacteria that confer resistance to this compound.

Methodology:

  • Selection of Resistant Mutants:

    • A susceptible bacterial strain is cultured in the presence of sub-lethal concentrations of this compound.

    • The concentration of this compound is gradually increased to select for spontaneous mutants with higher levels of resistance.

  • Genomic DNA Extraction:

    • Genomic DNA is extracted from both the resistant mutants and the parental susceptible strain.

  • PCR Amplification and Sequencing:

    • The genes encoding for the 23S rRNA and ribosomal proteins L3 (rplC) and L4 (rplD), which are known to be associated with pleuromutilin resistance, are amplified by PCR using specific primers.

    • The PCR products are then sequenced using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis:

    • The nucleotide sequences from the resistant mutants are compared to the sequence of the parental strain to identify any mutations (e.g., single nucleotide polymorphisms, insertions, or deletions).

    • The identified mutations are then correlated with the observed resistance phenotype.

Visualizing the Molecular Interactions and Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes involved in this compound's action.

Lefamulin_Binding_Site cluster_Ribosome 50S Ribosomal Subunit cluster_Sites tRNA Binding Sites cluster_this compound This compound PTC Peptidyl Transferase Center (PTC) A_Site A-Site P_Site P-Site 23S_rRNA 23S rRNA 23S_rRNA->PTC Forms the catalytic center Mutilin_Core Tricyclic Mutilin Core Mutilin_Core->A_Site Binds to hydrophobic pocket Mutilin_Core->23S_rRNA Hydrophobic interactions Van der Waals forces C14_Side_Chain C14 Side Chain C14_Side_Chain->P_Site Extends into C14_Side_Chain->23S_rRNA Hydrogen bonds

Caption: this compound binding within the Peptidyl Transferase Center of the 50S ribosomal subunit.

Lefamulin_MOA start This compound enters bacterial cell bind_ribosome Binds to the 50S ribosomal subunit at the Peptidyl Transferase Center start->bind_ribosome induced_fit Induces conformational change ('Induced Fit') bind_ribosome->induced_fit block_tRNA Sterically hinders correct positioning of tRNA in A and P sites induced_fit->block_tRNA inhibit_peptide_bond Inhibits peptide bond formation block_tRNA->inhibit_peptide_bond stop_elongation Halts protein chain elongation inhibit_peptide_bond->stop_elongation bacteriostasis Bacteriostatic Effect stop_elongation->bacteriostasis

Caption: Mechanism of action of this compound leading to the inhibition of bacterial protein synthesis.

Lefamulin_Resistance cluster_Mechanisms Resistance Mechanisms cluster_Mutations Specific Mutations Target_Site_Modification Target Site Modification rRNA_mutations Mutations in 23S rRNA (e.g., at the PTC) Target_Site_Modification->rRNA_mutations Protein_mutations Mutations in ribosomal proteins rplC (L3) and rplD (L4) Target_Site_Modification->Protein_mutations Reduced_Binding Reduced this compound Binding Affinity rRNA_mutations->Reduced_Binding Protein_mutations->Reduced_Binding Resistance This compound Resistance Reduced_Binding->Resistance

Caption: Primary mechanisms of bacterial resistance to this compound.

Conclusion

This compound's interaction with the 50S ribosomal subunit represents a critical target for combating bacterial infections. Its unique binding mode at the peptidyl transferase center, distinct from many other ribosome-targeting antibiotics, contributes to its efficacy against resistant pathogens. A thorough understanding of its binding site, inhibitory activity, and the molecular basis of resistance is paramount for its effective clinical use and for the development of next-generation pleuromutilin antibiotics. This guide provides a foundational technical overview to aid researchers and drug development professionals in their efforts to leverage this promising antibiotic class in the ongoing fight against antimicrobial resistance.

Lefamulin's Potent Grip: An In-depth Technical Guide to its Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the in vitro activity of lefamulin, a first-in-class pleuromutilin antibiotic, against a range of clinically significant Gram-positive bacteria. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological and procedural information to offer a thorough understanding of this compound's antibacterial spectrum.

This compound represents a significant advancement in the fight against antimicrobial resistance, demonstrating potent activity against common respiratory and skin infection pathogens, including multidrug-resistant strains.[1][2] Its unique mechanism of action, targeting the bacterial ribosome at a novel site, results in a low potential for cross-resistance with other antibiotic classes.[1][2]

Quantitative In Vitro Activity of this compound

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound against key Gram-positive pathogens, providing a quantitative measure of its potent in vitro activity. The data is compiled from various surveillance studies and clinical trials.

Table 1: this compound Activity against Staphylococcus aureus
Organism (Phenotype)No. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
S. aureus (All)2,9190.060.12≤0.008 to 0.25
Methicillin-Susceptible S. aureus (MSSA)-0.060.12-
Methicillin-Resistant S. aureus (MRSA)4020.060.12-
Vancomycin-Intermediate S. aureus (VISA)---Active
Vancomycin-Resistant S. aureus (VRSA)---Active

Data sourced from multiple studies, including the SENTRY Antimicrobial Surveillance Program.[1][3]

Table 2: this compound Activity against Streptococcus pneumoniae
Organism (Phenotype)No. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
S. pneumoniae (All)3,9230.060.12≤0.004 to 0.25
Penicillin-Susceptible S. pneumoniae3970.120.12-
Penicillin-Resistant S. pneumoniae210.120.12-
Multidrug-Resistant S. pneumoniae-0.060.12-

Data reflects this compound's consistent potency against S. pneumoniae, irrespective of resistance to other antibiotic classes.[3][4]

Table 3: this compound Activity against Other Gram-Positive Bacteria
OrganismNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)
Streptococcus pyogenes-≤0.015≤0.015
Streptococcus agalactiae-≤0.0150.06
Enterococcus faecium (Vancomycin-Resistant)--Active

This compound demonstrates significant activity against various other Gram-positive pathogens.[1][5]

Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis through a novel mechanism. It binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[1][2] The binding of this compound's pleuromutilin core and its C14 side chain to the A and P sites within the PTC prevents the correct positioning of transfer RNA (tRNA), thereby inhibiting peptide bond formation.[2][6] This "induced-fit" mechanism creates a tight bind to the ribosome, contributing to its potent activity and low potential for the development of resistance.[6]

cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_sites Binding Sites PTC Peptidyl Transferase Center (PTC) A_Site A-Site P_Site P-Site Protein_Synthesis Protein Synthesis (Peptide Bond Formation) A_Site->Protein_Synthesis Blocks P_Site->Protein_Synthesis Blocks This compound This compound This compound->PTC Binds to tRNA tRNA tRNA->A_Site Incorrect Positioning Inhibition Inhibition

Caption: this compound's mechanism of action on the bacterial 50S ribosome.

Experimental Protocols: Determining In Vitro Susceptibility

The in vitro activity of this compound is predominantly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). This method establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CLSI Broth Microdilution Method: A Step-by-Step Protocol
  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A standardized suspension of the bacteria is prepared in a saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

start Start: Pure Bacterial Isolate prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_plate Prepare 96-Well Plate with Serial Dilutions of this compound prep_plate->inoculate incubate Incubate Plate (35°C for 16-20h) inoculate->incubate read_mic Read Plate for Visible Growth incubate->read_mic determine_mic Determine MIC (Lowest Concentration with No Growth) read_mic->determine_mic end End: MIC Value determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound demonstrates potent and broad-spectrum in vitro activity against a wide array of clinically relevant Gram-positive bacteria, including strains resistant to other antimicrobial agents. Its unique mechanism of action, coupled with a favorable safety profile, positions this compound as a valuable therapeutic option. The standardized methodologies for susceptibility testing provide a reliable framework for its continued evaluation and clinical application. This technical guide serves as a foundational resource for the scientific community engaged in the ongoing efforts to combat antimicrobial resistance.

References

In Vitro Efficacy of Lefamulin Against Atypical Pneumonia Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of lefamulin, a first-in-class pleuromutilin antibiotic, against key atypical pathogens associated with community-acquired bacterial pneumonia (CABP). This compound offers a valuable therapeutic option due to its potent activity against Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Legionella pneumophila, including strains resistant to other antibiotic classes.[1][2][3][4][5][6] This document synthesizes quantitative data from various studies, details relevant experimental methodologies, and presents visual representations of its mechanism of action and experimental workflows.

Quantitative Susceptibility Data

The in vitro potency of this compound has been consistently demonstrated through low minimum inhibitory concentrations (MICs) required to inhibit the growth of atypical pneumonia pathogens.

Mycoplasma pneumoniae

This compound exhibits potent activity against both macrolide-susceptible and macrolide-resistant strains of M. pneumoniae.[7][8][9] Studies have consistently reported very low MIC values, indicating significant efficacy.

Table 1: In Vitro Activity of this compound against Mycoplasma pneumoniae

Study PopulationNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Macrolide-Susceptible18≤0.0005–0.002≤0.001≤0.001[7]
Macrolide-Resistant42≤0.0005–0.008≤0.0010.002[7]
Mixed Susceptibility60N/AN/A0.002[7]
Chinese Isolates (2017-2019)54≤0.015–0.030.030.03[1][10]
Clinical Trial Isolates17≤0.001N/AN/A[11]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Furthermore, minimum bactericidal concentration (MBC) studies have shown that this compound is bactericidal against M. pneumoniae, with MBC values typically within two dilutions of the MIC.[7][8][9]

Chlamydophila pneumoniae

This compound has demonstrated potent in vitro activity against C. pneumoniae. Due to the intracellular nature of this pathogen, determining its susceptibility requires cell-based assays.

Table 2: In Vitro Activity of this compound against Chlamydophila pneumoniae

No. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
15N/A0.020.04[12][13]
N/AN/A0.020.04[12]
Legionella pneumophila

This compound is also active against L. pneumophila, another intracellular pathogen.

Table 3: In Vitro Activity of this compound against Legionella pneumophila

No. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
N/AN/A0.060.5[12]
20.5–1N/AN/A[11]

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of in vitro susceptibility to this compound. The following sections outline the typical experimental protocols for the atypical pathogens discussed.

Antimicrobial Susceptibility Testing of Mycoplasma pneumoniae

The broth microdilution method is the standard for determining the MIC of this compound against M. pneumoniae, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation : Isolates are grown in a specialized broth medium (e.g., SP4 medium) until the mid-logarithmic phase of growth. The culture is then diluted to a standardized concentration of colony-forming units (CFU)/mL.

  • Assay Plates : 96-well microtiter plates are prepared with serial twofold dilutions of this compound in the appropriate broth medium.

  • Inoculation and Incubation : Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C in a CO₂-enriched atmosphere until a color change is observed in the growth control well, indicating sufficient bacterial growth.

  • MIC Determination : The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Antimicrobial Susceptibility Testing of Chlamydophila pneumoniae

Susceptibility testing for the obligate intracellular bacterium C. pneumoniae is performed using a cell culture system.

  • Cell Culture : A susceptible host cell line (e.g., HEp-2 cells) is grown to confluence in 96-well microtiter plates.

  • Infection : The cell monolayers are infected with a standardized inoculum of C. pneumoniae elementary bodies.

  • Antibiotic Exposure : After an initial incubation period to allow for bacterial entry into the host cells, the culture medium is replaced with a medium containing serial dilutions of this compound.

  • Incubation : The infected plates are incubated for a period sufficient to allow for the formation of intracellular inclusions.

  • Inclusion Staining and Visualization : The cells are fixed and stained with a specific antibody (e.g., fluorescein-conjugated monoclonal antibody) that targets Chlamydophila inclusions. The inclusions are then visualized and counted using fluorescence microscopy.

  • MIC Determination : The MIC is defined as the lowest antibiotic concentration that causes a significant reduction (typically ≥90%) in the number of inclusions compared to the control.

Antimicrobial Susceptibility Testing of Legionella pneumophila

The agar dilution method is commonly employed for determining the MIC of this compound against L. pneumophila.

  • Media Preparation : Buffered charcoal yeast extract (BCYE) agar is supplemented with serial twofold dilutions of this compound.

  • Inoculum Preparation : A standardized suspension of L. pneumophila is prepared from a fresh culture.

  • Inoculation : The surface of each agar plate is inoculated with a defined volume of the bacterial suspension.

  • Incubation : The plates are incubated at 35-37°C in a humidified atmosphere for several days.

  • MIC Determination : The MIC is the lowest concentration of this compound that prevents visible growth on the agar.

Visualizations

Mechanism of Action of this compound

This compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[4][5][14][15][16][17] This binding prevents the proper positioning of transfer RNA (tRNA) and inhibits peptide bond formation, ultimately halting protein elongation.[3][14][15] Its unique binding site and induced-fit mechanism contribute to a low potential for cross-resistance with other ribosome-targeting antibiotic classes.[14][15][17]

Lefamulin_Mechanism PTC Peptidyl Transferase Center (PTC) Protein_Elongation Protein Elongation PTC->Protein_Elongation Catalyzes A_Site A-Site P_Site P-Site This compound This compound This compound->PTC Binds to Inhibition Inhibition tRNA tRNA tRNA->A_Site tRNA->P_Site Bacterial_Growth Bacterial Growth Inhibition Inhibition->Protein_Elongation

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Workflow for In Vitro Susceptibility Testing

The general workflow for determining the in vitro activity of this compound against atypical pneumonia pathogens involves several key steps, from isolate preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate Bacterial Isolate (e.g., M. pneumoniae) Culture Culture in Appropriate Medium Isolate->Culture Inoculum Standardize Inoculum Culture->Inoculum Inoculation Inoculate Plates Inoculum->Inoculation Serial_Dilution Prepare this compound Serial Dilutions Serial_Dilution->Inoculation Incubation Incubate under Specific Conditions Inoculation->Incubation Read_Results Read Results (Visual/Microscopic) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC Report Report MIC₅₀, MIC₉₀, and MIC Range Determine_MIC->Report

References

Lefamulin: A Pleuromutilin Poised for Novel Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lefamulin, a first-in-class pleuromutilin antibiotic, represents a significant advancement in the fight against antimicrobial resistance. Approved for the treatment of community-acquired bacterial pneumonia (CABP), its unique mechanism of action and favorable pharmacokinetic profile suggest a broader therapeutic potential. This document provides a comprehensive technical overview of this compound, focusing on its core pharmacology, in vitro activity, and clinical data that support its exploration for novel therapeutic applications, particularly in the realm of sexually transmitted infections (STIs) and other difficult-to-treat infections. Detailed experimental protocols and data are presented to facilitate further research and development efforts.

Core Pharmacology and Mechanism of Action

This compound is a semi-synthetic derivative of the naturally occurring diterpenoid pleuromutilin.[1] It inhibits bacterial protein synthesis through a unique mechanism that involves binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2] This interaction prevents the correct positioning of transfer RNA (tRNA) for peptide bond formation, thereby halting protein elongation.[1][3] The binding occurs via an "induced-fit" mechanism, where the ribosomal pocket conforms to the drug molecule, resulting in a tight and highly specific interaction.[4][5] This distinct mechanism is responsible for the low propensity for cross-resistance with other antibiotic classes.[3][5][6]

Resistance to this compound, though infrequent, can occur through mutations in ribosomal proteins L3 and L4, or through the action of ABC-F proteins or Cfr methyltransferase, which can confer cross-resistance to other 50S inhibitors like lincosamides and oxazolidinones.[3][7]

cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) A_Site A-Site P_Site P-Site Protein_Elongation Protein Elongation PTC->Protein_Elongation Catalyzes This compound This compound This compound->PTC Binds to Inhibition Inhibition tRNA tRNA tRNA->A_Site Enters tRNA->P_Site Translocates Inhibition->Protein_Elongation Blocks

Figure 1: this compound's Mechanism of Action.

Pharmacokinetics and Pharmacodynamics

This compound is available in both intravenous (IV) and oral formulations.[8] It exhibits good tissue penetration, with concentrations in epithelial lining fluid (ELF) and lung macrophages being notably higher than in plasma, which is advantageous for treating respiratory infections.[3][8][9] The pharmacodynamic parameter most predictive of this compound's efficacy is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[4]

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValueReference(s)
Bioavailability (oral)~25%[2]
Plasma Protein Binding94.8% - 97.1%[3]
Volume of Distribution (Vd)86.1 L[3]
Half-life (t1/2)~8 - 10 hours[2][8]
MetabolismPrimarily via CYP3A4[2]
ExcretionMainly fecal[2]

Approved Indication: Community-Acquired Bacterial Pneumonia (CABP)

This compound is approved for the treatment of CABP caused by a range of typical and atypical pathogens.[10][11] Clinical efficacy was established in two pivotal Phase 3 trials, LEAP 1 and LEAP 2, which demonstrated non-inferiority to moxifloxacin.[1][11][12]

Table 2: Summary of LEAP 1 and LEAP 2 Clinical Trial Results for CABP

TrialTreatment ArmsPrimary EndpointEfficacy Outcome (ITT Population)Reference(s)
LEAP 1 This compound (IV/oral) vs. Moxifloxacin (IV/oral) ± LinezolidEarly Clinical Response (ECR) at 96±24h87.3% (this compound) vs. 90.2% (Moxifloxacin)[11][13]
LEAP 2 This compound (oral) vs. Moxifloxacin (oral)Early Clinical Response (ECR) at 96±24h90.8% (this compound) vs. 90.8% (Moxifloxacin)[11][12]
Experimental Protocol: LEAP Trials (Phase 3)
  • Study Design: Multicenter, randomized, double-blind, non-inferiority trials.[1][12]

  • Patient Population: Adults with a clinical diagnosis of CABP.[1][12]

  • Intervention:

    • LEAP 1: IV this compound (150 mg q12h) with an option to switch to oral this compound (600 mg q12h) versus IV moxifloxacin (400 mg q24h) with an option to switch to oral moxifloxacin (400 mg q24h).[14] Linezolid could be added to the moxifloxacin arm for suspected MRSA.[13]

    • LEAP 2: Oral this compound (600 mg q12h for 5 days) versus oral moxifloxacin (400 mg q24h for 7 days).[12][14]

  • Primary Outcome: Early Clinical Response (ECR), defined as survival with improvement in at least two signs and symptoms of CABP without worsening of others, and no receipt of non-study antibacterial therapy for CABP at 96 ± 24 hours after the first dose.[1][13]

  • Key Secondary Outcome: Investigator Assessment of Clinical Response (IACR) at Test of Cure (TOC) visit (5-10 days after last dose).[15]

cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_assessment Assessment Patient_Pool Adults with CABP Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Pool->Inclusion_Exclusion Randomization Randomization (1:1) Inclusion_Exclusion->Randomization Arm_A This compound Arm (IV and/or Oral) Randomization->Arm_A Group 1 Arm_B Moxifloxacin Arm (IV and/or Oral) Randomization->Arm_B Group 2 ECR Primary Endpoint: Early Clinical Response (ECR) at 96 ± 24 hours Arm_A->ECR Arm_B->ECR TOC Secondary Endpoint: Test of Cure (TOC) 5-10 days post-treatment ECR->TOC

Figure 2: LEAP Clinical Trial Workflow.

Potential Novel Therapeutic Application: Sexually Transmitted Infections (STIs)

A compelling area for this compound's expanded use is in the treatment of STIs, driven by rising resistance to standard-of-care antibiotics.[16][17] In vitro studies have demonstrated potent activity against key STI pathogens.[16][17]

Table 3: In Vitro Activity of this compound Against Common STI Pathogens

PathogenNo. of Isolates (n)MIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Neisseria gonorrhoeae25-0.120.5[16][17]
Chlamydia trachomatis150.01 - 0.040.020.04[16][17]
Mycoplasma genitalium (including MDR strains)60.002 - 0.063--[16][17]

This compound's activity against multidrug-resistant (MDR) strains of N. gonorrhoeae and M. genitalium is particularly noteworthy.[16][17][18] It has shown potent activity against C. trachomatis, being five times more potent than azithromycin in one study.[5] These data strongly suggest that this compound could be a promising agent for treating uncomplicated urethritis, cervicitis, and potentially pelvic inflammatory disease.[17]

Experimental Protocol: In Vitro Susceptibility Testing
  • Methodology: Broth microdilution or agar dilution methods following Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

  • Bacterial Strains: A collection of clinical isolates, including both susceptible and resistant phenotypes to standard-of-care antibiotics.[16][17]

  • Culture Media: Appropriate media for each organism (e.g., Haemophilus test medium for H. influenzae, supplemented Mueller-Hinton for S. pneumoniae).[6]

  • This compound Preparation: this compound powder dissolved in a suitable solvent (e.g., water) and serially diluted in the culture medium to achieve the desired concentration range.[17]

  • Incubation: Plates incubated under appropriate atmospheric conditions (e.g., CO₂ enriched) and temperatures for a specified duration.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits bacterial growth. MIC₅₀ and MIC₉₀ values (the concentrations inhibiting 50% and 90% of isolates, respectively) are then calculated.[6]

Other Potential Applications

Osteomyelitis and Prosthetic Joint Infections (PJI)

The management of bone and joint infections is challenging due to biofilm formation.[19] While clinical data for this compound in this indication is lacking, its activity against Staphylococcus aureus (including MRSA), a common causative agent of osteomyelitis and PJI, makes it a candidate for investigation.[1][5][20] Further research into its bone penetration and efficacy in biofilm models is warranted.

Atypical Pathogens

This compound has demonstrated potent in vitro activity against atypical pathogens like Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Legionella pneumophila.[15][21][22] Pooled analysis from the LEAP trials confirmed high clinical response rates in patients with CABP caused by these organisms.[14][15]

cluster_approved Approved Indication cluster_potential Potential Novel Applications This compound This compound CABP Community-Acquired Bacterial Pneumonia (CABP) This compound->CABP Effective Against (Clinically Proven) STIs Sexually Transmitted Infections (STIs) This compound->STIs Potent In Vitro Activity Osteo_PJI Osteomyelitis & Prosthetic Joint Infections (PJI) This compound->Osteo_PJI Potential Candidate (Needs Research) Atypicals Other Atypical Pathogen Infections This compound->Atypicals Effective Against (Clinically Proven)

Figure 3: this compound's Therapeutic Landscape.

Conclusion and Future Directions

This compound is a valuable addition to the antimicrobial armamentarium with a proven role in the management of CABP. Its unique mechanism of action, which translates to a low potential for cross-resistance, and its potent in vitro activity against a range of pathogens, underscore its potential for expanded therapeutic applications. The strong preclinical data supporting its use in STIs warrants further clinical investigation through well-designed randomized controlled trials. Additionally, exploring its utility in other difficult-to-treat infections, such as osteomyelitis and PJI, could further define its role in modern infectious disease management. As antimicrobial resistance continues to be a global health crisis, the strategic development and deployment of novel agents like this compound are of paramount importance.

References

Unveiling the Off-Target Profile of Lefamulin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lefamulin (Xenleta™) is a first-in-class, semi-synthetic pleuromutilin antibiotic approved for the treatment of community-acquired bacterial pneumonia (CABP). Its novel mechanism of action, which involves binding to the peptidyl transferase center of the 50S ribosomal subunit, offers a valuable therapeutic option, particularly in the context of rising antimicrobial resistance. As with any therapeutic agent, a thorough understanding of its off-target pharmacological profile is crucial for a comprehensive safety assessment and for guiding its appropriate clinical use. This technical guide provides an in-depth review of the early-stage research on the off-target effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways and processes.

Core Off-Target Interactions

Early-stage nonclinical safety pharmacology studies for this compound have identified several key off-target interactions, primarily related to cardiac ion channels and drug metabolism enzymes. These findings are crucial for understanding the drug's safety profile and potential for drug-drug interactions.

Cardiac Ion Channel Effects and QT Prolongation

A primary focus of the safety pharmacology evaluation for new chemical entities is the assessment of their potential to delay ventricular repolarization, an effect that manifests as QT interval prolongation on an electrocardiogram (ECG) and can increase the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes. Preclinical studies with this compound have indicated a potential for QT prolongation.

TargetAssay TypeTest SystemKey ParameterValueReference
hERG Potassium Channel In vitro ElectrophysiologyhERG-expressing cellsIC₅₀ 27 µM[1]
Cardiac Action Potential Ex vivo ElectrophysiologyPurkinje FibersObservationProarrhythmic Potential[2]
QT Interval In vivo Telemetered ECGCynomolgus MonkeysMax ΔQTc up to 42 msec[2]

The objective of the in vitro hERG assay is to determine the potential of a test compound to inhibit the activity of the hERG potassium channel, a key channel involved in cardiac repolarization.

  • Test System: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.

  • Methodology: Whole-cell patch-clamp electrophysiology is the gold standard. In this technique, a glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel activity.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels. The FDA recommends specific voltage protocols for these studies.[3][4]

  • Data Analysis: The concentration-dependent inhibition of the hERG current by this compound is measured, and the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is calculated by fitting the data to a Hill equation.

hERG_Assay_Workflow cluster_Cell_Culture Cell Preparation cluster_Electrophysiology Patch-Clamp Electrophysiology cluster_Data_Analysis Data Analysis HEK293_CHO hERG-expressing HEK293 or CHO cells Patch_Clamp Whole-cell patch-clamp HEK293_CHO->Patch_Clamp Cell Culture Voltage_Protocol Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Establish Seal Current_Measurement Measure hERG Tail Current Voltage_Protocol->Current_Measurement Elicit Current Concentration_Response Concentration- Response Curve Current_Measurement->Concentration_Response Vary this compound Concentration IC50_Calculation Calculate IC₅₀ Concentration_Response->IC50_Calculation Fit Data

Workflow for in vitro hERG Assay.

This assay assesses the effect of a compound on the cardiac action potential duration in a multicellular preparation, providing insights into its proarrhythmic potential.

  • Test System: Cardiac Purkinje fibers isolated from rabbits or dogs.

  • Methodology: The Purkinje fiber is placed in an organ bath and superfused with a physiological salt solution. Intracellular microelectrodes are used to record the action potentials.

  • Experimental Procedure: The fiber is stimulated at various frequencies to mimic different heart rates. After a baseline recording, this compound is added to the superfusate at increasing concentrations, and changes in the action potential parameters, such as action potential duration at 90% repolarization (APD₉₀), are measured. The occurrence of early afterdepolarizations (EADs), a trigger for arrhythmias, is also monitored.

This study evaluates the effect of a drug on the QT interval in a conscious, freely moving large animal model, which is highly translatable to humans.

  • Test System: Conscious telemetered cynomolgus monkeys.

  • Methodology: A telemetry transmitter is surgically implanted in the animals to allow for continuous monitoring of the electrocardiogram (ECG) and other cardiovascular parameters without the need for restraint.

  • Experimental Procedure: After a recovery period, baseline ECG data is collected. This compound is then administered (typically via intravenous infusion or oral gavage) at various dose levels. The ECG is continuously recorded, and the QT interval is measured and corrected for heart rate (QTc) using an appropriate formula (e.g., Bazett's or Fridericia's correction). The change in QTc from baseline (ΔQTc) is the primary endpoint.

Telemetered_ECG_Study cluster_Animal_Prep Animal Preparation cluster_Data_Acquisition Data Acquisition cluster_Analysis Data Analysis Monkey Cynomolgus Monkey Implantation Surgical Implantation of Telemetry Device Monkey->Implantation Baseline Baseline ECG Recording Implantation->Baseline Recovery Dosing This compound Administration Baseline->Dosing Post_Dose_ECG Continuous Post-Dose ECG Recording Dosing->Post_Dose_ECG QT_Measurement QT Interval Measurement Post_Dose_ECG->QT_Measurement QTc_Correction Heart Rate Correction (QTc) QT_Measurement->QTc_Correction Delta_QTc Calculate ΔQTc (Change from Baseline) QTc_Correction->Delta_QTc

Workflow for Telemetered ECG Study.
Interactions with Drug Metabolism and Transport Systems

This compound has been shown to interact with key players in drug metabolism and transport, namely Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp). These interactions are important for predicting and managing potential drug-drug interactions.

TargetInteraction TypeAssay TypeTest SystemKey ParameterValueReference
CYP3A4 InhibitionIn vitro enzyme assayHuman Liver MicrosomesIC₅₀ < 5 µM[5]
P-glycoprotein (P-gp) InhibitionIn vitro transport assayCaco-2 cellsObservationWeak Inhibitor[2]
P-glycoprotein (P-gp) SubstrateIn vitro transport assayCaco-2 cellsObservationSubstrate[2]

This assay determines the potential of a test compound to inhibit the activity of the CYP3A4 enzyme, a major enzyme involved in the metabolism of a large number of drugs.

  • Test System: Human liver microsomes (HLMs) or recombinant human CYP3A4 enzyme systems (Supersomes).

  • Methodology: A probe substrate for CYP3A4 (e.g., midazolam, testosterone, or a fluorogenic substrate) is incubated with the test system in the presence of NADPH (a necessary cofactor). The formation of the metabolite is monitored over time. The assay is then repeated with the addition of this compound at various concentrations.

  • Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the control (no this compound). The IC₅₀ value is determined by plotting the percent inhibition against the this compound concentration.

CYP3A4_Inhibition_Pathway CYP3A4 CYP3A4 Enzyme Metabolite Metabolite CYP3A4->Metabolite Metabolizes to Substrate CYP3A4 Substrate (e.g., Midazolam) Substrate->CYP3A4 Binds to This compound This compound This compound->CYP3A4 Inhibits

Inhibition of CYP3A4 Metabolism.

This assay evaluates whether a compound is a substrate or an inhibitor of the P-gp efflux transporter, which plays a significant role in drug absorption and distribution.

  • Test System: Caco-2 cell monolayers, which are derived from human colorectal adenocarcinoma cells and differentiate to form a polarized monolayer with P-gp expression, are commonly used.

  • Methodology for Substrate Assessment: The test compound is added to either the apical (AP) or basolateral (BL) side of the Caco-2 cell monolayer. The amount of compound that transports to the opposite side over time is measured. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests that the compound is a substrate of an efflux transporter like P-gp.

  • Methodology for Inhibition Assessment: A known P-gp substrate (e.g., digoxin or rhodamine 123) is transported across the Caco-2 monolayer in the presence and absence of this compound. A decrease in the efflux of the known substrate in the presence of this compound indicates P-gp inhibition. The IC₅₀ for this inhibition can then be determined.

Other Off-Target Considerations

In addition to the primary off-target effects on cardiac ion channels and drug metabolism pathways, a broader assessment of off-target interactions is a standard part of preclinical drug development. While a comprehensive screening panel for this compound is not publicly available, information from regulatory reviews indicates that this compound did not produce clinically relevant inhibition of other major CYP450 isoforms, including CYP1A, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. This suggests a degree of selectivity for CYP3A4 among the CYP enzyme family.

Summary and Conclusion

The early-stage research on the off-target effects of this compound has identified a potential for QT interval prolongation, mediated at least in part by the inhibition of the hERG potassium channel. This has led to recommendations to avoid its use in patients with known QT prolongation or those taking other QT-prolonging medications. Furthermore, this compound is a substrate and a weak inhibitor of P-glycoprotein and an inhibitor of CYP3A4, which necessitates consideration of potential drug-drug interactions. The lack of significant inhibition of other major CYP isoforms suggests a degree of selectivity in its interactions with the drug metabolism machinery.

This in-depth technical guide provides a summary of the key quantitative data and experimental methodologies related to the off-target effects of this compound. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals in understanding the comprehensive pharmacological profile of this novel antibiotic and in guiding its continued safe and effective use. Further research and post-marketing surveillance will continue to refine our understanding of the clinical implications of these off-target interactions.

References

Preliminary Investigation into the Immunomodulatory Properties of Lefamulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging immunomodulatory properties of Lefamulin, a first-in-class pleuromutilin antibiotic. Beyond its established antibacterial activity, preclinical evidence suggests this compound exerts significant anti-inflammatory and immunomodulatory effects, positioning it as a potential therapeutic agent in inflammatory conditions. This document synthesizes key findings from in vivo and in vitro studies, presenting quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Core Findings: this compound's Impact on Immune Response

This compound has demonstrated potent anti-inflammatory activity in preclinical models, primarily characterized by the reduction of neutrophil infiltration and the suppression of pro-inflammatory cytokine and chemokine production.[1][2] These effects have been observed in models of both bacterial lipopolysaccharide (LPS)-induced and viral-induced acute respiratory distress syndrome (ARDS).[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating this compound's immunomodulatory effects.

Table 1: Effect of this compound on Immune Cell Infiltration in a Murine Model of LPS-Induced Lung Neutrophilia [1][2]

Treatment GroupDoseTotal Cells in BALF (cells/mL)Neutrophils in BALF (cells/mL)
Vehicle Control-HighHigh
This compound10 mg/kg SCDose-dependent reductionDose-dependent reduction
This compound30 mg/kg SCDose-dependent reductionDose-dependent reduction
This compound100 mg/kg SCSignificant reductionSignificant reduction
Azithromycin10-100 mg/kg SCDose-dependent reductionDose-dependent reduction
Dexamethasone1 mg/kg IPSignificant reductionSignificant reduction

BALF: Bronchoalveolar Lavage Fluid; SC: Subcutaneous; IP: Intraperitoneal. Data represents a summary of reported trends.

Table 2: Effect of this compound on Pro-Inflammatory Mediators in a Murine Model of LPS-Induced Lung Neutrophilia [1][2]

MediatorThis compound (10, 30, 100 mg/kg SC) Effect
Cytokines
TNF-αSignificantly reduced
IL-6Significantly reduced
IL-1βSignificantly reduced
GM-CSFSignificantly reduced
Chemokines
CXCL-1Significantly reduced
CXCL-2Significantly reduced
CCL-2Significantly reduced
Enzymes
MMP-9Significantly reduced

Data reflects significant, dose-dependent reductions observed in lung homogenates.

Table 3: Effect of this compound on Immune Cell Infiltration in a Murine Model of Influenza A (H1N1)-Induced ARDS [3][4][5]

Immune Cell TypeThis compound Effect (Day 6 post-infection)
Total Immune CellsSignificantly decreased
NeutrophilsSignificantly decreased
Inflammatory MonocytesSignificantly decreased
CD4+ T-cellsSignificantly decreased
CD8+ T-cellsSignificantly decreased
Natural Killer (NK) cellsSignificantly decreased
B-cellsSignificantly decreased

Effects observed at both low and high dose regimens compared to vehicle control.

Table 4: Effect of this compound on Pro-Inflammatory Cytokines and Chemokines in BALF of a Murine Model of Influenza A (H1N1)-Induced ARDS [3][4][5]

Cytokine/ChemokineThis compound Effect (Day 3 post-infection, low dose)
TNF-αSignificantly reduced
IL-6Significantly reduced
IL-12p70Significantly reduced
IL-17ASignificantly reduced
IFN-γSignificantly reduced
GM-CSFSignificantly reduced
MCP-1Lowered (not significantly)

Experimental Protocols

This section details the methodologies employed in the key studies investigating this compound's immunomodulatory properties.

In Vivo Model: LPS-Induced Lung Neutrophilia in Mice[1][2]
  • Animal Model: Male BALB/c mice.

  • Induction of Inflammation: Intranasal administration of lipopolysaccharide (LPS).

  • Treatment: A single subcutaneous (SC) dose of this compound (10, 30, or 100 mg/kg), azithromycin (10, 30, or 100 mg/kg), or intraperitoneal (IP) dexamethasone (1 mg/kg) was administered 30 minutes prior to LPS challenge. A vehicle control group was also included.

  • Sample Collection: Bronchoalveolar lavage fluid (BALF) and lung tissue were collected 4 hours post-LPS challenge.

  • Analysis:

    • Cell Counts: Total and differential immune cell counts in BALF were determined.

    • Cytokine/Chemokine Measurement: Levels of TNF-α, IL-6, IL-1β, GM-CSF, CXCL-1, CXCL-2, CCL-2, and MMP-9 in lung homogenates were quantified using Luminex immunoassay and ELISA.

In Vivo Model: Influenza A (H1N1)-Induced ARDS in Mice[3][4][5]
  • Animal Model: BALB/c mice.

  • Induction of ARDS: Intranasal infection with influenza virus A/H1N1.

  • Treatment:

    • This compound was administered subcutaneously at a 'low' dose (clinically relevant) and a 'high' dose.

    • Comparator groups included azithromycin and the antiviral oseltamivir.

    • A vehicle control group (placebo) was included.

  • Sample Collection: BALF was collected on Day 3 and Day 6 post-infection.

  • Analysis:

    • Immune Cell Profiling: Total and differential immune cell populations in BALF were analyzed by flow cytometry.

    • Cytokine/Chemokine Measurement: Concentrations of pro-inflammatory cytokines and chemokines (TNF-α, IL-6, IL-12p70, IL-17A, IFN-γ, GM-CSF, and MCP-1) in BALF were measured.

In Vitro Assays[1][2]
  • Cell Lines:

    • J774.2 mouse macrophages

    • Human peripheral blood mononuclear cells (PBMCs)

  • Stimulation: Cells were activated with LPS.

  • Treatment: Cells were pretreated with this compound (0.03 to 10 μM) or azithromycin.

  • Analysis: Levels of LPS-induced cytokines and chemokines in cell supernatants were measured.

  • Chemotaxis Assay: The effect of this compound on IL-8-induced human neutrophil chemotaxis was assessed.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the proposed, indirect mechanism of this compound's immunomodulatory action.

experimental_workflow_lps cluster_animal_model In Vivo: LPS-Induced Lung Neutrophilia cluster_analysis Analysis (4h post-challenge) animal BALB/c Mice treatment Treatment Groups: - this compound (SC) - Azithromycin (SC) - Dexamethasone (IP) - Vehicle animal->treatment 30 min pre-challenge lps Intranasal LPS Challenge balf BALF Collection lps->balf lung Lung Homogenization lps->lung treatment->lps cell_count Total & Neutrophil Counts balf->cell_count cytokine_assay Cytokine/Chemokine Measurement (Luminex/ELISA) lung->cytokine_assay

Experimental Workflow for LPS-Induced Lung Neutrophilia Model.

experimental_workflow_h1n1 cluster_animal_model In Vivo: Influenza A/H1N1-Induced ARDS cluster_analysis Analysis (Day 3 & 6 post-infection) animal BALB/c Mice infection Intranasal H1N1 Infection animal->infection treatment Treatment Groups: - this compound (Low & High Dose) - Azithromycin - Oseltamivir - Vehicle infection->treatment balf BALF Collection treatment->balf flow_cytometry Immune Cell Profiling balf->flow_cytometry cytokine_assay Cytokine/Chemokine Measurement balf->cytokine_assay

Experimental Workflow for Influenza A/H1N1-Induced ARDS Model.

proposed_mechanism cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_lefamulin_action This compound Intervention cluster_downstream_effects Downstream Effects lps LPS / Viral Infection immune_cells Immune Cells (e.g., Macrophages) lps->immune_cells cytokine_production Pro-inflammatory Cytokine & Chemokine Production (TNF-α, IL-6, etc.) immune_cells->cytokine_production signaling Reduced Activation of NF-κB & MAPK Pathways (Secondary to cytokine reduction) cytokine_production->signaling infiltration Decreased Neutrophil & Immune Cell Infiltration cytokine_production->infiltration This compound This compound This compound->cytokine_production Inhibits

Proposed Indirect Immunomodulatory Mechanism of this compound.

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses immunomodulatory properties that are independent of its antimicrobial activity. In vivo studies consistently demonstrate its ability to attenuate inflammatory responses in the lungs.[1][3] Interestingly, the in vitro studies did not show a direct effect of this compound on cytokine production by macrophages or PBMCs, nor on neutrophil chemotaxis.[1][2] This suggests that the in vivo anti-inflammatory effects of this compound may not be due to a direct interaction with these immune cells, and the precise mechanism of action requires further investigation.[1][2]

One hypothesis is that this compound's effects are indirect. For instance, by reducing the production of key pro-inflammatory cytokines like TNF-α, this compound may subsequently dampen the activation of downstream signaling pathways such as NF-κB and MAPK, which are critical drivers of the inflammatory cascade.[3]

Future research should focus on elucidating the specific molecular targets of this compound's immunomodulatory activity. Investigating its effects on other immune cell types and exploring its impact on a broader range of signaling pathways will be crucial to fully understand its potential as an anti-inflammatory agent. These findings have significant clinical implications, suggesting that this compound could be beneficial in treating inflammatory lung conditions such as ARDS and cystic fibrosis, similar to the therapeutic application of macrolides and glucocorticoids.[1]

References

The Advent of Lefamulin: A Semi-Synthetic Pleuromutilin Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Novel Antibacterial Agent

Introduction

Lefamulin (formerly BC-3781) represents a significant advancement in the fight against bacterial infections, particularly community-acquired bacterial pneumonia (CABP). As the first semi-synthetic pleuromutilin antibiotic approved for systemic use in humans, its discovery and development offer a compelling case study in leveraging natural product scaffolds to create novel therapeutics. This technical guide provides an in-depth overview of the discovery of this compound, its semi-synthetic origin from the fungal metabolite pleuromutilin, its unique mechanism of action, and the key experimental methodologies that underpinned its development.

Discovery and Semi-Synthetic Origin

The journey to this compound began with the discovery of the pleuromutilin class of antibiotics in the 1950s, isolated from the fungus Clitopilus passeckerianus (formerly Pleurotus mutilus).[1][2] While early derivatives found use in veterinary medicine, it was not until the 21st century that a systemically available pleuromutilin for human use was developed.[3] this compound emerged from extensive medicinal chemistry efforts to modify the C-14 side chain of the pleuromutilin core, aiming to enhance its antibacterial spectrum and pharmacokinetic properties.[4] The key innovation in this compound's structure is the addition of a 2-(((1R,2R,4R)-4-amino-2-hydroxycyclohexyl)thio)acetyl side chain, which is crucial for its potent activity against a range of respiratory pathogens.[5]

The semi-synthetic pathway from the natural product pleuromutilin to this compound is a multi-step process. A critical step in this synthesis involves the activation of the C-22 hydroxyl group of the pleuromutilin core, typically through tosylation, to facilitate the introduction of the novel side chain. This targeted modification of a natural product scaffold is a hallmark of modern drug discovery, enabling the optimization of a molecule's therapeutic potential.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[6] It binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a site of action distinct from many other ribosome-targeting antibiotics.[7] This unique binding mode involves interactions with both the A- and P-sites of the PTC, effectively preventing the proper positioning of transfer RNA (tRNA) and thereby inhibiting peptide bond formation.[7] The tricyclic mutilin core of this compound is essential for its binding to the ribosome.[7] This novel mechanism of action is responsible for the low observed rates of cross-resistance with other antibiotic classes.[5]

dot

This compound Mechanism of Action cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) A-Site A-Site P-Site P-Site Inhibition of Peptide Bond Formation Inhibition of Peptide Bond Formation Peptidyl Transferase Center (PTC)->Inhibition of Peptide Bond Formation This compound This compound This compound->Peptidyl Transferase Center (PTC) Binds to tRNA tRNA tRNA->Peptidyl Transferase Center (PTC) Binding Blocked Bacterial Protein Synthesis Halted Bacterial Protein Synthesis Halted Inhibition of Peptide Bond Formation->Bacterial Protein Synthesis Halted

Caption: this compound's mechanism of action on the bacterial ribosome.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of pathogens commonly associated with community-acquired bacterial pneumonia. This includes Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus (including methicillin-resistant strains), as well as atypical pathogens like Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Legionella pneumophila.[7][8] The following tables summarize the minimum inhibitory concentration (MIC) values of this compound against key respiratory pathogens from various studies.

Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae
Study ReferenceNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mendes et al. (2016)[9]8220.120.25
Sader et al. (2019)[9]3,9230.060.12
Zhang et al. (2020)[10]-0.1250.125
Table 2: In Vitro Activity of this compound against Staphylococcus aureus
Study ReferenceStrain TypeNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Sader et al. (2019)[9]All2,9190.060.12
Sader et al. (2019)[9]MRSA-0.060.12
Zhang et al. (2020)[10]MRSA-≤0.0150.125
Zhang et al. (2020)[10]MSSA-≤0.0150.06
Table 3: In Vitro Activity of this compound against Haemophilus influenzae
Study ReferenceNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Sader et al. (2019)[9]1,0860.51
Zhang et al. (2020)[10]-11
Table 4: In Vitro Activity of this compound against Atypical Pathogens
Study ReferenceOrganismMIC Range (µg/mL)
Zhang et al. (2020)[10]Mycoplasma pneumoniaeAll inhibited at 0.03

Experimental Protocols

Semi-synthesis of this compound: Tosylation of Pleuromutilin

The following protocol is a representative example of the tosylation of pleuromutilin, a key intermediate step in the synthesis of this compound and other pleuromutilin derivatives.

Materials:

  • Pleuromutilin

  • p-Toluenesulfonyl chloride (TsCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 N Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether

Procedure:

  • A solution of pleuromutilin (1.3 mmol), p-toluenesulfonylchloride (1.6 mmol), and DMAP (3.9 mmol) in anhydrous CH₂Cl₂ is prepared in a round-bottom flask under a nitrogen atmosphere.[11]

  • The reaction mixture is stirred at 0°C for 4 hours.[11]

  • The reaction is quenched by the addition of 1 N HCl.[11]

  • The aqueous layer is extracted twice with EtOAc.[11]

  • The combined organic layers are washed with saturated aqueous NaHCO₃, dried over MgSO₄, and concentrated under reduced pressure.[11]

  • The crude product, pleuromutilin 22-O-tosylate, is purified by diol-bonded silica gel flash column chromatography using a gradient of 20–80% EtOAc in petroleum ether.[11]

dot

Pleuromutilin Tosylation Workflow Start Start Reactants Pleuromutilin, TsCl, DMAP in Anhydrous CH2Cl2 Start->Reactants Reaction Stir at 0°C for 4h under N2 atmosphere Reactants->Reaction Quench Quench with 1N HCl Reaction->Quench Extraction Extract with EtOAc (2x) Quench->Extraction Wash Wash with sat. aq. NaHCO3 Extraction->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Flash Column Chromatography (EtOAc/Petroleum Ether) Concentrate->Purification Product Pleuromutilin 22-O-tosylate Purification->Product

Caption: Workflow for the tosylation of pleuromutilin.

Antimicrobial Susceptibility Testing: Broth Microdilution

The in vitro activity of this compound is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound and comparator antimicrobial agents

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Lysed horse blood (for S. pneumoniae)

  • Haemophilus Test Medium (HTM) (for H. influenzae)

  • Bacterial isolates

  • 96-well microtiter plates

Procedure:

  • The broth microdilution method is performed according to the guidelines outlined in CLSI document M07-A11.[10]

  • For testing against S. pneumoniae, CAMHB is supplemented with 2.5% to 5% lysed horse blood.[9]

  • For H. influenzae, HTM is used.[9]

  • Two-fold serial dilutions of this compound and comparator agents are prepared in the appropriate broth in 96-well microtiter plates.

  • A standardized bacterial inoculum is prepared and added to each well.

  • The plates are incubated under appropriate atmospheric conditions and temperature for a specified period (typically 16-20 hours for most bacteria).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10]

Pharmacokinetics

This compound is available in both intravenous (IV) and oral formulations.[1] After oral administration, it is rapidly absorbed.[7] The plasma protein binding of this compound is high, ranging from 94.8% to 97.1%.[7] The drug is primarily metabolized by CYP3A4 and is largely excreted through the gastrointestinal tract.[7] The oral bioavailability is estimated to be around 25%.[7]

Table 5: Key Pharmacokinetic Parameters of this compound
ParameterValueFormulation
Tmax (median)1.00 hIntravenous
Tmax (median)1.76 hOral Tablet
Cmax (steady-state)37.1 mcg/mLOral
AUC (steady-state)49.2 mcg·h/mLOral
Oral Bioavailability~25%-
Protein Binding94.8% - 97.1%-
Elimination Half-life~8 hours-

Clinical Development and Approval

This compound underwent extensive clinical evaluation in Phase 1, 2, and 3 trials. The pivotal LEAP 1 and LEAP 2 (this compound Evaluation Against Pneumonia) Phase 3 trials demonstrated the non-inferiority of this compound to moxifloxacin, a standard-of-care antibiotic for CABP.[3] Based on the robust data from these trials, this compound received approval from the U.S. Food and Drug Administration (FDA) in August 2019 for the treatment of adults with CABP.[1]

Conclusion

This compound stands as a testament to the power of natural product chemistry in addressing the urgent global challenge of antimicrobial resistance. Its semi-synthetic origin from pleuromutilin, coupled with a unique mechanism of action, provides a valuable new therapeutic option for clinicians treating community-acquired bacterial pneumonia. The comprehensive preclinical and clinical evaluation of this compound, from in vitro susceptibility testing to large-scale clinical trials, has established its efficacy and safety profile. As a first-in-class systemic pleuromutilin antibiotic for human use, this compound represents a significant and welcome addition to the antibacterial armamentarium.

References

Lefamulin's Unique Induced-Fit Binding Mechanism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the unique induced-fit binding mechanism of lefamulin, a first-in-class pleuromutilin antibiotic. By elucidating its interaction with the bacterial ribosome at a molecular level, this document aims to provide a comprehensive resource for researchers in antimicrobial drug discovery and development.

Executive Summary

This compound represents a significant advancement in antibacterial therapy, primarily due to its novel mechanism of action that confers a low propensity for cross-resistance with other antibiotic classes.[1][2] It inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[3][4] The core of its efficacy lies in a unique induced-fit mechanism, where the ribosome undergoes a conformational change upon drug binding, creating a tightly sealed pocket that enhances the drug-target interaction.[1][4][5][6] This guide details the structural basis of this interaction, presents key quantitative data on its activity, outlines the experimental protocols used for its characterization, and visualizes the critical molecular events and workflows.

Mechanism of Action: The Induced-Fit Model

This compound's mechanism is a targeted disruption of protein synthesis.[7][8] It binds to a highly conserved region of the 23S rRNA within the 50S subunit's peptidyl transferase center.[9][10][11] This binding site uniquely spans both the A-site (aminoacyl-tRNA binding site) and the P-site (peptidyl-tRNA binding site), effectively preventing the correct positioning of transfer RNA (tRNA) for peptide bond formation.[5][12][13][14]

The interaction is characterized by two main components of the this compound molecule:

  • The Tricyclic Mutilin Core: This core structure anchors within a hydrophobic pocket at the A-site of the PTC.[4][5] It is stabilized primarily by hydrophobic and Van der Waals interactions.[2]

  • The C14 Side Chain: This extension projects into the P-site, interfering with the placement of the 3' CCA end of tRNA molecules.[4][15][16]

The "induced-fit" aspect is the most distinctive feature of this mechanism.[1][2] Upon binding, this compound causes a conformational rearrangement of specific nucleotides in the 23S rRNA, notably U2506 and U2585.[17] This structural change effectively closes the binding pocket around the drug, tightening the interaction and enhancing its inhibitory effect.[1][5][6] This high-affinity binding is crucial for its potent antibacterial activity.

cluster_Ribosome Bacterial 50S Ribosomal Subunit cluster_InducedFit Induced-Fit Binding PTC Peptidyl Transferase Center (PTC) ASite A-Site (Unoccupied) PSite P-Site (Unoccupied) BoundComplex This compound-Ribosome Complex This compound This compound This compound->PTC Binds to PTC, spanning A- and P-Sites Inhibition Protein Synthesis Inhibition Conformation Ribosomal RNA Conformational Change (U2506, U2585) BoundComplex->Conformation Induces TightBinding Tightened Binding Pocket Conformation->TightBinding Creates TightBinding->Inhibition Prevents tRNA binding, leading to

Caption: this compound's induced-fit binding mechanism in the 50S ribosome.

Quantitative Data

The efficacy of this compound is supported by extensive in vitro susceptibility testing and pharmacokinetic studies. The following tables summarize key quantitative metrics.

This compound demonstrates potent activity against a wide spectrum of respiratory pathogens, including multidrug-resistant strains.[16][18] The Minimum Inhibitory Concentration (MIC) is a key measure of its potency.

PathogenResistance ProfileMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Streptococcus pneumoniaeAll isolates0.06 - 0.120.12 - 0.25[18][19]
Penicillin-Resistant0.120.125[19][20]
Multidrug-Resistant0.060.12[18]
Staphylococcus aureusAll isolates0.060.12[18]
Methicillin-Resistant (MRSA)≤0.015 - 0.060.12 - 0.125[18][20][21]
Methicillin-Susceptible (MSSA)0.060.06[21]
Haemophilus influenzaeAll isolates0.51[18][20]
Moraxella catarrhalisAll isolates0.06 - 0.250.12 - 0.25[18][20]
Mycoplasma pneumoniaeAll isolates0.030.03[20]

Table 1: Summary of this compound Minimum Inhibitory Concentrations (MICs) against common respiratory pathogens.

The clinical efficacy of an antibiotic is determined by its pharmacokinetic/pharmacodynamic (PK/PD) profile. The ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC) is the parameter best associated with this compound's activity.[3][4]

ParameterValueConditionReference(s)
Oral Bioavailability ~25%Fasted state[4][5]
Plasma Protein Binding 94.8% - 97.1%Healthy adults[8][15]
Volume of Distribution (Vd) 86.1 LSteady-state, IV admin[15]
Elimination Half-life (t½) ~8 - 13.2 hoursIV administration[4][5]
PK/PD Target for Efficacy fAUC₂₄/MICTime-dependent killing[3][4]
PK/PD Breakpoint (S. pneumoniae) 0.25 mg/LBased on fAUC/MIC for 1-log₁₀ CFU reduction[14]
PK/PD Breakpoint (S. aureus) 0.125 mg/LBased on fAUC/MIC for 1-log₁₀ CFU reduction[14]

Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters of this compound.

Experimental Protocols

The elucidation of this compound's binding mechanism has relied on a combination of structural biology, biochemical, and microbiological assays. The following sections provide detailed, representative methodologies for key experiments.

Cryo-EM has been instrumental in visualizing the interaction between this compound and the 50S ribosomal subunit at near-atomic resolution.[17][22]

Objective: To determine the high-resolution structure of this compound bound to the bacterial 70S ribosome or its 50S subunit.

Methodology:

  • Ribosome Preparation:

    • Isolate 70S ribosomes from a suitable bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) through sucrose density gradient ultracentrifugation.[23]

    • Purify and dissociate into 30S and 50S subunits. Reassociate 70S ribosomes in a buffer containing appropriate Mg²⁺ concentrations.

    • Assess purity and integrity via spectrophotometry (A₂₆₀/A₂₈₀ ratio) and gel electrophoresis.

  • Complex Formation:

    • Incubate purified 70S ribosomes or 50S subunits with a molar excess of this compound (e.g., 10-50 fold) in a suitable binding buffer (e.g., containing Tris-HCl, MgCl₂, KCl, DTT) for 15-30 minutes at 37°C to ensure saturation of the binding site.

  • Grid Preparation and Freezing:

    • Apply 3-4 µL of the this compound-ribosome complex solution to a glow-discharged cryo-EM grid (e.g., Quantifoil R2/2).

    • Blot the grid for a few seconds to create a thin film and immediately plunge-freeze in liquid ethane using a vitrification apparatus (e.g., Vitrobot).

  • Data Collection:

    • Screen frozen grids for ice quality and particle distribution using a transmission electron microscope (TEM) (e.g., Titan Krios) equipped with a direct electron detector.[22]

    • Collect a large dataset of movie frames at high magnification, typically recording thousands of images.

  • Image Processing and 3D Reconstruction:

    • Perform movie frame alignment to correct for beam-induced motion.[24]

    • Use software (e.g., RELION, CryoSPARC) for particle picking, 2D classification to remove poor-quality particles, and initial 3D model generation.

    • Conduct iterative rounds of 3D classification and refinement to achieve a high-resolution map (typically < 3.5 Å).[22]

  • Model Building and Analysis:

    • Dock the crystal structure of the ribosome into the cryo-EM density map.

    • Build the atomic model for this compound and the surrounding rRNA nucleotides into the map using software like Coot.

    • Refine the final structure and analyze the interactions, including hydrogen bonds and conformational changes, between this compound and the 23S rRNA.

cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structural Analysis Ribosome 1. Isolate & Purify 70S Ribosomes Complex 2. Incubate Ribosomes with this compound Ribosome->Complex Grid 3. Plunge-Freeze on Cryo-EM Grid Complex->Grid TEM 4. Collect Micrographs (TEM) Grid->TEM Processing 5. Image Processing (Particle Picking, 2D/3D Class.) TEM->Processing Recon 6. High-Resolution 3D Reconstruction Processing->Recon Model 7. Atomic Model Building & Refinement Recon->Model Analysis 8. Analyze Binding Site & Induced Fit Model->Analysis

Caption: Experimental workflow for Cryo-EM analysis of the this compound-ribosome complex.

This cell-free assay quantifies the inhibitory effect of a compound on protein synthesis.[17]

Objective: To determine the concentration of this compound required to inhibit protein synthesis by 50% (IC₅₀).

Methodology:

  • Reagent Preparation:

    • Utilize a commercial coupled in vitro transcription/translation kit (e.g., based on E. coli or HeLa cell lysate).[25][26]

    • Prepare a DNA template encoding a reporter protein, such as Firefly Luciferase or Green Fluorescent Protein (GFP), under the control of a suitable promoter (e.g., T7).

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well microplate, combine the IVT lysate, reaction buffer, amino acid mixture, and the DNA template.

    • Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (e.g., a known potent inhibitor like chloramphenicol or no DNA template).

    • Ensure the final solvent concentration is consistent across all wells and does not inhibit the reaction.

  • Incubation:

    • Incubate the plate at the recommended temperature (e.g., 30-37°C) for a specified time (e.g., 60-90 minutes) to allow for transcription and translation of the reporter protein.

  • Signal Detection:

    • For Luciferase: Add a luciferase assay reagent (containing luciferin substrate and ATP) to each well and measure the resulting luminescence using a plate reader.[25]

    • For GFP: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background signal (no DNA template control).

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to calculate the IC₅₀ value.[27]

These assays directly measure the binding of a ligand to the ribosome, often using radiolabeled compounds or competition formats.

Objective: To characterize the binding affinity of this compound to the 50S ribosomal subunit.

Methodology:

  • Reagent Preparation:

    • Isolate and purify 50S ribosomal subunits as described in the Cryo-EM protocol.

    • A radiolabeled ligand known to bind to the PTC (e.g., ³H-tiamulin) is required for a competition assay.

    • Prepare serial dilutions of unlabeled this compound.

  • Binding Reaction:

    • In microcentrifuge tubes, combine a fixed concentration of purified 50S subunits, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

    • Incubate the mixture in a binding buffer at 37°C for 30-60 minutes to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Use a method to separate ribosome-bound radioligand from the unbound fraction. A common technique is filtration through a nitrocellulose membrane under vacuum. The ribosomes and bound ligand are retained on the filter, while the free ligand passes through.

    • Alternatively, pellet the ribosomes by ultracentrifugation.[28]

  • Quantification:

    • Wash the filters to remove non-specific binding.

    • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. This quantity corresponds to the amount of bound radioligand.

  • Data Analysis:

    • Plot the measured radioactivity against the logarithm of the this compound concentration.

    • As the concentration of this compound increases, it will displace the radiolabeled ligand, causing a decrease in measured radioactivity.

    • Fit the data to a competition binding equation to determine the IC₅₀, which can then be used to calculate the inhibitory constant (Kᵢ) for this compound.

Conclusion

This compound's unique induced-fit binding mechanism at the heart of the bacterial ribosome distinguishes it from other protein synthesis inhibitors. By creating a high-affinity, tightly sealed interaction within the peptidyl transferase center, this compound effectively shuts down bacterial protein production. This novel mechanism is responsible for its potent activity against key respiratory pathogens and its low potential for developing cross-resistance. The combination of detailed structural insights from cryo-EM, quantitative biochemical assays, and comprehensive microbiological testing provides a robust foundation for its clinical utility and for the future design of next-generation antibiotics targeting the bacterial ribosome.

References

A Technical Guide to the Foundational Studies of the Pleuromutilin Core Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleuromutilin is a naturally occurring diterpenoid antibiotic first isolated in 1951 from the basidiomycete fungi Pleurotus mutilus (now Clitopilus scyphoides) and Clitopilus passeckerianus.[1][2] It is the progenitor of a clinically important class of antibiotics, the pleuromutilins, which includes veterinary drugs such as tiamulin and valnemulin, and drugs for human use like retapamulin and lefamulin.[1][3][4] The antibacterial efficacy of these compounds stems from their unique mechanism of action: the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[5][6][7]

The foundational principle of this antibiotic class is its complex and rigid tricyclic core structure. This guide provides a detailed overview of the pivotal studies that elucidated this core structure, its biosynthesis, mechanism of action, and the key experimental methodologies used in its investigation.

Elucidation of the Pleuromutilin Core Structure

The complex molecular architecture of pleuromutilin presented a significant challenge to early researchers. Foundational work in the 1960s by Arigoni and Birch was instrumental in deducing its structure.[7][8] These efforts, later confirmed by X-ray crystallography, revealed a unique diterpene scaffold.[7]

The core is a tricyclic system characterized by a "propellane-like" fusion of a five-membered, six-membered, and eight-membered ring.[7][8] This rigid framework, known as the mutilin core, possesses eight distinct stereocenters, three of which are quaternary carbons, contributing to its complex three-dimensional conformation.[2][9] The glycolate ester functionality at the C14 position is a critical feature for its biological activity.[9][10]

Biosynthesis of the Mutilin Core

Pleuromutilin is a terpene-class secondary metabolite produced in fungi through the mevalonate pathway.[1] The biosynthesis of its intricate tricyclic core from a linear precursor is a remarkable enzymatic feat.

The key steps are:

  • Precursor Synthesis: The pathway begins with the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), from isoprene units.[1][6]

  • Tricyclic Core Formation: The crucial cyclization cascade is catalyzed by a single bifunctional diterpene synthase (DTS), named Pl-cyc.[1][6]

    • The N-terminal Class II DTS domain initiates a cascade cyclization of GGPP, leading to a decalin core. This is followed by a series of 1,2-proton and methyl shifts and a key ring contraction to form a 5-6 bicyclic ring structure.[1]

    • The C-terminal Class I DTS domain then catalyzes a dephosphorylation event to generate the eight-membered ring, followed by a proton shift and stereospecific hydroxylation to yield the first tricyclic intermediate, premutilin.[1]

  • Tailoring Reactions: Following the formation of the core, a series of tailoring enzymes modify the structure to produce pleuromutilin. These include three cytochrome P450s (Pl-p450-1, Pl-p450-2, Pl-p450-3) for hydroxylation at C11, C3, and the acetyl group, a short-chain dehydrogenase/reductase (Pl-sdr) to form the 3-keto group, and an acetyltransferase (Pl-atf) to add the acetyl group at the C14 hydroxyl.[1][6]

G cluster_0 Mevalonate Pathway cluster_1 Core Cyclization (Pl-cyc) cluster_2 Tailoring Steps Isoprene Units Isoprene Units GGPP GGPP Isoprene Units->GGPP Pl-ggs Decalin Core Decalin Core GGPP->Decalin Core Class II DTS 5-6 Bicyclic Intermediate 5-6 Bicyclic Intermediate Decalin Core->5-6 Bicyclic Intermediate Ring Contraction Premutilin (Tricyclic Core) Premutilin (Tricyclic Core) 5-6 Bicyclic Intermediate->Premutilin (Tricyclic Core) Class I DTS C11-OH Intermediate C11-OH Intermediate Premutilin (Tricyclic Core)->C11-OH Intermediate Pl-p450-1 C3,C11-diOH Intermediate C3,C11-diOH Intermediate C11-OH Intermediate->C3,C11-diOH Intermediate Pl-p450-2 Mutilin Mutilin C3,C11-diOH Intermediate->Mutilin Pl-sdr (3-keto formation) 14-acetyl-mutilin 14-acetyl-mutilin Mutilin->14-acetyl-mutilin Pl-atf Pleuromutilin Pleuromutilin 14-acetyl-mutilin->Pleuromutilin Pl-p450-3

Biosynthesis of the Pleuromutilin Core.

Mechanism of Action at the Ribosome

Pleuromutilins exert their antibacterial effect by selectively inhibiting bacterial protein synthesis.[8][10] They bind with high affinity to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[5][11][12]

  • Binding Site: The tricyclic mutilin core is positioned in a hydrophobic pocket near the A-site of the PTC, forming interactions with domain V of the 23S rRNA.[2][8] Key interacting nucleotides include A2503, G2505, and U2585.[8][13] The C14 side chain extends into the P-site.[9][11]

  • Inhibition of Peptide Bond Formation: This binding sterically hinders the correct positioning of the aminoacyl-tRNA (A-site) and peptidyl-tRNA (P-site), thereby preventing peptide bond formation.[5][8]

  • Induced Fit: The binding of pleuromutilin induces a conformational change in the ribosome, where flexible nucleotides like U2585 and U2506 "close" around the drug molecule. This induced-fit mechanism tightens the binding and stabilizes the drug-ribosome complex.[8]

Due to this unique binding site and mechanism, pleuromutilins generally lack cross-resistance with other classes of ribosome-targeting antibiotics.[10]

G cluster_0 Bacterial 50S Ribosome PTC Peptidyl Transferase Center (PTC) Inhibition Inhibition PTC->Inhibition Blocks tRNA positioning Pleuromutilin Pleuromutilin Pleuromutilin->PTC Binds to A/P site interface tRNA A-site & P-site tRNA tRNA->PTC Protein Polypeptide Chain Elongation Inhibition->Protein Prevents peptide bond formation

Pleuromutilin's Mechanism of Action.

Core Structure-Activity Relationships (SAR)

SAR studies have been crucial in transforming the moderately active natural product into potent clinical drugs.

  • Tricyclic Core: The mutilin core is the essential pharmacophore.[14] Modifications to the core skeleton generally lead to a loss of antibacterial activity.[15]

  • Key Functional Groups: The carbonyl group in the five-membered ring (at C3) and the hydroxyl group at C11 are considered essential for potent activity.[14][16]

  • C14 Side Chain: The C14 glycolic ester side chain is the primary point of modification for developing semi-synthetic derivatives.[11][15][16] The core itself (mutilin) is inactive.[9][16] Introducing thioether groups and basic functionalities at this position has dramatically enhanced potency and modulated pharmacokinetic properties.[2][15][16][17]

G cluster_0 Pleuromutilin Core SAR Core Tricyclic Mutilin Core Essential Essential for Activity Core->Essential C11_OH C11-OH Group C11_OH->Essential C3_Keto C3-Keto Group C3_Keto->Essential C14_Chain C14 Side Chain Modifiable Key Site for Modification (Potency, PK/PD) C14_Chain->Modifiable

Key Structure-Activity Relationships.

Quantitative Data Summary

Quantitative data from foundational studies are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of Pleuromutilin

Property Value Reference
IUPAC Name (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[5]annulen-8-yl hydroxyacetate [1]
CAS Number 125-65-5 [1]
Chemical Formula C₂₂H₃₄O₅ [1]
Molar Mass 378.509 g/mol [1]

| Melting Point | 170-171 °C |[1] |

Table 2: Representative Antibacterial Activity (Minimum Inhibitory Concentration)

Compound S. aureus (MSSA) S. aureus (MRSA) Reference
Pleuromutilin 0.5 - 4 µg/mL 0.5 - 4 µg/mL [2]
Tiamulin 0.5 µg/mL 0.5 µg/mL [4][18]
Retapamulin ≤0.06 - 0.25 µg/mL ≤0.06 - 0.25 µg/mL [8]
This compound 0.06 - 0.12 µg/mL 0.12 - 0.25 µg/mL [8][11]

| Compound 9 (Novel Derivative) | 0.125 µg/mL | 0.06 µg/mL |[4] |

Table 3: Ribosome Binding Affinity Data

Compound Target Ribosome Method Dissociation Constant (KD) Reference
Retapamulin E. coli & S. aureus Competitive Binding ~3 nM [19]
Tiamulin 50S Ribosome SPR 2.50 x 10⁻⁸ M [4]

| Compound 9 (Novel Derivative) | 50S Ribosome | SPR | 1.77 x 10⁻⁸ M |[4] |

Key Experimental Protocols

Isolation and Structure Elucidation
  • Protocol:

    • Fermentation: Culturing of Clitopilus passeckerianus in a suitable liquid medium.

    • Extraction: Extraction of the culture broth with an organic solvent (e.g., ethyl acetate).

    • Purification: The crude extract is subjected to chromatographic techniques. Final purification is often achieved using preparative High-Performance Liquid Chromatography (prep-HPLC).[20]

    • Characterization: The purified compound's structure is confirmed using a combination of spectroscopic methods:

      • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and molecular formula.[18][20]

      • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the carbon-hydrogen framework and stereochemistry.[18][20]

      • X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure and absolute stereochemistry.[7][11]

Total Synthesis Workflow

The total synthesis of the complex pleuromutilin core is a significant challenge. While specific routes vary, a generalized workflow often involves the stereoselective construction of a hydrindanone precursor followed by the formation of the challenging eight-membered ring.[7][9][10]

G Start Commercially Available Starting Material (e.g., Dihydrocarvone) A Construct Hydrindanone Core (5/6-membered rings) Start->A B Introduce Functionality for 8-Membered Ring Formation A->B C Key Ring-Forming Step (e.g., Ring-Expansion, RCM, Radical Cyclization) B->C D Formation of Tricyclic Mutilin Core C->D E Functional Group Interconversion & Stereochemical Adjustments D->E F Acylation at C14 E->F End Final Pleuromutilin Analogue F->End

Generalized Workflow for Total Synthesis.
Antibacterial Susceptibility Testing (MIC Determination)

  • Protocol (Broth Microdilution): Based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

    • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Reading: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2][4][18]

G A Prepare Serial Dilutions of Test Compound B Add Standardized Bacterial Inoculum to Each Well A->B C Incubate Plate (e.g., 24h at 37°C) B->C D Observe Wells for Visible Bacterial Growth C->D E Determine MIC: Lowest Concentration with No Growth D->E

Workflow for MIC Determination.
Ribosome Binding and Functional Assays

  • Protocol (Ribosome Binding - Surface Plasmon Resonance):

    • Immobilization: High-purity bacterial 50S ribosomal subunits are immobilized on an SPR sensor chip.

    • Binding: The test compound (analyte) is flowed over the chip surface at various concentrations.

    • Detection: The binding interaction is detected in real-time as a change in the refractive index, measured in response units (RU).

    • Analysis: Kinetic parameters, including the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (KD), are calculated from the sensorgrams. A lower KD value indicates higher binding affinity.[4]

  • Protocol (Peptidyl Transferase Inhibition - Puromycin Assay):

    • Reaction Setup: A reaction mixture is prepared containing bacterial ribosomes, mRNA template, and a radiolabeled aminoacyl-tRNA (e.g., N-acetyl-[³H]Phe-tRNA) bound to the P-site.

    • Inhibition: The test compound is added at various concentrations.

    • Reaction Initiation: The reaction is started by adding puromycin, an aminoacyl-tRNA analog that accepts the nascent peptide chain.

    • Measurement: The formation of radiolabeled peptidyl-puromycin is quantified (e.g., by scintillation counting after extraction).

    • Analysis: The concentration of the test compound that inhibits the reaction by 50% (IC₅₀) is determined.[12][19]

References

An In-depth Technical Guide to the Exploratory Research of Lefamulin for the Treatment of Sexually Transmitted Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antimicrobial resistance in sexually transmitted infections (STIs) poses a significant global health threat, rendering many standard therapies ineffective.[1][2] Pathogens such as Neisseria gonorrhoeae, Mycoplasma genitalium, and Chlamydia trachomatis have developed resistance to multiple antibiotic classes, creating an urgent need for novel therapeutic agents.[1][2] Lefamulin, the first systemic pleuromutilin antibiotic approved for human use in community-acquired bacterial pneumonia (CABP), has emerged as a promising candidate for STI treatment.[3][4] Its unique mechanism of action, potent in vitro activity against key STI pathogens, and favorable tissue penetration profile warrant a thorough investigation of its potential role in this therapeutic area.[1][3] This document provides a comprehensive technical overview of the existing exploratory research on this compound against STIs, summarizing quantitative data, detailing experimental protocols, and visualizing key concepts to support further research and development.

Core Mechanism of Action

This compound is a semi-synthetic pleuromutilin antibiotic that inhibits bacterial protein synthesis.[5] It binds with high affinity to the peptidyl transferase center (PTC) of the 50S bacterial ribosomal subunit.[1][3][5] This binding occurs at the A- and P-sites, preventing the correct positioning of transfer RNA (tRNA) and thereby inhibiting peptide bond formation.[1][6] This unique binding mechanism, which involves an induced fit where the binding pocket closes around the molecule, differs from other ribosome-targeting antibiotics like macrolides and lincosamides.[3] Consequently, the potential for cross-resistance with other antibiotic classes is low.[1][3][5]

cluster_ribosome Bacterial Ribosome cluster_ptc Peptidyl Transferase Center (PTC) 50S 50S Subunit 30S 30S Subunit A_Site A-Site Inhibition Peptide Bond Formation Blocked A_Site->Inhibition P_Site P-Site P_Site->Inhibition This compound This compound This compound->A_Site Binds This compound->P_Site Binds tRNA tRNA tRNA->A_Site Binding Prevented

Caption: this compound's mechanism of action on the 50S ribosomal subunit.

Quantitative In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of bacterial pathogens responsible for STIs, including multidrug-resistant (MDR) strains.[1][7][8]

Activity against Neisseria gonorrhoeae

This compound shows reliable activity against both susceptible and resistant isolates of N. gonorrhoeae, including extensively drug-resistant (XDR) strains.[3][9] Its activity is largely unaffected by resistance to other antibiotic classes, and no significant cross-resistance has been identified.[4][9][10] However, the MtrCDE efflux pump can influence this compound susceptibility, warranting further investigation.[3][9]

Organism No. of Isolates This compound MIC50 (mg/L) This compound MIC90 (mg/L) This compound MIC Range (mg/L) Reference Comparators (MIC50/MIC90 mg/L) Source
N. gonorrhoeae2510.2510.004 - 2Azithromycin: (not specified)[9][10]
N. gonorrhoeae250.120.5Not specifiedAzithromycin: 0.12/0.5[2][7][8]
N. gonorrhoeae (MDR/XDR)117Not specifiedNot specifiedNot specifiedReliable activity noted[3]
Activity against Chlamydia trachomatis

This compound is highly potent against C. trachomatis, an intracellular pathogen. Studies show its activity is comparable or superior to commonly used antibiotics.[1]

Organism No. of Isolates This compound MIC50 (mg/L) This compound MIC90 (mg/L) This compound MIC Range (mg/L) Reference Comparators (MIC50/MIC90 mg/L) Source
C. trachomatis150.020.04≤0.04Doxycycline: 0.01/0.02, Azithromycin: 0.1/0.2[1][7][8]
Activity against Mycoplasma genitalium

This compound exhibits potent activity against M. genitalium, including MDR strains with resistance to macrolides and fluoroquinolones.[1][11] This makes it a particularly valuable agent for further study, given the high rates of treatment failure with current regimens.[11][12]

Organism No. of Isolates This compound MIC50 (mg/L) This compound MIC90 (mg/L) This compound MIC Range (mg/L) Reference Comparators (MIC Range mg/L) Source
M. genitalium (incl. MDR)54Not specifiedNot specified0.0005 - 0.064Not specified[13]
M. genitalium (incl. MDR)6Not specifiedNot specified0.002 - 0.063Moxifloxacin: 0.125 to >16[7][8][11]

Pharmacokinetics and Pharmacodynamics (PK/PD)

The efficacy of this compound is supported by its pharmacokinetic profile, which shows good tissue penetration, including into sites relevant for STIs such as pelvic and prostate tissues.[1][3]

Key Pharmacokinetic Parameters

Systemic exposures are comparable between a 150 mg intravenous (IV) dose and a 600 mg oral dose in the fasted state.[6] The absolute oral bioavailability is approximately 25%.[6]

Parameter 150 mg IV (Single Dose) 600 mg Oral (Single Dose, Fasted) Source
AUC0–inf (μg·h/mL) ~7.7~7.7[6][14]
Tmax (h) End of 1h infusion0.88 - 2[6]
t1/2 (h) ~10.2~10.2[14]
Pharmacodynamic Profile

The efficacy of this compound correlates most strongly with the ratio of the free-drug area under the concentration-time curve to the MIC (fAUC/MIC).[14][15] Dynamic in vitro models, such as the hollow fiber infection model (HFIM), have been used to simulate human pharmacokinetics and evaluate the drug's effectiveness against N. gonorrhoeae. These studies suggest that while standard plasma concentrations might be insufficient for some resistant strains, the 5- to 10-fold higher concentrations achieved in urogenital tissues could be sufficient to eradicate the pathogens.[16]

Preclinical and Clinical Evidence

While large-scale clinical trials for STIs are pending, data from preclinical models, compassionate use programs, and pilot studies provide initial insights into this compound's potential efficacy.

  • Hollow Fiber Infection Model (HFIM): Studies using an HFIM to simulate human plasma concentrations showed that a standard oral dose (600 mg every 12 hours for 5 days) could eradicate susceptible and resistant strains of N. gonorrhoeae when simulating the higher drug concentrations found in urogenital tissues.[16]

  • Compassionate Use and Pilot Trials: A case series and pilot trial involving heavily pretreated patients with M. genitalium treatment failure showed variable cure rates. Sequential therapy (doxycycline followed by this compound) cured 50% of patients, while this compound monotherapy cured 60% in one cohort but 0% in another. These studies highlight the challenge of treating highly resistant infections and underscore the need for optimized dosing regimens. A clinical trial is currently underway in the US to further estimate the efficacy of this compound for symptomatic M. genitalium treatment failures.[12]

Key Experimental Protocols

MIC Determination for N. gonorrhoeae

The agar dilution technique is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antibiotics against N. gonorrhoeae.

  • Method: Agar Dilution Technique (per CLSI guidelines).[10]

  • Media: GC agar base supplemented with a defined growth supplement.

  • Antibiotic Preparation: this compound is dissolved and serially diluted to create a range of concentrations. Each concentration is incorporated into a separate batch of molten agar.

  • Inoculum Preparation: N. gonorrhoeae isolates are grown on chocolate agar for 18-24 hours. Colonies are suspended in Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The standardized bacterial suspension is applied to the surface of the antibiotic-containing agar plates using a multipoint inoculator. A growth control plate (no antibiotic) is included.

  • Incubation: Plates are incubated at 35-37°C in a 5% CO₂ atmosphere for 20-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

cluster_prep Preparation A Prepare serial dilutions of this compound B Incorporate dilutions into molten GC agar A->B D Spot-inoculate agar plates with bacterial suspension B->D C Prepare 0.5 McFarland inoculum of N. gonorrhoeae C->D E Incubate plates (36°C, 5% CO₂, 24h) D->E F Read plates for growth E->F G Visible Growth? F->G G->F Yes (Higher Conc.) H MIC = Lowest concentration with no growth G->H No cluster_preclinical Preclinical Research cluster_clinical Clinical Development A In Vitro Studies (MIC, Spectrum) B PK/PD Modeling (Hollow Fiber Model) A->B C Animal Models (Efficacy, Safety) B->C D Phase I (Safety, PK in Humans) C->D E Phase II (Dose-Ranging, Efficacy) D->E F Phase III (Pivotal Trials vs. SoC) E->F G Regulatory Review & Approval F->G H Post-Market Surveillance (Phase IV) G->H

References

basic science of bacterial protein synthesis inhibition by Lefamulin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Basic Science of Bacterial Protein Synthesis Inhibition by Lefamulin

Executive Summary

This compound is a first-in-class, semi-synthetic pleuromutilin antibiotic approved for systemic use in humans for the treatment of community-acquired bacterial pneumonia (CABP).[1][2] It exhibits a unique mechanism of action, inhibiting bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[3][4] Its distinct binding mode, which involves an "induced-fit" mechanism, results in potent activity against a broad spectrum of relevant pathogens and a low propensity for the development of cross-resistance to other antibiotic classes.[5][6] This technical guide provides an in-depth review of the fundamental science behind this compound's mechanism, the structural basis for its activity and selectivity, quantitative data on its inhibitory effects, and the key experimental protocols used to elucidate these properties.

Introduction to this compound and the Pleuromutilins

The rising threat of antimicrobial resistance necessitates the development of novel antibiotic classes with unique mechanisms of action. The pleuromutilins, originally derived from the fungus Clitopilus scyphoides (formerly Pleurotus mutilus), represent such a class.[7] While derivatives have been used in veterinary medicine for decades, this compound (formerly BC-3781) is the first pleuromutilin developed for both intravenous and oral systemic administration in humans.[1][6][7] Its development marks a significant advancement in the fight against difficult-to-treat respiratory pathogens.

Mechanism of Action: Inhibition of the Bacterial Ribosome

This compound's antibacterial effect stems from its targeted disruption of protein synthesis, a fundamental process for bacterial viability.

The Peptidyl Transferase Center (PTC) of the 50S Ribosomal Subunit

The primary target of this compound is the bacterial 70S ribosome, specifically the peptidyl transferase center (PTC) on the large 50S subunit.[3] The PTC is a highly conserved active site within the 23S ribosomal RNA (rRNA) responsible for catalyzing peptide bond formation—the crucial step in elongating a new protein chain.

A Unique Dual-Site Binding Interaction

This compound binds to a specific pocket within the PTC, interacting with both the acceptor site (A-site) and the peptidyl site (P-site).[7][8][9] This interaction is multifaceted:

  • The tricyclic mutilin core binds to a hydrophobic pocket near the A-site.[5][10]

  • The C14 side chain extends into the P-site.[8][10]

By occupying these critical locations, this compound physically prevents the correct positioning of the CCA-ends of transfer RNAs (tRNAs) that carry the amino acids.[1][11] This steric hindrance directly inhibits the formation of peptide bonds, thereby halting protein synthesis.[3]

The "Induced-Fit" Binding Model

A key feature of this compound's interaction with the ribosome is an "induced-fit" mechanism.[6][7] Upon binding, this compound causes conformational changes in the PTC's rRNA nucleotides, which in turn close the binding pocket more tightly around the drug molecule.[5][7][10] This dynamic adjustment creates a highly stable drug-ribosome complex, enhancing the drug's potency and contributing to its high barrier against resistance.[6]

Figure 1: this compound's Mechanism of Protein Synthesis Inhibition cluster_ribosome Bacterial 70S Ribosome cluster_ptc Peptidyl Transferase Center (PTC) 50S_subunit 50S Subunit 30S_subunit 30S Subunit A_Site A-Site Peptide_Bond Peptide Bond Formation A_Site->Peptide_Bond P_Site P-Site P_Site->Peptide_Bond Catalyzes mRNA mRNA mRNA->30S_subunit Binds tRNA Aminoacyl-tRNA tRNA->A_Site Enters This compound This compound This compound->A_Site Binds & Blocks This compound->P_Site Inhibition INHIBITION Peptide_Bond->Inhibition

Caption: this compound binds to the A and P sites of the PTC, preventing tRNA binding and inhibiting peptide bond formation.

Structural Basis of Activity and Selectivity

The precise mechanism and selectivity of this compound have been elucidated through high-resolution structural studies.

Crystallographic Evidence

The crystal structure of the Staphylococcus aureus 50S large ribosomal subunit in complex with this compound was solved at a resolution of 3.55 Å (PDB ID: 5HL7).[12][13] This structure provided definitive visual evidence of the binding mode, confirming the interactions within the PTC and revealing the molecular details of the induced-fit mechanism.[13][14]

Molecular Interactions at the Binding Site

The stability of the this compound-ribosome complex is maintained by a network of interactions between the drug and the 23S rRNA. These include:

  • Hydrogen Bonds: Four key hydrogen bonds are formed between this compound and the PTC nucleotides.[5][7]

  • Hydrophobic and van der Waals Forces: The tricyclic core of this compound makes extensive hydrophobic and van der Waals contacts with surrounding rRNA nucleotides, including C2063, U2506, A2503, U2504, G2505, A2453, C2452, A2425, and C2424.[13]

Structural Basis for Bacterial Selectivity

This compound selectively inhibits bacterial ribosomes without significantly affecting eukaryotic 80S ribosomes.[7] This selectivity is crucial for its clinical safety and is rooted in subtle but critical structural differences in the PTC between prokaryotes and eukaryotes. Analysis of the binding pocket reveals that differences in the identity and orientation of key nucleotides prevent this compound from binding effectively to the human ribosome.[15][16] For instance, the orientation of nucleotide U2504 in the eukaryotic ribosome stabilizes an "open" conformation of the PTC, which is not conducive to pleuromutilin binding.[15]

Figure 2: Logical Flow of this compound's Bacterial Selectivity Ribosome_Type Ribosome Type Bacterial_70S Bacterial 70S Ribosome Ribosome_Type->Bacterial_70S Eukaryotic_80S Eukaryotic 80S Ribosome Ribosome_Type->Eukaryotic_80S Bacterial_PTC Specific nucleotide identity and orientation allows for 'closed' conformation Bacterial_70S->Bacterial_PTC Has Eukaryotic_PTC Different nucleotide identity and orientation promotes 'open' conformation Eukaryotic_80S->Eukaryotic_PTC Has PTC_Structure PTC Nucleotide Configuration High_Affinity High Affinity Binding (Induced-Fit) Bacterial_PTC->High_Affinity Leads to Low_Affinity Low/No Affinity Binding Eukaryotic_PTC->Low_Affinity Leads to Lefamulin_Binding This compound Binding Affinity Inhibition Protein Synthesis Inhibited High_Affinity->Inhibition Results in No_Inhibition Protein Synthesis Unaffected Low_Affinity->No_Inhibition Results in Outcome Outcome

Caption: Structural differences in the PTC of bacterial vs. eukaryotic ribosomes determine this compound's binding affinity and selectivity.

Quantitative Analysis of Inhibitory Activity

The efficacy of this compound is quantified through in vitro potency assays and broad-spectrum antibacterial susceptibility testing.

In Vitro Potency (IC₅₀)

Cell-free in vitro transcription-translation assays are used to directly measure the inhibition of protein synthesis. These experiments have demonstrated this compound's high potency.

Assay Type Organism IC₅₀ (µg/mL) Reference
In Vitro Transcription-TranslationS. aureus0.02[17]
Antibacterial Spectrum (MIC)

Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of an antibiotic that prevents visible growth of a microorganism. This compound demonstrates potent activity against key Gram-positive, fastidious Gram-negative, and atypical pathogens associated with CABP.[1][18]

Table 1: this compound Activity against Streptococcus pneumoniae

Phenotype / Serotype MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
All Isolates0.06 - 0.120.12 - 0.25[18][19][20][21]
Penicillin-Resistant (PRSP)0.1250.125[22]
Multidrug-Resistant (MDR)0.060.12[18][20]
Common Serotypes (3, 19A, etc.)0.06 - 0.250.12 - 0.5[21]

Table 2: this compound Activity against Staphylococcus aureus

Phenotype MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
All Isolates0.060.12[18][20]
Methicillin-Susceptible (MSSA)≤0.015 - 0.060.06[22][23]
Methicillin-Resistant (MRSA)≤0.015 - 0.060.12 - 0.125[18][20][22][23]

Table 3: this compound Activity against Other Key Respiratory Pathogens

Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Haemophilus influenzae0.5 - ≤11[18][20][23]
Moraxella catarrhalis0.06 - 0.250.12 - 0.25[18][20][23]
Mycoplasma pneumoniaeN/A≤0.03[22][23]
Legionella pneumophilaN/AN/A[7][11]
Chlamydophila pneumoniaeN/AN/A[7][11]

Key Experimental Protocols

The characterization of this compound's activity relies on standardized and specialized experimental procedures.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a controlled, cell-free environment.

Methodology:

  • System Preparation: A commercially available reconstituted in vitro transcription-translation system (e.g., PURExpress) is used, containing all necessary purified components (ribosomes, tRNAs, amino acids, enzymes).[24]

  • Template: A plasmid DNA or mRNA template encoding a reporter protein, such as luciferase or Green Fluorescent Protein (GFP), is added.[24][25]

  • Inhibitor Addition: Reactions are assembled with varying concentrations of this compound or a control vehicle.

  • Incubation: The reaction mixtures are incubated at 37°C to allow for transcription and translation to occur.

  • Signal Quantification: After incubation, the reporter protein activity is measured. For luciferase, a luciferin substrate is added, and the resulting luminescence is quantified using a luminometer.[25]

  • Data Analysis: The reduction in reporter signal in the presence of this compound is used to calculate the IC₅₀ value.[17]

Figure 3: Experimental Workflow for In Vitro Translation Inhibition Assay Start Start Components Assemble Reaction Mix: - Cell-Free System (Ribosomes, etc.) - Luciferase mRNA Template - Amino Acids Start->Components Aliquot Aliquot Mix into Microplate Wells Components->Aliquot Add_Drug Add Serial Dilutions of this compound Aliquot->Add_Drug Incubate Incubate at 37°C Add_Drug->Incubate Add_Substrate Add Luciferin Substrate Incubate->Add_Substrate Measure Measure Luminescence Add_Substrate->Measure Calculate Calculate IC50 Value Measure->Calculate End End Calculate->End

Caption: A typical workflow for determining the IC50 of a protein synthesis inhibitor using a luciferase reporter assay.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antibiotic against a specific bacterium.

Methodology (as per CLSI M100 standards):

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth).

  • Drug Dilution: A two-fold serial dilution of this compound is prepared in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours. Specific media, like Haemophilus Test Medium for H. influenzae, are used for fastidious organisms.[18]

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Structural Analysis via X-ray Crystallography

Determining the high-resolution structure of a drug bound to its target is essential for understanding its mechanism and for future drug design.

Methodology (High-Level Overview):

  • Component Preparation: High-purity, large quantities of the bacterial 50S ribosomal subunit are isolated and purified.

  • Co-crystallization: The purified 50S subunits are mixed with an excess of this compound and subjected to crystallization screening under various conditions (e.g., vapor diffusion).

  • Crystal Harvesting: Suitable crystals are harvested and flash-frozen in liquid nitrogen to prevent radiation damage.

  • X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam at a synchrotron source. The crystal diffracts the X-rays, producing a unique diffraction pattern.[12]

  • Data Collection & Processing: The diffraction patterns are recorded and processed to determine the electron density map of the molecule.

  • Structure Solution & Refinement: An atomic model of the ribosome-drug complex is built into the electron density map and refined to produce the final, high-resolution structure.[12][13]

Resistance Mechanisms

While this compound has a high barrier to resistance, several mechanisms can reduce its activity. These include:

  • Target Site Mutations: Point mutations in the 23S rRNA or in genes encoding ribosomal proteins L3 and L4 can alter the PTC structure and reduce drug binding.[10][26]

  • Active Efflux/Ribosome Protection: ATP-binding cassette (ABC)-F transporter proteins can actively remove the drug or protect the ribosome.[10]

  • Target Modification: The Cfr methyltransferase can modify an adenine residue in the PTC, conferring broad cross-resistance to several ribosome-targeting antibiotics.[11]

Despite these possibilities, the frequency of spontaneous resistance to this compound is low, and its unique binding site means it retains activity against many strains resistant to other common antibiotic classes.[11][18][27]

Conclusion

The basic science of this compound's action reveals a highly specific and potent inhibitor of bacterial protein synthesis. Its unique induced-fit binding to a dual site within the ribosomal peptidyl transferase center distinguishes it from other antibiotic classes. This mechanism, confirmed by high-resolution crystallographic data, provides a strong foundation for its broad antibacterial spectrum, low potential for cross-resistance, and clinical efficacy. For researchers and drug development professionals, this compound serves as an exemplary case of modern antibiotic design, leveraging detailed structural and mechanistic understanding to address the urgent challenge of antimicrobial resistance.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Pharmacokinetic Profile of Lefamulin

This document provides a comprehensive technical overview of the initial pharmacokinetic (PK) characterization of this compound, a first-in-class pleuromutilin antibiotic. The information presented herein is synthesized from foundational preclinical and Phase 1 clinical studies, focusing on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Pharmacokinetic Profile

This compound is available in both intravenous (IV) and oral (PO) formulations.[1][2][3] Its pharmacokinetic profile supports an effective switch from intravenous to oral therapy.[4][5]

Absorption

Following oral administration, this compound is rapidly absorbed.[3][5][6] In healthy subjects in a fasted state, a 600 mg oral dose provides an exposure comparable to a 150 mg IV infusion.[2][3][7] The absolute oral bioavailability is approximately 25%.[3][6][7][8] Peak plasma concentrations (Cmax) are typically reached between 0.88 and 2 hours after oral administration in a fasted state.[7]

The presence of food affects this compound's absorption. Administration with a high-fat meal can delay the time to peak concentration (Tmax) to a median of 4.5 hours and reduce overall exposure (AUC) by approximately 10-28%.[5][6][7] Therefore, it is recommended to administer oral this compound at least one hour before or two hours after a meal.[6]

Distribution

This compound exhibits extensive tissue distribution, with a steady-state volume of distribution (Vd) of approximately 86.1 L in patients with community-acquired bacterial pneumonia (CABP).[6][7][9][10] It is highly bound to plasma proteins, with binding ranging from 94.8% to 97.1% in healthy adults.[6][7] Some reports note that protein binding is concentration-dependent, ranging from 74.1% to 97.4%.[2][3]

A key characteristic of this compound is its significant penetration into lung tissue.[6][10] Concentrations in the pulmonary epithelial lining fluid (ELF) are approximately 5- to 6-fold higher than in plasma.[6][10] In vivo studies in mice demonstrated that this compound exposure in ELF was about 2-fold higher than in plasma, and concentrations in ELF were approximately 10-fold greater than the unbound fraction in plasma.[11][12] This high concentration at the site of infection is crucial for its efficacy in treating pneumonia.[6][10] this compound also achieves high intracellular concentrations, accumulating in macrophages.[11][13][14]

Metabolism

This compound is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[6][7][9][15][16] In vitro studies have established that this compound is both a substrate and an inhibitor of CYP3A4.[8][9][16] The main metabolite, BC-8041 (2R-hydroxy this compound), has an elimination half-life similar to the parent drug.[2][3] The exposure ratio of this metabolite to this compound is about 4.3% after IV administration and up to 25% for the oral formulation.[2][3]

Excretion

This compound is eliminated predominantly through the gastrointestinal tract.[6] Following administration of a radiolabeled dose in healthy volunteers, approximately 77.3% of the total radioactivity for an IV dose and 88.5% for an oral dose was recovered in the feces.[6][7] A smaller portion is excreted via the kidneys, with about 15.5% of an IV dose and 5.3% of an oral dose recovered in the urine.[6][7] A significant amount of the drug is excreted unchanged, particularly in the feces (up to 24.8% for the oral route) and urine (up to 14.1% for the IV route).[6][7]

The mean elimination half-life (t½) is approximately 8 to 13 hours.[6][7] Total body clearance ranges from 2.94 to 30.0 L/h.[6][13] Importantly, this compound and its active metabolite are not removed by hemodialysis, and no dosage adjustments are required for patients with renal impairment.[6][17]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound from studies in humans and animal models.

Table 1: Human Pharmacokinetic Parameters of this compound

Parameter Intravenous (150 mg) Oral (600 mg, Fasted) Reference(s)
Cmax (Peak Plasma Concentration) 1.90 - 2.06 mg/L 37.1 mcg/mL (steady state) [4][6]
Tmax (Time to Peak Concentration) ~1.00 h (end of infusion) 0.88 - 2.0 h [6][7]
AUC (Area Under the Curve) AUC₀₋₁₂: 6.59 - 8.27 mg·h/L AUC at steady state: 49.2 mcg·h/mL [4][6]
Vd,ss (Volume of Distribution) 82.9 - 86.1 L - [4][7]
(Elimination Half-Life) ~8 - 13.2 h ~10.15 h [2][4][6][7]
CLt (Total Body Clearance) 11.9 - 20.9 L/h - [4][7]
Oral Bioavailability - ~25% [3][6]

| Plasma Protein Binding | 94.8% - 97.1% | 94.8% - 97.1% |[6][7][9] |

Table 2: this compound Tissue and Fluid Distribution

Tissue/Fluid Penetration Ratio (Tissue AUC / Unbound Plasma AUC) Reference(s)
Epithelial Lining Fluid (ELF) ~5.7 (Human) [18]
Epithelial Lining Fluid (ELF) ~10 (Mouse) [11]
Skeletal Muscle Tissue Similar to free plasma concentrations [9][18]
Adipose Tissue Similar to free plasma concentrations [9][18]

| Macrophages (Intracellular) | High accumulation (Ci/Ce ratio ~50) |[11] |

Table 3: Effect of CYP3A4 Modulators on this compound Pharmacokinetics

Concomitant Drug Effect on this compound (Oral) Effect on this compound (IV) Reference(s)
Rifampin (Strong Inducer) ↓ AUC by 72%, ↓ Cmax by 57% ↓ AUC by 28%, ↓ Cmax by 8% [9]

| Ketoconazole (Strong Inhibitor) | - | ↑ AUC by 31%, ↑ Cmax by 6% |[9] |

Key Experimental Methodologies

The characterization of this compound's PK profile involved a series of preclinical and clinical studies.

Human Pharmacokinetic Studies

Initial characterization was performed in Phase 1, open-label, randomized, crossover studies involving healthy adult subjects.[19][20]

  • Study Design : A typical study assessed single and multiple doses of both oral and intravenous formulations.[4][5] For example, a four-period crossover study might involve healthy subjects receiving a single 150 mg IV dose, a single 600 mg oral tablet (fasted), a single 600 mg oral tablet (fed), and a different oral formulation to establish bioequivalence.[5]

  • Sample Collection : Serial blood samples were collected at predefined time points over 24 to 36 hours post-dose to determine plasma concentrations of this compound and its main metabolite.[5][17] In some studies, urine and other biological fluids were also collected.[17]

  • Bioanalysis : Plasma concentrations were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5]

Preclinical Animal Models

Neutropenic murine infection models were critical for establishing the pharmacokinetic/pharmacodynamic (PK/PD) relationships predictive of efficacy.[12][13][21][22]

  • Model : Female BALB/c or ICR Swiss mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide.[12][14]

  • Infection : Thigh or lung infections were established by inoculation with bacterial strains like S. pneumoniae or S. aureus.[12][13]

  • Dosing and Sampling : Mice received single or multiple subcutaneous doses of this compound.[12][13] Serial blood samples were collected via cardiac puncture at various time points to determine serum concentration-time profiles.[13] Lung tissue was also collected to measure concentrations in ELF.[12]

  • PK/PD Analysis : The efficacy of this compound was found to correlate most strongly with the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[13][22]

Bioanalytical Method for Quantification

A sensitive and selective LC-MS/MS method was developed and validated for the simultaneous quantification of this compound and its main metabolite (2R-hydroxy this compound) in human plasma.[23]

  • Sample Preparation : A simple protein precipitation with acetonitrile was used to extract the analytes from plasma.[23][24]

  • Chromatography : Separation was achieved on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of water and methanol, both containing 0.1% formic acid.[23]

  • Detection : Detection and quantification were performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive electrospray ionization mode.[23][24]

  • Validation : The method was validated according to regulatory guidelines, demonstrating linearity, precision, accuracy, and stability. The linear range was typically 1.00 to 1000 ng/mL for this compound.[23]

Visualizations of Key Pathways and Workflows

This compound ADME Pathway

The following diagram illustrates the overall pharmacokinetic pathway of this compound from administration to elimination.

Lefamulin_ADME cluster_admin Administration cluster_body Systemic Circulation & Distribution cluster_elim Metabolism & Excretion IV Intravenous (IV) 100% Bioavailable Blood Bloodstream (95-97% Protein Bound) IV->Blood Direct Entry Oral Oral (PO) ~25% Bioavailable Oral->Blood Absorption Tissues Tissue Distribution (Vd = 86.1 L) Blood->Tissues Distribution Liver Liver Metabolism (CYP3A4) Blood->Liver Lungs Lungs (ELF) High Concentration Tissues->Lungs High Penetration Metabolite Metabolite (BC-8041) Liver->Metabolite Metabolization Excretion Excretion Liver->Excretion Metabolite->Excretion Feces Feces (Major Route) Excretion->Feces Urine Urine (Minor Route) Excretion->Urine

Caption: Overview of this compound's ADME (Absorption, Distribution, Metabolism, and Excretion) pathway.

Experimental Workflow for a Human PK Study

This diagram outlines the typical workflow for a Phase 1 single-dose crossover pharmacokinetic study.

PK_Workflow cluster_setup Study Setup cluster_execution Clinical Execution cluster_analysis Analysis Screen Subject Screening & Enrollment Consent Informed Consent Screen->Consent Random Randomization to Sequence Group Consent->Random Dose1 Period 1: Administer Dose A Random->Dose1 Sample1 Serial Blood Sampling (e.g., 0-36h) Dose1->Sample1 Washout Washout Period Sample1->Washout Bioanalysis LC-MS/MS Analysis of Plasma Samples Sample1->Bioanalysis Dose2 Period 2: Administer Dose B Washout->Dose2 Sample2 Serial Blood Sampling (e.g., 0-36h) Dose2->Sample2 Sample2->Bioanalysis PK_Calc Calculate PK Parameters (Cmax, AUC, t½) Bioanalysis->PK_Calc Stats Statistical Analysis (Bioequivalence) PK_Calc->Stats

Caption: Workflow for a typical human single-dose crossover pharmacokinetic study.

This compound Metabolism and Drug Interaction Pathway

This diagram shows how CYP3A4 metabolizes this compound and how other drugs can influence this process.

DDI_Pathway cluster_drugs cluster_process cluster_outcome This compound This compound (Active Drug) CYP3A4 CYP3A4 Enzyme (in Liver) This compound->CYP3A4 is a substrate for Inducers CYP3A4 Inducers (e.g., Rifampin) Inducers->CYP3A4 Increases activity Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4 Decreases activity Metabolite Inactive Metabolite (BC-8041) CYP3A4->Metabolite metabolizes to Lefamulin_Effect This compound Plasma Concentration CYP3A4->Lefamulin_Effect determines

Caption: this compound's metabolism via CYP3A4 and the influence of inducers and inhibitors.

References

Methodological & Application

Lefamulin In Vitro Susceptibility Testing: Application Notes and Protocols for Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lefamulin is a first-in-class pleuromutilin antibiotic approved for the treatment of community-acquired bacterial pneumonia (CABP). It functions by inhibiting bacterial protein synthesis through a unique mechanism, binding to the peptidyl transferase center of the 50S ribosomal subunit. This distinct mode of action results in a low potential for cross-resistance with other antibiotic classes. Accurate determination of in vitro susceptibility to this compound is crucial for clinical diagnostics, surveillance studies, and the development of new antimicrobial agents.

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.[1][2][3] This method provides a quantitative measure of susceptibility, which is essential for guiding therapeutic choices and monitoring the emergence of resistance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for performing and interpreting broth microdilution assays to ensure inter-laboratory reproducibility and clinical relevance.[2][4][5][6][7]

These application notes provide a detailed protocol for determining this compound MICs using the broth microdilution method, based on established CLSI and EUCAST methodologies. Adherence to these protocols is critical for obtaining accurate and reproducible susceptibility data.

Data Presentation

Table 1: this compound Quality Control (QC) MIC Ranges

Quality control testing must be performed with each batch of susceptibility tests to ensure the accuracy and validity of the results. The MIC values for the recommended QC strains should fall within the ranges specified below.

Quality Control StrainAgencyAcceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™EUCAST0.06 - 0.25
Streptococcus pneumoniae ATCC® 49619™CLSI/EUCAST0.06 - 0.5
Haemophilus influenzae ATCC® 49247™CLSINot yet established
Haemophilus influenzae ATCC® 49766™EUCAST0.25 - 1

Source: EUCAST QC Tables v.13.1, 2023; CLSI M100, 31st Ed.[4][8]

Table 2: this compound MIC Interpretive Criteria (Breakpoints)

The following tables provide the clinical breakpoints for this compound as established by the CLSI and EUCAST. These values are used to categorize a bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) based on its MIC.

CLSI Interpretive Criteria

OrganismSusceptible (S) (µg/mL)Intermediate (I) (µg/mL)Resistant (R) (µg/mL)
Staphylococcus aureus (methicillin-susceptible isolates)≤ 0.25--
Streptococcus pneumoniae≤ 0.5--
Haemophilus influenzae≤ 2--

Source: CLSI M100, 31st Ed.; FDA STIC[8][9][10]

EUCAST Interpretive Criteria

OrganismSusceptible (S), Standard dosing regimen (µg/mL)Susceptible (I), Increased exposure (µg/mL)Resistant (R) (µg/mL)
Staphylococcus aureus≤ 0.25-> 0.25
Streptococcus pneumoniae≤ 0.5-> 0.5
Haemophilus influenzae≤ 2-> 2

Source: EUCAST Breakpoint Tables

Experimental Protocols

Preparation of this compound Stock Solution

Accurate preparation of the antimicrobial stock solution is the foundation of a reliable MIC assay.

Materials:

  • This compound analytical grade powder

  • Sterile, deionized water or a suitable solvent as specified by the manufacturer (e.g., DMSO for initial solubilization, followed by dilution in sterile water).

  • Sterile, polypropylene tubes

  • Calibrated analytical balance and pipettes

Procedure:

  • Refer to the manufacturer's certificate of analysis for the potency of the this compound powder.

  • Calculate the amount of powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL). The following formula can be used: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / [Potency (µg/mg)]

  • Carefully weigh the calculated amount of this compound powder.

  • If necessary, dissolve the powder in a small, precise volume of the recommended solvent (e.g., DMSO).

  • Bring the solution to the final volume with sterile, deionized water to achieve the desired stock concentration.

  • Mix thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile, polypropylene tubes.

  • Store the aliquots at -70°C or below until use. Thawed stock solutions should not be refrozen.[3]

Broth Microdilution Protocol

This protocol is based on the CLSI M07 guidelines for bacteria that grow aerobically.[5][11][12][13]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious organisms.

  • Haemophilus Test Medium (HTM) for Haemophilus influenzae.

  • CAMHB supplemented with 2-5% lysed horse blood for Streptococcus pneumoniae.

  • Sterile 96-well microtiter plates.

  • Bacterial isolates and recommended QC strains.

  • 0.5 McFarland turbidity standard.

  • Sterile saline or broth for inoculum preparation.

  • Incubator (ambient air for most organisms; 5% CO₂ for S. pneumoniae and other fastidious organisms).

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] d. Within 15 minutes of preparation, dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates: a. Prepare serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth directly in the 96-well microtiter plate. b. The typical final volume in each well is 100 µL. c. The dilution series should cover the clinically relevant concentration range and the expected MICs of the test organisms. d. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculation: a. Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension, bringing the final volume to 200 µL. b. The final inoculum in each well should be approximately 5 x 10⁵ CFU/mL.

  • Incubation: a. Cover the plates to prevent evaporation. b. Incubate the plates at 35 ± 2°C. c. Incubation times:

    • 16-20 hours for non-fastidious bacteria.
    • 20-24 hours for Streptococcus pneumoniae and Haemophilus influenzae.[10] d. Incubate in an ambient air incubator, except for S. pneumoniae and other CO₂-requiring organisms, which should be incubated in 5% CO₂.

  • Reading and Interpreting Results: a. After incubation, examine the plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][3] c. The growth control well must show adequate growth, and the sterility control well must remain clear. d. Compare the obtained MIC values to the interpretive criteria in Table 2 to classify the isolate as susceptible, intermediate, or resistant.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis start Start stock Prepare this compound Stock Solution start->stock media Prepare Appropriate Test Broth start->media inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->inoculum dilution Perform Serial Dilutions of this compound in 96-Well Plate stock->dilution media->dilution inoculate Inoculate Plate with Standardized Bacteria inoculum->inoculate dilution->inoculate incubate Incubate at 35°C (16-24 hours) inoculate->incubate read Read MIC: Lowest Concentration with No Visible Growth incubate->read interpret Interpret Results using CLSI/EUCAST Breakpoints read->interpret report Report MIC Value and Interpretation interpret->report MIC_Interpretation_Logic cluster_breakpoints Compare with Breakpoints cluster_results Interpretation Categories start Determine MIC Value (µg/mL) is_le_s MIC ≤ S Breakpoint? start->is_le_s is_gt_r MIC > R Breakpoint? is_le_s->is_gt_r No susceptible Susceptible (S) is_le_s->susceptible Yes intermediate Intermediate (I) is_gt_r->intermediate No resistant Resistant (R) is_gt_r->resistant Yes

References

Application Notes and Protocols for Lefamulin Time-Kill Kinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lefamulin is a first-in-class, semi-synthetic pleuromutilin antibiotic approved for the treatment of community-acquired bacterial pneumonia (CABP).[1][2] It exhibits a unique mechanism of action by inhibiting bacterial protein synthesis.[3] this compound binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, thereby preventing the proper placement of transfer RNA (tRNA) and inhibiting peptide bond formation.[2][4] This distinct mechanism results in a low potential for cross-resistance with other antibiotic classes.[1] this compound has demonstrated potent in vitro activity against a wide range of CABP pathogens, including Streptococcus pneumoniae, Staphylococcus aureus (including methicillin-resistant strains, MRSA), Haemophilus influenzae, and atypical pathogens.[1][5][6]

Time-kill kinetic assays are crucial in vitro pharmacodynamic studies that provide valuable information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[7][8] These assays help in understanding the concentration- and time-dependent killing characteristics of a drug. This document provides a detailed protocol for performing time-kill kinetic assays with this compound against key respiratory pathogens.

Mechanism of Action of this compound

This compound's antibacterial effect stems from its ability to inhibit protein synthesis in bacteria. It specifically binds to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome. This binding action prevents the correct positioning of tRNA, which in turn halts the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial protein production.[2][4]

cluster_ribosome Bacterial Ribosome (50S Subunit) 50S_Subunit 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis Elongation PTC->Protein_Synthesis Catalyzes This compound This compound This compound->PTC Binds to Inhibition Inhibition of Protein Synthesis This compound->Inhibition Leads to tRNA Transfer RNA (tRNA) tRNA->PTC Binding Prevented

This compound's mechanism of action on the bacterial ribosome.

Experimental Protocol: this compound Time-Kill Kinetic Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth dilution antimicrobial susceptibility tests.[7][9]

1. Materials

  • This compound analytical powder

  • Target bacterial strains (e.g., Streptococcus pneumoniae, Staphylococcus aureus)

  • Appropriate growth media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for S. aureus.[10]

    • CAMHB supplemented with 2.5% to 5% lysed horse blood for S. pneumoniae.[5]

  • Sterile saline (0.85% NaCl)

  • Sterile culture tubes or flasks

  • Incubator with appropriate atmospheric conditions (e.g., 5% CO2 for S. pneumoniae)[11]

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Spiral plater or spread plates

  • Appropriate agar plates (e.g., Tryptic Soy Agar with 5% Sheep Blood)

  • Vortex mixer

2. Preliminary Minimum Inhibitory Concentration (MIC) Determination

Before initiating the time-kill assay, the MIC of this compound against the test organism must be determined using the broth microdilution method as described in CLSI document M07.[9][12] This value is essential for selecting the appropriate this compound concentrations for the time-kill experiment.

3. Inoculum Preparation

  • From a fresh 18-24 hour culture plate, select 3-5 colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in the appropriate test medium to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the time-kill assay tubes.

4. Time-Kill Assay Procedure

Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Dilute_Inoculum Dilute to ~5x10^5 CFU/mL in Test Medium Prep_Inoculum->Dilute_Inoculum Setup_Tubes Prepare Test Tubes: - Growth Control (No Drug) - this compound Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) Dilute_Inoculum->Setup_Tubes Inoculate Inoculate Test Tubes Setup_Tubes->Inoculate Incubate Incubate at 37°C (with 5% CO2 for S. pneumoniae) Inoculate->Incubate Sample Sample at Time Points (0, 3, 6, 12, 24 hours) Incubate->Sample Serial_Dilute Perform Serial Dilutions Sample->Serial_Dilute Plate Plate Dilutions onto Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates Overnight Plate->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data End End Plot_Data->End

Experimental workflow for the this compound time-kill kinetic assay.
  • Prepare tubes with the appropriate broth medium containing this compound at various concentrations relative to the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC). Also, prepare a growth control tube without any antibiotic.

  • Inoculate each tube with the prepared bacterial suspension to achieve the final starting density of ~5 x 10⁵ CFU/mL.

  • Immediately after inoculation (time 0), and at subsequent time points (e.g., 3, 6, 12, and 24 hours), withdraw an aliquot from each tube.[13]

  • Perform serial dilutions of the collected aliquots in sterile saline.

  • Plate a specific volume of the appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Following incubation, count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

Data Presentation and Interpretation

The results of the time-kill assay should be presented by plotting the mean log₁₀ CFU/mL against time for each this compound concentration and the growth control. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7] A bacteriostatic effect is defined as a <3-log₁₀ reduction in CFU/mL.[14]

Table 1: Example Data Summary for this compound Time-Kill Assay against S. pneumoniae (MIC = 0.12 µg/mL)

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (0.06 µg/mL) (log₁₀ CFU/mL)1x MIC (0.12 µg/mL) (log₁₀ CFU/mL)2x MIC (0.25 µg/mL) (log₁₀ CFU/mL)4x MIC (0.5 µg/mL) (log₁₀ CFU/mL)
0 5.725.715.735.705.72
3 6.855.404.884.153.55
6 8.105.153.953.01<2.0
12 8.954.903.10<2.0<2.0
24 9.205.05<2.0<2.0<2.0

Table 2: Example Data Summary for this compound Time-Kill Assay against S. aureus (MIC = 0.06 µg/mL)

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (0.03 µg/mL) (log₁₀ CFU/mL)1x MIC (0.06 µg/mL) (log₁₀ CFU/mL)2x MIC (0.12 µg/mL) (log₁₀ CFU/mL)4x MIC (0.25 µg/mL) (log₁₀ CFU/mL)
0 5.685.695.705.685.69
3 6.705.514.954.223.68
6 7.955.304.103.15<2.0
12 8.805.113.25<2.0<2.0
24 9.055.25<2.0<2.0<2.0

Conclusion

This protocol provides a standardized method for conducting time-kill kinetic assays to evaluate the in vitro activity of this compound. By adhering to these guidelines, researchers can generate reproducible and comparable data to characterize the pharmacodynamic properties of this important antibiotic against key respiratory pathogens. The resulting data are invaluable for understanding the drug's bactericidal or bacteriostatic nature and can inform further non-clinical and clinical development.

References

Application Notes and Protocols: Establishing a Neutropenic Murine Thigh Infection Model for Lefamulin Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The neutropenic murine thigh infection model is a standardized and highly reproducible in vivo system for the initial evaluation of antimicrobial efficacy.[1] It is considered a cornerstone for preclinical antibiotic development, allowing for the characterization of pharmacokinetic/pharmacodynamic (PK/PD) relationships in the absence of a robust host immune response.[2][3] This is achieved by inducing temporary neutropenia in mice, typically with cyclophosphamide, which mimics the condition of immunocompromised patients and ensures that the observed antimicrobial effect is primarily due to the drug's activity.[1][4]

Lefamulin (Xenleta®) is a first-in-class pleuromutilin antibiotic approved for systemic use in humans for treating community-acquired bacterial pneumonia (CABP).[5][6] It exhibits a unique mechanism of action, inhibiting bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[5] this compound is active against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.[5][7] This document provides detailed protocols for establishing a neutropenic murine thigh infection model to evaluate the in vivo efficacy of this compound against these key Gram-positive pathogens.

Key Pharmacodynamic Concepts for this compound: Pharmacodynamic studies in the neutropenic murine thigh model have been crucial in defining the primary driver of this compound's efficacy. The 24-hour area under the free-drug concentration-time curve to minimum inhibitory concentration ratio (ƒAUC₀₋₂₄/MIC) has been identified as the PK/PD index that best correlates with its antibacterial activity.[5][8][9] This indicates that this compound's killing activity is dependent on both concentration and time of exposure.[8][9]

PKPD_Relationship cluster_PK Pharmacokinetics (PK) (What the body does to the drug) cluster_PD Pharmacodynamics (PD) (What the drug does to the bacteria) cluster_Efficacy Efficacy Driver Lefamulin_Admin This compound Administration Plasma_Conc Drug Concentration in Plasma Over Time Lefamulin_Admin->Plasma_Conc Absorption & Distribution AUC Area Under the Curve (AUC) Plasma_Conc->AUC Integration Efficacy_Index ƒAUC/MIC Ratio AUC->Efficacy_Index MIC Minimum Inhibitory Concentration (MIC) MIC->Efficacy_Index Bacterial_Killing Bacterial Killing (CFU Reduction) Efficacy_Index->Bacterial_Killing Correlates with Efficacy

Caption: this compound's PK/PD relationship driving efficacy.

Experimental Workflow Overview

The overall process involves rendering mice neutropenic, infecting them intramuscularly in the thigh, administering this compound at various dosing regimens, and finally, determining the bacterial load in the thigh tissue to assess drug efficacy.

Experimental_Workflow Day_Neg4 Day -4: Induce Neutropenia (Dose 1) Day_Neg1 Day -1: Induce Neutropenia (Dose 2) Day_Neg4->Day_Neg1 3 days Day_0_Infect Day 0 (0h): Thigh Infection Day_Neg1->Day_0_Infect 1 day Day_0_Treat Day 0 (+2h): Initiate this compound Treatment Day_0_Infect->Day_0_Treat 2 hours Day_1_Endpoint Day 1 (+26h): Sacrifice & Harvest Thighs Day_0_Treat->Day_1_Endpoint 24 hours of therapy Analysis Homogenize & Plate for CFU Enumeration Day_1_Endpoint->Analysis Data_Analysis Data Analysis: Determine Log10 CFU/thigh Analysis->Data_Analysis

Caption: Timeline of the neutropenic thigh infection model.

Detailed Experimental Protocols

Protocol 1: Induction of Neutropenia

This protocol uses a well-established two-dose cyclophosphamide (CPM) regimen to induce profound neutropenia.[4][10][11]

  • Animals: Use 5 to 6-week-old female ICR (CD-1) or BALB/c mice.[3][12] Allow animals to acclimatize for at least 3 days before the experiment.

  • CPM Preparation: Prepare Cyclophosphamide in sterile 0.9% saline to a final concentration of 15 mg/mL.

  • Administration Schedule:

    • Day -4 (Relative to infection): Administer 150 mg/kg of CPM via intraperitoneal (i.p.) injection.[4][10]

    • Day -1 (Relative to infection): Administer 100 mg/kg of CPM via i.p. injection.[4][10]

  • Confirmation (Optional): Neutropenia (polymorphonuclear leukocyte count <100/mm³) is reliably achieved with this method and persists for 3-4 days.[4][10][11] If confirmation is needed, blood samples can be drawn from a satellite group of animals for leukocyte counts.

Protocol 2: Preparation of Bacterial Inoculum

This protocol is for preparing S. aureus or S. pneumoniae for thigh infection.

  • Bacterial Strains: Use relevant strains such as S. aureus ATCC 29213 or S. pneumoniae ATCC 10813.[9]

  • Culture Preparation:

    • From a frozen stock, streak the bacterial strain onto an appropriate agar plate (e.g., Tryptic Soy Agar with 5% sheep's blood).[2]

    • Incubate overnight at 37°C.

    • Inoculate a single colony into a suitable broth medium (e.g., Tryptic Soy Broth or Cation-Adjusted Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (typically an OD₅₈₀ of ~0.3).[10]

  • Inoculum Standardization:

    • Centrifuge the broth culture to pellet the bacteria.

    • Wash the pellet with sterile phosphate-buffered saline (PBS) or 0.9% saline.

    • Resuspend the pellet in sterile saline and adjust the concentration to approximately 1x10⁷ CFU/mL. This can be estimated using a spectrophotometer and confirmed by serial dilution and plate counting.

Protocol 3: Thigh Infection Procedure
  • Timing: This procedure is performed on Day 0, approximately 2 hours before the initiation of antibiotic therapy.[3][9]

  • Anesthesia (Optional but recommended): Briefly anesthetize mice using inhaled isoflurane to minimize movement and ensure accurate injection.

  • Infection: Inject 0.1 mL of the prepared bacterial inoculum (~1x10⁶ CFU) via intramuscular (i.m.) injection into the posterior thigh muscle of each mouse.[3][9] Both thighs can be infected independently to increase sample size per animal.[13]

Protocol 4: this compound Administration
  • Timing: Initiate this compound treatment 2 hours post-infection.[9]

  • Drug Preparation: Prepare this compound for the desired route of administration (e.g., subcutaneous) in a suitable vehicle.

  • Dose-Ranging Studies: Administer a range of total daily doses (e.g., 5 to 160 mg/kg/day) to characterize the dose-response relationship.[9]

  • Dose Fractionation: To determine the PK/PD index, the total daily dose can be fractionated (e.g., administered once, twice, or four times over a 24-hour period).[9]

  • Control Groups: Include an untreated (vehicle control) group to measure bacterial growth and a "0-hour" group (mice sacrificed just before treatment) to determine the initial bacterial load at the start of therapy.[2]

Protocol 5: Endpoint Analysis (CFU Determination)
  • Sample Collection: At 24 hours after the first administration of this compound, humanely euthanize the mice.[9]

  • Thigh Excision: Aseptically dissect the entire thigh muscle and record its weight.[3]

  • Homogenization: Place each thigh in a sterile tube with a known volume of sterile PBS (e.g., 3 mL) and homogenize thoroughly using a mechanical homogenizer.[2][3]

  • Serial Dilution and Plating:

    • Perform ten-fold serial dilutions of the thigh homogenate in sterile PBS.[2]

    • Plate 0.1 mL of appropriate dilutions onto agar plates in duplicate.[2]

    • Incubate the plates overnight at 37°C.

  • Enumeration: Count the number of colonies on plates that yield a countable number (e.g., 30-300 colonies). Calculate the CFU per gram of thigh tissue or total CFU per thigh. The results are typically expressed as Log₁₀ CFU.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Cyclophosphamide Dosing Regimen for Neutropenia Induction

Day (Relative to Infection) Agent Dose (mg/kg) Route
-4 Cyclophosphamide 150 i.p.

| -1 | Cyclophosphamide | 100 | i.p. |

Table 2: Example this compound Dosing Regimens for a PK/PD Study (S. aureus)

Group Total Daily Dose (mg/kg) Dosing Schedule No. of Doses
1 20 q24h 1
2 20 q12h 2
3 20 q6h 4
4 80 q24h 1
5 80 q12h 2
6 80 q6h 4

| 7 | Vehicle Control | q12h | 2 |

Table 3: Summary of this compound Efficacy vs. S. aureus ATCC 29213 (Hypothetical Data)

Treatment Group Mean Log₁₀ CFU/Thigh at 24h (± SD) Change from Initial Inoculum (Log₁₀ CFU)
0-Hour Control 6.15 (± 0.11) N/A
24-Hour Vehicle Control 8.25 (± 0.24) +2.10
This compound 20 mg/kg/day 6.05 (± 0.31) -0.10 (Stasis)
This compound 80 mg/kg/day 4.95 (± 0.45) -1.20

| this compound 160 mg/kg/day | 3.85 (± 0.52) | -2.30 |

Table 4: Key Pharmacodynamic Parameters for this compound (from literature)

Pathogen PK/PD Index Total Drug 24h AUC/MIC for Stasis Free Drug (ƒ) 24h ƒAUC/MIC for Stasis Reference
S. pneumoniae ƒAUC/MIC 9.92 - 32.1 1.98 - 6.42 [8][9]

| S. aureus | ƒAUC/MIC | 40.2 - 82.5 | 8.04 - 16.5 |[8][9] |

This compound Mechanism of Action

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit at a unique site within the peptidyl transferase center (PTC), preventing the correct positioning of tRNA.

Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) A_Site A-Site Inhibition Inhibition of Protein Synthesis PTC->Inhibition Prevents tRNA - positioning P_Site P-Site This compound This compound This compound->PTC Binds to unique site

Caption: this compound's binding site on the 50S ribosomal subunit.

References

Application Notes & Protocols: Evaluating Lefamulin Efficacy in a Murine Pneumonia Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lefamulin is a first-in-class, semi-synthetic pleuromutilin antibiotic approved for the treatment of community-acquired bacterial pneumonia (CABP).[1][2] It possesses a unique mechanism of action, inhibiting bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[3][4][5] This interaction prevents the proper binding of transfer RNA (tRNA), thereby halting peptide chain elongation.[6] Due to its novel mechanism, this compound exhibits a low potential for cross-resistance with other antibiotic classes.[5][7] It is active against a broad spectrum of CABP-causing pathogens, including Streptococcus pneumoniae, Staphylococcus aureus (including MRSA), Haemophilus influenzae, and atypical pathogens like Mycoplasma pneumoniae, Legionella pneumophila, and Chlamydophila pneumoniae.[2][3][8]

Preclinical animal models are indispensable for evaluating the in vivo efficacy of new antimicrobial agents. The neutropenic murine pneumonia model is a well-established tool for assessing antibiotic potency against respiratory pathogens and for determining key pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with efficacy.[7][9][10] These models are crucial for dose selection and predicting clinical success.[11] This document provides detailed application notes and protocols for utilizing a murine pneumonia model to evaluate the efficacy of this compound.

Application Notes

This compound's Mechanism of Action

This compound inhibits bacterial protein synthesis by binding to the A- and P-sites of the peptidyl transferase center on the 50S bacterial ribosome.[5][7] The pleuromutilin core binds to a pocket near the A-site, while its side chain extends into the P-site.[1] This leads to a conformational change, or "induced fit," that tightens the binding pocket, effectively preventing the alignment of tRNA for peptide bond formation and halting protein synthesis.[5][6] This unique binding mechanism is distinct from other ribosome-targeting antibiotics, contributing to its low rates of cross-resistance.[1][4]

cluster_ribosome Bacterial 50S Ribosome 50S_Subunit Peptidyl Transferase Center (PTC) A_Site A-Site 50S_Subunit->A_Site P_Site P-Site 50S_Subunit->P_Site Inhibition Inhibition of Protein Synthesis 50S_Subunit->Inhibition Induced-fit prevents tRNA binding This compound This compound This compound->50S_Subunit Binds to PTC (A- and P-sites) tRNA tRNA tRNA->A_Site Binds to A-Site Protein_Synthesis Peptide Chain Elongation (Protein Synthesis) tRNA->Protein_Synthesis Required for

Caption: this compound's Mechanism of Action.
Host Inflammatory Response in Bacterial Pneumonia

Bacterial pneumonia triggers a robust innate immune response characterized by the recruitment of neutrophils to the alveolar spaces.[12] While essential for clearing pathogens, excessive neutrophilic inflammation can also contribute to bystander lung injury.[12][13] Murine models allow for the study of this inflammatory cascade and the impact of antimicrobial treatment on both bacterial clearance and host-mediated damage. In the context of this compound studies, a neutropenic model is often used to isolate the direct antibacterial effect of the drug, independent of the host immune response.[7][10]

Bacteria Bacteria in Alveoli (e.g., S. pneumoniae) Macrophage Alveolar Macrophages Bacteria->Macrophage Activates Epithelial Epithelial Cells Bacteria->Epithelial Activates Cytokines Release of Cytokines & Chemokines (e.g., IL-8) Macrophage->Cytokines Epithelial->Cytokines Neutrophil_Recruitment Neutrophil Recruitment to Lungs Cytokines->Neutrophil_Recruitment Phagocytosis Bacterial Phagocytosis & Clearance Neutrophil_Recruitment->Phagocytosis Inflammation Inflammation & Potential Lung Injury Neutrophil_Recruitment->Inflammation

Caption: Simplified Host Response in Bacterial Pneumonia.

Data Presentation

Table 1: this compound In Vitro Activity (MIC Values)

This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against common pathogens associated with community-acquired bacterial pneumonia.

PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Inhibited at ≤1 µg/mLCitation(s)
Streptococcus pneumoniae0.060.12100%[14][15][16]
Staphylococcus aureus0.060.1299.8%[14][16]
Methicillin-Resistant S. aureus (MRSA)0.060.1299.6%[14][16]
Haemophilus influenzae0.5193.8%[14]
Table 2: this compound Pharmacokinetics in BALB/c Mice

Pharmacokinetic parameters were assessed in non-neutropenic BALB/c mice following a single subcutaneous dose.[7][9] this compound demonstrates significant concentration in the epithelial lining fluid (ELF), the primary site of infection in pneumonia.[7][17]

ParameterDosePlasmaEpithelial Lining Fluid (ELF)Citation(s)
Dose-Normalized AUC₀₋₂₄ (mg·h/L per mg/kg) N/A0.1360.278[7]
ELF AUC / Plasma AUC Ratio 35 or 70 mg/kg~2-fold (Total)~10-fold (Unbound)[7]
Table 3: this compound Pharmacodynamic Targets in a Neutropenic Murine Pneumonia Model

The pharmacodynamic index that best correlates with this compound's efficacy is the ratio of the free drug area under the concentration-time curve over 24 hours to the MIC (ƒAUC/MIC).[1][3] The following targets were established for reducing the bacterial load in the lungs of neutropenic mice.[7][9]

PathogenBacterial ReductionMedian Plasma AUC/MIC RatioCorresponding ELF AUC/MIC RatioCitation(s)
Streptococcus pneumoniae 1 log₁₀ cfu1.3714.0[7][9]
2 log₁₀ cfu2.1522.0[7][9]
Staphylococcus aureus 1 log₁₀ cfu2.1321.7[7][9]
2 log₁₀ cfu6.2463.9[7][9]

Experimental Protocols

Protocol 1: Neutropenic Murine Pneumonia Model for this compound Efficacy

This protocol is adapted from studies evaluating this compound's efficacy against S. pneumoniae and S. aureus.[7][9]

1. Animal Model

  • Species: Mouse

  • Strain: BALB/c, female, 19–21 g.

  • Housing: House animals under standard conditions with access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Induction of Neutropenia

  • To isolate the antimicrobial effect of this compound, mice are rendered neutropenic.

  • Administer cyclophosphamide (intraperitoneal injection) at two time points:

    • Day -4: 150 mg/kg

    • Day -1: 100 mg/kg

  • This regimen ensures profound neutropenia at the time of bacterial challenge.[7][9]

3. Bacterial Inoculum Preparation

  • Culture the desired strain of S. pneumoniae or S. aureus overnight on an appropriate agar plate (e.g., blood agar).

  • Inoculate a single colony into a suitable broth (e.g., Todd-Hewitt broth) and grow to mid-logarithmic phase.

  • Wash the bacterial cells by centrifugation and resuspend in sterile phosphate-buffered saline (PBS) or 0.9% saline.

  • Adjust the final concentration to achieve the desired inoculum of ~10⁶ colony-forming units (CFU) in the inoculation volume (e.g., 20-50 µL).[7][18]

  • Verify the inoculum concentration by plating serial dilutions.[19]

4. Intranasal Inoculation

  • Anesthetize mice lightly (e.g., via isoflurane inhalation).[19]

  • Hold the mouse in a supine position.

  • Carefully pipette the bacterial suspension (~10⁶ CFU) onto the tip of the nares, allowing the mouse to inhale the droplets.[7][18]

5. This compound Administration

  • Timing: Initiate treatment 2 hours post-infection.[7]

  • Drug Preparation: Dissolve this compound in a suitable vehicle for subcutaneous administration.

  • Dosing: Administer doses ranging from 1.25 to 160 mg/kg subcutaneously.[7][9]

  • Frequency: Administer treatment twice daily (e.g., at 2 and 5 hours post-infection for the first day's regimen).[7]

6. Endpoint Analysis (24 hours post-infection)

  • Euthanize mice according to approved institutional protocols.

  • Aseptically remove the lungs.

  • Homogenize the lungs in a fixed volume of sterile saline.

  • Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the bacterial burden (CFU/lung).

  • For PK analysis, collect blood (for plasma) and perform bronchoalveolar lavage (BAL) for ELF at specified time points after this compound administration in satellite groups of uninfected mice.[7][9]

Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase (Day 0) cluster_analysis Analysis Phase (T=24h) Animals Select BALB/c Mice Neutropenia Induce Neutropenia (Cyclophosphamide Day -4 & -1) Animals->Neutropenia Infection Anesthetize & Inoculate Mice Intranasally (T=0h) Neutropenia->Infection Inoculum Prepare Bacterial Inoculum (~10^6 CFU) Treatment Administer this compound (SC) or Vehicle Control (T=2h, 5h, etc.) Infection->Treatment Euthanasia Euthanize Mice Treatment->Euthanasia Harvest Harvest Lungs Euthanasia->Harvest Homogenize Homogenize Lungs Harvest->Homogenize Plating Serial Dilution & Plating Homogenize->Plating CFU_Count Determine Bacterial Burden (log10 CFU/lung) Plating->CFU_Count PK_Analysis PK Analysis (Satellite Groups) Plasma & ELF Concentrations

Caption: Workflow for the Murine Pneumonia Model.

References

Application Notes and Protocols for Assessing Lefamulin Penetration into Epithelial Lining Fluid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the penetration of Lefamulin, a pleuromutilin antibiotic, into the epithelial lining fluid (ELF) of the lungs. Understanding the concentration of an antibiotic at the site of infection is crucial for predicting its efficacy, particularly for respiratory tract infections. The following protocols and data are compiled from preclinical and clinical studies to guide researchers in this critical area of drug development.

Introduction

This compound is an antibiotic developed for the treatment of community-acquired bacterial pneumonia (CABP).[1][2][3] Its effectiveness is contingent on achieving sufficient concentrations at the primary site of infection, the epithelial lining fluid (ELF) of the lungs. Assessing the penetration of this compound into the ELF is a key component of its pharmacokinetic/pharmacodynamic (PK/PD) profile. The primary methods for this assessment involve the collection of lung fluids via bronchoalveolar lavage (BAL) or bronchoscopic microsampling (BMS), followed by bioanalytical quantification of the drug.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound in plasma and ELF, providing a quantitative measure of its penetration into the lungs. These data have been gathered from a clinical study in healthy adult volunteers who received a single intravenous dose of 150 mg this compound.[1][3]

Table 1: Pharmacokinetic Parameters of this compound in Plasma and Epithelial Lining Fluid (ELF)

ParameterPlasma (Free)ELF (Unbound)
Cmax (mg/L)0.58 (0.29-1.12)1.37 (0.75-2.28)
Tmax (h)1.0 (1.0-1.2)1.0 (1.0-2.0)
AUC0–8h (mg·h/L)1.3 (0.8-2.1)7.4 (4.1-12.0)
AUC0–12h (mg·h/L)1.5 (0.9-2.4)8.5 (4.7-13.8)

Data are presented as median (range). Free plasma concentrations were calculated assuming a plasma protein binding of 87%.[3]

Table 2: Ratios of this compound Exposure in ELF vs. Plasma

ParameterRatio
ELF/Plasma Cmax Ratio2.36
ELF/Plasma AUC0–8h Ratio5.69
ELF/Plasma AUC0–12h Ratio5.67

These data demonstrate a significantly higher exposure of unbound this compound in the ELF compared to free this compound in the plasma, indicating excellent penetration into the target site.[1][3] A population pharmacokinetic model predicted a median total-drug ELF AUC0-24 to free-drug plasma AUC0-24 ratio of approximately 5:1 after both intravenous and oral administration.[4][5]

Experimental Protocols

The following are detailed protocols for the primary techniques used to assess this compound penetration into the ELF.

Protocol 1: Bronchoalveolar Lavage (BAL) for ELF Collection

Bronchoalveolar lavage is a standard procedure for obtaining a sample of the epithelial lining fluid.[6][7][8]

Materials:

  • Flexible bronchoscope

  • Sterile, buffered normal saline (0.9% NaCl) pre-warmed to 37°C

  • Sterile specimen trap

  • Low-pressure suction source (40-80 psi)

  • Materials for sample processing (centrifuge, sterile tubes)

  • Ice

Procedure:

  • Subject Preparation: The procedure is performed on subjects who have fasted overnight. Local anesthesia of the upper airway is applied prior to the insertion of the bronchoscope.

  • Bronchoscope Insertion: The flexible bronchoscope is inserted into the trachea and navigated to a subsegment of the middle lobe or lingula.

  • Wedge Position: The tip of the bronchoscope is advanced until it is gently wedged into the selected bronchial subsegment to isolate it from the rest of the lung.

  • Saline Instillation: Three to five 50 mL aliquots of sterile normal saline are instilled through the bronchoscope channel into the wedged segment.

  • Fluid Aspiration: Immediately after each instillation, the fluid is gently aspirated by applying low-pressure suction. The aspirated fluid, which is a mixture of the instilled saline and ELF, is collected in a sterile specimen trap placed on ice.

  • Sample Handling: The collected BAL fluid (BALF) should be kept on ice and processed as soon as possible. Record the total volume of saline instilled and the total volume of BALF recovered.

  • Sample Processing:

    • Centrifuge the BALF at 400-500 x g for 10 minutes at 4°C to pellet the cells.

    • Carefully aspirate the supernatant (BALF-S) and transfer it to a new sterile tube.

    • Store the BALF-S at -80°C until bioanalysis.

Protocol 2: Bronchoscopic Microsampling (BMS) for ELF Collection

BMS is a less invasive alternative to BAL for obtaining undiluted ELF samples.[9][10][11][12]

Materials:

  • Flexible bronchoscope

  • Bronchoscopic microsampling probes

  • Sterile tubes for sample collection

Procedure:

  • Subject and Bronchoscope Preparation: Follow the same initial preparation as for BAL.

  • Probe Insertion: A microsampling probe is inserted through the working channel of the bronchoscope.

  • ELF Sampling: The probe is advanced to the mucosal surface of the desired bronchial location, and a sample of ELF is collected by gentle suction or capillary action, depending on the probe design.

  • Sample Retrieval and Storage: The probe is withdrawn, and the collected ELF is transferred to a sterile microcentrifuge tube. Samples should be immediately frozen and stored at -80°C until analysis. This method allows for repeated sampling from different locations or at different time points.[10][11]

Protocol 3: Bioanalysis of this compound in ELF and Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying this compound in biological matrices due to its high sensitivity and specificity.[3][13][14][15]

Materials and Instrumentation:

  • LC-MS/MS system (e.g., AB Sciex Triple Quad 5500 or similar)[13]

  • Reversed-phase C18 column (e.g., Zorbax SB-C18)[16]

  • Mobile phase: Water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B)[13][14]

  • Internal standard (e.g., a stable isotope-labeled version of this compound)

  • Protein precipitation reagent (e.g., ice-cold acetonitrile)

  • Calibrators and quality control samples

Sample Preparation (Protein Precipitation):

  • Thaw plasma and BALF-S samples on ice.

  • To a 100 µL aliquot of sample, calibrator, or QC, add 200-300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the prepared sample onto the C18 column. Use a gradient elution with the mobile phases to achieve chromatographic separation of this compound and the internal standard from endogenous matrix components.

  • Mass Spectrometric Detection: The analytes are detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • Note: Specific MRM transitions for this compound and its internal standard should be optimized for the instrument being used.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The concentrations of this compound in the unknown samples are then determined from this curve. The lower limit of quantification for this compound is typically around 1 ng/mL.[3]

Protocol 4: Calculation of this compound Concentration in ELF

The concentration of this compound in the undiluted ELF is calculated by correcting for the dilution that occurs during the BAL procedure. The urea dilution method is commonly used for this purpose.[16]

Procedure:

  • Measure Urea Concentrations: Determine the concentration of urea in a plasma sample (P_urea) and in the BALF supernatant (BALF_urea) using a validated clinical assay.

  • Calculate ELF Volume: The volume of ELF (V_ELF) in the recovered BAL fluid is calculated using the following formula:

    • V_ELF = V_BALF * (BALF_urea / P_urea)

    • Where V_BALF is the total volume of recovered BAL fluid.

  • Calculate this compound Concentration in ELF: The concentration of this compound in the ELF (C_ELF) is then calculated as:

    • C_ELF = C_BALF * (V_BALF / V_ELF)

    • Which simplifies to: C_ELF = C_BALF * (P_urea / BALF_urea)

    • Where C_BALF is the concentration of this compound measured in the BALF supernatant.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing this compound ELF Penetration cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_calculation Data Analysis Dosing Administer this compound (IV or Oral) Blood Collect Blood Samples (Plasma) Dosing->Blood Time course BAL Perform Bronchoalveolar Lavage (BAL) or Bronchoscopic Microsampling (BMS) Dosing->BAL Specific time points Plasma_Proc Process Blood to Obtain Plasma Blood->Plasma_Proc BAL_Proc Process BAL Fluid to Obtain Supernatant BAL->BAL_Proc LCMS Quantify this compound by LC-MS/MS Plasma_Proc->LCMS Urea Measure Urea in Plasma and BAL Fluid Plasma_Proc->Urea BAL_Proc->LCMS BAL_Proc->Urea ELF_Calc Calculate ELF Concentration (Urea Dilution Method) LCMS->ELF_Calc PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Ratios) LCMS->PK_Analysis Plasma Data Urea->ELF_Calc ELF_Calc->PK_Analysis

Caption: Workflow for this compound ELF penetration assessment.

BAL_Procedure Bronchoalveolar Lavage (BAL) Protocol Start Start Wedge Wedge Bronchoscope in Lung Subsegment Start->Wedge Instill Instill Sterile Saline Aliquot Wedge->Instill Aspirate Aspirate Fluid into Sterile Trap Instill->Aspirate Repeat Repeat Instill/Aspirate (3-5x) Aspirate->Repeat Repeat->Instill More aliquots Process Process BAL Fluid (Centrifuge, Supernatant) Repeat->Process All aliquots done Store Store Supernatant at -80°C Process->Store End End Store->End

Caption: Step-by-step BAL procedure for ELF collection.

Calculation_Logic ELF Concentration Calculation Logic C_BALF This compound Conc. in BALF (C_BALF) C_ELF Calculate ELF Concentration C_ELF = C_BALF * (P_urea / BALF_urea) C_BALF->C_ELF P_Urea Urea Conc. in Plasma (P_urea) Dilution_Factor Calculate Dilution Factor (P_urea / BALF_urea) P_Urea->Dilution_Factor BALF_Urea Urea Conc. in BALF (BALF_urea) BALF_Urea->Dilution_Factor Dilution_Factor->C_ELF Result Final this compound ELF Concentration C_ELF->Result

Caption: Logic for calculating this compound concentration in ELF.

References

Application of Lefamulin in Studies of Multi-Drug Resistant Mycoplasma genitalium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma genitalium is a sexually transmitted bacterium that is an increasing cause of urethritis, cervicitis, and pelvic inflammatory disease. The bacterium's lack of a cell wall renders many common antibiotics ineffective. Treatment has become increasingly challenging due to the emergence of multi-drug resistant (MDR) strains, particularly to the first-line macrolide antibiotics (e.g., azithromycin) and the second-line fluoroquinolones (e.g., moxifloxacin). This growing resistance necessitates the exploration of novel antimicrobial agents. Lefamulin, a pleuromutilin antibiotic, has emerged as a promising candidate for the treatment of MDR M. genitalium infections. This document provides a summary of the current data on this compound's efficacy, its mechanism of action, and detailed protocols for its study in a research setting.

Mechanism of Action

This compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This binding occurs at a unique site, preventing the correct positioning of transfer RNA (tRNA) and thereby inhibiting peptide bond formation. This distinct mechanism of action is significant as it reduces the likelihood of cross-resistance with other antibiotic classes that also target the ribosome.

Data Presentation

In Vitro Susceptibility of Mycoplasma genitalium to this compound and Comparator Antibiotics

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against M. genitalium, including multi-drug resistant strains.

AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound0.0005 - 0.0640.0160.064
Azithromycin>16 (for resistant strains)--
Moxifloxacin0.125 - >168 (for resistant strains)-
Doxycycline0.5 - 1--

Data compiled from multiple in vitro studies. MIC₅₀ and MIC₉₀ values are presented where available.

Clinical Efficacy of this compound for Multi-Drug Resistant Mycoplasma genitalium Infections

Clinical data on the efficacy of this compound for MDR M. genitalium is still emerging, with some studies showing mixed results.

Treatment RegimenNumber of PatientsMicrobiological Cure RateStudy Population
This compound monotherapy (600 mg orally twice daily for 7 days)1030% (3/10)Heavily pretreated patients in Australia and the USA[1]
Sequential doxycycline-lefamulin (doxycycline 100 mg orally twice daily for 7 days followed by this compound 600 mg orally twice daily for 7 days)1250% (6/12)Heavily pretreated patients in Australia and the USA[1]
Extended sequential doxycycline-lefamulin (doxycycline 100 mg orally twice daily for 7 days followed by this compound 600 mg orally twice daily for 14 days)367% (2/3)Heavily pretreated patients in Australia[1]
This compound (regimen not specified)1CuredCase report of a patient with urethritis resistant to doxycycline and moxifloxacin[2]

Experimental Protocols

Mycoplasma genitalium Culture and Minimum Inhibitory Concentration (MIC) Testing

M. genitalium is a fastidious organism, requiring specialized culture conditions.

a. Culture Medium: Modified Friis's mycoplasma broth is commonly used. The composition of this medium is complex and includes beef heart infusion, peptone, and yeast extract, supplemented with horse and swine serum.

b. Inoculum Preparation:

  • M. genitalium isolates are grown in modified Friis's broth.

  • The concentration of the organism is determined, typically by quantifying the number of color changing units (CCU) or by quantitative PCR.

  • The culture is diluted to the desired inoculum concentration for the MIC assay.

c. MIC Determination (Broth Microdilution):

  • Prepare serial twofold dilutions of this compound and comparator antibiotics in a 96-well microtiter plate using modified Friis's broth.

  • Inoculate each well with the standardized M. genitalium suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

  • Seal the plates and incubate at 37°C in a microaerophilic environment.

  • The MIC is read as the lowest concentration of the antibiotic that inhibits a color change (indicating inhibition of metabolism and growth) after a defined incubation period (typically 14-21 days).

Checkerboard Assay for Synergy Testing

The checkerboard assay can be used to assess the potential synergistic, additive, indifferent, or antagonistic effects of this compound when combined with other antibiotics, such as doxycycline.

a. Plate Setup:

  • In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations.

  • Serially dilute this compound along the y-axis and the second antibiotic (e.g., doxycycline) along the x-axis.

  • The final well in each row and column should contain a single antibiotic to determine the MIC of each drug alone.

b. Inoculation and Incubation:

  • Inoculate all wells with a standardized M. genitalium suspension in modified Friis's broth.

  • Incubate the plate under the same conditions as for the standard MIC assay.

c. Data Analysis:

  • Determine the MIC of each antibiotic alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Nucleic Acid Amplification Test (NAAT) for Test of Cure

NAATs are the standard method for detecting M. genitalium in clinical specimens and are used to determine microbiological cure after treatment.

a. Specimen Collection:

  • Male: First-pass urine or urethral swabs.

  • Female: Vaginal swabs are preferred; endocervical swabs or first-pass urine are also acceptable.

b. Nucleic Acid Extraction:

  • Use a validated commercial kit or an in-house method to extract DNA or RNA from the collected specimen.

c. Amplification and Detection:

  • Perform real-time PCR or transcription-mediated amplification (TMA) targeting a specific gene of M. genitalium (e.g., 16S rRNA).

  • The FDA-cleared Aptima Mycoplasma genitalium assay is a TMA-based test that can be used.

  • A negative NAAT result at least 3-4 weeks after completion of therapy is considered a microbiological cure.

Visualizations

Lefamulin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) A_Site A-Site P_Site P-Site Inhibition Inhibition PTC->Inhibition Prevents proper tRNA positioning This compound This compound This compound->PTC Binds to tRNA tRNA tRNA->A_Site Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks

Caption: this compound's mechanism of action on the bacterial ribosome.

MG_Resistance_Workflow cluster_patient Patient with Suspected MDR M. genitalium cluster_lab Laboratory Analysis cluster_treatment Treatment Decision Symptoms Persistent Urethritis/Cervicitis Sample Collect Specimen (Urine/Swab) Symptoms->Sample NAAT NAAT for M. genitalium Detection Sample->NAAT Treatment_Failure Previous Treatment Failure (Macrolide/Fluoroquinolone) Treatment_Failure->Sample Resistance_Testing Resistance Testing (e.g., for macrolide resistance) NAAT->Resistance_Testing Culture Culture for Susceptibility Testing NAAT->Culture Lefamulin_Therapy This compound-based Therapy Resistance_Testing->Lefamulin_Therapy MIC_Testing MIC Testing (this compound) Culture->MIC_Testing MIC_Testing->Lefamulin_Therapy Test_of_Cure Test of Cure (NAAT) Lefamulin_Therapy->Test_of_Cure

Caption: Workflow for the study of this compound in MDR M. genitalium.

Conclusion

This compound demonstrates potent in vitro activity against multi-drug resistant Mycoplasma genitalium. While clinical data is still limited and shows variable outcomes, it represents a promising therapeutic option for infections that have failed conventional therapies. The unique mechanism of action of this compound makes it a valuable agent in the face of growing antimicrobial resistance. Further clinical trials are warranted to establish optimal dosing regimens and its role in the management of MDR M. genitalium infections. The protocols outlined in this document provide a framework for researchers to further investigate the potential of this compound in this critical area of unmet medical need.

References

Application Notes and Protocols for Lefamulin Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lefamulin (Xenleta®) is a first-in-class, semi-synthetic pleuromutilin antibiotic approved for the treatment of community-acquired bacterial pneumonia (CABP).[1][2] Its unique mechanism of action involves inhibiting bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][3][4] This interaction, which involves an "induced fit" mechanism, prevents the correct positioning of transfer RNA (tRNA) and subsequent peptide bond formation.[1][5] Due to this novel mechanism, the likelihood of cross-resistance with other antibiotic classes is low.[1][4]

This compound is active against a broad spectrum of pathogens implicated in CABP, including Streptococcus pneumoniae, Staphylococcus aureus (including methicillin-resistant strains, MRSA), Haemophilus influenzae, and atypical pathogens like Mycoplasma pneumoniae, Legionella pneumophila, and Chlamydophila pneumoniae.[2][3][6]

The exploration of this compound in combination therapies is a logical next step to broaden its spectrum of activity, enhance bactericidal effects, prevent the emergence of resistance, or achieve synergistic interactions against challenging pathogens. These application notes provide a framework and detailed protocols for designing and executing robust in vitro and in vivo studies to evaluate this compound combination therapies.

Pre-experimental Considerations

Rationale for Combination Agent Selection

The choice of a partner antibiotic to combine with this compound should be based on a clear scientific rationale. Key strategies include:

  • Complementary Mechanisms of Action: Combining a protein synthesis inhibitor (this compound) with an agent targeting a different pathway (e.g., cell wall synthesis, DNA replication) can lead to synergy.

  • Expanding the Spectrum: Pairing this compound with an antibiotic that has potent activity against Gram-negative bacteria, such as Pseudomonas aeruginosa or Enterobacteriaceae (against which this compound has no activity), could provide broad empiric coverage.[7][8]

  • Overcoming Resistance: A combination may restore activity against strains that have developed resistance to one or both agents. While this compound resistance is currently low, potential mechanisms include mutations in ribosomal proteins (L3 and L4) and modifications by Cfr methyltransferase.[7][8]

Selection of Bacterial Strains

A panel of clinically relevant bacterial isolates should be selected for testing. This panel should include:

  • Quality Control (QC) Strains: Reference strains from recognized culture collections (e.g., ATCC) to ensure assay reproducibility.

  • Wild-Type Strains: Clinically relevant susceptible isolates of target pathogens.

  • Drug-Resistant Strains: Isolates with well-characterized resistance mechanisms, particularly multi-drug resistant (MDR) phenotypes.

Table 1: Potential Partner Antibiotics for this compound Combination Studies
Antibiotic ClassExample Agent(s)Rationale for Combination
Beta-lactams Ceftriaxone, MeropenemDifferent mechanisms (cell wall vs. protein synthesis); potential for expanded Gram-negative coverage.
Fluoroquinolones Levofloxacin, MoxifloxacinDifferent mechanisms (DNA gyrase vs. protein synthesis); both target key respiratory pathogens.
Aminoglycosides Amikacin, GentamicinDifferent ribosomal targets (30S vs. 50S); potential for synergy in bactericidal activity.
Tetracyclines Doxycycline, MinocyclineDifferent ribosomal targets (30S vs. 50S); potential synergy has been shown for this compound with doxycycline against S. aureus.[7]
Glycopeptides VancomycinTargeting MRSA through different mechanisms (cell wall vs. protein synthesis).
Polymyxins ColistinTo provide coverage against MDR Gram-negative pathogens not covered by this compound.

In Vitro Synergy Testing Protocols

In vitro testing is the foundational step for identifying synergistic, additive, indifferent, or antagonistic interactions between this compound and a partner antibiotic. The two most common methods are the checkerboard assay and the time-kill curve analysis.[9][10]

Checkerboard Microdilution Assay

The checkerboard assay assesses the inhibitory activity of an antibiotic combination by testing serial dilutions of two drugs simultaneously.[9][11][12] The result is used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis start Prepare Bacterial Inoculum (0.5 McFarland) prep_A Prepare Serial Dilutions of this compound start->prep_A prep_B Prepare Serial Dilutions of Partner Drug start->prep_B dispense Dispense Drugs into 96-well Plate prep_A->dispense prep_B->dispense inoculate Inoculate Plate with Bacterial Suspension dispense->inoculate incubate Incubate Plate (35°C for 18-24h) inoculate->incubate read_mic Read MICs of Each Drug Alone and in Combination incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Interaction calc_fic->interpret

Caption: Workflow for the checkerboard microdilution assay.

Protocol: Checkerboard Assay

  • Materials and Reagents:

    • 96-well microtiter plates

    • This compound and partner antibiotic stock solutions

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial culture adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

    • Multichannel pipette

  • Procedure:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Prepare serial dilutions of this compound (Drug A) along the y-axis (e.g., rows A-G) and the partner antibiotic (Drug B) along the x-axis (e.g., columns 1-11).[13] The final concentrations should typically range from 4x MIC to 1/16x MIC.

    • Column 12 will contain only dilutions of Drug A (to determine its MIC), and Row H will contain only dilutions of Drug B (to determine its MIC). Well H12 will serve as a drug-free growth control.

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL.

    • Inoculate each well with 100 µL of the final bacterial suspension.[13] The final volume in each well will be 150-200 µL depending on the specific protocol.

    • Incubate the plates at 35°C for 18-24 hours.

    • Following incubation, determine the MIC of each drug alone and the MIC of the drugs in combination (the lowest concentration that inhibits visible growth).

  • Data Interpretation: Calculate the FIC index (FICI) using the following formula:[13][14]

    • FIC of this compound (FIC A) = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Partner Drug (FIC B) = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)

    • FICI = FIC A + FIC B

    The results are interpreted as shown in Table 2.

Table 2: Interpretation of Fractional Inhibitory Concentration Index (FICI)
FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additivity
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism
Source: Adapted from various synergy testing guidelines.[13][15]
Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[9][10] This method is crucial for confirming synergistic killing activity.

TimeKill_Workflow cluster_prep Preparation cluster_assay Assay & Sampling cluster_analysis Data Analysis start Prepare Bacterial Inoculum (~5x10^5 CFU/mL) prep_tubes Prepare Test Tubes: 1. Growth Control 2. This compound Alone 3. Partner Drug Alone 4. Combination start->prep_tubes incubate Incubate Tubes at 35°C with Shaking prep_tubes->incubate sampling Collect Aliquots at 0, 4, 8, 12, 24 hours incubate->sampling plating Perform Serial Dilutions and Plate for Viable Counts sampling->plating count Incubate Plates and Count Colonies (CFU/mL) plating->count plot Plot log10 CFU/mL vs. Time count->plot interpret Determine Synergy, Bactericidal/Bacteriostatic Activity plot->interpret

Caption: Workflow for the time-kill curve analysis.

Protocol: Time-Kill Curve Analysis

  • Materials and Reagents:

    • Glass test tubes or flasks

    • This compound and partner antibiotic at desired concentrations (e.g., 0.5x or 1x MIC)

    • CAMHB

    • Bacterial culture adjusted to a starting inoculum of ~5 x 10⁵ CFU/mL

    • Agar plates for colony counting

    • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Procedure:

    • Prepare test tubes with CAMHB containing: (i) no drug (growth control), (ii) this compound alone, (iii) partner drug alone, and (iv) the combination of this compound and the partner drug.

    • Inoculate each tube with the bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.

    • Incubate all tubes at 35°C, typically with shaking.

    • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[9]

    • Perform serial dilutions of the aliquot in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Interpretation:

    • Plot the log₁₀ CFU/mL versus time for each condition.[16]

    • Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[17]

    • Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[17]

    • Bacteriostatic activity is defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum.[17]

In Vivo Model Design

Promising combinations identified in vitro should be validated in relevant animal models of infection.[18][19] The choice of model depends on the target pathogen and indication. For respiratory pathogens, a murine pneumonia or sepsis model is often appropriate.[20]

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoints Endpoint Analysis select_model Select Animal Model (e.g., Murine Pneumonia) induce_infection Induce Infection with Target Pathogen select_model->induce_infection grouping Randomize Animals into Groups: 1. Vehicle Control 2. This compound Monotherapy 3. Partner Drug Monotherapy 4. Combination Therapy induce_infection->grouping administer Administer Treatment at Clinically Relevant Doses grouping->administer monitor Monitor Animal Health and Survival administer->monitor harvest Harvest Tissues (e.g., Lungs, Spleen, Blood) monitor->harvest analyze Analyze Survival Curves and Bacterial Burden monitor->analyze bacterial_load Determine Bacterial Load (CFU/gram of tissue) harvest->bacterial_load bacterial_load->analyze

Caption: High-level workflow for in vivo combination therapy studies.

Protocol Outline: Murine Pneumonia Model

  • Model Induction:

    • Mice (e.g., BALB/c or C57BL/6) are anesthetized.

    • A defined inoculum of the target pathogen (e.g., S. pneumoniae or S. aureus) is administered via intranasal or intratracheal instillation to establish a lung infection.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2-4 hours), animals are randomized into treatment groups.

    • This compound and the partner drug are administered via routes (e.g., oral gavage, intravenous, or subcutaneous injection) and at doses that simulate human pharmacokinetic profiles.

    • Treatment is typically continued for a defined period (e.g., 3-5 days).

  • Endpoint Evaluation:

    • Primary Endpoints:

      • Survival: Animals are monitored over a period (e.g., 7-10 days), and survival curves are analyzed.

      • Bacterial Burden: At a set time point (e.g., 24 or 48 hours post-treatment initiation), a cohort of animals is euthanized. Lungs and other relevant organs (spleen, blood) are harvested, homogenized, and plated to quantify the bacterial load (CFU/gram of tissue).

    • Secondary Endpoints: Histopathology of lung tissue, measurement of inflammatory markers (cytokines) in bronchoalveolar lavage fluid.

Data Presentation

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

Table 3: Example Data Presentation for Checkerboard Assay Results
Bacterial IsolateDrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
S. pneumoniae ATCC 49619This compound0.1250.030.240.49 Synergy
Drug X2.00.50.25
MRSA USA300This compound0.250.1250.51.0 Additivity
Drug Y1.00.50.5
H. influenzae ATCC 49247This compound1.01.01.01.5 Indifference
Drug Z0.50.250.5
Table 4: Example Data Presentation for Time-Kill Analysis (at 24 hours)
Bacterial IsolateTreatmentInitial Inoculum (log₁₀ CFU/mL)Final Count (log₁₀ CFU/mL)Log₁₀ ReductionOutcome
MRSA USA300Growth Control5.728.91--
This compound (0.5x MIC)5.715.550.16Static
Drug Y (0.5x MIC)5.734.890.84Static
Combination 5.722.65 3.07 Synergistic & Bactericidal
Note: The combination shows a >2-log reduction compared to the most active single agent (Drug Y) and a >3-log reduction from the initial inoculum.

References

Application Notes and Protocols: Investigating the Effect of Lefamulin on Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the efficacy of Lefamulin, a first-in-class pleuromutilin antibiotic, against bacterial biofilms, with a primary focus on Staphylococcus aureus.

Introduction to this compound and Bacterial Biofilms

This compound is a semi-synthetic antibiotic that inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[1][2] This unique mechanism of action makes it a promising candidate against multi-drug resistant pathogens.[1] this compound has demonstrated potent in vitro activity against a range of Gram-positive and some Gram-negative bacteria, including common biofilm-forming organisms like Staphylococcus aureus.[3][4] However, it is important to note that this compound lacks activity against Pseudomonas aeruginosa.

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix provides protection from the host immune system and antimicrobial agents, making biofilm-associated infections notoriously difficult to treat. Key components of the S. aureus biofilm matrix include Polysaccharide Intercellular Adhesin (PIA), extracellular DNA (eDNA), and various proteins. The formation and regulation of biofilms are controlled by complex signaling pathways, including the accessory gene regulator (agr) quorum-sensing system and cyclic di-guanosine monophosphate (c-di-GMP) signaling.

Currently, there is a lack of specific data on the direct effects of this compound on bacterial biofilm biomass, viability, and the associated signaling pathways. The following protocols are designed to provide a robust framework for researchers to investigate these critical aspects.

Quantitative Data Summary

While specific data on this compound's anti-biofilm activity is limited, its potent activity against planktonic S. aureus is well-documented. This information provides a strong rationale for investigating its effects on biofilms.

Organism Strain Type MIC50 (mg/L) MIC90 (mg/L) Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.060.12[2]
Staphylococcus aureusMethicillin-Resistant (MRSA)0.060.12[2]
Staphylococcus aureusVancomycin-Intermediate (VISA)0.060.25[3]
Staphylococcus aureusVancomycin-Resistant (VRSA)0.060.25[3]

Experimental Protocols

Determination of Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the lowest concentration of this compound required to inhibit biofilm formation (MBIC) and to eradicate pre-formed biofilms (MBEC).

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 25923 or a clinical isolate)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

For MBIC:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in TSB with 1% glucose.

  • In a 96-well plate, perform serial two-fold dilutions of this compound in TSB with 1% glucose.

  • Add 100 µL of the bacterial suspension to each well.

  • Include positive (bacteria without this compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 24 hours.

  • After incubation, gently wash the wells twice with PBS to remove planktonic bacteria.

  • Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes at room temperature.

  • Wash the wells with PBS to remove excess stain and allow the plate to air dry.

  • Solubilize the stained biofilm with 200 µL of 30% acetic acid.

  • Measure the absorbance at 595 nm using a microplate reader.

  • The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.

For MBEC:

  • Grow a mature biofilm by inoculating a 96-well plate with the bacterial suspension and incubating for 24 hours at 37°C.

  • After 24 hours, remove the planktonic bacteria and wash the wells with PBS.

  • Add fresh TSB with 1% glucose containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours at 37°C.

  • Quantify the remaining biofilm using the crystal violet staining method described above (steps 6-10).

  • The MBEC is the lowest concentration of this compound that results in a significant reduction of the pre-formed biofilm.

Assessment of Biofilm Viability using Live/Dead Staining and Confocal Laser Scanning Microscopy (CLSM)

This protocol visualizes and quantifies the effect of this compound on the viability of bacteria within a biofilm.

Materials:

  • Staphylococcus aureus strain

  • TSB supplemented with 1% glucose

  • This compound

  • Sterile glass-bottom dishes or chamber slides

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)

  • Confocal Laser Scanning Microscope (CLSM)

  • Image analysis software (e.g., ImageJ with BiofilmQ plugin)

Protocol:

  • Grow S. aureus biofilms on glass-bottom dishes for 24 hours at 37°C.

  • Treat the mature biofilms with various concentrations of this compound (based on MBIC/MBEC results) for a specified duration (e.g., 24 hours). Include an untreated control.

  • Gently wash the biofilms with PBS.

  • Stain the biofilms with a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Acquire z-stack images of the biofilms using a CLSM with appropriate laser excitation and emission filters for green and red fluorescence.

  • Analyze the 3D reconstructions of the biofilms using image analysis software to quantify the biovolume of live and dead cells.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow for Investigating this compound's Anti-Biofilm Effects

Experimental_Workflow cluster_quantification Quantitative Analysis cluster_visualization Viability and Structural Analysis cluster_mechanistic Mechanistic Studies MBIC MBIC Assay (Inhibition) MBEC MBEC Assay (Eradication) CLSM Confocal Microscopy (Live/Dead Staining) Image_Analysis Image Analysis (Biovolume Quantification) CLSM->Image_Analysis QS_Assay Quorum Sensing (agr Reporter Assay) c_di_GMP_Assay c-di-GMP Quantification PIA_Assay PIA Quantification Start Start: this compound Treatment of S. aureus Biofilms Start->MBIC Start->MBEC Start->CLSM Start->QS_Assay Start->c_di_GMP_Assay Start->PIA_Assay

Caption: Workflow for assessing this compound's anti-biofilm activity.

Key Signaling Pathways in Staphylococcus aureus Biofilm Formation

The following diagrams illustrate the agr quorum-sensing system and the c-di-GMP signaling pathway, which are critical for biofilm regulation in S. aureus and are proposed targets for investigation of this compound's mechanism of action against biofilms.

Agr Quorum Sensing System:

Agr_Quorum_Sensing cluster_cell S. aureus Cell AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter/Protease) AgrD->AgrB AIP_out AIP (Autoinducing Peptide) AgrB->AIP_out Processing & Export AgrC AgrC (Receptor Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P2 P2 Promoter AgrA->P2 Activation P3 P3 Promoter AgrA->P3 Activation RNAII RNAII (agrABCD transcript) P2->RNAII RNAIII RNAIII (Effector RNA) P3->RNAIII Virulence Virulence Factors & Biofilm Dispersal RNAIII->Virulence Upregulation Adhesion Adhesion Factors RNAIII->Adhesion Downregulation AIP_in AIP AIP_out->AIP_in Import AIP_in->AgrC Binding

Caption: The agr quorum-sensing system in S. aureus.

c-di-GMP Signaling Pathway:

c_di_GMP_Signaling GTP 2 x GTP DGC Diguanylate Cyclase (DGC) GTP->DGC c_di_GMP c-di-GMP PDE Phosphodiesterase (PDE) c_di_GMP->PDE Biofilm_Formation Biofilm Formation (e.g., PIA synthesis) c_di_GMP->Biofilm_Formation Promotes Motility Motility c_di_GMP->Motility Inhibits pGpG pGpG DGC->c_di_GMP Synthesis PDE->pGpG Degradation

Caption: Overview of c-di-GMP signaling in bacteria.

Proposed Mechanistic Studies

To elucidate how this compound may affect S. aureus biofilms, the following mechanistic studies are proposed:

  • Effect on Quorum Sensing: The agr system is a key regulator of virulence and biofilm development in S. aureus. The effect of this compound on agr signaling can be assessed using reporter strains where a fluorescent or luminescent protein is under the control of an agr-regulated promoter (e.g., P3). A reduction in reporter signal in the presence of this compound would suggest interference with this pathway.

  • Quantification of c-di-GMP: c-di-GMP is a crucial second messenger that positively regulates biofilm formation. The intracellular levels of c-di-GMP in S. aureus treated with this compound can be quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS). A decrease in c-di-GMP levels would indicate that this compound may inhibit biofilm formation by targeting this signaling pathway.

  • Impact on PIA Production: Polysaccharide Intercellular Adhesin (PIA) is a major component of the S. aureus biofilm matrix. The effect of this compound on PIA production can be determined using methods like enzyme-linked immunosorbent assay (ELISA) with PIA-specific antibodies or by quantifying the expression of the ica operon genes (responsible for PIA synthesis) using quantitative real-time PCR (qRT-PCR).

Conclusion

These application notes and protocols provide a comprehensive framework for the systematic investigation of this compound's activity against bacterial biofilms, particularly those formed by S. aureus. By employing these methodologies, researchers can generate valuable data on the quantitative effects of this compound on biofilm biomass and viability, and gain insights into its potential mechanisms of anti-biofilm action. This information will be crucial for the further development and clinical application of this compound in treating challenging biofilm-associated infections.

References

Application Note: Unraveling Lefamulin Resistance Mechanisms Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lefamulin is a first-in-class pleuromutilin antibiotic approved for the treatment of community-acquired bacterial pneumonia (CABP).[1] It functions by inhibiting bacterial protein synthesis through a unique binding mechanism to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2][3][4][5][6] This distinct mechanism of action suggests a low probability of cross-resistance with other antibiotic classes.[1][2][4] However, the emergence of antibiotic resistance is an ever-present threat. Understanding the genetic basis of this compound resistance is crucial for monitoring its efficacy and developing strategies to combat resistance.

This application note describes a comprehensive workflow utilizing CRISPR-Cas9 technology to identify and validate genes involved in this compound resistance in bacteria, such as Staphylococcus aureus, a common pathogen treated by this compound.[1][2][7] We provide detailed protocols for a genome-wide CRISPR interference (CRISPRi) screen, determination of Minimum Inhibitory Concentration (MIC), and validation of identified resistance genes.

Principle of the Method

CRISPR-Cas9 technology can be adapted for high-throughput genetic screens to systematically investigate gene function. For studying antibiotic resistance, a pooled CRISPRi library, where a catalytically deactivated Cas9 (dCas9) is guided by a library of single-guide RNAs (sgRNAs) to repress the expression of target genes, can be introduced into a bacterial population.[3][6][8][9][10] This population is then subjected to this compound selection. Bacteria with sgRNAs targeting genes whose repression confers resistance will be enriched in the population. Deep sequencing of the sgRNA pool before and after selection allows for the identification of these enriched sgRNAs, thereby implicating the targeted genes in this compound resistance.

Experimental Workflow

The overall experimental workflow is depicted below. It begins with the introduction of a pooled CRISPRi sgRNA library into the target bacteria. The library-transduced bacteria are then subjected to selection with this compound. Genomic DNA is extracted from both the selected and unselected populations, and the sgRNA sequences are amplified and quantified by next-generation sequencing. Genes targeted by enriched sgRNAs are considered potential resistance-conferring genes. These candidate genes are then validated individually through the creation of specific knockout or knockdown strains and subsequent determination of their this compound MIC.

experimental_workflow cluster_screening CRISPRi Screen cluster_validation Hit Validation sgRNA_Library Pooled sgRNA Library Construction Bacterial_Transduction Bacterial Transduction with sgRNA Library sgRNA_Library->Bacterial_Transduction Lefamulin_Selection This compound Selection Bacterial_Transduction->Lefamulin_Selection gDNA_Extraction Genomic DNA Extraction Lefamulin_Selection->gDNA_Extraction NGS Next-Generation Sequencing gDNA_Extraction->NGS Data_Analysis Data Analysis & Hit Identification NGS->Data_Analysis Gene_Knockdown Individual Gene Knockdown/out Data_Analysis->Gene_Knockdown MIC_Determination MIC Determination Gene_Knockdown->MIC_Determination Resistance_Confirmation Confirmation of Resistance Phenotype MIC_Determination->Resistance_Confirmation

Figure 1: Experimental workflow for identifying this compound resistance genes.

Potential this compound Resistance Mechanisms

Based on existing literature for pleuromutilin antibiotics, several mechanisms could contribute to this compound resistance. The primary mechanism is expected to be alterations in the drug's target, the 50S ribosomal subunit. This can occur through mutations in the 23S rRNA or in ribosomal proteins such as L3 and L4.[2][11][12][13][14] Another potential mechanism is the increased efflux of the drug from the bacterial cell, mediated by ABC transporters.[15][16][17][18] The CRISPR-Cas9 screen is designed to identify genes involved in these or other novel resistance pathways.

resistance_pathways cluster_cell Bacterial Cell cluster_resistance Potential Resistance Mechanisms Lefamulin_ext This compound (extracellular) Lefamulin_int This compound (intracellular) Lefamulin_ext->Lefamulin_int Diffusion Ribosome 50S Ribosomal Subunit Lefamulin_int->Ribosome Binding Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibition ABC_Transporter ABC Transporter ABC_Transporter->Lefamulin_ext Efflux rRNA_Mutation 23S rRNA Mutation rRNA_Mutation->Ribosome Alters Binding Site rProtein_Mutation Ribosomal Protein (L3, L4) Mutation rProtein_Mutation->Ribosome Alters Binding Site Efflux Upregulated Efflux Efflux->ABC_Transporter Activates

Figure 2: Potential signaling pathways and mechanisms of this compound resistance.

Protocols

Protocol 1: Genome-Wide CRISPRi Screen for this compound Resistance

This protocol is adapted from genome-wide CRISPRi screens performed in Staphylococcus aureus.[3][6][8][9]

1.1. sgRNA Library Design and Construction:

  • Design a pooled sgRNA library targeting every open reading frame (ORF) in the bacterial genome of interest. Multiple sgRNAs (3-6) should be designed per gene to ensure robust results.

  • Utilize sgRNA design tools that are optimized for bacterial genomes, considering factors like on-target efficiency and potential off-target effects.

  • Synthesize the designed sgRNA sequences as an oligonucleotide pool.

  • Clone the oligo pool into an appropriate sgRNA expression vector. This vector should be compatible with the target bacterium and contain a constitutive or inducible promoter for sgRNA expression.

1.2. Bacterial Strain and Library Transduction:

  • Use a bacterial strain that expresses a nuclease-deficient Cas9 (dCas9). If not available, the dCas9 gene can be introduced on a separate plasmid or integrated into the chromosome.

  • Introduce the pooled sgRNA library plasmid into the dCas9-expressing bacterial strain via electroporation or another suitable transformation method.

  • Select for transformants on appropriate antibiotic-containing agar plates.

  • Collect all colonies to create the pooled CRISPRi library of bacterial mutants.

1.3. This compound Selection:

  • Grow the pooled CRISPRi library in a liquid culture to a mid-logarithmic phase.

  • Divide the culture into two: a control group without this compound and a treatment group with a sub-lethal concentration of this compound. The sub-lethal concentration should be determined beforehand and should inhibit growth but not cause rapid cell death.

  • Incubate both cultures until the control culture reaches the late-logarithmic or early-stationary phase.

  • Pellet the cells from both cultures for genomic DNA extraction.

1.4. Next-Generation Sequencing (NGS) and Data Analysis:

  • Extract genomic DNA from both the control and this compound-treated cell pellets.

  • Amplify the sgRNA-encoding region from the genomic DNA using PCR. The primers should contain adapters for NGS.

  • Perform high-throughput sequencing of the PCR amplicons.

  • Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.

  • Calculate the log2 fold change of each sgRNA's abundance in the this compound-treated sample compared to the control sample.

  • Identify genes for which multiple sgRNAs are significantly enriched in the this compound-treated sample. These are the primary candidate genes for conferring this compound resistance.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the general principles of broth microdilution MIC assays.[8][19]

2.1. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, pick a single colony of the bacterial strain to be tested.

  • Inoculate the colony into a suitable broth medium and incubate overnight at the optimal growth temperature with shaking.

  • The next day, dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

2.2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Perform a two-fold serial dilution of the this compound stock solution in the broth medium in a 96-well microtiter plate. The concentration range should bracket the expected MIC value.

2.3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the 96-well plate containing the this compound dilutions.

  • Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubate the plate at the optimal growth temperature for 16-24 hours.

2.4. MIC Determination:

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 3: Validation of Candidate Resistance Genes

3.1. Construction of Individual Gene Knockdown/Knockout Strains:

  • For each candidate gene identified from the CRISPRi screen, design a specific sgRNA.

  • Introduce the sgRNA-expressing plasmid into the dCas9-expressing bacterial strain to create a specific gene knockdown strain.

  • Alternatively, for non-essential genes, create a gene knockout mutant using standard molecular biology techniques (e.g., homologous recombination).

3.2. MIC Determination for Mutant Strains:

  • Perform MIC assays as described in Protocol 2 for the wild-type strain, the gene knockdown/knockout strain, and a control strain with a non-targeting sgRNA.

  • A significant increase in the MIC for the mutant strain compared to the wild-type and control strains confirms the gene's role in this compound resistance.

Data Presentation

The quantitative data from the experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Top Enriched Genes from CRISPRi Screen

GeneAverage log2 Fold Changep-valueNumber of Enriched sgRNAsPutative Function
abcA5.8<0.0014/5ABC transporter subunit
rplC4.2<0.0053/450S ribosomal protein L3
yyzG3.9<0.013/4Uncharacterized protein
...............

Table 2: this compound MIC Values for Validated Strains

StrainGenotypeMIC (µg/mL)Fold Change vs. Wild-Type
Wild-TypeWT0.125-
ControlNon-targeting sgRNA0.1251
Mutant 1ΔabcA2.016
Mutant 2rplC knockdown1.08
Mutant 3ΔyyzG0.1251

Conclusion

The combination of a genome-wide CRISPRi screen with robust validation methods provides a powerful strategy for identifying and characterizing the genetic determinants of this compound resistance. This approach can uncover both known and novel resistance mechanisms, providing valuable insights for antimicrobial stewardship and the development of future therapeutics. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers in microbiology, infectious diseases, and drug development to investigate the mechanisms of antibiotic resistance.

References

Application Notes and Protocols for the Quantification of Lefamulin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of the pleuromutilin antibiotic, Lefamulin, in biological samples using High-Performance Liquid Chromatography (HPLC) coupled with either UV or tandem mass spectrometry (MS/MS) detection. These methods are essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

This compound is a first-in-class systemic pleuromutilin antibiotic that functions by inhibiting bacterial protein synthesis.[1][2] It is approved for the treatment of community-acquired bacterial pneumonia (CABP).[1][2] Accurate and precise quantification of this compound in biological matrices such as plasma is crucial for evaluating its efficacy and safety. The following protocols describe validated HPLC-UV and LC-MS/MS methods for this purpose.

Method Summary and Quantitative Data

The following tables summarize the key quantitative parameters for various validated methods for this compound quantification in biological samples, primarily human and rat plasma.

Table 1: LC-MS/MS Method Parameters for this compound Quantification
ParameterMethod 1 (Human Plasma)[1][2]Method 2 (Rat Plasma)[3][4]Method 3 (Murine Plasma & BAL)[5]
Analyte(s) This compound & 2R-hydroxy this compoundThis compoundThis compound
Internal Standard D6-Lefamulin[3]D6-Lefamulin[3]Not Specified
Linearity Range 1.00–1000 ng/mL1–20 ng/mL0.01–2.5 mg/L (10-2500 ng/mL)
Correlation Coefficient (r²) ≥ 0.9990.999Not Specified
Lower Limit of Quantification (LLOQ) 1.00 ng/mL1 ng/mL5.00 ng/mL (serum)[6]
Upper Limit of Quantification (ULOQ) 1000 ng/mL20 ng/mL5000 ng/mL (serum)[6]
Precision (%CV) Within acceptable limits[1][2]≤ 15%[3][4]≤ 4.8% (serum)[6]
Accuracy (% Mean) Within acceptable limits[1][2]±15%[3][4]75.9% - 113.8% (serum)[6]
Extraction Recovery Good extraction recovery observed[1][2]Not specifiedNot specified
Matrix Effect No significant matrix effects[1][2]Negligible[3][4]Not specified
Table 2: HPLC-UV Method Parameters for this compound Quantification
ParameterMethod 4 (Pharmaceutical Dosage Forms)[7]Method 5 (Swine Plasma - HPLC-ELSD)[8]
Analyte(s) This compoundThis compound
Internal Standard Not SpecifiedNot Specified
Linearity Range 50.0240-150.0720 µg/mL0.1 - 2 µg/mL
Correlation Coefficient (r²) 0.9999> 0.999
Limit of Detection (LOD) Not Specified0.05 µg/mL
Limit of Quantification (LOQ) Not Specified0.1 µg/mL
Precision (%CV) Within acceptance limits[9]< 7.21% (for recovery)
Accuracy (% Mean) Within acceptance limits[9]Not Specified
Extraction Recovery Not Specified81.0% to 90.8%
Matrix Effect Not ApplicableNot Specified

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is based on the method developed for clinical trial support and allows for the simultaneous quantification of this compound and its main metabolite.[1][2]

1. Sample Preparation: Protein Precipitation

  • To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma sample.

  • Add 500 µL of the internal standard spiking solution (D6-Lefamulin in diluent).[3]

  • Add 300 µL of acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 20 minutes to pellet the precipitated proteins.[3]

  • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • HPLC System: Waters 2695 or equivalent[3]

  • Mass Spectrometer: AB Sciex Triple Quad 5500 or equivalent[1][2]

  • Column: Reverse phase C18 column (e.g., Zorbax Symmetry C18, 150mm x 4.6mm, 3.5µm)[3]

  • Mobile Phase A: 0.1% Formic Acid in Water[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol[1][2]

  • Flow Rate: 500 µL/min[1][2]

  • Gradient: Gradient elution is used.[1][2] A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2]

  • Detection: Multiple Reaction Monitoring (MRM)[1][2]

3. Data Analysis

  • Quantify this compound and its metabolite using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Protocol 2: HPLC-UV Quantification of this compound in Pharmaceutical Formulations

This protocol is adapted from a method for the analysis of this compound in pharmaceutical dosage forms and can be a starting point for analysis in biological matrices with appropriate sample cleanup.[7]

1. Sample Preparation

  • For biological samples, a more rigorous cleanup than simple protein precipitation may be required to remove interfering substances. Solid-phase extraction (SPE) is recommended. A detailed SPE protocol would need to be developed and validated.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5µm)[7]

  • Mobile Phase: 0.05 M phosphate buffer (pH 2.5) and acetonitrile in a 50:50 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 10 µL[7]

  • Column Temperature: 30 °C[7]

  • Detection Wavelength: 210 nm[7]

3. Data Analysis

  • Quantify this compound using the peak area from the UV chromatogram against a calibration curve prepared with known concentrations of this compound standard.

Visualizations

G cluster_prep Sample Preparation Workflow (Protein Precipitation) cluster_analysis LC-MS/MS Analysis Workflow plasma Plasma Sample (200 µL) is Add Internal Standard (D6-Lefamulin) plasma->is ppt Add Acetonitrile (Protein Precipitation) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_vial Transfer to HPLC Vial supernatant->hplc_vial injection Inject into LC-MS/MS hplc_vial->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Workflow for this compound quantification in plasma.

Logical_Relationship cluster_method Analytical Method cluster_params Key Validation Parameters Method Quantification Method LCMS LC-MS/MS Method->LCMS HPLCUV HPLC-UV Method->HPLCUV Params Validation Parameters LCMS->Params HPLCUV->Params Linearity Linearity & Range Params->Linearity Accuracy Accuracy Params->Accuracy Precision Precision Params->Precision Sensitivity Sensitivity (LOD/LOQ) Params->Sensitivity Stability Stability Params->Stability

Caption: Key aspects of analytical method validation.

References

Application Notes and Protocols for Cell Culture-Based Assays for Lefamulin Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lefamulin (Xenleta) is a first-in-class, semi-synthetic pleuromutilin antibiotic approved for the systemic treatment of community-acquired bacterial pneumonia (CABP) in humans.[1][2] Its novel mechanism of action involves inhibiting bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[3][4] This binding prevents the correct positioning of transfer RNA (tRNA), thereby halting peptide bond formation.[2][5] Due to its unique binding site, the likelihood of cross-resistance with other antibiotic classes is low.[5]

This compound is designed to be highly selective for prokaryotic ribosomes over eukaryotic ribosomes.[5] However, as part of comprehensive preclinical safety assessment, it is imperative to evaluate the potential for off-target cytotoxicity in mammalian cells. Cytotoxicity testing determines the concentration at which a substance produces a toxic effect, leading to cell damage or death. Such evaluation helps to establish the therapeutic index and identify potential safety liabilities early in the drug development process. Potential, though not established, concerns for ribosome-targeting antibiotics could include off-target effects on mitochondrial protein synthesis, as mitochondria possess their own ribosomes.

These application notes provide a framework and detailed protocols for assessing the in vitro cytotoxicity of this compound using a panel of common cell culture-based assays.

Recommended Assays for a Comprehensive Cytotoxicity Profile

A multi-parametric approach is recommended to build a comprehensive understanding of this compound's potential cytotoxic effects. No single assay can capture all mechanisms of cell death. The following assays provide complementary information on cell viability, membrane integrity, and apoptosis.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures cell viability by assessing the metabolic activity of mitochondrial succinate dehydrogenase.[6] This assay is a reliable indicator of overall cell health.[7]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.[8][9][10]

  • Caspase-3/7 Assay: Detects the induction of apoptosis by measuring the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[11][12]

  • Cell Cycle Analysis: Uses flow cytometry to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M), identifying any drug-induced cell cycle arrest.[13][14]

Recommended Cell Lines for Testing

To assess tissue-specific toxicity, a panel of human cell lines representing different organs is recommended.

Cell LineTissue of OriginRationale for Use
HepG2 Liver (Hepatocellular Carcinoma)To assess potential hepatotoxicity, as the liver is a primary site of drug metabolism.[15]
HEK293 Kidney (Human Embryonic Kidney)To evaluate potential nephrotoxicity, as kidneys are a major route of drug excretion.[15]
A549 Lung (Lung Carcinoma)Relevant to the primary indication of this compound (pneumonia).[15]
PBMCs Blood (Peripheral Blood Mononuclear Cells)To assess effects on immune cells and potential for immunomodulation.[16]

Data Presentation: Summarizing Cytotoxicity Data

Quantitative results from cytotoxicity assays are typically expressed as the IC50 (half-maximal inhibitory concentration), which is the concentration of a drug that is required for 50% inhibition in vitro. Data should be summarized in a clear, tabular format for easy comparison across assays and cell lines.

Table 1: Example Summary of this compound IC50 Values (µM) Note: These are placeholder values for illustrative purposes.

AssayHepG2HEK293A549PBMCs
MTT (48h) >100>100>100>100
LDH (48h) >100>100>100>100
Caspase-3/7 (24h) >100>100>100>100

Visualized Workflows and Mechanisms

Diagrams created using Graphviz help to clarify complex processes and relationships.

lefamulin_moa cluster_bacterium Bacterial Cell Ribosome 50S Ribosome Protein Bacterial Protein Ribosome->Protein Synthesis Inhibited tRNA tRNA tRNA->Ribosome Binding Prevented This compound This compound This compound->Ribosome Binds to PTC

Caption: Mechanism of action of this compound on the bacterial ribosome.

cytotoxicity_workflow cluster_prep Preparation cluster_exposure Drug Exposure cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Culture (e.g., A549, HepG2) seed_plate Seed Cells into 96-Well Plates prep_cells->seed_plate add_drug Add Serial Dilutions of this compound seed_plate->add_drug incubate Incubate for 24-72 hours add_drug->incubate assay_choice Select Assay incubate->assay_choice mtt MTT Assay assay_choice->mtt ldh LDH Assay assay_choice->ldh caspase Caspase-3/7 Assay assay_choice->caspase read_plate Read Plate (Spectrophotometer/ Luminometer) mtt->read_plate ldh->read_plate caspase->read_plate calc_ic50 Calculate % Viability and IC50 Values read_plate->calc_ic50

Caption: General experimental workflow for in vitro cytotoxicity testing.

assay_logic cluster_effects Potential Cellular Effects cluster_assays Detection Assays This compound This compound Treatment Metabolic Mitochondrial Dysfunction (Metabolic Decline) This compound->Metabolic Membrane Membrane Damage (Necrosis/Late Apoptosis) This compound->Membrane Apoptosis Apoptosis Induction (Programmed Cell Death) This compound->Apoptosis MTT_Assay MTT Assay Metabolic->MTT_Assay Measures LDH_Assay LDH Assay Membrane->LDH_Assay Measures Caspase_Assay Caspase-3/7 Assay Apoptosis->Caspase_Assay Measures

Caption: Logic of selecting complementary cytotoxicity assays.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells.[17] The resulting intracellular purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable, metabolically active cells.[18]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[18]

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Microplate spectrophotometer (reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[19]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17][20] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot % Viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

Principle: This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically at 490 nm.[9]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Roche, Abcam)

  • 96-well flat-bottom sterile plates

  • Lysis buffer (e.g., 1-2% Triton X-100, often included in kits) to create a maximum LDH release control[21]

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional control wells for the assay:

    • Spontaneous Release: Untreated cells (measures background LDH release).

    • Maximum Release: Untreated cells, to which lysis buffer will be added (represents 100% cytotoxicity).[22]

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at ~600 x g for 10 minutes.[22] Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[21]

  • Maximum Release Control: Add 10 µL of lysis buffer to the maximum release control wells 45 minutes before collecting the supernatant. Mix gently.[22]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[21]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.[6]

Data Analysis:

  • First, subtract the background absorbance (medium only) from all readings.

  • Calculate the percentage of cytotoxicity:

    • % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100

  • Plot % Cytotoxicity against the log of this compound concentration to determine the IC50 value.

Protocol 3: Caspase-3/7 Apoptosis Assay

Principle: This luminescent or fluorescent assay uses a specific peptide substrate (e.g., DEVD) linked to a reporter molecule (e.g., aminoluciferin or a fluorophore).[11] In apoptotic cells, activated caspase-3 and -7 cleave the substrate, releasing the reporter and generating a light or fluorescence signal proportional to the amount of caspase activity.[23]

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay (Promega) or similar kit

  • Opaque-walled, 96-well plates (for luminescence assays)[24]

  • This compound stock solution

  • Microplate luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol (steps 1-2). A shorter incubation period (e.g., 6-24 hours) is often optimal for detecting apoptosis.

  • Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer’s protocol. Allow it to equilibrate to room temperature before use.[24]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-3/7 reagent to each well in a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL of cells in medium).[25]

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Reading: Measure the luminescence or fluorescence using a microplate reader.

Data Analysis:

  • Subtract the background reading (medium + reagent only) from all sample readings.

  • Calculate the fold change in caspase activity relative to the vehicle control.

  • Plot the fold change against the log of this compound concentration to determine the EC50 (effective concentration for 50% activation).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Principle: This technique analyzes the DNA content of individual cells within a population.[13] Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI).[14] The fluorescence intensity of each cell is proportional to its DNA content, allowing for the discrimination of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[26]

Materials:

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)[27]

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed approximately 0.5 x 10^6 cells per well in 6-well plates.[28] Allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing any floating cells.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. Add the cells dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.

  • Storage: Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.[26]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 0.5 mL of PI staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.[27]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of this compound-treated cells to the vehicle control to identify any accumulation of cells in a specific phase, which indicates cell cycle arrest.

References

Application Notes and Protocols for Studying Ribosomal Protein Mutations Using Lefamulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lefamulin, a pleuromutilin antibiotic, as a molecular probe to investigate the structure, function, and resistance mechanisms associated with bacterial ribosomal protein mutations.

Introduction

This compound is a semi-synthetic antibiotic that inhibits bacterial protein synthesis.[1][2] Its unique mechanism involves binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, a critical hub for peptide bond formation.[3][4] this compound interacts with both the A- and P-sites within the PTC, effectively halting protein elongation.[5][6] Resistance to this compound and other pleuromutilins is often conferred by mutations in the 23S rRNA or, significantly, in ribosomal proteins that alter the architecture of the drug's binding pocket.[1][7] Notably, mutations in ribosomal proteins L3 (encoded by rplC) and L4 (encoded by rplD) have been linked to reduced susceptibility.[8][9] This property makes this compound an invaluable tool for studying the functional consequences of ribosomal protein mutations, characterizing resistance development, and probing the intricate structure of the PTC.

Application Notes

This compound serves as a high-affinity probe for the ribosomal PTC. Its applications in studying ribosomal protein mutations include:

  • Identifying Resistance Mechanisms: By selecting for this compound-resistant bacterial strains, researchers can identify novel mutations in ribosomal proteins (like L3 and L4) and 23S rRNA that confer resistance.[7][10] This is crucial for understanding how bacteria evolve to evade antibiotics.

  • Probing PTC Structure and Function: Mutations in ribosomal proteins near the PTC can alter the binding affinity of this compound.[11] By comparing the binding kinetics and inhibitory activity of this compound against wild-type versus mutant ribosomes, researchers can infer the role of specific amino acid residues in maintaining the structural integrity and catalytic function of the PTC.

  • Validating Drug Targets: The interaction between this compound and the ribosome can be used as a model system to screen for and characterize new antibiotic candidates targeting the PTC. Understanding how mutations affect this compound binding can guide the design of novel compounds that are less susceptible to existing resistance mechanisms.[12]

  • Functional Characterization of Ribosomes: The sensitivity of mutant ribosomes to this compound can be used as a functional readout to assess the impact of mutations on the overall process of protein synthesis. Assays measuring inhibition of in vitro transcription-translation provide a quantitative measure of ribosomal function.[13][14]

Data Presentation: Impact of Ribosomal Protein Mutations

The following table summarizes data on how specific mutations in ribosomal proteins affect susceptibility to pleuromutilin antibiotics. This data is synthesized from studies on tiamulin, a closely related pleuromutilin, which provides a strong model for this compound's interactions.[10][11]

Ribosomal ProteinMutation (E. coli numbering)Organism ModelEffect on SusceptibilityFold Increase in MICReference
L3 (rplC) Asn149AspEscherichia coliReduced Susceptibility4-8[10][11]
L3 (rplC) Gly147ArgEscherichia coliReduced Susceptibility2-4[10]
L3 (rplC) Gln150LeuEscherichia coliReduced Susceptibility2-4[10]
L3 (rplC) Asn149SerEscherichia coliReduced Susceptibility2[10]
L4 (rplD) Gln68HisStaphylococcus aureusAssociated with ResistanceNot specified[8]

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the mechanism of this compound action, the development of resistance through mutation, and a general workflow for studying these phenomena.

cluster_action This compound Action cluster_resistance Resistance Mechanism This compound This compound Ribosome 50S Ribosomal Subunit (PTC) This compound->Ribosome Binds to A- & P-sites Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Mutation Mutation in Ribosomal Protein (e.g., L3/L4) AlteredPTC Altered PTC Conformation Mutation->AlteredPTC ReducedBinding Reduced this compound Binding Affinity AlteredPTC->ReducedBinding Resistance Antibiotic Resistance ReducedBinding->Resistance

Caption: this compound's mechanism of action and resistance pathway.

Culture Bacterial Culture (e.g., S. aureus, E. coli) Selection Induce Mutations & Select with this compound Culture->Selection Isolate Isolate Resistant Colonies Selection->Isolate Genomic Genomic DNA Extraction Isolate->Genomic Sequencing Sequence Ribosomal Protein Genes (e.g., rplC, rplD) and 23S rRNA Genomic->Sequencing Analysis Identify Specific Mutations Sequencing->Analysis Confirmation Confirm Causality (e.g., Site-Directed Mutagenesis) Analysis->Confirmation Characterization Functional Characterization (MIC, Binding Assays, Growth Rate) Confirmation->Characterization

Caption: Workflow for identifying and characterizing resistance mutations.

Experimental Protocols

Here are detailed protocols for key experiments involved in studying the interaction of this compound with wild-type and mutant ribosomes.

Protocol 1: Isolation of Bacterial Ribosomes (Wild-Type and Mutant Strains)

This protocol describes the purification of 70S ribosomes from bacterial cells, a prerequisite for in vitro assays. The method is adapted from standard ribosome purification procedures.[15][16][17]

Materials:

  • Bacterial cell pellet (from wild-type or mutant strain)

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.2), 100 mM NH4Cl, 10 mM MgCl2, 0.5 mM EDTA, 6 mM β-mercaptoethanol, DNase I (10 U/mL)

  • Wash Buffer: 10 mM Tris-HCl (pH 7.4), 1 M NH4Cl, 10 mM Mg-acetate, 2.5 mM DTT

  • Resuspension Buffer: 10 mM Tris-HCl (pH 7.4), 60 mM NH4Cl, 10 mM Mg-acetate

  • Sucrose Cushion: 30% (w/v) sucrose in Wash Buffer

  • Ultracentrifuge with appropriate rotors

  • Spectrophotometer

Procedure:

  • Cell Lysis: Resuspend the bacterial cell pellet in ice-cold Lysis Buffer (approx. 1 mL per gram of cells). Lyse the cells using a French press (10,000 psi) or sonication. Keep the sample on ice at all times.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the supernatant.

  • Crude Ribosome Pelleting: Layer the supernatant onto an equal volume of the Sucrose Cushion in an ultracentrifuge tube. Centrifuge at 100,000 x g for 16-18 hours at 4°C. This step pellets the ribosomes while leaving most smaller proteins in the supernatant.

  • Washing: Discard the supernatant. Gently wash the transparent ribosome pellet with Wash Buffer to remove adsorbed proteins.

  • High-Salt Wash: Resuspend the pellet in Wash Buffer and incubate on ice for 1 hour to dissociate loosely bound factors. Pellet the ribosomes again by ultracentrifugation at 100,000 x g for 16 hours.

  • Final Resuspension: Carefully discard the supernatant. Resuspend the final, purified ribosome pellet in Resuspension Buffer.

  • Quantification: Determine the ribosome concentration by measuring the absorbance at 260 nm (A260). An A260 of 1 corresponds to approximately 23 pmol of 70S ribosomes/mL. Check the purity by calculating the A260/A280 ratio, which should be ~1.9-2.0.

  • Storage: Aliquot the ribosome solution, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This assay quantifies the inhibitory effect of this compound on protein synthesis by wild-type and mutant ribosomes using a cell-free transcription-translation system.[13][14]

Materials:

  • Purified 70S ribosomes (from Protocol 1)

  • E. coli S30 extract system (commercially available, or prepared in-house)

  • Reporter plasmid DNA (e.g., encoding luciferase or GFP)

  • This compound stock solution (in DMSO)

  • Amino acid mix, energy source (ATP, GTP), and reaction buffer (provided with S30 system)

  • Luminometer or fluorometer

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the S30 extract, reaction buffer, energy source, amino acids, and the reporter plasmid according to the manufacturer's instructions.

  • Add Ribosomes: If using purified ribosomes to supplement the system, add them to the master mix.

  • Aliquot and Add Inhibitor: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound (e.g., 0.01 nM to 10 µM) to the tubes. Include a "no drug" control (with DMSO vehicle) and a "no template" control.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Measurement: Stop the reaction by placing tubes on ice. Measure the reporter signal (luminescence for luciferase, fluorescence for GFP).

  • Data Analysis:

    • Subtract the background signal from the "no template" control.

    • Normalize the data to the "no drug" control (set as 100% activity).

    • Plot the percent activity against the logarithm of this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of protein synthesis). Compare the IC50 values between wild-type and mutant ribosomes.

Ribosomes Prepare WT & Mutant Ribosomes Setup Set up In Vitro Transcription/Translation Reaction (e.g., E. coli S30 + Luciferase Plasmid) Ribosomes->Setup AddDrug Add this compound (Serial Dilutions) Setup->AddDrug Incubate Incubate at 37°C AddDrug->Incubate Measure Measure Reporter Activity (Luminescence) Incubate->Measure Calculate Plot Dose-Response Curve & Calculate IC50 Measure->Calculate

Caption: Protocol workflow for the in vitro inhibition assay.

Protocol 3: Ribosome Binding Affinity Assay (Conceptual Framework)

Determining the binding affinity (Kd) of this compound to different ribosome variants is key to understanding resistance. Techniques like Isothermal Titration Calorimetry (ITC) or competitive radioligand binding assays are typically used.[14][18]

Concept using Isothermal Titration Calorimetry (ITC):

  • Preparation: Place a solution of purified ribosomes (wild-type or mutant) in the ITC sample cell. Fill the injection syringe with a concentrated solution of this compound. Both solutions must be in identical, degassed buffer.

  • Titration: Perform a series of small, sequential injections of this compound into the ribosome solution while monitoring the heat change (endothermic or exothermic) upon binding.

  • Data Analysis: Integrate the heat peaks from each injection. Plot the heat change per mole of injectant against the molar ratio of this compound to ribosomes.

  • Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). A higher Kd for a mutant ribosome compared to wild-type indicates reduced binding affinity.

Protocol 4: Selection and Identification of this compound-Resistant Mutants

This protocol outlines the process of generating and identifying mutations that confer this compound resistance in a bacterial population.

Materials:

  • Susceptible bacterial strain (e.g., S. aureus, E. coli)

  • Bacterial growth medium (liquid and solid agar plates)

  • This compound

  • Genomic DNA extraction kit

  • PCR primers for ribosomal protein genes (rplC, rplD) and 23S rRNA

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Spontaneous Mutant Selection: a. Grow a large culture of the susceptible bacterial strain to stationary phase (~10^9 to 10^10 cells). b. Plate the concentrated culture onto agar plates containing this compound at a concentration 4x to 8x the Minimum Inhibitory Concentration (MIC) of the parent strain. c. Incubate the plates until colonies appear (this may take several days).

  • Isolate and Purify Mutants: Streak individual resistant colonies onto fresh this compound-containing plates to purify the clones.

  • Confirm Resistance: Grow the purified isolates in liquid culture and determine their MIC for this compound using broth microdilution to confirm the resistance phenotype and quantify its level.

  • Identify Mutations: a. Extract genomic DNA from the confirmed resistant isolates and the parent strain. b. Use PCR to amplify the coding sequences of key ribosomal protein genes (rplC, rplD) and relevant regions of the 23S rRNA gene (Domain V). c. Sequence the PCR products using Sanger sequencing. d. Align the sequences from the resistant isolates to the parent strain's sequence to identify any nucleotide changes that result in amino acid substitutions.

References

Troubleshooting & Optimization

Lefamulin Solubility: A Technical Guide for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Lefamulin in in vitro experimental settings. Adherence to proper preparation techniques is critical to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most common and recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is crucial to use fresh, anhydrous DMSO as this compound's solubility can be reduced in the presence of moisture.[1][2]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound exhibits varying solubility across different solvents. Below is a summary of its solubility data.

SolventMaximum ConcentrationMolar Concentration (mM)
DMSO100 mg/mL[1][2][5]196.95 mM[1]
Ethanol33 mg/mL[1]-
WaterInsoluble[1]-
DMF16 mg/mL[3]-
PBS (pH 7.2)0.25 mg/mL[3]-

Q3: How should I store this compound stock solutions?

A3: Once prepared, it is recommended to aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][6] Store these aliquots at -20°C or -80°C.[6] Stock solutions in DMSO are generally stable for up to 6 months at -80°C and for 1 month at -20°C.[4]

Q4: Can I dissolve this compound directly in aqueous media or buffers like PBS?

A4: No, this compound is poorly soluble in water and aqueous buffers such as PBS.[1][3] Direct dissolution in these vehicles will likely result in precipitation or an incomplete solution. A high-concentration stock solution in an appropriate organic solvent like DMSO must be prepared first.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound working solutions for in vitro experiments.

Problem: Precipitation occurs when diluting the this compound DMSO stock solution into my cell culture medium.

This is a frequent challenge due to the low aqueous solubility of this compound. When the DMSO stock is introduced into the aqueous environment of the cell culture medium, the concentration of this compound may exceed its solubility limit, causing it to precipitate.

Solutions:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced toxicity and improve compound solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration stock solution in your cell culture medium. This gradual decrease in solvent concentration can help keep the compound in solution.

  • Pre-warming Media: Warm the cell culture medium to 37°C before adding the this compound stock solution. This can sometimes help to increase the solubility of the compound.

  • Vortexing/Mixing: Immediately after adding the this compound stock to the medium, ensure rapid and thorough mixing by vortexing or gentle pipetting to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

  • Sonication: If precipitation persists, brief sonication of the working solution can help to redissolve the compound.[4] However, be cautious as this may generate heat and potentially affect the stability of the compound or media components.

  • Use of Surfactants: For certain experimental setups, the inclusion of a low concentration of a biocompatible surfactant, such as Tween 80, may aid in solubility.[1] However, the compatibility of any surfactant with your specific cell line and assay must be validated.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound powder and anhydrous DMSO to room temperature.

    • Aseptically weigh the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL (approximately 197 mM).[1]

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Aliquot the stock solution into single-use, sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

  • Materials:

    • Prepared this compound stock solution (e.g., 100 mM in DMSO)

    • Pre-warmed, sterile cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.

    • Perform serial dilutions if a large dilution factor is required. For example, first, dilute the 100 mM stock to 10 mM in DMSO, then further dilute into the cell culture medium.

    • Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

    • Immediately mix the solution thoroughly by gentle vortexing or inversion.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution for your experiment immediately.[1]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues during the preparation of working solutions for in vitro experiments.

G start Start: Prepare this compound working solution check_precipitation Observe for precipitation start->check_precipitation no_precipitate No Precipitation: Proceed with experiment check_precipitation->no_precipitate Clear Solution precipitate Precipitation Occurs check_precipitation->precipitate Turbidity/Crystals troubleshoot_options Troubleshooting Steps precipitate->troubleshoot_options reduce_dmso Decrease final DMSO concentration troubleshoot_options->reduce_dmso serial_dilution Perform serial dilutions troubleshoot_options->serial_dilution warm_media Use pre-warmed (37°C) media troubleshoot_options->warm_media mix_thoroughly Ensure immediate and thorough mixing troubleshoot_options->mix_thoroughly sonicate Briefly sonicate solution troubleshoot_options->sonicate re_evaluate Re-evaluate for precipitation reduce_dmso->re_evaluate serial_dilution->re_evaluate warm_media->re_evaluate mix_thoroughly->re_evaluate sonicate->re_evaluate re_evaluate->no_precipitate Resolved still_precipitates Still Precipitates re_evaluate->still_precipitates Unresolved consult Consult literature for specific cell line/assay - Consider alternative solvents - Re-evaluate experimental design still_precipitates->consult

Caption: Troubleshooting workflow for this compound solubility.

References

optimizing Lefamulin dosage and administration in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing Lefamulin dosage and administration in preclinical models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during preclinical studies with this compound.

Question Answer & Troubleshooting Guidance
1. What is the primary Pharmacokinetic/Pharmacodynamic (PK/PD) index that predicts this compound's efficacy? The free-drug area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) is the PK/PD index most strongly correlated with this compound's efficacy.[1][2] This has been demonstrated in neutropenic murine thigh and lung infection models against key pathogens like Streptococcus pneumoniae and Staphylococcus aureus.
2. What are the target fAUC/MIC values for effective treatment in preclinical models? Target values can vary by pathogen and the desired level of bacterial reduction. For a 1-log10 CFU reduction in murine models, median plasma fAUC/MIC ratios are approximately 1.37 for S. pneumoniae and 2.13 for S. aureus.[2][3] For a more significant 2-log10 CFU reduction, the targets increase to 2.15 and 6.24, respectively. It is crucial to determine the specific MIC of your bacterial strain to calculate the required exposure.
3. I'm observing high variability in my pharmacokinetic data. What could be the cause? High PK variability is a common challenge. Potential causes include: • Animal-specific factors: Differences in age, sex, and health status of the animals can impact drug metabolism and distribution. • Administration technique: Inconsistent administration, particularly with oral gavage, can lead to variable absorption. Ensure proper training and consistent technique. • Food effect: The bioavailability of oral this compound is significantly reduced when administered with food.[1][4] For oral dosing studies, it is critical to ensure a consistent fasted state across all animals. • Formulation issues: Poor solubility or stability of the this compound formulation can lead to incomplete dosing.
4. How should I prepare this compound for intravenous (IV) and oral administration in mice? For IV administration: this compound can be diluted in a 10 mM citrate-buffered 0.9% sodium chloride solution.[4] For oral administration: this compound tablets can be crushed and suspended in a suitable vehicle. Given the food effect, administration should be to fasted animals. The oral bioavailability is approximately 25% in the fasted state.[1][4]
5. My in vitro MIC for a specific strain is low, but I'm not seeing the expected efficacy in my lung infection model. Why? Several factors can contribute to this discrepancy: • Lung surfactant: While studies have shown that bovine lung surfactant does not significantly alter this compound's MIC values, this could be a factor to consider, especially with different pathogens or surfactant compositions.[3] • Drug penetration: It is essential to consider the drug concentration at the site of infection, the epithelial lining fluid (ELF), not just in plasma. This compound concentrates in ELF, with exposures approximately 2-fold higher than in plasma in murine models.[3] Your dosing regimen should be sufficient to achieve therapeutic concentrations in the ELF. • Protein binding: this compound is highly protein-bound.[5] Variations in plasma protein levels between animals can affect the free-drug concentration and, consequently, its efficacy.
6. What are the recommended preclinical models for evaluating this compound's efficacy against community-acquired bacterial pneumonia (CABP) pathogens? The neutropenic murine thigh infection model and the neutropenic murine pneumonia model are the most commonly used and well-characterized models for this purpose.[1][2][3] These models allow for the determination of PK/PD indices and the efficacy of different dosing regimens against pathogens like S. pneumoniae and S. aureus.
7. Is this compound effective against Haemophilus influenzae and Moraxella catarrhalis in preclinical models? This compound demonstrates potent in vitro activity against H. influenzae and M. catarrhalis.[6] While specific in vivo PK/PD targets for these pathogens are not as extensively published as for S. pneumoniae and S. aureus, the fAUC/MIC is expected to be the predictive PK/PD index. It is recommended to conduct pilot studies to establish the dose-response relationship and determine the optimal dosing regimen for these pathogens in your model.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies to aid in experimental design and comparison.

Table 1: this compound Pharmacokinetic Parameters in Murine Models

ParameterRoute of AdministrationDose (mg/kg)Cmax (mg/L)AUC (mg·h/L)
Plasma PKSubcutaneous351.745.13
702.468.66
ELF PKSubcutaneous352.4710.7
702.9617.6
Oral BioavailabilityOral (fasted)600 (human equivalent)1.2-1.58.5-8.8

Data compiled from multiple preclinical studies.

Table 2: this compound PK/PD Targets for Efficacy in Murine Infection Models

PathogenModelEfficacy EndpointPlasma fAUC/MICELF AUC/MIC
S. pneumoniaeNeutropenic Pneumonia1 log10 CFU reduction1.3714.0
2 log10 CFU reduction2.1522.0
S. aureusNeutropenic Pneumonia1 log10 CFU reduction2.1321.7
2 log10 CFU reduction6.2463.9

CFU: Colony-Forming Unit. Data derived from neutropenic murine pneumonia models.[3]

Table 3: In Vitro Activity of this compound Against Key Respiratory Pathogens

PathogenMIC50 (mg/L)MIC90 (mg/L)
S. pneumoniae0.060.12
S. aureus (including MRSA)0.060.12
H. influenzae0.51.0
M. catarrhalis0.060.12

MIC50/90: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates. Data from in vitro surveillance studies.[5][6]

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Neutropenic Murine Pneumonia Model
  • Animal Model: Female BALB/c mice are commonly used.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A typical regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Infection: On day 0, mice are anesthetized and intranasally inoculated with a bacterial suspension (e.g., 10^6 - 10^7 CFU/mouse) of S. pneumoniae or S. aureus.

  • This compound Administration: Treatment is initiated 2 hours post-infection. This compound is administered subcutaneously or via oral gavage at various dosing regimens (e.g., twice daily).[3]

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. Lungs are aseptically harvested, homogenized, and serially diluted for bacterial enumeration (CFU counting) on appropriate agar plates.

  • PK/PD Analysis: Plasma and/or ELF samples are collected at various time points to determine this compound concentrations. The fAUC is calculated from the concentration-time profiles and correlated with the change in bacterial load to determine the PK/PD index and target values.

Neutropenic Murine Thigh Infection Model
  • Animal Model and Immunosuppression: Similar to the pneumonia model, neutropenic mice are used.

  • Infection: A bacterial suspension (e.g., 10^5 - 10^6 CFU) is injected into the thigh muscle of the mice.

  • This compound Administration: Treatment with this compound is initiated 2 hours post-infection via subcutaneous injection or oral gavage.

  • Efficacy Assessment: At 24 hours post-treatment, mice are euthanized, and the thigh muscles are excised, homogenized, and plated for CFU determination.

  • PK/PD Analysis: Similar to the pneumonia model, pharmacokinetic analysis is performed on plasma samples to correlate drug exposure with antibacterial effect.

Visualizations

This compound's Mechanism of Action

Lefamulin_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) A_Site A-Site P_Site P-Site Protein_Synthesis Protein Synthesis This compound This compound This compound->PTC Binds to PTC at A- and P-sites Inhibition Inhibition tRNA tRNA tRNA->A_Site Prevents binding Inhibition->Protein_Synthesis Blocks peptide bond formation

Caption: this compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center.

Preclinical Workflow for this compound Dose Optimization

Lefamulin_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Murine Model cluster_analysis PK/PD Analysis & Modeling MIC_testing MIC Determination (S. pneumoniae, S. aureus, H. influenzae, M. catarrhalis) Efficacy_study Efficacy Study (Neutropenic Thigh/Lung Infection) MIC_testing->Efficacy_study Informs strain selection PK_study Pharmacokinetic Study (SC, IV, PO Administration) PK_PD_integration Integrate PK and Efficacy Data PK_study->PK_PD_integration Efficacy_study->PK_PD_integration Target_determination Determine fAUC/MIC Target for Bacterial Reduction PK_PD_integration->Target_determination Dose_optimization Optimized Dosing Regimen Target_determination->Dose_optimization Informs dose selection

References

improving the stability of Lefamulin in laboratory storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Lefamulin in laboratory storage conditions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The recommended storage conditions for this compound depend on its form (solid powder, injection concentrate, or reconstituted solution). Adherence to these conditions is critical to maintain the compound's integrity.

Q2: How long is a reconstituted this compound solution stable?

A2: The stability of a reconstituted this compound solution is dependent on the solvent and storage temperature. For research purposes, stock solutions in DMSO should be stored at low temperatures and used within a specified timeframe to minimize degradation.

Q3: What are the known factors that can cause this compound to degrade?

A3: Based on forced degradation studies, this compound is known to degrade under oxidative, basic, and thermal/humidity stress conditions. Conversely, it has been found to be relatively stable under acidic and photolytic (light exposure) conditions.[1][2]

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: Repeated freeze-thaw cycles are generally not recommended for any stock solution as this can accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes to avoid this.

Q5: What are the signs of this compound degradation?

A5: Degradation of this compound may not always be visible. However, signs can include a change in the color or clarity of a solution, or the appearance of precipitates. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide is designed to help you troubleshoot common stability issues with this compound in the laboratory.

Problem 1: Precipitation observed in this compound stock solution upon storage.
  • Possible Cause 1: The concentration of this compound in the solvent exceeds its solubility at the storage temperature.

    • Solution: Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution for long-term storage. Always ensure the compound is fully dissolved before use.

  • Possible Cause 2: The solvent has absorbed water, reducing the solubility of this compound. This is particularly relevant for hygroscopic solvents like DMSO.

    • Solution: Use anhydrous solvents and store stock solutions in tightly sealed vials with desiccant. Prepare fresh stock solutions regularly.

  • Possible Cause 3: Degradation products are precipitating out of the solution.

    • Solution: If the precipitate does not redissolve upon warming, it may be due to degradation. The solution should be discarded, and a fresh stock prepared. Consider storing aliquots at a lower temperature.

Problem 2: Loss of this compound activity in a biological assay.
  • Possible Cause 1: Degradation of this compound in the stock solution due to improper storage.

    • Solution: Prepare fresh stock solutions from solid this compound and re-run the experiment. Always store stock solutions at the recommended temperature and protect them from light.

  • Possible Cause 2: Incompatibility of this compound with the assay buffer or media.

    • Solution: Investigate the pH and composition of your assay buffer. This compound is known to be less stable in basic conditions. If your buffer has a high pH, consider adjusting it or using an alternative buffer system. Perform a control experiment to assess the stability of this compound in your specific assay media over the time course of the experiment.

  • Possible Cause 3: Interaction with other components in the assay.

    • Solution: Review all components of your assay for potential incompatibilities. Some reagents may promote oxidation or other degradation pathways.

Data on this compound Stability and Storage

The following tables summarize key data regarding the storage and stability of this compound.

Formulation Storage Temperature Duration
Solid Powder (this compound Acetate) Room TemperatureStable for extended periods when protected from moisture and light.
Stock Solution in DMSO -20°CRecommended for short to medium-term storage.
-80°CRecommended for long-term storage.
Diluted Aqueous Solution (for IV infusion) Room TemperatureUp to 24 hours.
2°C to 8°CUp to 48 hours.

Table 1: Recommended Storage Conditions for this compound.

Stress Condition Observed Stability
Acidic (e.g., 0.1 M HCl) Stable
Basic (e.g., 0.1 M NaOH) Degradation observed
Oxidative (e.g., 3% H₂O₂) Degradation observed
Photolytic (Light Exposure) Stable
Thermal/Humidity Degradation observed

Table 2: Summary of this compound Stability under Forced Degradation Conditions.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
  • Materials:

    • This compound acetate powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound acetate powder to equilibrate to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of this compound acetate powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound acetate is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but do not overheat.

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for this compound

This protocol is based on a published method for the estimation of this compound.[1][2]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to 2.5) and acetonitrile in a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare samples of this compound that have been subjected to various storage or stress conditions, diluted in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. The retention time for this compound under these conditions is approximately 3.1 minutes.[1][2]

    • Quantify the amount of remaining this compound by comparing the peak area to that of the standard solution.

Visualizations

Troubleshooting_Workflow cluster_precipitation Precipitation in Solution cluster_activity_loss Loss of Biological Activity start Stability Issue Observed (e.g., precipitation, loss of activity) precip_check Does precipitate redissolve upon gentle warming? start->precip_check activity_check Assess stock solution integrity start->activity_check precip_yes Yes precip_check->precip_yes Yes precip_no No precip_check->precip_no No solubility_issue Likely a solubility issue. Consider preparing a more dilute stock. precip_yes->solubility_issue degradation_issue Likely degradation. Discard and prepare fresh stock. precip_no->degradation_issue fresh_stock Prepare fresh stock solution and repeat experiment. activity_check->fresh_stock activity_restored Activity Restored? fresh_stock->activity_restored problem_solved Problem Solved activity_restored->problem_solved Yes investigate_assay Investigate assay conditions (pH, buffer compatibility). activity_restored->investigate_assay No

Caption: Troubleshooting workflow for this compound stability issues.

Lefamulin_Degradation_Pathways cluster_degradation Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation Oxidizing Agents (e.g., H₂O₂) Hydrolysis_Basic Hydrolysis (Basic pH) This compound->Hydrolysis_Basic Basic Conditions (e.g., high pH) Thermal_Humidity Thermal/Humidity Stress This compound->Thermal_Humidity Elevated Temperature & High Humidity Degradation_Products Degradation Products (Structures not fully elucidated) Oxidation->Degradation_Products Hydrolysis_Basic->Degradation_Products Thermal_Humidity->Degradation_Products

Caption: Known degradation pathways of this compound.

References

Technical Support Center: Overcoming Limitations of Lefamulin Oral Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of lefamulin in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound in preclinical and clinical settings?

A1: In clinical studies involving healthy human subjects, the absolute oral bioavailability of this compound is approximately 25% to 28% in a fasted state.[1][2] Preclinical data from specific animal models is not extensively published in publicly available literature, but it is a critical parameter to establish during drug development.

Q2: How does food intake affect the oral absorption of this compound?

A2: Co-administration of oral this compound with a high-fat, high-calorie meal has been shown to reduce its bioavailability in humans.[3] Studies have demonstrated a decrease in the maximum plasma concentration (Cmax) by about 23% and the total drug exposure (AUC) by approximately 18%.[3] Therefore, it is recommended to administer oral this compound at least one hour before or two hours after a meal.[3] Researchers conducting animal studies should consider the feeding schedule as a critical variable.

Q3: What are the primary factors thought to limit this compound's oral bioavailability?

A3: While specific studies detailing the absorption limitations of this compound are not abundant, factors generally contributing to low oral bioavailability of drugs include poor aqueous solubility, limited membrane permeability, and significant first-pass metabolism. This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall, which could be a contributing factor to its limited oral bioavailability.[4]

Q4: Are there different oral formulations of this compound available for research?

A4: Clinical trials have utilized immediate-release (IR) tablets and capsules.[1] For preclinical research, investigators typically prepare their own formulations. The choice of vehicle and excipients can significantly impact the oral absorption and should be carefully considered and documented.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations of this compound between animal subjects after oral dosing.

  • Potential Cause A: Inconsistent Dosing Technique. Gavage technique can lead to variability if not performed consistently, potentially causing some of the dose to be regurgitated or delivered to the esophagus instead of the stomach.

    • Troubleshooting Tip: Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model. Consider using colored dyes in a mock formulation during training to visualize the accuracy of administration.

  • Potential Cause B: Food Debris in the Stomach. The presence of food in the stomach can affect the dissolution and absorption of this compound, leading to erratic plasma profiles.

    • Troubleshooting Tip: Standardize the fasting period for all animals before oral dosing. A typical fasting period for rats is overnight (12-18 hours) with free access to water.

  • Potential Cause C: Formulation Inhomogeneity. If this compound is not uniformly suspended or dissolved in the vehicle, each animal may receive a different effective dose.

    • Troubleshooting Tip: Ensure the dosing formulation is thoroughly mixed before each administration. If it is a suspension, keep it under constant agitation (e.g., using a magnetic stirrer) during the dosing procedure.

Issue 2: Lower than expected oral bioavailability in the animal model.

  • Potential Cause A: Poor Solubility in Gastrointestinal Fluids. this compound's solubility characteristics might be a limiting factor for its dissolution and subsequent absorption.

    • Troubleshooting Tip: Consider using a formulation strategy to enhance solubility, such as creating a salt form with better solubility, using co-solvents, or developing an amorphous solid dispersion.

  • Potential Cause B: Significant First-Pass Metabolism. High pre-systemic metabolism in the gut wall and liver can significantly reduce the amount of drug reaching systemic circulation.

    • Troubleshooting Tip: In exploratory studies, co-administer a known inhibitor of the primary metabolizing enzymes (e.g., a CYP3A4 inhibitor in a relevant animal model) to assess the impact on bioavailability. This can help determine the extent of first-pass metabolism.

  • Potential Cause C: Efflux Transporter Activity. this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen.

    • Troubleshooting Tip: Investigate the effect of co-administering a P-gp inhibitor to see if the oral bioavailability of this compound increases.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral this compound in Humans (Fasted vs. Fed State)

ParameterFasted StateFed State (High-Fat Meal)Percentage ChangeReference
Cmax (ng/mL) ~1200-1500Reduced by ~23%↓ 23%[3][5]
AUC (ng*h/mL) ~8500-8800Reduced by ~18%↓ 18%[3][5]
Tmax (hours) ~0.8-1.8Delayed to ~4.5↑ ~150-460%[3][5]
Absolute Bioavailability ~25%~19%↓ ~6%[5]

Experimental Protocols

Protocol 1: Baseline Oral Bioavailability Assessment of this compound in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: House animals individually with a 12-hour light/dark cycle.

  • Fasting: Fast animals overnight (16-18 hours) before dosing, with free access to water.

  • Formulation Preparation:

    • For intravenous (IV) administration: Dissolve this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) to a final concentration of 1 mg/mL.

    • For oral (PO) administration: Prepare a suspension of this compound in a common vehicle like 0.5% methylcellulose with 0.1% Tween 80 in water at a concentration of 5 mg/mL. Ensure the formulation is homogenized.

  • Dosing:

    • IV Group (n=3-5): Administer a 1 mg/kg dose via the tail vein.

    • PO Group (n=3-5): Administer a 10 mg/kg dose via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA) at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis. Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: Evaluating a Novel Lipid-Based Formulation to Enhance Oral Bioavailability
  • Formulation Preparation:

    • Prepare a self-nanoemulsifying drug delivery system (SNEDDS) by dissolving this compound in a mixture of oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH40), and co-surfactants (e.g., Transcutol HP). The exact ratio of these components should be optimized in vitro prior to the in vivo study.

  • Study Design:

    • Group 1 (Control): Administer the standard suspension formulation as described in Protocol 1 (10 mg/kg, PO).

    • Group 2 (Test): Administer the this compound-SNEDDS formulation (10 mg/kg, PO).

    • An IV group is necessary for bioavailability calculation if not previously established with the same animal batch.

  • Dosing and Sampling: Follow the procedures outlined in Protocol 1 for fasting, dosing, blood sampling, and plasma processing.

  • Data Analysis: Compare the pharmacokinetic profiles of the SNEDDS formulation to the standard suspension. A significant increase in AUC and/or Cmax for the SNEDDS group would indicate enhanced oral absorption.

Visualizations

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis Formulation Prepare this compound Formulation (e.g., Suspension, SNEDDS) Dosing Administer Formulation (Oral Gavage) Formulation->Dosing AnimalPrep Prepare Fasted Animals (e.g., Rats, Dogs) AnimalPrep->Dosing Sampling Collect Serial Blood Samples Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis of Plasma Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Calculate AUC, Cmax) Bioanalysis->PK_Analysis

Workflow for assessing a new oral this compound formulation.

G Start Low Oral Bioavailability Observed in Animal Study Solubility Is Solubility a Limiting Factor? Start->Solubility Metabolism Is First-Pass Metabolism Significant? Solubility->Metabolism No Sol_Strat Implement Solubility Enhancement Strategy (e.g., Lipid Formulation, ASD) Solubility->Sol_Strat Yes Permeability Is Permeability an Issue? Metabolism->Permeability No Met_Strat Investigate with CYP3A4 Inhibitors Metabolism->Met_Strat Yes Perm_Strat Test with Permeation Enhancers or P-gp Inhibitors Permeability->Perm_Strat Yes Re_evaluate Re-evaluate PK in vivo Permeability->Re_evaluate No Sol_Strat->Re_evaluate Met_Strat->Re_evaluate Perm_Strat->Re_evaluate

Decision tree for troubleshooting low oral bioavailability.

References

Technical Support Center: Mitigating Lefamulin-Induced Gastrointestinal Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) are intended to provide a framework for researchers investigating the mitigation of lefamulin-induced gastrointestinal (GI) side effects in animal models. Due to a lack of specific published studies on this topic for this compound, the information provided is based on established principles of antibiotic-associated GI adverse events and preclinical research methodologies. The experimental protocols are hypothetical and should be adapted and validated according to institutional guidelines and specific research objectives.

Frequently Asked Questions (FAQs)

Q1: What are the expected gastrointestinal side effects of this compound in animal models?

While preclinical studies on this compound have primarily focused on efficacy, clinical data in humans indicate that the most common adverse events are mild-to-moderate gastrointestinal issues, including nausea, vomiting, and diarrhea.[1][2][3][4] Therefore, it is reasonable to anticipate similar side effects in animal models, particularly those with a vomiting reflex, such as ferrets. Rodents, which lack a vomiting reflex, may exhibit signs of nausea through behaviors like pica (consumption of non-nutritive substances). Diarrhea can be assessed in most common laboratory animal models.

Q2: What are the potential mechanisms of this compound-induced gastrointestinal side effects?

The precise mechanisms for this compound-induced GI side effects have not been fully elucidated in animal models. However, potential mechanisms, extrapolated from general knowledge of drug-induced GI toxicity, may include:

  • Direct Irritation: High local concentrations of the drug in the gastrointestinal tract following oral administration could lead to direct irritation of the mucosal lining.

  • Disruption of Gut Microbiota: As an antibiotic, this compound can alter the composition and function of the gut microbiome, potentially leading to dysbiosis and diarrhea.[5][6]

  • Stimulation of the Emetic Reflex Arc: this compound may stimulate the chemoreceptor trigger zone (CRTZ) or vagal afferent pathways, leading to nausea and vomiting.[7][8][9] This is a common mechanism for many drugs that cause emesis.

Q3: Which animal models are most appropriate for studying this compound-induced gastrointestinal side effects?

The choice of animal model depends on the specific side effect being investigated:

  • Nausea and Vomiting: The ferret is considered a gold-standard model for studying drug-induced emesis due to its well-characterized vomiting reflex.[1][10][11][12]

  • Diarrhea: Rodent models (mice and rats) are commonly used to study antibiotic-associated diarrhea. They are cost-effective and allow for the investigation of gut microbiota alterations.

  • General Gastrointestinal Toxicity: Swine models can also be considered as their gastrointestinal physiology shares similarities with humans.

Q4: What are some potential strategies to mitigate this compound-induced gastrointestinal side effects in animal models?

Based on general strategies for managing antibiotic-associated GI side effects, the following could be investigated:

  • Co-administration with Probiotics: Probiotic supplementation may help to maintain or restore a healthy gut microbiome, potentially reducing the incidence and severity of diarrhea.

  • Formulation and Dosing Adjustments: Investigating different formulations or dosing regimens (e.g., administration with food, though this may affect bioavailability) could reduce direct gut irritation.[13][14][15]

  • Concomitant Use of Anti-emetic Agents: In models that exhibit vomiting, co-administration with known anti-emetics (e.g., 5-HT3 receptor antagonists) could be explored to understand the underlying mechanisms and test potential therapeutic interventions.

Troubleshooting Guides

Issue 1: High variability in the incidence of diarrhea between animals in the same treatment group.

  • Possible Cause: Inconsistent gut microbiota composition at the start of the experiment.

  • Troubleshooting Steps:

    • Acclimatize animals to the housing conditions and diet for a sufficient period before starting the experiment.

    • Consider co-housing animals intended for the same experimental group to promote a more homogenous gut microbiome.

    • Collect fecal samples before the start of treatment to characterize the baseline microbiome of each animal.

    • Ensure consistent and accurate dosing for all animals.

Issue 2: Difficulty in assessing nausea in rodent models.

  • Possible Cause: Rodents do not vomit, making the assessment of nausea challenging.

  • Troubleshooting Steps:

    • Implement the "pica" model, where the consumption of kaolin (a non-nutritive clay) is measured as a surrogate marker for nausea.

    • Monitor for other behavioral changes that may be associated with malaise, such as decreased food and water intake, reduced activity, or specific postures.

Issue 3: Probiotic intervention does not seem to alleviate diarrhea.

  • Possible Cause: The chosen probiotic strain, dose, or timing of administration may not be optimal.

  • Troubleshooting Steps:

    • Experiment with different probiotic strains (e.g., Lactobacillus, Bifidobacterium, Saccharomyces boulardii).

    • Investigate different dosing levels and frequencies of the probiotic.

    • Consider administering the probiotic at a different time relative to the this compound dose to avoid potential direct antibiotic effects on the probiotic.

    • Analyze the gut microbiome to confirm that the probiotic is successfully colonizing the gut.

Quantitative Data Summary (Hypothetical)

Table 1: Hypothetical Incidence of Diarrhea in a Rat Model of this compound Administration with and without Probiotic Co-administration.

Treatment GroupNumber of Animals (n)Incidence of Diarrhea (%)Mean Diarrhea Score (Scale 0-3)
Vehicle Control1000.0 ± 0.0
This compound (50 mg/kg, oral)10701.8 ± 0.6
This compound + Probiotic A10300.8 ± 0.4
This compound + Probiotic B10401.1 ± 0.5

Table 2: Hypothetical Emetic Episodes in a Ferret Model of this compound Administration with and without an Anti-emetic.

Treatment GroupNumber of Animals (n)Number of Retching Episodes (Mean ± SD)Number of Vomiting Episodes (Mean ± SD)
Vehicle Control60.0 ± 0.00.0 ± 0.0
This compound (20 mg/kg, IV)615.2 ± 4.58.5 ± 2.1
This compound + Ondansetron63.1 ± 1.21.2 ± 0.8

Detailed Experimental Protocols (Hypothetical)

Protocol 1: Assessing the Efficacy of a Probiotic in Mitigating this compound-Induced Diarrhea in a Rat Model

1. Animals:

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.

2. Experimental Groups (n=10 per group):

  • Group 1: Vehicle control (e.g., sterile water, oral gavage).

  • Group 2: this compound (50 mg/kg, oral gavage, once daily for 5 days).

  • Group 3: this compound (50 mg/kg) + Probiotic (e.g., 1x10^9 CFU/day, oral gavage, starting 3 days prior to this compound and continuing throughout the study).

3. Procedure:

  • Acclimatization: Acclimatize rats for at least 7 days before the experiment.

  • Probiotic Administration: For Group 3, administer the probiotic daily, starting 3 days before the first this compound dose.

  • This compound Administration: Administer this compound or vehicle once daily for 5 consecutive days.

  • Diarrhea Assessment:

    • Observe animals twice daily for the presence and consistency of feces.

    • Score fecal consistency on a scale of 0-3 (0=normal, well-formed pellets; 1=soft pellets; 2=unformed, mushy feces; 3=watery diarrhea).

    • Record the percentage of animals in each group exhibiting diarrhea (score ≥ 2).

  • Fecal Sample Collection: Collect fresh fecal pellets at baseline, during treatment, and after the treatment period for microbiome analysis (e.g., 16S rRNA sequencing).

4. Data Analysis:

  • Compare the incidence of diarrhea between groups using Fisher's exact test.

  • Analyze diarrhea scores using a non-parametric test (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).

  • Analyze microbiome data to assess changes in bacterial diversity and composition.

Protocol 2: Evaluating an Anti-emetic for this compound-Induced Emesis in a Ferret Model

1. Animals:

  • Male ferrets (1-1.5 kg).

  • House ferrets individually in cages that allow for easy observation of emetic events.

2. Experimental Groups (n=6 per group):

  • Group 1: Vehicle control (e.g., saline, intravenous injection).

  • Group 2: this compound (20 mg/kg, IV).

  • Group 3: this compound (20 mg/kg, IV) + Ondansetron (1 mg/kg, IV, administered 30 minutes prior to this compound).

3. Procedure:

  • Acclimatization: Acclimatize ferrets to the experimental setup for several days.

  • Anti-emetic Administration: Administer ondansetron or vehicle to Group 3, 30 minutes before this compound administration.

  • This compound Administration: Administer this compound or vehicle intravenously.

  • Observation:

    • Continuously observe the animals for at least 4 hours post-lefamulin administration.

    • Record the number of retching episodes (rhythmic abdominal contractions without expulsion of gastric contents) and vomiting episodes (forceful expulsion of gastric contents).

4. Data Analysis:

  • Compare the number of retching and vomiting episodes between groups using a one-way ANOVA followed by a suitable post-hoc test (e.g., Tukey's).

Visualizations

Experimental_Workflow_Diarrhea_Model cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (5 days) cluster_post_treatment Post-Treatment Phase acclimatization Animal Acclimatization (7 days) baseline_sampling Baseline Fecal Sampling acclimatization->baseline_sampling probiotic_loading Probiotic Loading (Group 3, 3 days) baseline_sampling->probiotic_loading lefamulin_admin Daily this compound/ Vehicle Administration probiotic_loading->lefamulin_admin diarrhea_assessment Daily Diarrhea Assessment lefamulin_admin->diarrhea_assessment probiotic_admin Daily Probiotic Administration (Group 3) probiotic_admin->diarrhea_assessment fecal_sampling Fecal Sampling diarrhea_assessment->fecal_sampling recovery_sampling Recovery Fecal Sampling fecal_sampling->recovery_sampling data_analysis Data Analysis recovery_sampling->data_analysis Signaling_Pathway_Emesis cluster_periphery Periphery (Gut) cluster_cns Central Nervous System (Brainstem) This compound This compound ec_cells Enterochromaffin Cells This compound->ec_cells Direct Irritation/ Microbiota Disruption crtz Chemoreceptor Trigger Zone (CRTZ) This compound->crtz Direct Stimulation serotonin 5-HT (Serotonin) Release ec_cells->serotonin vagal_afferents Vagal Afferent Nerves (5-HT3 Receptors) serotonin->vagal_afferents Stimulation nts Nucleus Tractus Solitarius (NTS) vagal_afferents->nts crtz->nts vomiting_center Central Pattern Generator (Vomiting Center) nts->vomiting_center vomit_response Nausea & Vomiting vomiting_center->vomit_response

References

strategies to minimize Lefamulin binding to plasticware in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing the non-specific binding of Lefamulin to plasticware during in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to help ensure accurate and reproducible experimental results.

Troubleshooting Guide

Encountering issues with inconsistent results or lower than expected concentrations of this compound in your in vitro assays? Non-specific binding to plasticware may be the culprit. This guide provides a systematic approach to troubleshooting and mitigating this common problem.

Problem: High variability in potency assays or inconsistent this compound concentrations.

This issue often points to the loss of the compound due to adsorption to the surfaces of your experimental vessels. This compound, as a hydrophobic molecule (LogP ≈ 3.72-4.57), has a tendency to bind to plastics like polypropylene and polystyrene.[1][2]

Step-by-Step Troubleshooting:

  • Assess Your Plasticware: Are you using standard polystyrene or polypropylene plates and tubes? These materials are known to bind hydrophobic compounds.

  • Quantify the Binding (Optional but Recommended): Before implementing broad changes, it can be valuable to determine the extent of this compound binding in your current assay system. A detailed protocol for this is provided in the "Experimental Protocols" section.

  • Implement Mitigation Strategies: Based on your assessment, select one or more of the following strategies. Start with the simplest and most cost-effective options.

  • Validate Your Solution: After implementing a new strategy, re-run your assay to confirm that the variability has decreased and that you observe more consistent this compound concentrations.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding this compound binding to plasticware.

Q1: Why is this compound prone to binding to my lab plastics?

A1: this compound is a moderately hydrophobic molecule.[1][2] Hydrophobic compounds tend to interact with and adsorb to the hydrophobic surfaces of common laboratory plastics like polystyrene and polypropylene. This non-specific binding can lead to a significant reduction in the actual concentration of the drug in your assay, resulting in inaccurate and variable data.[3]

Q2: What type of plasticware is best for working with this compound?

A2: For sensitive applications, it is highly recommended to use "low-binding" or "non-binding" microplates and tubes.[4][5][6] These are often made from polypropylene or surface-treated polystyrene to be more hydrophilic, thus reducing the interaction with hydrophobic molecules. Untreated polypropylene is generally considered to have lower binding than standard polystyrene for many hydrophobic compounds.[7]

Q3: Can I use additives in my assay buffer to prevent binding?

A3: Yes, several additives can be effective:

  • Surfactants: Non-ionic surfactants like Tween-20 or Tween-80 at low concentrations (typically 0.01% to 0.05% v/v) can help to keep this compound in solution and reduce its interaction with plastic surfaces.[8][9]

  • Bovine Serum Albumin (BSA): BSA (typically at 0.1% to 1% w/v) can act as a blocking agent by coating the plastic surface, thereby preventing this compound from binding.[4][10]

Q4: Are there any other techniques to prevent binding?

A4: For glassware, a process called silanization can be used to create a hydrophobic surface that paradoxically can reduce the adsorption of certain "sticky" solutes by preventing ionic interactions with the glass surface itself. However, for hydrophobic compounds like this compound binding to already hydrophobic plastics, this is not a suitable strategy. The primary focus for plasticware should be on using low-binding materials and appropriate buffer additives.

Q5: How do I know if my attempts to reduce binding are working?

A5: The most direct way is to perform a recovery experiment. This involves incubating a known concentration of this compound in your chosen plasticware (with and without mitigation strategies) and then measuring the concentration of this compound remaining in the solution over time. A detailed protocol for this is provided below. A successful strategy will result in a higher percentage of this compound recovered in the solution.

Data Presentation: Impact of Mitigation Strategies

The following tables summarize quantitative data from studies on hydrophobic compounds, which can serve as a guide for what to expect when applying these strategies to this compound.

Table 1: Comparison of Plasticware for Protein and Nucleic Acid Binding

MaterialIgG Binding (ng/cm²)BSA Binding (ng/cm²)Insulin Binding (ng/cm²)oligoDNA Binding (ng/cm²)
Polystyrene40045031022
Polypropylene3804403703
Non-Binding Surface (NBS) on Polystyrene<2.5<2.55<2
Data adapted from Corning® Non Binding Surface (NBS) technical literature.[11] This demonstrates the significant reduction in biomolecule binding with surface-treated plates.

Table 2: Effect of Additives on Reducing Non-Specific Binding of a Model Protein (Rabbit IgG)

Additive/ConditionConcentrationReduction in Non-Specific Binding
BSA0.1% w/v40%
BSA1.0% w/v88%
Tween-200.05% v/v7%
BSA + Tween-201.0% w/v + 0.05% v/v87%
Data adapted from a study on reducing non-specific binding in Surface Plasmon Resonance experiments.[8] Note that for this particular protein system, BSA was more effective than Tween-20.

Experimental Protocols

Protocol 1: Quantification of this compound Binding to Plasticware

This protocol allows you to determine the percentage of this compound that binds to your specific laboratory plastics.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)[12]

  • Assay buffer (relevant to your experiment)

  • Plasticware to be tested (e.g., 96-well plates, centrifuge tubes)

  • Low-binding plates/tubes (as a control)

  • HPLC-MS/MS or a validated analytical method for this compound quantification[1][12]

Methodology:

  • Prepare a working solution of this compound in your assay buffer at a concentration relevant to your experiments.

  • Add the this compound solution to the wells of the plastic plate or tubes you are testing. Include a set of low-binding plasticware as a control.

  • At various time points (e.g., 0, 1, 2, 4, and 24 hours), carefully collect an aliquot of the solution from the wells/tubes.

  • Immediately analyze the concentration of this compound in the collected aliquots using a validated analytical method such as HPLC-MS/MS.

  • The percentage of this compound bound at each time point can be calculated using the following formula: % Bound = [(Initial Concentration - Concentration at Time T) / Initial Concentration] * 100

Protocol 2: Evaluating the Efficacy of Binding Reduction Strategies

This protocol helps you assess the effectiveness of different mitigation strategies.

Methodology:

  • Follow the same procedure as in Protocol 1.

  • Set up parallel experiments with your chosen mitigation strategies:

    • Group 1 (Control): this compound in assay buffer in standard plasticware.

    • Group 2 (Low-Binding Ware): this compound in assay buffer in low-binding plasticware.

    • Group 3 (Surfactant): this compound in assay buffer containing Tween-20 (e.g., 0.05% v/v) in standard plasticware.

    • Group 4 (Blocking Agent): Pre-incubate standard plasticware with BSA (e.g., 1% w/v in buffer) for 30 minutes, wash, and then add the this compound solution. Alternatively, include BSA in the assay buffer with this compound.[4]

  • Analyze the this compound concentration at your chosen time points for each group.

  • Compare the percentage of this compound recovered in the solution for each group to determine the most effective strategy.

Visualizations

The following diagrams illustrate the concepts and workflows described in this guide.

cluster_Problem Problem Identification cluster_Cause Underlying Cause cluster_Solution Mitigation Strategies Inconsistent Results Inconsistent Results Binding Non-Specific Binding Inconsistent Results->Binding Likely due to Low Potency Low Potency Low Potency->Binding Likely due to This compound Properties This compound (Hydrophobic) This compound Properties->Binding Plasticware Properties Standard Plasticware (Hydrophobic Surface) Plasticware Properties->Binding Low-Bind Ware Use Low-Binding Plasticware Binding->Low-Bind Ware Prevented by Additives Use Buffer Additives (Tween-20, BSA) Binding->Additives Reduced by Coating Pre-coat with BSA Binding->Coating Blocked by

Logical relationship between the problem, cause, and solutions.

cluster_Prep Preparation cluster_Incubation Incubation & Sampling cluster_Analysis Analysis cluster_Decision Decision A Prepare this compound Working Solution B Aliquot into Test Plasticware (Standard, Low-Bind, Additives, etc.) A->B C Incubate at Desired Temperature B->C D Collect Samples at Time Points (T0, T1, T2...) C->D E Quantify this compound Concentration (e.g., HPLC-MS/MS) D->E F Calculate % Bound or % Recovered E->F G Compare Strategies and Select Optimal Conditions F->G

Experimental workflow for quantifying this compound binding.

References

Technical Support Center: Refining Lefamulin Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Lefamulin from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for extracting this compound from solid tissue samples?

A1: The initial and most critical step is the effective homogenization of the tissue to release the drug from the cells. This is typically followed by a protein precipitation step to remove larger macromolecules that can interfere with subsequent analysis.

Q2: Which homogenization technique is best for my tissue type?

A2: The choice of homogenization technique depends on the tissue's properties. Mechanical methods like bead beating or rotor-stator homogenization are effective for most tissues like liver, kidney, and spleen. For tougher tissues such as heart and lung, a combination of enzymatic digestion (e.g., with collagenase) followed by mechanical homogenization may be necessary to achieve complete tissue disruption.

Q3: What solvent should I use for protein precipitation?

A3: Acetonitrile is a commonly used and effective organic solvent for precipitating proteins from tissue homogenates when analyzing for this compound. Trichloroacetic acid (TCA) is another option, but care must be taken to remove residual TCA as it can interfere with mass spectrometry analysis.

Q4: I am observing high variability in my results. What could be the cause?

A4: High variability can stem from several factors, including inconsistent tissue homogenization, incomplete protein precipitation, or matrix effects during LC-MS/MS analysis. Ensure your homogenization process is standardized and that you are consistently removing the protein pellet. Investigating and mitigating matrix effects is also crucial for reproducible results.

Q5: What are matrix effects and how can I minimize them?

A5: Matrix effects are the alteration of ionization efficiency for your target analyte (this compound) due to co-eluting compounds from the tissue matrix. This can lead to ion suppression or enhancement, affecting the accuracy and precision of your results. To minimize matrix effects, you can optimize your chromatographic separation to better resolve this compound from interfering compounds, use a more rigorous sample cleanup method like Solid-Phase Extraction (SPE), or use a stable isotope-labeled internal standard for this compound.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the extraction of this compound from tissue samples.

Low Analyte Recovery
Potential Cause Troubleshooting Step
Incomplete Tissue Homogenization Ensure the tissue is completely disrupted. For tough tissues, consider increasing homogenization time or incorporating an enzymatic digestion step prior to mechanical homogenization. Visually inspect for any remaining tissue fragments.
Inefficient Protein Precipitation Optimize the ratio of precipitation solvent (e.g., acetonitrile) to tissue homogenate. A common starting point is a 3:1 ratio. Ensure thorough vortexing and adequate incubation time at a cold temperature (e.g., -20°C) to maximize protein removal.
Analyte Adsorption to Labware Use low-binding microcentrifuge tubes and pipette tips to minimize the loss of this compound due to adsorption onto plastic surfaces.
Suboptimal pH of Extraction Solvent The pH of the extraction solvent can influence the solubility and stability of this compound. Ensure the pH of your solvent system is optimized for this compound.
High Signal Suppression/Enhancement in LC-MS/MS
Potential Cause Troubleshooting Step
Co-elution of Matrix Components Modify your LC gradient to improve the separation of this compound from interfering compounds. A shallower gradient or a different stationary phase could provide better resolution.
Insufficient Sample Cleanup If protein precipitation alone is insufficient, consider implementing a Solid-Phase Extraction (SPE) step after initial extraction. SPE can provide a much cleaner sample by selectively isolating this compound.
Phospholipid Contamination Phospholipids from cell membranes are a common source of matrix effects. Use a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids.
High Salt Concentration in Final Extract Ensure that any buffers used during homogenization are sufficiently diluted or removed during the cleanup process, as high salt concentrations can suppress the MS signal.
Poor Peak Shape in Chromatography
Potential Cause Troubleshooting Step
Sample Solvent Incompatibility with Mobile Phase The solvent in which the final extract is dissolved should be as close in composition to the initial mobile phase as possible. If a strong organic solvent is used for elution in SPE, evaporate it and reconstitute the sample in a weaker solvent.
Column Overloading If the peak is fronting, you may be injecting too much sample. Dilute the sample and re-inject.
Particulate Matter in the Sample Ensure the final extract is free of any particulate matter by centrifuging at high speed and transferring the supernatant to a new vial before injection. Using a filter vial can also be beneficial.[1]

Experimental Protocols

Protocol 1: this compound Extraction from Soft Tissues (e.g., Liver, Kidney) using Protein Precipitation
  • Tissue Weighing and Homogenization:

    • Accurately weigh approximately 100 mg of frozen tissue.

    • Add the tissue to a 2 mL tube containing ceramic beads.

    • Add 500 µL of cold phosphate-buffered saline (PBS).

    • Homogenize the tissue using a bead beater homogenizer until no visible tissue fragments remain.

  • Protein Precipitation:

    • To the tissue homogenate, add 1.5 mL of ice-cold acetonitrile containing an internal standard.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant without disturbing the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 200 µL of the initial mobile phase for LC-MS/MS analysis.

  • Final Centrifugation:

    • Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for injection.

Protocol 2: this compound Extraction from Fibrous Tissues (e.g., Lung, Muscle) using Solid-Phase Extraction (SPE)
  • Tissue Weighing and Homogenization:

    • Accurately weigh approximately 100 mg of frozen tissue.

    • Mince the tissue on ice.

    • Add the minced tissue to a tube with an appropriate enzymatic digestion buffer (e.g., containing collagenase) and incubate according to the enzyme manufacturer's instructions.

    • Following enzymatic digestion, add the sample to a 2 mL tube with ceramic beads and 500 µL of cold PBS.

    • Homogenize using a bead beater until the solution is uniform.

  • Initial Extraction and Protein Precipitation:

    • Add 1.5 mL of ice-cold acetonitrile with internal standard to the homogenate.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Dilute the supernatant with an appropriate buffer (e.g., to adjust pH) and load it onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the extract in 200 µL of the initial mobile phase.

  • Final Centrifugation and Analysis:

    • Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables provide an overview of typical validation parameters for this compound extraction. Note that values for tissue extraction are illustrative and should be experimentally determined for each specific tissue type and protocol.

Table 1: this compound Extraction Recovery from Biological Matrices

MatrixExtraction MethodAnalyte Recovery (%)Internal Standard Recovery (%)
Plasma Protein Precipitation85 - 9588 - 98
Lung Tissue (Illustrative) Protein Precipitation75 - 9080 - 95
Lung Tissue (Illustrative) Solid-Phase Extraction80 - 9585 - 98
Muscle Tissue (Illustrative) Protein Precipitation70 - 8575 - 90
Muscle Tissue (Illustrative) Solid-Phase Extraction75 - 9080 - 95
Adipose Tissue (Illustrative) LLE/SPE65 - 8070 - 85

Table 2: Illustrative Lower Limit of Quantification (LLOQ) and Linearity for this compound in Different Matrices

MatrixLLOQ (ng/mL or ng/g)Linearity Range (ng/mL or ng/g)Correlation Coefficient (r²)
Plasma 11 - 1000> 0.99
Lung Tissue 55 - 2500> 0.99
Muscle Tissue 1010 - 2500> 0.99
Adipose Tissue 1010 - 2500> 0.99

Visualizations

This compound's Mechanism of Action

This compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[2][3][4][5] This binding prevents the proper positioning of transfer RNA (tRNA), thereby inhibiting peptide bond formation.[2][3][5]

Lefamulin_Mechanism This compound This compound Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome Binds to Inhibition Inhibition This compound->Inhibition PTC Peptidyl Transferase Center (PTC) Ribosome->PTC Protein_Synthesis Protein Synthesis PTC->Protein_Synthesis Catalyzes peptide bond formation tRNA tRNA tRNA->PTC Binds to A and P sites Inhibition->PTC Blocks tRNA binding Inhibition->Protein_Synthesis

Caption: this compound's inhibition of bacterial protein synthesis.

Experimental Workflow: Tissue Homogenization and Protein Precipitation

The following diagram illustrates the general workflow for extracting this compound from tissue samples using protein precipitation.

Protein_Precipitation_Workflow Start Start: Frozen Tissue Sample Homogenize 1. Homogenization (e.g., Bead Beater) Start->Homogenize Precipitate 2. Add Acetonitrile & Internal Standard Homogenize->Precipitate Incubate 3. Incubate at -20°C Precipitate->Incubate Centrifuge1 4. Centrifuge Incubate->Centrifuge1 Collect 5. Collect Supernatant Centrifuge1->Collect Evaporate 6. Evaporate to Dryness Collect->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 8. Final Centrifugation Reconstitute->Centrifuge2 Analyze End: LC-MS/MS Analysis Centrifuge2->Analyze

Caption: Workflow for this compound extraction via protein precipitation.

Logical Relationship: Troubleshooting Matrix Effects

This diagram outlines the logical steps to consider when troubleshooting matrix effects in your analysis.

Matrix_Effects_Troubleshooting Problem Problem: Inconsistent Results or Poor Recovery Check_Homogenization Is Homogenization Complete? Problem->Check_Homogenization Optimize_Homogenization Optimize Homogenization Protocol Check_Homogenization->Optimize_Homogenization No Assess_Matrix_Effects Assess Matrix Effects (Post-column infusion or Matrix Factor) Check_Homogenization->Assess_Matrix_Effects Yes Optimize_Homogenization->Check_Homogenization Matrix_Effect_Present Matrix Effect Present? Assess_Matrix_Effects->Matrix_Effect_Present Optimize_Chromatography Optimize LC Method (e.g., gradient, column) Matrix_Effect_Present->Optimize_Chromatography Yes Revalidate Re-validate Method Matrix_Effect_Present->Revalidate No Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Optimize_Chromatography->Improve_Cleanup Use_IS Use Stable Isotope-Labeled Internal Standard Improve_Cleanup->Use_IS Use_IS->Revalidate

Caption: Decision tree for troubleshooting matrix effects.

References

dealing with unexpected off-target effects of Lefamulin in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected off-target effects of Lefamulin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action of this compound?

This compound is a pleuromutilin antibiotic that inhibits bacterial protein synthesis. It binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit in bacteria, preventing the proper positioning of transfer RNA (tRNA) and thereby inhibiting peptide bond formation.[1][2]

Q2: Does this compound affect eukaryotic ribosomes?

This compound is highly selective for bacterial ribosomes and does not significantly inhibit eukaryotic ribosomal translation at therapeutic concentrations.[1][3][4][5] This selectivity is a key feature of its mechanism of action.

Q3: My eukaryotic cells are dying after this compound treatment. What could be the cause?

While this compound is selective for bacterial ribosomes, high concentrations used in in-vitro cell-based assays may lead to off-target effects or cytotoxicity through mechanisms independent of ribosomal inhibition. Potential causes for unexpected cell death include:

  • General Cytotoxicity: At high concentrations, many compounds can cause non-specific cellular stress leading to cell death.

  • Mitochondrial Toxicity: The mitochondria are common off-target sites for various drugs. Disruption of mitochondrial function can lead to apoptosis.

  • Induction of Apoptosis: this compound could potentially trigger programmed cell death through unintended interactions with cellular signaling pathways.

  • Inhibition of Critical Host Cell Processes: Although not its primary target, at sufficient concentrations, this compound might interfere with other cellular processes necessary for viability.

Q4: Are there any known off-target interactions of this compound with host cell proteins?

Publicly available literature does not extensively document specific off-target protein interactions of this compound in eukaryotic cells. However, like any small molecule, the potential for off-target binding exists, particularly at high concentrations. It is known to be a substrate and inhibitor of the cytochrome P450 enzyme CYP3A4, which could be relevant in assays using liver-derived cells.[6]

Q5: Could this compound's potential to prolong the QT interval have implications for my in-vitro assays?

The clinical observation of potential QT interval prolongation suggests that this compound may interact with cardiac ion channels.[3] For researchers working with cardiomyocytes or other electrically active cells, this could manifest as altered cellular function. Specific in-vitro assays are required to investigate these potential effects directly.

Troubleshooting Guide

Issue 1: Unexpected Decrease in Cell Viability (Cytotoxicity)

If you observe a dose-dependent decrease in cell viability in your eukaryotic cell line upon treatment with this compound, follow these steps to characterize the observation.

Troubleshooting Workflow

start Unexpected Cell Death Observed step1 Perform Cytotoxicity Assay (e.g., MTT, XTT) start->step1 step2 Determine IC50 Value step1->step2 step3 Differentiate Apoptosis vs. Necrosis step2->step3 If cytotoxic step4 Assess Mitochondrial Health (e.g., JC-1 Assay) step3->step4 If apoptotic features are present step6 Consider Other Off-Target Effects step3->step6 If necrotic features are dominant step5 Investigate Apoptotic Pathway (e.g., Caspase-3/7 Assay) step4->step5 If mitochondrial potential is lost end Characterize Off-Target Effect step5->end step6->end cluster_bacterial Bacterial Cell cluster_eukaryotic Eukaryotic Cell b_ribosome 50S Ribosome b_protein Protein Synthesis (Blocked) b_ribosome->b_protein This compound This compound This compound->b_ribosome Binds to PTC e_ribosome 80S Ribosome e_protein Protein Synthesis (Unaffected) e_ribosome->e_protein cluster_0 Phase 1: Observation & Confirmation cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Broader Screening A Observe unexpected decrease in cell viability B Perform dose-response with MTT/XTT assay A->B C Calculate IC50 B->C D Annexin V / PI Staining C->D If IC50 is confirmed G Kinase Panel Screening C->G If mechanism is unclear E Caspase-3/7 Assay D->E If apoptosis is indicated F JC-1 Assay D->F If apoptosis is indicated H Other relevant assays (e.g., QT prolongation) G->H

References

Technical Support Center: Optimizing Buffer Conditions for Lefamulin Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Lefamulin binding studies.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-ribosome binding experiments in a question-and-answer format.

Q1: I am observing low or no binding of this compound to the ribosome. What are the potential causes and how can I troubleshoot this?

A1: Low or no binding can stem from several factors related to your buffer conditions or experimental setup. Here’s a systematic approach to troubleshooting:

  • Verify Ribosome Integrity and Activity: Ensure your ribosome preparation is active. The stability and function of ribosomes are highly dependent on the buffer composition, particularly the concentration of divalent and monovalent cations.[1][2][3][4][5]

    • Magnesium Concentration (Mg²⁺): This is critical for maintaining the structural integrity of the ribosome. A complete loss of Mg²⁺ can lead to ribosome unfolding and degradation.[1][2] Typical concentrations for in vitro ribosome assays range from 2 mM to 10 mM.[2] For studies involving the 50S subunit, which is this compound's target, ensuring an adequate Mg²⁺ concentration is crucial.

    • Potassium Concentration (K⁺): Monovalent cations like potassium are also essential for ribosome stability and function.[2][3] Recommended concentrations are typically in the physiological range of 60 mM to 150 mM.[2]

    • Action: Prepare fresh buffers and consider performing a functional assay with your ribosome stock (e.g., a simple in vitro translation assay) to confirm its activity.

  • Assess Buffer pH: The pH of your binding buffer can influence both the charge state of this compound and the ribosomal components, affecting their interaction.

    • Recommended Range: A starting pH of 7.5 is recommended, as used in binding studies of retapamulin, another pleuromutilin antibiotic. A pH range of 7.0 to 8.0 is a good starting point for optimization.[6]

    • Action: Prepare a series of buffers with varying pH values (e.g., in 0.2 unit increments from 7.0 to 8.0) to determine the optimal pH for this compound binding.

  • Check for Contaminants: Contaminants in your ribosome preparation or buffer components can interfere with the binding assay.

    • Action: Ensure high purity of all reagents. If you suspect contamination in your ribosome prep, consider an additional purification step.

  • Review this compound Concentration and Solubility: Ensure this compound is fully dissolved in the buffer and used at an appropriate concentration for your assay.

    • Action: Check the solubility of this compound in your binding buffer. You may need to use a small amount of a co-solvent like DMSO, but be mindful of its potential effects on the ribosome and the binding interaction.

Q2: I'm observing high background or non-specific binding in my assay. How can I reduce this?

A2: High background can obscure the specific binding signal. Here are some strategies to minimize non-specific interactions:

  • Incorporate a Non-ionic Detergent: A low concentration of a non-ionic detergent can help to reduce non-specific binding to surfaces and the ribosome itself.

    • Recommendation: Tween-20 at a concentration of 0.05% has been used successfully in pleuromutilin binding assays.

    • Action: Add 0.05% Tween-20 to your binding and wash buffers.

  • Optimize Salt Concentration: Increasing the ionic strength of the buffer can disrupt weak, non-specific electrostatic interactions.

    • Action: Titrate the concentration of NH₄Cl or KCl in your buffer. Start with the recommended 50 mM and try increasing it incrementally (e.g., to 100 mM, 150 mM).

  • Use Blocking Agents (for filter binding assays): If you are using a filter-based assay, non-specific binding of this compound or the ribosome to the filter can be an issue.

    • Action: Pre-soak the filters in your binding buffer or a solution containing a blocking agent like bovine serum albumin (BSA).

  • Review Ligand Concentration: Using too high a concentration of labeled this compound can lead to increased non-specific binding.

    • Action: Perform a saturation binding experiment to determine the optimal concentration of labeled this compound that gives a good signal-to-noise ratio.

Q3: My results are not reproducible. What could be the cause of this variability?

A3: Lack of reproducibility is often due to subtle variations in experimental conditions.

  • Inconsistent Buffer Preparation: Small differences in pH or component concentrations between batches of buffer can lead to significant variations in binding.

    • Action: Prepare a large stock of your optimized binding buffer and use it for all related experiments. Always check the pH after all components have been added.

  • Ribosome Batch-to-Batch Variability: Different preparations of ribosomes can have varying levels of activity.

    • Action: Whenever possible, use the same batch of ribosomes for a set of comparative experiments. If you must use a new batch, re-validate its binding characteristics.

  • Temperature Fluctuations: Binding kinetics and affinity can be temperature-dependent.

    • Action: Ensure all incubation steps are performed at a consistent and controlled temperature.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors.

    • Action: Use calibrated pipettes and be meticulous with your pipetting technique. For critical reagents, consider preparing master mixes to reduce pipetting steps.

Frequently Asked Questions (FAQs)

Q1: What is a good starting buffer for this compound binding studies?

A1: Based on studies with the related antibiotic retapamulin, a good starting buffer composition is:

  • 20 mM HEPES, pH 7.5

  • 50 mM NH₄Cl

  • 10 mM MgCl₂ (or 25 mM for S. aureus ribosomes)

  • 0.05% Tween-20

It is recommended to optimize each of these components for your specific experimental system.

Q2: What is the optimal pH for this compound binding?

A2: While a specific optimal pH for this compound has not been published, a pH of 7.5 has been used for other pleuromutilins. It is advisable to screen a pH range from 7.0 to 8.0 to determine the optimum for your assay.[6]

Q3: How important are magnesium and potassium ions?

A3: Both are critical for ribosome stability and function.[1][2][3][4][5] Optimal concentrations of Mg²⁺ (typically 2-10 mM) and K⁺ (60-150 mM) are essential for maintaining the ribosome's native conformation and activity.[2]

Q4: Should I include any additives in my buffer?

A4: Besides a non-ionic detergent like Tween-20 to reduce non-specific binding, you might consider adding polyamines like spermidine (e.g., 2 mM) and putrescine. These molecules are known to stabilize ribosome structure and can be particularly beneficial for in vitro assays.[2] Reducing agents like DTT or β-mercaptoethanol are also often included to prevent oxidation, but their necessity should be evaluated for your specific assay.

Q5: What are some common techniques to measure this compound-ribosome binding?

A5: Several biophysical techniques can be employed, each with its own advantages and disadvantages:

  • Filter Binding Assays: A classic and relatively simple method to separate bound from free ligand.

  • Fluorescence Polarization (FP): A homogeneous assay that measures the change in the rotational speed of a fluorescently labeled this compound upon binding to the ribosome.[7][8][9][10][11][12][13][14][15][16]

  • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including affinity (Kᴅ), enthalpy (ΔH), and stoichiometry (n).[17][18][19][20][21][22][23][24][25][26]

  • Surface Plasmon Resonance (SPR): A label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[27][28][29][30][31]

Data Presentation

Table 1: Recommended Buffer Component Concentrations for this compound Binding Studies

ComponentStarting ConcentrationRecommended Range for OptimizationPurpose
Buffer 20 mM HEPES20-50 mMMaintain pH
pH 7.57.0 - 8.0Optimize electrostatic interactions
NH₄Cl or KCl 50 mM50 - 150 mMProvide monovalent cations for stability
MgCl₂ 10 mM2 - 25 mMProvide divalent cations for structural integrity
Tween-20 0.05%0.01% - 0.1%Reduce non-specific binding
Spermidine (optional)1 - 5 mMStabilize ribosome structure
DTT/β-ME (optional)1 - 5 mMReducing agent

Experimental Protocols

Protocol 1: Nitrocellulose Filter Binding Assay

This protocol is adapted for determining the binding affinity of radiolabeled this compound to bacterial ribosomes.

Materials:

  • 70S ribosomes or 50S ribosomal subunits

  • Radiolabeled this compound (e.g., ³H-Lefamulin)

  • Unlabeled this compound

  • Binding Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween-20)

  • Wash Buffer (same as Binding Buffer)

  • Nitrocellulose and nylon membranes (0.45 µm pore size)

  • Vacuum filtration manifold

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Membranes: Soak nitrocellulose (top) and nylon (bottom) membranes in Wash Buffer for at least 30 minutes before use.

  • Set up Binding Reactions: In microcentrifuge tubes, prepare the following reactions (total volume of 50 µL):

    • Total Binding: Add a fixed concentration of radiolabeled this compound and ribosomes to the Binding Buffer.

    • Non-specific Binding: Add the same concentration of radiolabeled this compound and ribosomes, plus a 100-fold excess of unlabeled this compound.

    • Competition Binding: Prepare a series of tubes with a fixed concentration of radiolabeled this compound and ribosomes, and increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the reactions at the desired temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration: Assemble the filtration manifold with the pre-soaked membranes.

  • Dilute and Filter: Dilute each reaction with 1 mL of cold Wash Buffer and immediately apply to the filter under vacuum.

  • Wash: Wash each filter twice with 1 mL of cold Wash Buffer to remove unbound ligand.

  • Quantify: Remove the nitrocellulose filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC₅₀ and subsequently the Kᵢ.

Protocol 2: Fluorescence Polarization (FP) Assay

This protocol describes a competitive FP assay to measure the affinity of unlabeled this compound by its ability to displace a fluorescently labeled pleuromutilin probe.

Materials:

  • 70S ribosomes or 50S ribosomal subunits

  • Fluorescently labeled this compound analog (tracer)

  • Unlabeled this compound

  • Binding Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween-20)

  • Black, low-binding 96- or 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Determine Optimal Tracer Concentration: Perform a saturation binding experiment by titrating the fluorescent tracer against a fixed concentration of ribosomes to find a tracer concentration that is below the Kᴅ and gives a stable, robust signal.

  • Set up Competition Assay: In the wells of the microplate, add a fixed concentration of ribosomes and the fluorescent tracer.

  • Add Competitor: Add serial dilutions of unlabeled this compound to the wells. Include controls with no unlabeled this compound (maximum polarization) and no ribosomes (minimum polarization).

  • Incubation: Incubate the plate at a constant temperature, protected from light, until the binding reaction reaches equilibrium.

  • Measurement: Read the fluorescence polarization of each well using the plate reader.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the unlabeled this compound concentration. Fit the data to a suitable binding model to determine the IC₅₀, which can then be used to calculate the Kᵢ.

Visualizations

Experimental_Workflow_Filter_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Soak Membranes in Wash Buffer filtration Dilute, Filter & Wash prep_reactions Set up Binding Reactions (Total, NSB, Competition) incubation Incubate to Equilibrium prep_reactions->incubation incubation->filtration quantify Scintillation Counting filtration->quantify analyze Calculate Specific Binding Determine IC50/Ki quantify->analyze

Workflow for a this compound filter binding assay.

Troubleshooting_Decision_Tree start Start Troubleshooting issue What is the primary issue? start->issue low_binding Low/No Binding issue->low_binding Low Signal high_bg High Background issue->high_bg High Background no_reproducibility Poor Reproducibility issue->no_reproducibility Inconsistent Results check_ribosomes Check Ribosome Activity (Mg2+/K+ concentration) low_binding->check_ribosomes add_detergent Add Non-ionic Detergent (e.g., 0.05% Tween-20) high_bg->add_detergent check_buffers Use Consistent Buffer Stock no_reproducibility->check_buffers check_ph Optimize Buffer pH (7.0-8.0) check_ribosomes->check_ph Ribosomes OK check_ligand Verify this compound Concentration/Solubility check_ph->check_ligand pH Optimized optimize_salt Optimize Salt Concentration (50-150 mM) add_detergent->optimize_salt Still High BG use_blocker Use Blocking Agents (Filter Assays) optimize_salt->use_blocker Still High BG check_reagents Standardize Reagent Lots check_buffers->check_reagents Buffers Consistent control_temp Ensure Constant Temperature check_reagents->control_temp Reagents Standardized

Decision tree for troubleshooting this compound binding assays.

References

troubleshooting inconsistent results in Lefamulin synergy testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Lefamulin synergy testing.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our Fractional Inhibitory Concentration (FIC) indices from day to day when testing this compound in a checkerboard assay. What are the potential causes?

A1: Inconsistent FIC indices in checkerboard assays can stem from several factors. Here are some common culprits to investigate:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure a standardized inoculum is prepared fresh for each experiment, typically adjusted to a 0.5 McFarland standard. Variability in the starting bacterial concentration can significantly alter MIC and synergy results.

  • Media Composition: While standard media like Mueller-Hinton Broth (MHB) are commonly used, lot-to-lot variability can occur. For fastidious organisms like Streptococcus pneumoniae, supplementation with lysed horse blood is necessary, and the quality and concentration of this supplement must be consistent.[1][2]

  • This compound Protein Binding: this compound exhibits high and potentially non-linear plasma protein binding (ranging from 94.8% to 97.1%).[3][4] While this is a greater concern for in vivo correlation, high protein binding can affect in vitro results if the media contains variable amounts of protein (e.g., serum supplementation). This can reduce the effective concentration of free drug, leading to inconsistent MIC and FIC values.

  • Pipetting and Dilution Errors: The serial dilutions required for a checkerboard assay are a common source of error. Ensure pipettes are properly calibrated and that mixing is thorough at each dilution step. Using automated or semi-automated pipetting systems can help improve reproducibility.

  • Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., CO2 for certain organisms) must be strictly controlled. Variations in these parameters can affect bacterial growth rates and, consequently, the observed synergy.

Q2: We are not seeing the expected synergy between this compound and another antibiotic. What could be the reason?

A2: A lack of synergy can be a true result, but it's also important to rule out experimental artifacts.

  • Mechanism of Action: Synergy often occurs when two agents have complementary mechanisms of action. This compound inhibits protein synthesis by binding to the 50S ribosomal subunit.[5] Consider if the partner drug's mechanism is likely to be synergistic. For example, synergy has been reported between this compound and doxycycline (another protein synthesis inhibitor acting on the 30S subunit) against S. aureus and Enterococci.[3][6][7][8]

  • Bacterial Resistance Mechanisms: The test organism may possess resistance mechanisms that affect one or both drugs. For instance, efflux pumps can reduce the intracellular concentration of an antibiotic. While this compound is not a typical substrate for many common efflux pumps, specific pumps, like the MtrCDE system in Neisseria gonorrhoeae, have been shown to influence its activity.[9]

  • Suboptimal Drug Concentrations: Ensure the concentration ranges tested for both drugs in the checkerboard or time-kill assay are appropriate and bracket the individual MICs. If the concentrations are too high, a synergistic effect may be masked by the potent activity of one of the agents alone.

  • Choice of Synergy Testing Method: Different methods (e.g., checkerboard vs. time-kill assay) measure different aspects of synergy (inhibition vs. bactericidal activity) and may not always yield concordant results. The time-kill assay is generally considered more informative for bactericidal synergy.

Q3: Can the type of bacteria we are testing affect the outcome of this compound synergy tests?

A3: Absolutely. This compound has a specific spectrum of activity, and synergy is organism-dependent.

  • This compound's Spectrum: this compound is potent against Gram-positive organisms (like Staphylococcus aureus and Streptococcus pneumoniae) and atypical pathogens.[10] It is not active against Enterobacteriaceae or Pseudomonas aeruginosa.[3] Attempting synergy testing against organisms outside its active spectrum is unlikely to yield meaningful results.

  • Strain-Specific Differences: Even within a susceptible species, different strains can exhibit varying responses to antibiotic combinations due to subtle differences in their genetic makeup, including the presence of resistance or tolerance genes.

Data Presentation

When reporting results from synergy testing, clear and structured data presentation is crucial. The following tables provide templates for summarizing quantitative data from checkerboard and time-kill assays.

Table 1: Example Summary of Checkerboard Synergy Testing Results for this compound

Test OrganismCombination AgentThis compound MIC Alone (µg/mL)Combination Agent MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Combination Agent MIC in Combination (µg/mL)FIC Index (FICI)Interpretation
S. aureus ATCC 29213Doxycycline0.1250.50.0310.1250.5Synergy
S. aureus MRSA-43300Doxycycline0.12510.0620.250.75Additivity
E. faecium VRE19Rifampin0.250.50.0620.0620.375Synergy
E. faecalis ATCC 29212Doxycycline>324>321-No Synergy

FICI is calculated as (MIC of this compound in combination / MIC of this compound alone) + (MIC of Combination Agent in combination / MIC of Combination Agent alone). Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.

Table 2: Example Summary of Time-Kill Assay Results

Test OrganismTreatment (Concentration)Log10 CFU/mL at 0 hrLog10 CFU/mL at 24 hrChange in Log10 CFU/mLInterpretation
S. aureus ATCC 29213Growth Control6.18.9+2.8-
This compound (1/4 x MIC)6.17.5+1.4-
Doxycycline (1/4 x MIC)6.17.8+1.7-
This compound + Doxycycline6.15.2-0.9Synergy

Synergy is defined as a ≥ 2 log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Experimental Protocols

1. Checkerboard Assay Protocol

This method determines the inhibitory effect of antibiotic combinations.

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the combination agent at a concentration 100x the highest concentration to be tested in a suitable solvent.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (or appropriate supplemented broth) to all wells.

    • Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of this compound.

    • Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the combination agent. The result is a matrix of wells with varying concentrations of both drugs.

    • Include control wells for each drug alone (row H and column 11) and a growth control well with no antibiotics (e.g., H12).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading Results: The MIC is the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible bacterial growth.

  • Calculation: Calculate the FIC Index (FICI) as described in the Data Presentation section to determine synergy, additivity, or antagonism.

2. Time-Kill Assay Protocol

This method assesses the bactericidal activity of antibiotic combinations over time.

  • Preparation: Prepare tubes of sterile broth containing this compound alone, the combination agent alone, and both agents in combination at desired concentrations (e.g., 1/4 x MIC, 1x MIC). Also, include a growth control tube without any antibiotic.

  • Inoculum Preparation: Prepare a logarithmic-phase bacterial culture and dilute it to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in the test tubes.

  • Incubation and Sampling: Incubate all tubes in a shaking incubator at 35-37°C. At specified time points (e.g., 0, 4, 8, 12, and 24 hours), remove an aliquot from each tube.

  • Colony Counting: Perform serial dilutions of the aliquots and plate them onto appropriate agar plates. Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each treatment. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Lefamulin_Mechanism This compound's Mechanism of Action This compound This compound PTC Peptidyl Transferase Center (PTC) (A- and P-sites) This compound->PTC Binds to Inhibition INHIBITION Ribosome Bacterial 50S Ribosomal Subunit Ribosome->PTC Protein Peptide Chain Elongation PTC->Protein Catalyzes tRNA tRNA tRNA->PTC Prevents correct positioning of Synthesis_Stop Protein Synthesis Inhibited Protein->Synthesis_Stop Inhibition->Protein Blocks

Caption: this compound inhibits bacterial protein synthesis.

Checkerboard_Workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis p1 Prepare Antibiotic Stock Solutions (this compound & Partner Drug) p2 Prepare 0.5 McFarland Bacterial Inoculum p3 Dilute Inoculum to ~5x10^5 CFU/mL p2->p3 a1 Create 2D Serial Dilution This compound (X-axis) Partner Drug (Y-axis) p3->a1 a2 Inoculate Plate with Bacteria a1->a2 an1 Incubate 18-24h at 37°C a2->an1 an2 Read MIC for each well (Visual Inspection) an1->an2 an3 Calculate FIC Index an2->an3 an4 Determine Synergy, Additivity, or Antagonism an3->an4

Caption: Workflow for the checkerboard synergy assay.

Troubleshooting_Logic Troubleshooting Inconsistent Synergy Results Start Inconsistent Synergy Results Check_Inoculum Is Inoculum Standardized (0.5 McFarland, Fresh)? Start->Check_Inoculum Check_Media Is Media Consistent? (Lot #, Supplements) Check_Inoculum->Check_Media Yes Solution Standardize Protocol and Re-test Check_Inoculum->Solution No Check_Technique Review Pipetting and Dilution Technique? Check_Media->Check_Technique Yes Check_Media->Solution No Check_Protein Consider High Protein Binding. Is media supplemented? Check_Technique->Check_Protein Yes Check_Technique->Solution No Check_Resistance Could Efflux Pumps or Target Mutations be a factor? Check_Protein->Check_Resistance Yes Check_Protein->Solution No Check_Resistance->Solution No Investigate Sequence Resistance Genes / Use Efflux Pump Inhibitor Check_Resistance->Investigate Yes

Caption: Logical steps for troubleshooting synergy tests.

References

Technical Support Center: Lefamulin In Vitro Activity & Serum Protein Adjustment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antibiotic Lefamulin. The focus is on addressing the potential impact of serum proteins on in vitro activity assays, such as Minimum Inhibitory Concentration (MIC) testing.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound, particularly when serum proteins are a component of the experimental setup.

Issue 1: Higher than expected MIC values for this compound against quality control strains.

  • Question: We are performing a standard broth microdilution assay as per CLSI guidelines, but our MIC values for Staphylococcus aureus ATCC 29213 are consistently higher than the published range. What could be the cause?

  • Answer:

    • Media Contamination: Ensure the cation-adjusted Mueller-Hinton broth (CAMHB) is sterile and prepared correctly. Contamination can lead to false-positive growth in wells.

    • Incorrect Inoculum Density: Verify the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL. A higher inoculum can result in a higher apparent MIC.

    • This compound Stock Solution Degradation: Ensure the this compound stock solution is prepared fresh and stored correctly according to the manufacturer's instructions. Repeated freeze-thaw cycles can degrade the compound.

    • Incubation Conditions: Confirm that the incubation temperature and duration (typically 18-24 hours at 35°C) are accurate.

Issue 2: Significant variability in this compound MIC values when testing in the presence of human serum or albumin.

  • Question: We are testing this compound's activity in media supplemented with 4% Human Serum Albumin (HSA) and are seeing significant well-to-well and experiment-to-experiment variability. How can we improve our consistency?

  • Answer:

    • Incomplete Solubilization of this compound: Due to its high protein binding, this compound may not be fully bioavailable if not properly mixed with the protein-containing media. Gently vortex or invert the media with this compound and HSA to ensure homogeneity before dispensing into the microtiter plates.

    • Protein Precipitation: The addition of HSA can sometimes lead to protein precipitation, which can interfere with visual or spectrophotometric reading of bacterial growth. Ensure the HSA is fully dissolved in the broth before adding other components.

    • Non-specific Binding to Plastics: this compound, like other highly protein-bound drugs, may adsorb to the surface of standard polystyrene plates. Using low-protein-binding plates can help mitigate this issue.

    • Lot-to-Lot Variability of Serum Products: Different lots of commercial human serum or HSA can have variations that may affect the degree of protein binding. If possible, use a single lot for a series of related experiments.

Issue 3: this compound appears less potent (higher MIC) in the presence of serum proteins compared to standard media.

  • Question: We observed a noticeable increase in the MIC of this compound against Streptococcus pneumoniae when we switched from standard CAMHB to CAMHB with 4% HSA. Is this expected?

  • Answer: Yes, this is an expected phenomenon for highly protein-bound antibiotics like this compound. This compound has a high affinity for serum proteins, particularly albumin. When present, a significant fraction of the drug will bind to these proteins, rendering it unavailable to exert its antibacterial effect. The unbound, or "free," fraction of the drug is what is active against the bacteria. Therefore, a higher total concentration of this compound is required in the presence of serum proteins to achieve the same free concentration that inhibits bacterial growth. This results in an apparent increase in the MIC.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2][3] This unique binding mechanism, involving an "induced fit," prevents the correct positioning of transfer RNA (tRNA) and thereby inhibits peptide bond formation.[2]

Q2: What are the typical MIC50 and MIC90 values for this compound against common respiratory pathogens in standard media?

A2: The MIC50 and MIC90 values for this compound against key pathogens in standard testing media are summarized in the table below.

PathogenMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae0.120.25
Staphylococcus aureus (MSSA & MRSA)0.060.12
Haemophilus influenzae0.51
Mycoplasma pneumoniae≤0.0010.002

Data compiled from multiple in vitro surveillance studies.[1][4][5]

Q3: How significantly do serum proteins affect this compound's MIC values?

PathogenTypical MIC in CAMHB (µg/mL)Expected MIC in CAMHB + 4% HSA (µg/mL)Expected Fold Increase
S. aureus0.1250.5 - 14- to 8-fold
S. pneumoniae0.251 - 24- to 8-fold

These are hypothetical values for illustrative purposes. Actual results may vary.

Q4: What is the recommended experimental protocol for determining the MIC of this compound in the presence of human serum albumin?

A4: The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method, adapted for the inclusion of HSA.

Experimental Protocol: Broth Microdilution MIC Assay with 4% HSA

  • Materials:

    • This compound powder

    • Human Serum Albumin (HSA), sterile-filtered

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial suspension of the test organism, adjusted to a 0.5 McFarland standard

    • Sterile 96-well microtiter plates (low-protein-binding plates are recommended)

    • Sterile diluents (e.g., sterile water, DMSO as appropriate for this compound)

  • Preparation of Media:

    • Prepare a stock solution of 8% (w/v) HSA in CAMHB. Ensure it is fully dissolved and sterile-filtered.

    • To create the final 4% HSA-CAMHB, mix the 8% HSA stock solution 1:1 with CAMHB containing a 2x concentration of the highest required this compound concentration.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound at a concentration at least 10-fold higher than the highest concentration to be tested.

    • Perform serial two-fold dilutions of this compound in CAMHB with 4% HSA in the 96-well plate.

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation:

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Q5: How should I interpret the MIC results obtained in the presence of serum proteins?

A5: MIC values determined in the presence of serum proteins reflect the total drug concentration required to inhibit bacterial growth in a more physiologically relevant environment. These "protein-bound" MICs are expected to be higher than those from standard assays. For pharmacokinetic/pharmacodynamic (PK/PD) modeling, it is the free, unbound concentration of the drug that is considered therapeutically active. Therefore, these results can be used to better understand the potential in vivo efficacy of this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_media Prepare CAMHB + 4% HSA serial_dilution Serial Dilution of this compound in 96-well plate prep_media->serial_dilution prep_drug Prepare this compound Stock prep_drug->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells to 5x10^5 CFU/mL prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination with serum proteins.

Protein_Binding_Effect cluster_drug Total this compound in Serum cluster_components Equilibrium Components cluster_target Bacterial Target total_drug Total this compound bound_drug Protein-Bound this compound (Inactive) total_drug->bound_drug Binds to Serum Protein free_drug Free this compound (Active) total_drug->free_drug Remains Unbound bacteria Bacteria free_drug->bacteria Inhibits Growth

Caption: Impact of serum protein on this compound availability.

References

Technical Support Center: Protocol Refinement for Consistent Lefamulin Time-Kill Curves

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lefamulin time-kill curve assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a time-kill curve assay and why is it important for this compound?

A time-kill curve assay is a method used to determine the rate at which an antimicrobial agent kills a specific bacterium over time. For this compound, which exhibits time-dependent killing, this assay is crucial for understanding its pharmacodynamic properties and predicting its efficacy against target pathogens.[1][2][3] The results can help in optimizing dosing regimens and understanding the drug's bactericidal or bacteriostatic activity.[1][3]

Q2: What are the key parameters that can affect the outcome of a this compound time-kill assay?

Several factors can influence the results of a time-kill assay. These include the starting inoculum size, the growth phase of the bacteria, the accuracy of the this compound concentration, the presence of drug carryover during plating, and the specific media and incubation conditions used.[4][5][6] Ensuring consistency in these parameters is critical for reproducible results.

Q3: How do I select the appropriate concentrations of this compound for my time-kill experiment?

This compound concentrations for a time-kill assay should be based on the Minimum Inhibitory Concentration (MIC) of the specific bacterial isolate being tested. It is recommended to test a range of concentrations, typically including sub-MIC (e.g., 0.5x MIC), MIC, and supra-MIC (e.g., 2x, 4x, 8x MIC) values.[7] This allows for a comprehensive assessment of the concentration-dependent killing effect.

Q4: What is "drug carryover" and how can I prevent it?

Drug carryover occurs when residual antibiotic from the time-kill assay tube is transferred to the agar plate during sampling, inhibiting the growth of bacteria that were viable at the time of plating. This can lead to an overestimation of the killing activity. To prevent this, it is important to dilute the samples sufficiently before plating or use methods like membrane filtration to remove the antibiotic.[5][6]

Troubleshooting Guide

Problem 1: Inconsistent or non-reproducible killing curves.

  • Possible Cause: Variation in the starting inoculum.

    • Solution: Ensure the bacterial inoculum is prepared from a fresh, overnight culture and standardized to a specific turbidity (e.g., 0.5 McFarland standard) to achieve a consistent starting concentration (typically ~5 x 10^5 CFU/mL).[8]

  • Possible Cause: Bacteria are not in the logarithmic growth phase.

    • Solution: Subculture the bacteria and allow them to reach the logarithmic phase of growth before starting the experiment. This ensures that the bacteria are actively dividing and susceptible to the antibiotic's action.

  • Possible Cause: Inaccurate antibiotic concentrations.

    • Solution: Prepare fresh stock solutions of this compound for each experiment and perform serial dilutions carefully. Verify the concentration of the stock solution if possible.

Problem 2: No killing observed even at high concentrations of this compound.

  • Possible Cause: The bacterial strain is resistant to this compound.

    • Solution: Confirm the MIC of the bacterial isolate using a standardized method, such as broth microdilution according to CLSI guidelines, before performing the time-kill assay.[9][10]

  • Possible Cause: Degradation of this compound.

    • Solution: Check the storage conditions and expiration date of the this compound powder. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

Problem 3: Unexpected regrowth of bacteria after initial killing.

  • Possible Cause: Selection of resistant subpopulations.

    • Solution: This can be a true biological effect. Consider plating samples on agar containing this compound to quantify the emergence of resistant mutants.

  • Possible Cause: The antibiotic concentration has fallen below the MIC.

    • Solution: While less common in static in vitro tests, ensure that the experimental setup does not lead to significant degradation or binding of the drug to the materials used.

Experimental Protocols

Detailed Methodology for this compound Time-Kill Curve Assay

This protocol is based on general principles for time-kill assays and should be adapted for the specific bacterial species being tested.

1. Materials:

  • This compound analytical powder
  • Appropriate solvent for this compound
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium[10]
  • Bacterial isolate of interest
  • Sterile culture tubes, flasks, and pipettes
  • Spectrophotometer or McFarland turbidity standards
  • Incubator
  • Timer
  • Plating supplies (e.g., agar plates, sterile saline for dilutions)

2. Procedure:

  • Inoculum Preparation:
  • From a fresh (18-24 hour) culture plate, select 3-5 colonies and inoculate them into a tube containing 5 mL of appropriate broth.
  • Incubate the broth culture at the optimal temperature for the bacterium (e.g., 35-37°C) until it reaches the logarithmic growth phase.
  • Adjust the turbidity of the bacterial suspension with sterile broth or saline to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • Prepare the final inoculum by diluting the adjusted suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in the final test volume.[8]

Data Presentation

Table 1: this compound MIC Ranges for Common Respiratory Pathogens

PathogenMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae0.06 - 0.120.12 - 0.25
Staphylococcus aureus (MSSA)≤0.015 - 0.060.06
Staphylococcus aureus (MRSA)≤0.015 - 0.060.125
Haemophilus influenzae0.51 - 2
Moraxella catarrhalis0.06 - 0.250.12 - 0.25
Mycoplasma pneumoniae0.030.03

Data compiled from multiple sources.[9][10][11][12]

Table 2: Recommended Parameters for this compound Time-Kill Assay

ParameterRecommended Value
Starting Inoculum~5 x 10^5 CFU/mL
Growth PhaseLogarithmic
This compound Concentrations0.25x, 0.5x, 1x, 2x, 4x, 8x MIC
Sampling Time Points0, 2, 4, 6, 8, 12, 24 hours
Plating Volume100 µL
Bactericidal Endpoint≥3-log10 reduction in CFU/mL from initial count

Mandatory Visualizations

Lefamulin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) A_Site A-Site P_Site P-Site Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Essential for This compound This compound This compound->Peptidyl_Transferase_Center Binds to Inhibition Inhibition This compound->Inhibition Leads to tRNA tRNA tRNA->Peptidyl_Transferase_Center Binding Prevented

Caption: Mechanism of action of this compound on the bacterial ribosome.

Time_Kill_Assay_Workflow Start Start Prep_Inoculum Prepare and Standardize Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prep_Inoculum Prep_this compound Prepare this compound Dilutions (Sub-MIC to Supra-MIC) Start->Prep_this compound Incubate Incubate Cultures with this compound at Optimal Temperature Prep_Inoculum->Incubate Prep_this compound->Incubate Sample Sample at Predetermined Time Points (0-24h) Incubate->Sample Dilute_Plate Perform Serial Dilutions and Plate on Agar Sample->Dilute_Plate Incubate_Plates Incubate Plates Overnight Dilute_Plate->Incubate_Plates Count_Colonies Count Colonies and Calculate CFU/mL Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data End End Plot_Data->End Troubleshooting_Logic Inconsistent_Results Inconsistent Time-Kill Results Check_Inoculum Check Inoculum Preparation (Density, Growth Phase) Inconsistent_Results->Check_Inoculum Possible Cause Check_Concentration Verify this compound Concentrations Inconsistent_Results->Check_Concentration Possible Cause Check_Controls Review Growth and Sterility Controls Inconsistent_Results->Check_Controls Possible Cause Standardize_Inoculum Standardize Inoculum to Log Phase and 0.5 McFarland Check_Inoculum->Standardize_Inoculum Solution Prepare_Fresh_Stock Prepare Fresh this compound Stock and Dilutions Check_Concentration->Prepare_Fresh_Stock Solution Ensure_Valid_Controls Ensure Controls Behave as Expected Check_Controls->Ensure_Valid_Controls Solution

References

Technical Support Center: Enhancing Lefamulin Semi-Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the semi-synthesis of Lefamulin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Troubleshooting Guide

This guide addresses specific challenges that may arise during the semi-synthesis of this compound, presented in a question-and-answer format.

Problem IDQuestionPossible CausesSuggested Solutions
LY-01 Low yield of the C-14 side chain attachment reaction. - Incomplete activation of the pleuromutilin hydroxyl group: The leaving group (e.g., tosylate, mesylate) may not have been fully installed. - Poor quality of reagents: Degradation of the thiol side chain precursor or coupling agents. - Suboptimal reaction conditions: Incorrect temperature, solvent, or base can hinder the nucleophilic substitution. - Steric hindrance: The bulky nature of both pleuromutilin and the side chain can slow down the reaction.- Monitor the activation step: Use TLC or LC-MS to ensure complete conversion to the tosylated or mesylated intermediate before proceeding. - Use fresh, high-quality reagents: Store reagents under appropriate conditions (e.g., inert atmosphere, low temperature) and consider purification before use. - Optimize reaction conditions: Screen different solvents (e.g., acetonitrile, THF, DMF), bases (e.g., DBU, DIPEA), and temperatures. A moderate increase in temperature may improve the reaction rate, but excessive heat can lead to side products. - Increase reaction time: Due to potential steric hindrance, extending the reaction time may be necessary for complete conversion.
P-01 Difficulty in purifying the final this compound product. - Presence of closely related impurities: Unreacted starting materials or side products with similar polarity to this compound can co-elute during chromatography. - Amorphous nature of the product: The product may not crystallize easily, making purification by recrystallization challenging. - Formation of diastereomers: If the side chain contains a chiral center, a mixture of diastereomers can be formed, which are often difficult to separate.- Utilize crystalline intermediates: As suggested in industrial processes, converting intermediates to crystalline forms can significantly aid in purification by allowing for recrystallization instead of chromatography[1]. - Optimize chromatographic conditions: Screen different solvent systems and stationary phases for column chromatography. Reverse-phase HPLC can be effective for separating closely related impurities. - Consider alternative purification techniques: Techniques like preparative SFC (Supercritical Fluid Chromatography) can sometimes provide better separation for complex mixtures. - Employ chiral chromatography: If diastereomers are present, chiral HPLC is necessary for their separation[1].
SR-01 Formation of significant side products. - Oxidation of the thiol group: The thiol on the side chain is susceptible to oxidation, leading to disulfide formation. - Epimerization at C-12: Under certain basic or acidic conditions, the stereochemistry at C-12 of the mutilin core can change. - Reactions at other functional groups: The vinyl group on the mutilin core can undergo undesired reactions under certain conditions.- Maintain an inert atmosphere: Perform reactions involving the thiol under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Careful selection of reaction conditions: Avoid harsh acidic or basic conditions that could lead to epimerization. Use milder bases and control the temperature carefully. - Protect sensitive functional groups: If side reactions at other positions are a problem, consider using protecting groups for those functionalities, although this adds extra steps to the synthesis.
SM-01 Inconsistent reaction outcomes. - Variability in starting material quality: The purity of the initial pleuromutilin can affect the reaction efficiency and impurity profile. - Presence of moisture: Water can interfere with many of the reagents used in the synthesis, particularly activating agents.- Ensure high-purity starting materials: Use pleuromutilin from a reliable source and consider purification before use if necessary. - Use anhydrous conditions: Dry all glassware and use anhydrous solvents to prevent moisture from interfering with the reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the semi-synthesis of this compound for maximizing yield?

A1: The most crucial step is the efficient and clean formation of the C-14 side chain. This involves the activation of the C-14 hydroxyl group of pleuromutilin (often by converting it to a good leaving group like a tosylate or mesylate) followed by nucleophilic substitution with the thiol-containing side chain. Optimizing the conditions for this two-step process is paramount for achieving a high overall yield.

Q2: I am observing multiple spots on my TLC after the side chain attachment reaction. What could they be?

A2: The multiple spots could be unreacted pleuromutilin tosylate (or mesylate), the desired this compound product, the oxidized disulfide dimer of your thiol side chain, and potentially other side products resulting from reactions at other positions on the pleuromutilin core. It is also possible to have diastereomers if your side chain synthesis was not stereospecific. Running co-spots with your starting materials and using LC-MS analysis can help in identifying these spots.

Q3: Is column chromatography always necessary for the purification of this compound?

A3: While laboratory-scale synthesis often relies on column chromatography for purification, industrial processes aim to avoid it due to cost and scalability issues[1]. A key strategy to circumvent chromatography is the formation of crystalline intermediates, which can be purified by recrystallization[1]. If your final product is an oil or an amorphous solid, optimizing the reaction to produce a crystalline solid or forming a crystalline salt can greatly simplify purification.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, using a suitable solvent system will allow you to visualize the consumption of the starting material and the formation of the product. LC-MS is a more powerful technique that can provide information about the molecular weight of the products and impurities, aiding in their identification.

Q5: What is the impact of the solvent choice on the reaction yield?

A5: The choice of solvent is critical. For the C-14 side chain attachment, polar aprotic solvents like acetonitrile, THF, or DMF are typically used. The optimal solvent will depend on the specific base and reagents being used. It is advisable to perform small-scale screening of different solvents to identify the one that gives the best conversion and minimal side products for your specific reaction conditions.

Quantitative Data on Yield Enhancement

Direct, comparative quantitative data for enhancing the yield of this compound semi-synthesis is not extensively available in the public domain. However, data from the synthesis of various pleuromutilin derivatives with modified C-14 side chains can provide insights into the expected yields under different conditions.

Derivative TypeReaction ConditionsSolventYield (%)Reference
Thiol-ene addition to PleuromutilinUV irradiation, DPAP initiatorCH3CN/MeOH94[2]
Thiol-ene addition to PleuromutilinUV irradiation, DPAP initiatorCH3CN81[2]
Thiol-ene addition to PleuromutilinUV irradiation, DPAP initiatorEtOH66[2]
Thiol-ene addition to PleuromutilinUV irradiation, DPAP initiatorToluene/MeOH62[2]
Thiol-ene addition to PleuromutilinUV irradiation, DPAP initiatorCH3CN59[2]

Note: The yields presented above are for different thiol additions to pleuromutilin and are intended to be representative. The actual yield for this compound synthesis will depend on the specific reagents and optimized conditions used.

Experimental Protocols

Protocol 1: Activation of Pleuromutilin at C-14 (Tosylation)
  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve pleuromutilin (1 equivalent) in anhydrous dichloromethane (DCM) or pyridine. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 equivalents) to the cooled solution. If using DCM, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 22-O-tosylpleuromutilin can be purified by flash column chromatography on silica gel or used directly in the next step if it is sufficiently pure.

Protocol 2: Synthesis of this compound via Nucleophilic Substitution
  • Preparation: Under an inert atmosphere, dissolve the protected thiol side chain precursor (1.1-1.3 equivalents) in a suitable anhydrous solvent such as acetonitrile or THF. Add a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) to generate the thiolate.

  • Addition of Tosylated Pleuromutilin: To this mixture, add a solution of 22-O-tosylpleuromutilin (1 equivalent) in the same anhydrous solvent.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS until the tosylated pleuromutilin is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection (if necessary): If the thiol side chain was protected (e.g., with a Boc group on an amine), perform the deprotection step according to the appropriate protocol (e.g., using trifluoroacetic acid for Boc deprotection).

  • Purification: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

Enhancing_Lefamulin_Yield cluster_Troubleshooting Troubleshooting Workflow Problem Low Yield or Impurities Analyze Analyze Reaction Mixture (TLC, LC-MS) Problem->Analyze Identify Identify Problem Area Analyze->Identify Optimize Optimize Conditions Identify->Optimize Reaction Issue Purify Refine Purification Identify->Purify Purification Issue Optimize->Problem Re-evaluate Purify->Problem Re-evaluate

Caption: Troubleshooting workflow for this compound synthesis.

Lefamulin_SemiSynthesis Pleuromutilin Pleuromutilin Activation Activation of C-14 OH (e.g., Tosylation) Pleuromutilin->Activation Intermediate Pleuromutilin-14-O-tosylate Activation->Intermediate Coupling Nucleophilic Substitution (SN2) Intermediate->Coupling SideChain Protected Thiol Side Chain SideChain->Coupling Protectedthis compound Protected this compound Coupling->Protectedthis compound Deprotection Deprotection Protectedthis compound->Deprotection This compound This compound Deprotection->this compound Purification Purification (Chromatography/Crystallization) This compound->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for this compound semi-synthesis.

References

managing poor Lefamulin penetration in specific tissue models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing Lefamulin penetration in specific tissue models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a pleuromutilin antibiotic that inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2][3] This unique mechanism, which involves an "induced fit" that closes the binding pocket around the molecule, results in a low probability of cross-resistance with other antibiotic classes.[4][5]

Q2: In which tissues is this compound known to have good penetration?

A2: this compound demonstrates excellent penetration into lung tissues, specifically the epithelial lining fluid (ELF), with concentrations reported to be approximately 5.7-fold higher than in plasma.[6][7][8] It also penetrates well into soft tissues, such as skeletal muscle and subcutaneous adipose tissue.[6][9] Studies in rats have also shown high concentrations in urogenital tract tissues, including the prostate, uterus, and ovaries.[10]

Q3: What are the key pharmacokinetic properties of this compound that influence its tissue distribution?

A3: this compound has a high volume of distribution (mean of 86.1 L in patients), suggesting extensive tissue distribution.[4][11] It is also highly protein-bound in plasma (94.8% to 97.1%).[11][12] this compound is a substrate and inhibitor of the CYP3A4 isoenzyme.[4][12]

Q4: Is this compound effective against intracellular pathogens?

A4: Yes, this compound has been shown to accumulate in macrophages, which may enhance its distribution to target tissues and its efficacy against intracellular pathogens like Legionella pneumophila and Chlamydophila pneumoniae.[13]

Troubleshooting Guides

Issue: Lower than expected this compound concentration in an in vitro 3D cell culture model (e.g., spheroids, organoids).

Possible Cause Troubleshooting Steps
High cell density or extracellular matrix (ECM) creating a physical barrier. 1. Optimize the seeding density of your 3D model.[14] 2. Consider enzymatic treatment to partially degrade the ECM if it is not essential for your experimental endpoint.[15] 3. Increase the incubation time to allow for longer diffusion.
Binding of this compound to plastic or other materials in the experimental setup. 1. Pre-saturate the system by incubating with a this compound solution before starting the experiment. 2. Use low-binding plastics or glassware where possible.
Incorrect measurement of unbound this compound concentration. 1. Ensure your analytical method (e.g., LC-MS/MS) is validated for the specific matrix of your 3D model. 2. Consider using techniques like equilibrium dialysis to determine the unbound fraction in your model's supernatant.
Cellular efflux pumps actively removing this compound. 1. Investigate the expression of common efflux pumps (e.g., P-glycoprotein) in your cell model. 2. If efflux is suspected, consider co-administration with a known efflux pump inhibitor as a positive control to confirm this mechanism.

Issue: Inconsistent this compound penetration in ex vivo tissue explant studies.

Possible Cause Troubleshooting Steps
Variability in tissue thickness and integrity. 1. Standardize the thickness of tissue sections used in your experiments. 2. Ensure minimal time between tissue harvesting and the start of the experiment to maintain tissue viability.
Presence of diffusion barriers like connective tissue or fascia. 1. Carefully dissect the tissue to remove any extraneous layers that are not part of the target tissue.
Suboptimal incubation conditions affecting tissue viability. 1. Ensure the culture medium and incubation conditions (temperature, CO2, oxygenation) are optimal for the specific tissue type. 2. Monitor tissue viability throughout the experiment using methods like MTT or LDH assays.
Drug binding to components of the culture medium. 1. Quantify this compound concentration in the medium over time to assess for degradation or non-specific binding. 2. Consider using a protein-free or low-protein medium if it does not compromise tissue viability.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Tissues

TissueParameterValueSpeciesReference
Plasma Cmax (IV, 150 mg)3.5 µg/mLHuman (CABP patients)[11]
AUC0-24h (IV, 150 mg)28.6 µg·h/mLHuman (CABP patients)[11]
Protein Binding94.8% - 97.1%Human[11][12]
Epithelial Lining Fluid (ELF) ELF AUC to Unbound Plasma AUC Ratio~15Human[11]
ELF to Plasma AUC Ratio5.7Human[6]
Skeletal Muscle AUC0–24 (unbound)1264.2 ng·h/mLHuman[16]
Adipose Tissue AUC0–24 (unbound)1456.6 ng·h/mLHuman[16]
Urogenital Tract (Male) High concentrations observed inBulbourethral gland, urethra, prostateRat[10]
Urogenital Tract (Female) High concentrations observed inClitoral gland, uterus (endometrium), ovaryRat[10]

Experimental Protocols

Protocol 1: Measurement of Unbound this compound in Soft Tissues using Microdialysis

This protocol is adapted from methodologies used in clinical studies to assess this compound tissue penetration.[6][8][9]

  • Probe Insertion: A microdialysis probe is inserted into the target tissue (e.g., skeletal muscle or subcutaneous adipose tissue) under sterile conditions.

  • Perfusion: The probe is perfused with a physiological solution (perfusate) at a low, constant flow rate.

  • Equilibration: Allow for an equilibration period for the tissue to recover from the probe insertion.

  • Sampling: Following administration of this compound, collect the dialysate at predetermined time intervals. Unbound this compound in the interstitial fluid will diffuse across the semipermeable membrane of the probe into the perfusate.

  • Analysis: Analyze the concentration of this compound in the dialysate samples using a validated bioanalytical method such as LC-MS/MS.

  • Calculation: The unbound concentration in the tissue is calculated based on the dialysate concentration and the in vivo recovery of the probe.

Protocol 2: Assessment of this compound Concentration in Epithelial Lining Fluid (ELF)

This protocol is based on the bronchoalveolar lavage (BAL) technique.[6][8]

  • Bronchoscopy: Perform a bronchoscopy on the subject at a specified time point after this compound administration.

  • Lavage: Instill a known volume of sterile saline into a subsegment of the lung and then gently aspirate the fluid. This fluid is the BAL fluid.

  • Sample Processing: Centrifuge the BAL fluid to separate the cells from the supernatant.

  • Urea Measurement: Measure the concentration of urea in both the BAL fluid and a plasma sample. The ratio of urea concentrations is used to calculate the volume of ELF recovered.

  • This compound Quantification: Measure the concentration of this compound in the BAL fluid supernatant using a validated analytical method.

  • ELF Concentration Calculation: The concentration of this compound in the ELF is calculated using the following formula: ELF concentration = BAL concentration * (Plasma urea / BAL urea)

Visualizations

Lefamulin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) A_Site A-Site P_Site P-Site tRNA_Binding_Prevention Prevents tRNA binding for peptide transfer Peptidyl_Transferase_Center->tRNA_Binding_Prevention This compound This compound This compound->Peptidyl_Transferase_Center Binds to A and P sites Protein_Synthesis_Inhibition Inhibition of Protein Synthesis tRNA_Binding_Prevention->Protein_Synthesis_Inhibition Tissue_Penetration_Workflow cluster_invitro In Vitro / Ex Vivo Model cluster_analysis Analysis Model_Setup Set up tissue model (e.g., 3D spheroid, tissue explant) Lefamulin_Admin Administer this compound at desired concentration Model_Setup->Lefamulin_Admin Incubation Incubate for defined time points Lefamulin_Admin->Incubation Sampling Collect samples (e.g., medium, tissue lysate) Incubation->Sampling Quantification Quantify this compound concentration (e.g., LC-MS/MS) Sampling->Quantification Data_Analysis Calculate penetration ratio (Tissue Conc. / Medium Conc.) Quantification->Data_Analysis End End Data_Analysis->End Start Start Start->Model_Setup Troubleshooting_Flow Start Poor this compound Penetration Observed Check_Model Is the tissue model (e.g., 3D culture, explant) validated and viable? Start->Check_Model Check_Assay Is the analytical assay (e.g., LC-MS/MS) validated for the matrix? Check_Model->Check_Assay Yes Optimize_Model Optimize model: - Check cell density - Assess ECM - Verify tissue integrity Check_Model->Optimize_Model No Check_Binding Could there be non-specific binding to materials? Check_Assay->Check_Binding Yes Validate_Assay Validate assay: - Matrix effect study - Spike and recovery Check_Assay->Validate_Assay No Check_Efflux Could cellular efflux be a factor? Check_Binding->Check_Efflux No Mitigate_Binding Mitigate binding: - Use low-binding plates - Pre-saturate system Check_Binding->Mitigate_Binding Yes Investigate_Efflux Investigate efflux: - Use efflux pump inhibitors as controls Check_Efflux->Investigate_Efflux Yes

References

Validation & Comparative

Validating Lefamulin's Ribosomal Binding Site: A Comparative Guide to Mutagenesis and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lefamulin, a pleuromutilin antibiotic, effectively inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This guide provides a comparative overview of experimental approaches to validate this binding site, with a primary focus on site-directed mutagenesis. We will explore alternative and complementary techniques, presenting supporting data and detailed experimental protocols to aid in the design and interpretation of studies aimed at characterizing drug-ribosome interactions.

Site-Directed Mutagenesis: Probing the Binding Pocket

Site-directed mutagenesis is a powerful technique to identify specific amino acid or nucleotide residues crucial for drug binding. By systematically introducing mutations in the 23S rRNA or ribosomal proteins and observing the resulting changes in antibiotic susceptibility, researchers can pinpoint the key interaction sites.

Quantitative Data: Impact of Ribosomal Mutations on this compound Susceptibility

Mutations within the Domain V of the 23S rRNA and in ribosomal proteins L3 and L4 have been shown to confer resistance to pleuromutilins, including this compound. The following table summarizes the observed changes in Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus and other bacteria with specific ribosomal mutations. An increase in MIC indicates reduced susceptibility and suggests that the mutated residue is important for this compound's activity.

Gene Mutation Organism Fold Change in this compound MIC Reference
23S rRNAA2058GMycoplasma gallisepticumIncreased resistance to tiamulin/valnemulin[1]
23S rRNAA2059GMycoplasma gallisepticumIncreased resistance to tiamulin/valnemulin[1]
23S rRNAG2576TCoagulase-negative staphylococciAssociated with elevated this compound MIC[2]
rplC (L3)Multiple mutationsBrachyspira spp.Reduced susceptibility to tiamulin[2]
rplD (L4)V118A, E147KStaphylococcus aureus16 µg/ml this compound MIC[3]

Note: Data for direct fold change in this compound MIC with some specific mutations is limited in the public domain. The table reflects mutations known to impact pleuromutilin susceptibility, a class to which this compound belongs.

Experimental Protocol: Site-Directed Mutagenesis of 23S rRNA

This protocol outlines a general workflow for introducing a point mutation into the 23S rRNA gene of a bacterium like Staphylococcus aureus to assess its impact on this compound susceptibility. This is often achieved through allelic exchange using a temperature-sensitive shuttle vector.

experimental_workflow cluster_plasmid_construction Plasmid Construction in E. coli cluster_transformation Transformation and Allelic Exchange in S. aureus p1 Amplify upstream & downstream homology arms from S. aureus gDNA p2 Introduce desired mutation in 23S rRNA gene fragment (e.g., via overlap extension PCR) p1->p2 p3 Ligate homology arms and mutated fragment into a temperature-sensitive shuttle vector (e.g., pKOR1) p2->p3 p4 Transform into E. coli and select for antibiotic resistance p3->p4 p5 Verify plasmid construct by sequencing p4->p5 t1 Isolate plasmid from E. coli and transform into S. aureus p5->t1 t2 Incubate at permissive temperature (e.g., 30°C) with antibiotic selection to allow for single-crossover recombination (plasmid integration) t3 Shift to non-permissive temperature (e.g., 42°C) with counter-selection (e.g., anhydrotetracycline for pKOR1) to select for double-crossover events (plasmid excision) t4 Screen colonies for the desired mutation (e.g., by PCR and sequencing) and loss of the plasmid vector a1 Perform MIC testing of the mutant strain with this compound and compare to wild-type t4->a1

Figure 1: Workflow for Site-Directed Mutagenesis and Allelic Exchange.

Alternative and Complementary Validation Methods

While mutagenesis directly probes the functional importance of specific residues, other biochemical and biophysical methods provide complementary information about the drug's binding site and mechanism of action.

Chemical Footprinting

This technique identifies the specific nucleotides in the rRNA that are protected by the bound antibiotic from chemical modification. The pattern of protection reveals the binding site of the drug.

Competitive Binding Assays

These assays determine if a new drug binds to the same or an overlapping site as a known antibiotic. This is often done using radiolabeled or fluorescently tagged ligands.

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful high-throughput sequencing technique that can map the position of ribosomes on mRNA transcripts. In the presence of a translation-inhibiting antibiotic like this compound, ribosomes may stall at specific points, providing insights into the drug's mechanism of action. For instance, studies with retapamulin and this compound have shown that these drugs can trap the ribosome near the start codon.[4]

In Vitro Transcription/Translation Assays

Cell-free systems are used to quantify the inhibitory effect of an antibiotic on protein synthesis. These assays can determine the IC50 (half-maximal inhibitory concentration) of a drug and can be adapted to use ribosomes from mutant strains to assess the impact of mutations on drug efficacy. One study reported IC50 values for this compound in a S. aureus cell-free in vitro transcription-translation assay.[3]

Comparison of Validation Methods
Method Principle Information Gained Advantages Limitations
Site-Directed Mutagenesis Introduction of specific mutations in ribosomal components.Identifies functionally important residues for drug activity.Directly links specific residues to drug efficacy.Can be labor-intensive; mutations may have pleiotropic effects.
Chemical Footprinting Chemical modification of rRNA in the presence and absence of the drug.Maps the drug binding site at the nucleotide level.High resolution of the binding site.Does not directly measure the functional impact of binding.
Competitive Binding Assays Measures the ability of a drug to displace a known ligand.Determines if binding sites of different drugs overlap.Relatively straightforward to perform.Provides indirect information about the binding site.
Ribosome Profiling Sequencing of ribosome-protected mRNA fragments.Reveals ribosome stalling patterns induced by the drug.Genome-wide view of the drug's effect on translation.Technically demanding and data analysis can be complex.
In Vitro Transcription/Translation Measures protein synthesis in a cell-free system.Quantifies the inhibitory activity of the drug (e.g., IC50).Allows for rapid screening and quantitative comparison.May not fully recapitulate in vivo conditions.
Experimental Workflow: Ribosome Profiling with this compound Treatment

The following diagram illustrates a generalized workflow for a ribosome profiling experiment to investigate the effect of this compound on bacterial translation.

ribosome_profiling_workflow cluster_sample_prep Sample Preparation cluster_library_prep Sequencing Library Preparation cluster_data_analysis Data Analysis s1 Grow bacterial culture to mid-log phase s2 Treat one aliquot with This compound; leave another as an untreated control s1->s2 s3 Rapidly harvest and lyse cells s2->s3 s4 Nuclease digestion to degrade mRNA not protected by ribosomes s3->s4 s5 Isolate monosomes s4->s5 l1 Extract ribosome-protected mRNA fragments (footprints) s5->l1 l2 Ligate adapters to the 3' and 5' ends of the footprints l1->l2 l3 Reverse transcribe to cDNA l2->l3 l4 PCR amplification l3->l4 d1 High-throughput sequencing of the cDNA library l4->d1 d2 Map reads to the bacterial genome d1->d2 d3 Analyze ribosome footprint density along transcripts d2->d3 d4 Identify ribosome stalling sites induced by this compound d3->d4

Figure 2: Generalized Workflow for Ribosome Profiling.

Conclusion

Validating the ribosomal binding site of this compound is crucial for understanding its mechanism of action and for the development of future antibiotics. Site-directed mutagenesis provides direct evidence for the functional importance of specific ribosomal components in drug binding and activity. When combined with complementary techniques such as chemical footprinting, competitive binding assays, ribosome profiling, and in vitro translation assays, a comprehensive picture of the drug-ribosome interaction can be established. The choice of method will depend on the specific research question, available resources, and the desired level of detail. This guide provides a framework for researchers to select and implement the most appropriate experimental strategies for their studies on this compound and other ribosome-targeting antibiotics.

References

A Comparative Analysis of Lefamulin and Moxifloxacin for the Treatment of Community-Acquired Bacterial Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the novel pleuromutilin antibiotic, lefamulin, and the well-established fluoroquinolone, moxifloxacin, in the context of treating community-acquired bacterial pneumonia (CABP). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical efficacy, safety, in vitro activity, and mechanisms of action based on recent experimental data.

Executive Summary

This compound, a first-in-class pleuromutilin antibiotic, has demonstrated non-inferiority to moxifloxacin in the treatment of CABP in large-scale clinical trials. Both drugs exhibit broad-spectrum activity against typical and atypical respiratory pathogens. This compound offers a novel mechanism of action, inhibiting bacterial protein synthesis, which may be advantageous in the era of rising resistance to existing antibiotic classes. This guide presents a side-by-side comparison of their performance, supported by data from the pivotal this compound Evaluation Against Pneumonia (LEAP) 1 and LEAP 2 trials and in vitro surveillance studies.

Clinical Efficacy

The clinical efficacy of this compound was rigorously evaluated against moxifloxacin in two Phase III, randomized, double-blind, multicenter, international studies: LEAP 1 (intravenous to oral therapy) and LEAP 2 (oral therapy). An integrated analysis of these trials, involving a total of 1289 patients, demonstrated that this compound was non-inferior to moxifloxacin in achieving key clinical endpoints.[1][2]

Table 1: Clinical Response Rates in the LEAP 1 and LEAP 2 Trials (Integrated Analysis)

Efficacy EndpointThis compound (%)Moxifloxacin (%)Difference (95% CI)
Early Clinical Response (ECR) at 96 ± 24 hours (ITT Population) 89.390.5-1.1% (-4.4 to 2.2)[3]
Investigator Assessment of Clinical Response (IACR) at Test-of-Cure (mITT Population) 86.989.4-2.5% (-8.4 to 3.4)[4]
Investigator Assessment of Clinical Response (IACR) at Test-of-Cure (CE Population) 87.589.1-1.6% (-6.3 to ∞)[5]

ITT: Intent-to-Treat; mITT: modified Intent-to-Treat; CE: Clinically Evaluable. Non-inferiority was established based on predefined margins.[4][5]

Clinical success rates were consistently high for both this compound and moxifloxacin against a range of common CABP pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, Mycoplasma pneumoniae, Legionella pneumophila, and Chlamydophila pneumoniae.[1][2][6]

In Vitro Activity

This compound demonstrates potent in vitro activity against a wide spectrum of Gram-positive, Gram-negative, and atypical pathogens associated with CABP.[7] Its efficacy is notably retained against strains resistant to other antibiotic classes, including macrolides and fluoroquinolones.[8]

Table 2: Comparative In Vitro Activity (MIC₅₀/₉₀ in μg/mL) of this compound and Moxifloxacin Against Key CABP Pathogens

PathogenThis compound (MIC₅₀/₉₀)Moxifloxacin (MIC₅₀/₉₀)
Streptococcus pneumoniae0.06 / 0.12[8]0.12 / 0.25[9]
Streptococcus pneumoniae (Penicillin-resistant)0.125 / 0.125[3]0.06 / 0.25[10]
Staphylococcus aureus (MSSA)0.06 / 0.12[8]0.06 / 0.06
Staphylococcus aureus (MRSA)0.06 / 0.12[11]4 / >4
Haemophilus influenzae0.5 / 1[8]0.03 / 0.06[2]
Moraxella catarrhalis0.06 / 0.12[8]0.03 / 0.06[2]
Mycoplasma pneumoniae≤0.008 / 0.002[2]0.15 / 0.3[1]
Legionella pneumophila0.5 - 1 (MIC range)[12]0.03 - 0.25 (MIC range)[7]
Chlamydophila pneumoniaeN/A0.5 / 1.0[3]

Data compiled from multiple surveillance studies. Direct comparative studies may show slight variations.

Safety and Tolerability

The overall incidence of treatment-emergent adverse events (TEAEs) was similar between this compound and moxifloxacin in the integrated analysis of the LEAP trials.[13]

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) in the LEAP 1 and LEAP 2 Trials

Adverse Event CategoryThis compound (%)Moxifloxacin (%)
Any TEAE 32.6[14]25.0[14]
Diarrhea 12.2 (oral)[5]1.1 (oral)[5]
Nausea 5.2 (oral)[5]1.9 (oral)[5]
Injection site reactions (IV) 7.31.1
Study drug discontinuation due to TEAEs 2.9[4]4.4[4]

Gastrointestinal side effects, particularly diarrhea and nausea, were more frequently reported with oral this compound compared to oral moxifloxacin.[5] Injection site reactions were more common with intravenous this compound.[2]

Mechanisms of Action

This compound and moxifloxacin employ distinct mechanisms to inhibit bacterial growth, which is a crucial consideration for antibiotic stewardship and managing resistance.

This compound: Inhibition of Bacterial Protein Synthesis

This compound is a pleuromutilin antibiotic that inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This unique binding action at both the A- and P-sites prevents the correct positioning of transfer RNA (tRNA) and inhibits peptide bond formation, ultimately halting protein production.[1]

Lefamulin_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) A_Site A-Site P_Site P-Site Protein_Synthesis Protein Synthesis PTC->Protein_Synthesis Inhibits This compound This compound This compound->PTC Binds to tRNA tRNA tRNA->PTC Binding blocked Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to Moxifloxacin_Mechanism cluster_dna Bacterial DNA Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication DNA Replication & Repair Topo_IV Topoisomerase IV Moxifloxacin Moxifloxacin Moxifloxacin->DNA_Gyrase Inhibits Moxifloxacin->Topo_IV Inhibits Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Inhibition leads to LEAP_Trial_Workflow cluster_screening Patient Screening cluster_leap1 LEAP 1 cluster_leap2 LEAP 2 Screening Adults with CABP (PORT Risk Class II-V) Randomization Randomization (1:1) Screening->Randomization Lefamulin_IV IV this compound (150mg q12h) Randomization->Lefamulin_IV LEAP 1 Moxifloxacin_IV IV Moxifloxacin (400mg q24h) Randomization->Moxifloxacin_IV LEAP 1 Lefamulin_Oral_2 Oral this compound (600mg q12h for 5 days) Randomization->Lefamulin_Oral_2 LEAP 2 Moxifloxacin_Oral_2 Oral Moxifloxacin (400mg q24h for 7 days) Randomization->Moxifloxacin_Oral_2 LEAP 2 Switch_Oral Optional Switch to Oral Lefamulin_IV->Switch_Oral Moxifloxacin_IV->Switch_Oral Lefamulin_Oral_1 Oral this compound (600mg q12h) Switch_Oral->Lefamulin_Oral_1 Moxifloxacin_Oral_1 Oral Moxifloxacin (400mg q24h) Switch_Oral->Moxifloxacin_Oral_1 Endpoint_Assessment Primary & Secondary Endpoint Assessment (ECR at 96h, IACR at TOC) Lefamulin_Oral_1->Endpoint_Assessment Moxifloxacin_Oral_1->Endpoint_Assessment Lefamulin_Oral_2->Endpoint_Assessment Moxifloxacin_Oral_2->Endpoint_Assessment

References

Lefamulin Cross-Resistance Profile with Fellow Pleuromutilins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lefamulin, the first systemic pleuromutilin antibiotic approved for human use, represents a significant advancement in combating bacterial infections, particularly community-acquired bacterial pneumonia (CABP). Its novel mechanism of action, targeting the bacterial ribosome, offers a promising alternative to conventional antibiotics facing growing resistance. This guide provides a comparative analysis of this compound's cross-resistance profile with other pleuromutilin antibiotics, supported by available experimental data, to aid in research and development efforts.

Quantitative Comparison of In Vitro Activity

The following table summarizes the minimum inhibitory concentration (MIC) data for this compound and other pleuromutilin antibiotics against various bacterial strains, including those with defined resistance mechanisms. While direct head-to-head comparisons of this compound against pleuromutilin-resistant strains are limited in published literature, the available data provides valuable insights into its potency and potential for cross-resistance.

AntibioticOrganismStrain TypeResistance MechanismMIC (µg/mL)Reference
This compound Staphylococcus aureusMethicillin-Susceptible (MSSA)Wild-Type0.06 - 0.12 (MIC⁹⁰)[1]
Staphylococcus aureusMethicillin-Resistant (MRSA)Wild-Type0.06 - 0.12 (MIC⁹⁰)[1]
Staphylococcus aureusElevated this compound MICvga(A) variant0.5 - 4[2]
Staphylococcus aureusElevated this compound MIClsa(E)32[2]
Staphylococcus aureusElevated this compound MICL4 alteration16[2]
Streptococcus pneumoniaePenicillin-SusceptibleWild-Type0.06 (MIC⁹⁰)[3]
Streptococcus pneumoniaePenicillin-ResistantWild-Type0.12 (MIC⁹⁰)[3]
Tiamulin Staphylococcus aureusParent StrainWild-Type0.25[4]
Staphylococcus aureus1st-step MutantL3 mutation2[4]
Staphylococcus aureus2nd-step MutantL3 mutations4[4]
Staphylococcus aureus3rd-step MutantL3 mutations32[4]
Retapamulin Staphylococcus aureusParent StrainWild-Type0.03 - 0.125[4]
Staphylococcus aureusMulti-step Mutant (14-20 days)L3 mutations0.5 - 2[4]
Staphylococcus aureusMulti-step Mutant (50 days)L3 mutations4 - 16[4]
Valnemulin Staphylococcus aureusTiamulin-ResistantL3 mutationNo cross-resistance

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-resistance studies of pleuromutilin antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of pleuromutilins is typically determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of clinically relevant bacterial isolates, including wild-type and resistant strains, is used.

  • Inoculum Preparation: Bacterial colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Preparation: The pleuromutilin antibiotics are serially diluted in CAMHB to create a range of concentrations.

  • Incubation: The microtiter plates containing the bacterial inoculum and antibiotic dilutions are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Multi-Step Resistance Selection

This method is used to induce and study the development of resistance to pleuromutilins over time.

  • Initial MIC Determination: The baseline MIC of the antibiotic against the parent bacterial strain is determined.

  • Serial Passage: The bacteria are cultured in broth containing sub-inhibitory concentrations (typically 0.5x MIC) of the antibiotic.

  • Daily Transfer: Each day, a small volume of the bacterial culture from the highest concentration allowing growth is transferred to a fresh set of antibiotic dilutions.

  • MIC Monitoring: The MIC is determined at regular intervals (e.g., every few passages) to monitor for increases in resistance.

  • Genetic Analysis: Once a significant increase in MIC is observed, the resistant mutants are isolated, and their genomic DNA is sequenced to identify mutations in target genes such as rplC, rplD, and the 23S rRNA gene.

Visualization of Key Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate the mechanism of action of pleuromutilins, the development of resistance, and the experimental workflow for cross-resistance studies.

Pleuromutilin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) PTC Peptidyl Transferase Center (PTC) A_site A-site P_site P-site Protein_Synthesis Protein Synthesis PTC->Protein_Synthesis Catalyzes peptide bond formation Pleuromutilins Pleuromutilin Antibiotics (e.g., this compound) Pleuromutilins->PTC Binds to PTC Inhibition Inhibition Pleuromutilins->Inhibition tRNA tRNA tRNA->A_site Enters A-site tRNA->P_site Moves to P-site Inhibition->Protein_Synthesis

Caption: Mechanism of action of pleuromutilin antibiotics.

Pleuromutilin_Resistance_Mechanisms cluster_target Ribosomal Target Site cluster_other Other Mechanisms rplC rplC gene (Ribosomal Protein L3) Reduced_Binding Reduced Antibiotic Binding rplC->Reduced_Binding rplD rplD gene (Ribosomal Protein L4) rplD->Reduced_Binding rRNA_23S 23S rRNA gene rRNA_23S->Reduced_Binding Cfr_gene cfr gene (rRNA methyltransferase) Cfr_gene->Reduced_Binding Methylation of 23S rRNA Efflux_pumps Efflux Pumps (e.g., AcrAB-TolC) Increased_Efflux Increased Antibiotic Efflux Efflux_pumps->Increased_Efflux Pleuromutilin_Exposure Pleuromutilin Exposure Mutations Mutations Pleuromutilin_Exposure->Mutations Mutations->rplC Mutations->rplD Mutations->rRNA_23S Resistance Pleuromutilin Resistance Reduced_Binding->Resistance Increased_Efflux->Resistance

Caption: Key mechanisms of resistance to pleuromutilin antibiotics.

Cross_Resistance_Workflow Start Start: Wild-Type Bacterial Strain Exposure Stepwise Exposure to a Pleuromutilin (e.g., Tiamulin) Start->Exposure Isolation Isolate Resistant Mutants Exposure->Isolation Characterization Genetic Characterization (e.g., rplC sequencing) Isolation->Characterization MIC_Testing MIC Determination for a Panel of Pleuromutilin Antibiotics Isolation->MIC_Testing Data_Analysis Compare MICs of Mutant vs. Parent Strain Characterization->Data_Analysis MIC_Testing->Data_Analysis Conclusion Determine Cross-Resistance Profile Data_Analysis->Conclusion

Caption: Experimental workflow for studying cross-resistance.

References

Lefamulin's Potency Against Macrolide-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A comprehensive analysis of Lefamulin, a first-in-class pleuromutilin antibiotic, demonstrates its consistent in vitro activity against a range of macrolide-resistant bacterial strains, offering a promising alternative for challenging respiratory infections. This guide provides a detailed comparison of this compound's performance against other antibiotics, supported by experimental data and standardized testing protocols.

This publication is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's efficacy. The data presented is aggregated from multiple in vitro studies, providing a clear overview of its potential in combating antimicrobial resistance.

Comparative In Vitro Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against key macrolide-resistant respiratory pathogens. The data highlights this compound's sustained potency where macrolides and other antibiotic classes may be compromised.

Table 1: Comparative Activity against Macrolide-Resistant Streptococcus pneumoniae
AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound 0.06 - 0.12 0.12 - 0.25
Azithromycin≥1.0≥64
Moxifloxacin0.12 - 0.250.25
Ceftriaxone≤0.06 - 11 - 6

MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

This compound demonstrates potent activity against macrolide-resistant Streptococcus pneumoniae, with MIC90 values significantly lower than those of azithromycin.[1][2][3][4] Its efficacy is comparable to or greater than other commonly used antibiotics for respiratory tract infections.

Table 2: Comparative Activity against Macrolide-Resistant Staphylococcus aureus
AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound 0.06 0.12
Azithromycin>2>2
Linezolid1 - 22
Vancomycin11 - 2

This compound maintains low MIC values against macrolide-resistant Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][3] Its potency is comparable to linezolid and vancomycin.

Table 3: Comparative Activity against Macrolide-Resistant Mycoplasma pneumoniae
AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound ≤0.001 - 0.03 0.002 - 0.03
Azithromycin>256>256
Doxycycline0.125 - 0.250.5
Moxifloxacin0.030.06

Against macrolide-resistant Mycoplasma pneumoniae, this compound exhibits exceptionally low MIC values, indicating high potency.[5][6][7][8][9] Its activity is superior to that of macrolides and comparable to or greater than tetracyclines and fluoroquinolones.

Understanding the Mechanisms: this compound's Action and Macrolide Resistance

To appreciate this compound's efficacy, it is crucial to understand its mechanism of action in the context of bacterial resistance.

cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) tRNA_Binding Prevents tRNA Binding at A- and P-sites Peptidyl_Transferase_Center->tRNA_Binding This compound This compound This compound->Peptidyl_Transferase_Center Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis tRNA_Binding->Protein_Synthesis_Inhibition

Caption: this compound's mechanism of action on the bacterial ribosome.

This compound's unique mechanism involves binding to the peptidyl transferase center (PTC) on the bacterial 50S ribosomal subunit. This interaction prevents the proper binding of transfer RNA (tRNA), thereby inhibiting protein synthesis.

cluster_mechanisms Macrolide_Resistance Macrolide Resistance Mechanisms Target_Site_Modification Target Site Modification Macrolide_Resistance->Target_Site_Modification Efflux_Pumps Active Efflux Pumps Macrolide_Resistance->Efflux_Pumps Drug_Inactivation Enzymatic Inactivation Macrolide_Resistance->Drug_Inactivation erm_Genes Methylation of 23S rRNA Target_Site_Modification->erm_Genes erm genes rRNA_Mutation Alteration of binding site Target_Site_Modification->rRNA_Mutation 23S rRNA or ribosomal protein mutations mef_msr_Genes Pump out macrolides Efflux_Pumps->mef_msr_Genes mef/msr genes

Caption: Common mechanisms of bacterial resistance to macrolide antibiotics.

Macrolide resistance primarily occurs through three mechanisms: modification of the ribosomal target site, active efflux of the drug, and enzymatic inactivation. This compound's distinct binding site and chemical structure allow it to evade these common resistance mechanisms, particularly target site modifications that affect macrolides.

Experimental Protocols

The in vitro susceptibility data presented in this guide were generated using standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The primary method employed was broth microdilution for the determination of Minimum Inhibitory Concentrations (MICs).

Workflow for Antimicrobial Susceptibility Testing (AST)

Start Start Isolate_Preparation Bacterial Isolate Preparation Start->Isolate_Preparation Inoculum_Standardization Inoculum Standardization (0.5 McFarland) Isolate_Preparation->Inoculum_Standardization Microdilution_Plate_Prep Prepare 96-well Plates with Serial Antibiotic Dilutions Inoculum_Standardization->Microdilution_Plate_Prep Inoculation Inoculate Plates with Standardized Culture Microdilution_Plate_Prep->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination End End MIC_Determination->End

Caption: Standardized workflow for broth microdilution MIC testing.

Detailed Methodology for Broth Microdilution
  • Bacterial Isolate Preparation:

    • Clinical isolates of Streptococcus pneumoniae, Staphylococcus aureus, and Mycoplasma pneumoniae are subcultured on appropriate agar plates to ensure purity and viability.

    • For S. pneumoniae, blood agar is used, and incubation is performed in a CO2-enriched atmosphere.

    • For S. aureus, standard nutrient agar is sufficient.

    • M. pneumoniae requires specialized SP4 medium.

  • Inoculum Preparation:

    • A suspension of the bacterial isolate is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10^8 CFU/mL.

    • This standardized suspension is then further diluted to achieve the final desired inoculum concentration for the MIC assay.

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of this compound and comparator antibiotics are prepared according to the manufacturers' instructions.

    • Serial two-fold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plates is inoculated with the standardized bacterial suspension.

    • The plates are incubated at 35-37°C for 16-24 hours. For S. pneumoniae, incubation is performed in an atmosphere with 5% CO2.

  • MIC Determination:

    • Following incubation, the plates are visually inspected for bacterial growth.

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

Conclusion

The data presented in this guide strongly support the potent in vitro activity of this compound against macrolide-resistant strains of key respiratory pathogens. Its unique mechanism of action allows it to overcome common macrolide resistance mechanisms, positioning it as a valuable therapeutic option in the face of growing antimicrobial resistance. Further clinical investigations are warranted to fully elucidate its role in the management of infections caused by these challenging pathogens.

References

Comparative In Vitro Potency of Lefamulin and Retapamulin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro potency of lefamulin and retapamulin, two pleuromutilin antibiotics. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective experimental data and methodologies.

Introduction

This compound and retapamulin are semi-synthetic derivatives of pleuromutilin, a natural antibiotic.[1][2] Both drugs inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a mechanism distinct from many other antibiotic classes.[1][3] This unique mode of action results in a low potential for cross-resistance with other antibacterial agents.[2][3] While retapamulin is approved for topical use in the treatment of skin infections, this compound is available for systemic (intravenous and oral) administration for the treatment of community-acquired bacterial pneumonia (CABP).[3][4][5]

Data Presentation: In Vitro Potency (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and retapamulin against key bacterial pathogens. The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are presented.

| This compound: In Vitro Activity Against Key Respiratory Pathogens | | :--- | :--- | :--- | | Organism (Number of Isolates) | MIC50 (μg/mL) | MIC90 (μg/mL) | | Streptococcus pneumoniae (822) | 0.12 | 0.25[6] | | Streptococcus pneumoniae (penicillin-resistant) | 0.125 | 0.125[4][5] | | Staphylococcus aureus (all isolates, 1273) | 0.06 | 0.12[7] | | Staphylococcus aureus (MRSA, 402) | 0.06 | 0.12[7] | | Haemophilus influenzae | 0.5 | 1[4][5][8] | | Moraxella catarrhalis | 0.06 | 0.12[8] | | Mycoplasma pneumoniae (macrolide-resistant) | 0.002 | 0.002[9] |

| Retapamulin: In Vitro Activity Against Key Skin Pathogens | | :--- | :--- | :--- | | Organism (Number of Isolates) | MIC50 (μg/mL) | MIC90 (μg/mL) | | Staphylococcus aureus (all isolates) | N/A | 0.12[10] | | Staphylococcus aureus (MRSA) | N/A | 0.12[10] | | Staphylococcus aureus (mupirocin-resistant) | N/A | 0.12[10] | | Streptococcus pyogenes | N/A | 0.008 - 0.03[11] | | Propionibacterium acnes | N/A | N/A (all isolates inhibited by ≤2 mg/L)[12][13] |

Experimental Protocols

The in vitro potency data presented in this guide were primarily determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][14][15][16][17][18]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. The workflow for this method is as follows:

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent (this compound or retapamulin) are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known concentration of bacterial cells (e.g., 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of this compound/Retapamulin in microtiter plate C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate the plate at 35-37°C for 18-24 hours C->D E Observe for bacterial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action of Pleuromutilin Antibiotics

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) PTC Peptidyl Transferase Center (PTC) P_site P-site A_site A-site Action Inhibition of Protein Synthesis PTC->Action Prevents peptide bond formation Drug This compound / Retapamulin Drug->PTC Binds to Result Bacteriostatic/Bactericidal Effect Action->Result

Caption: Mechanism of action of this compound and retapamulin on the bacterial ribosome.

References

A Head-to-Head Examination of Lefamulin and Doxycycline for Mycoplasma genitalium

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of escalating antimicrobial resistance, the effective treatment of Mycoplasma genitalium (M. genitalium) presents a significant clinical challenge. This guide provides a detailed comparison of two therapeutic agents, lefamulin and doxycycline, drawing upon available clinical and in-vitro data. This document is intended for researchers, scientists, and drug development professionals, offering a granular look at efficacy, mechanisms of action, and experimental protocols.

M. genitalium is a sexually transmitted bacterium notorious for causing urethritis, cervicitis, and pelvic inflammatory disease.[1] The bacterium's resistance to first-line macrolide antibiotics and emerging resistance to second-line fluoroquinolones have necessitated the exploration of alternative treatment strategies.[2][3] this compound, a novel pleuromutilin antibiotic, and doxycycline, a long-standing tetracycline, are two such options being investigated.

Mechanism of Action

This compound exhibits its antibacterial effect by binding to the peptidyl transferase center of the 50S bacterial ribosome, thereby inhibiting protein synthesis.[4][5] This unique binding mechanism minimizes the likelihood of cross-resistance with other antibiotic classes.[5][6] Doxycycline, a bacteriostatic agent, also inhibits protein synthesis but does so by binding to the 30S ribosomal subunit.[7][8]

cluster_this compound This compound cluster_doxycycline Doxycycline This compound This compound Ribosome50S 50S Ribosomal Subunit This compound->Ribosome50S Binds to PTC Peptidyl Transferase Center (PTC) This compound->PTC Specifically targets ProteinSynthInhibition_L Inhibition of Protein Synthesis PTC->ProteinSynthInhibition_L Leads to Doxycycline Doxycycline Ribosome30S 30S Ribosomal Subunit Doxycycline->Ribosome30S Binds to ProteinSynthInhibition_D Inhibition of Protein Synthesis Ribosome30S->ProteinSynthInhibition_D Leads to

Diagram 1: Mechanisms of Action

In Vitro Susceptibility

In vitro studies have demonstrated this compound's potent activity against M. genitalium, including multidrug-resistant strains. One study reported minimum inhibitory concentrations (MICs) for this compound ranging from 0.002 to 0.063 µg/mL for M. genitalium.[2] For comparison, the same study noted doxycycline MICs of 0.5 to 1 µg/mL.[2] Another investigation found that all 54 tested M. genitalium isolates, including highly resistant ones, were inhibited by this compound at a concentration of ≤0.064 µg/mL.[2][9] These findings suggest a high in-vitro potency of this compound against this pathogen.[9]

Clinical Efficacy: A Head-to-Head Comparison

A pivotal study conducted in Australia and the USA provides the most direct head-to-head comparison of this compound-based regimens for patients with M. genitalium who have previously experienced treatment failure.[1][10] This research included a compassionate access program in Australia and a pilot open-label parallel-arm randomized trial in the USA.[1] The study evaluated two primary regimens: this compound monotherapy and a sequential therapy of doxycycline followed by this compound.

RegimenStudy PopulationMicrobiological Cure Rate (21-35 days post-treatment)Notes
This compound Monotherapy USA3/5 (60%)Patients were less treatment-experienced.[11]
Australia0/5 (0%)Patients were heavily pre-treated.[11]
Sequential Doxycycline-Lefamulin USA & Australia Combined6/12 (50%)
Extended Doxycycline-Lefamulin Australia2/3 (67%)Doxycycline for 7 days followed by this compound for 14 days.
Combination Doxycycline + this compound Australia0/2 (0%)Both drugs administered concurrently for 7 days.

Note: The varied cure rates, particularly for this compound monotherapy between the US and Australian cohorts, may be attributable to differences in prior treatment histories and existing resistance patterns in the patient populations.[11] The Australian patients were described as "heavily pretreated".

For context, historical studies on doxycycline monotherapy for M. genitalium have shown relatively low efficacy, with cure rates often cited between 30-45%.[7][12] A retrospective observational study of a two-week course of doxycycline for macrolide-resistant M. genitalium reported a higher cure rate of 58.9%.[7]

Experimental Protocols

The head-to-head study of this compound and doxycycline employed the following methodologies:

Study Design: A compassionate access program in Australia and a pilot open-label parallel-arm randomized clinical trial in the USA.[1]

Participants: Patients with urogenital M. genitalium infection who had experienced microbiological treatment failure or had contraindications to moxifloxacin.[1]

Interventions:

  • This compound Monotherapy: 600 mg orally twice daily for 7 days.

  • Sequential Doxycycline-Lefamulin: 100 mg of doxycycline orally twice daily for 7 days, followed by 600 mg of this compound orally twice daily for 7 days.

  • Other Regimens (Australia):

    • Combination therapy: Doxycycline and this compound concurrently for 7 days.

    • Extended this compound therapy: Doxycycline for 7 days followed by this compound for 14 days.

Outcome Assessment:

  • Primary Outcome: Microbiological cure, defined as a negative M. genitalium nucleic acid amplification test (NAAT), was assessed 21-35 days after the completion of this compound treatment.

  • Secondary Outcome: Sustained cure was evaluated 42-49 days after treatment completion.

cluster_USA USA Randomized Trial cluster_AUS Australia Compassionate Access PatientPool Patients with M. genitalium Treatment Failure Randomization 1:1 Randomization PatientPool->Randomization LefamulinArm_AUS This compound Monotherapy PatientPool->LefamulinArm_AUS SeqArm_AUS Sequential Doxy-Lefamulin PatientPool->SeqArm_AUS OtherRegimens_AUS Other Regimens (Combination, Extended) PatientPool->OtherRegimens_AUS LefamulinArm_USA This compound Monotherapy (600mg BID, 7 days) Randomization->LefamulinArm_USA SeqArm_USA Sequential Therapy: Doxycycline (100mg BID, 7 days) -> this compound (600mg BID, 7 days) Randomization->SeqArm_USA CureAssessment Microbiological Cure Assessment (NAAT at 21-35 days) LefamulinArm_USA->CureAssessment SeqArm_USA->CureAssessment LefamulinArm_AUS->CureAssessment SeqArm_AUS->CureAssessment OtherRegimens_AUS->CureAssessment SustainedCure Sustained Cure Assessment (42-49 days) CureAssessment->SustainedCure

Diagram 2: Clinical Trial Workflow

Adverse Events

Gastrointestinal side effects were commonly reported in the this compound study, occurring in 77% of Australian participants and 91% of US participants.

Conclusion

Current data suggests that while this compound demonstrates potent in-vitro activity against M. genitalium, its clinical efficacy in treatment-experienced populations is modest. The sequential use of doxycycline followed by this compound appears to be a more promising strategy than this compound monotherapy in these difficult-to-treat cases, although cure rates still hover around 50%.[11] The higher cure rate observed with this compound monotherapy in the less treatment-experienced US cohort suggests it may have a role in earlier lines of therapy, but further research is needed.[11] Doxycycline's role may be to lower the bacterial load, potentially increasing the efficacy of the subsequent antibiotic.[7][13] For drug development professionals, these findings underscore the challenge of treating multidrug-resistant M. genitalium and highlight the potential utility of sequential therapeutic approaches. Further large-scale randomized controlled trials are warranted to definitively establish the optimal role of this compound, both as a monotherapy and in combination regimens, for the treatment of M. genitalium infections.

References

Lack of Cross-Resistance Between Lefamulin and Beta-Lactams: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lefamulin and beta-lactam antibiotics, with a focus on validating the absence of cross-resistance between these two classes of drugs. The information presented is supported by experimental data and detailed methodologies to assist researchers in understanding the unique value proposition of this compound in combating bacterial resistance.

Mechanisms of Action and Resistance: A Fundamental Divergence

The lack of cross-resistance between this compound and beta-lactams is rooted in their fundamentally different molecular targets and mechanisms of action within the bacterial cell.

This compound , a pleuromutilin antibiotic, inhibits bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2][3] This binding occurs at both the A- and P-sites, preventing the proper positioning of transfer RNA (tRNA) and thereby inhibiting the formation of peptide bonds, a critical step in protein elongation.[1][2][4][5] The interaction involves an "induced fit" mechanism, where the ribosome conforms around the this compound molecule, creating a tight and stable complex.[2][4]

Beta-lactam antibiotics, in contrast, target the bacterial cell wall. They inhibit the activity of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[6][7][8] By forming a stable acyl-enzyme complex with the active site of PBPs, beta-lactams block the transpeptidation reaction that cross-links the peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[6][9]

Resistance to beta-lactams primarily arises from three mechanisms:

  • Enzymatic degradation: Production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic.[9][10][11][12]

  • Target modification: Alterations in the structure of PBPs, which reduce their affinity for beta-lactam antibiotics.[8][13]

  • Reduced drug accumulation: Changes in the bacterial outer membrane that limit the influx of the antibiotic or active efflux of the drug.

Crucially, these resistance mechanisms do not affect the ribosomal target of this compound. Therefore, a bacterium that has developed resistance to a beta-lactam antibiotic via these pathways should, in principle, remain susceptible to this compound.

Quantitative Analysis of In Vitro Susceptibility

The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, demonstrating the potent activity of this compound against a range of bacterial pathogens, including those with defined beta-lactam resistance phenotypes. The data consistently shows that this compound's efficacy is not compromised by resistance to beta-lactams.

Table 1: Comparative in vitro activity of this compound against Streptococcus pneumoniae with varying susceptibility to Penicillin

OrganismResistance PhenotypeThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Penicillin MIC Range (µg/mL) for Resistant StrainsReference
S. pneumoniaePenicillin-Susceptible0.1250.125N/A[3]
S. pneumoniaePenicillin-Intermediate0.120.250.12 - 1[3][11]
S. pneumoniaePenicillin-Resistant0.1250.125≥ 2[2][3][11]
S. pneumoniaeAll isolates0.06 - 0.120.12 - 0.25N/A[1][5][10]
S. pneumoniaeCeftriaxone-Nonsusceptible0.120.25N/A[5]

Table 2: Comparative in vitro activity of this compound against Staphylococcus aureus with varying susceptibility to Methicillin

OrganismResistance PhenotypeThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Reference
S. aureusMethicillin-Susceptible (MSSA)≤0.015 - 0.120.06 - 0.25[2][4]
S. aureusMethicillin-Resistant (MRSA)≤0.015 - 0.060.12 - 0.125[1][2][9][10][11]

Table 3: Comparative in vitro activity of this compound against Beta-Lactamase Producing Gram-Negative Pathogens

OrganismResistance PhenotypeThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Reference
Haemophilus influenzaeBeta-lactamase positive0.51[2][11]
Moraxella catarrhalisBeta-lactamase positive0.06 - 0.250.12 - 0.25[2][11][12]

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound and beta-lactam antibiotic stock solutions

  • Bacterial isolates for testing

  • Sterile diluents and pipettes

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the wells of the 96-well microtiter plates. The final concentrations typically range from 0.008 to 16 µg/mL.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile broth to match a 0.5 McFarland turbidity standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included on each plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

For fastidious organisms such as Streptococcus pneumoniae and Haemophilus influenzae, the CAMHB is supplemented with lysed horse blood and Haemophilus Test Medium (HTM) is used, respectively.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms of action of this compound and beta-lactams, the primary mechanism of beta-lactam resistance, and the experimental workflow for MIC determination.

cluster_this compound This compound Mechanism of Action This compound This compound Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome Binds to PTC Peptidyl Transferase Center (PTC) Ribosome->PTC tRNA tRNA PTC->tRNA Blocks binding of Protein Protein Synthesis tRNA->Protein Prevents peptide bond formation cluster_betalactam Beta-Lactam Mechanism of Action BetaLactam Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Weakens cluster_resistance Beta-Lactamase Mediated Resistance BetaLactam Beta-Lactam Antibiotic BetaLactamase Beta-Lactamase Enzyme BetaLactam->BetaLactamase Hydrolyzes PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Unable to bind InactiveMetabolite Inactive Metabolite BetaLactamase->InactiveMetabolite cluster_workflow Broth Microdilution MIC Testing Workflow start Start prep_antibiotic Prepare serial dilutions of antibiotic in microtiter plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum prep_antibiotic->prep_inoculum inoculate Inoculate microtiter plate with bacteria prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read visible growth in each well incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic end End determine_mic->end

References

Comparative Pharmacodynamics of Lefamulin: A Cross-Species Analysis for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Lefamulin's pharmacodynamic profile, drawing primarily from murine models, to guide researchers, scientists, and drug development professionals in preclinical study design. This guide synthesizes available experimental data, outlines methodologies, and visualizes key pathways to facilitate a deeper understanding of this novel antibiotic.

This compound, the first systemic pleuromutilin antibiotic approved for human use, has demonstrated potent activity against a range of pathogens responsible for community-acquired bacterial pneumonia (CABP).[1][2] Its unique mechanism of action, targeting the peptidyl transferase center of the bacterial ribosome, results in a low potential for cross-resistance with other antibiotic classes.[2][3] Understanding its pharmacodynamic (PD) properties across different animal species is crucial for the translation of preclinical findings to clinical efficacy. This guide provides a comparative overview of this compound's pharmacodynamics, with a necessary focus on the most extensively studied animal model: the mouse.

Quantitative Pharmacodynamic Data

The primary pharmacodynamic index predictive of this compound's efficacy is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1] Extensive studies in neutropenic murine infection models have established the target fAUC/MIC ratios required for bacteriostatic and bactericidal effects against key respiratory pathogens.

Murine Pharmacodynamic Targets

The following tables summarize the key pharmacodynamic parameters for this compound derived from neutropenic murine thigh and lung infection models.

Table 1: this compound Pharmacodynamic Targets in a Neutropenic Murine Thigh Infection Model [4][5]

PathogenEfficacy EndpointTotal Drug AUC/MICFree Drug (f)AUC/MIC*
Streptococcus pneumoniaeStatic Effect9.92 - 32.11.98 - 6.42
Staphylococcus aureusStatic Effect40.2 - 82.58.04 - 16.5

*Calculated based on a free fraction of approximately 20% in mice.[4]

Table 2: this compound Pharmacodynamic Targets in a Neutropenic Murine Pneumonia Model [6][7]

PathogenEfficacy EndpointPlasma (f)AUC/MICEpithelial Lining Fluid (ELF) (f)AUC/MIC
Streptococcus pneumoniae1-log10 CFU Reduction1.3714.0
2-log10 CFU Reduction2.1522.0
Staphylococcus aureus1-log10 CFU Reduction2.1321.7
2-log10 CFU Reduction6.2463.9

Comparative Species Analysis: A Data Gap

Despite the comprehensive data available for murine models, there is a notable lack of published, directly comparable in vivo pharmacodynamic studies of this compound in other common preclinical animal species such as rats, rabbits, dogs, or pigs. While the pleuromutilin class of antibiotics, including compounds like tiamulin, sees use in veterinary medicine, specific PD targets for this compound in these species have not been detailed in the reviewed literature. Therefore, researchers extrapolating from murine data to other species should proceed with caution, considering potential interspecies differences in pharmacokinetics, including protein binding and drug metabolism.

Experimental Protocols

The data presented above were generated from well-established animal infection models. Understanding these methodologies is critical for the interpretation of the results and the design of future studies.

Neutropenic Murine Thigh Infection Model[4][5]
  • Animal Model: Female ICR mice are typically used.

  • Immunosuppression: Neutropenia is induced by injecting cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.

  • Infection: Mice are inoculated intramuscularly in the thigh with a standardized suspension of S. pneumoniae or S. aureus.

  • Treatment: this compound is administered subcutaneously, typically starting 2 hours post-infection, with various dosing regimens to generate a range of exposures.

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (colony-forming units per gram of tissue).

  • Pharmacokinetic/Pharmacodynamic Analysis: this compound concentrations in serum are measured at multiple time points to determine the pharmacokinetic profile. The relationship between the fAUC/MIC ratio and the change in bacterial burden is then modeled to determine the target for a static effect.

Neutropenic Murine Pneumonia Model[6][7]
  • Animal Model: Female BALB/c mice are commonly used.

  • Immunosuppression: As with the thigh model, neutropenia is induced using cyclophosphamide.

  • Infection: A bacterial suspension of S. pneumoniae or S. aureus is administered intranasally to induce pneumonia.

  • Treatment: Subcutaneous administration of this compound is initiated 2 hours post-inoculation, with twice-daily dosing.

  • Efficacy Assessment: Lungs are harvested at 24 hours, homogenized, and plated for bacterial colony counting.

  • Pharmacokinetic/Pharmacodynamic Analysis: this compound concentrations are measured in both plasma and bronchoalveolar lavage fluid (to estimate concentrations in the epithelial lining fluid). Hill models are used to describe the relationship between AUC/MIC ratios (in both plasma and ELF) and the reduction in bacterial load.

Visualizing Key Concepts

To further clarify the mechanisms and methodologies discussed, the following diagrams are provided.

Lefamulin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_effect Result PTC Peptidyl Transferase Center (PTC) A_Site A-Site P_Site P-Site Inhibition Inhibition of Peptide Bond Formation PTC->Inhibition Prevents tRNA binding This compound This compound This compound->PTC Binds to A- and P-sites Protein_Synthesis_Block Bacterial Protein Synthesis Blocked Inhibition->Protein_Synthesis_Block

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment & Sampling cluster_analysis Phase 4: Analysis Animal_Model Select Animal Model (e.g., Mouse) Neutropenia Induce Neutropenia (Cyclophosphamide) Animal_Model->Neutropenia Inoculation Bacterial Inoculation (Thigh or Lung) Neutropenia->Inoculation Treatment Administer this compound (Dose Escalation) Inoculation->Treatment PK_Sampling Pharmacokinetic Sampling (Blood/BALF) Treatment->PK_Sampling Efficacy_Endpoint Efficacy Assessment (24h) (CFU count in target tissue) Treatment->Efficacy_Endpoint PK_Analysis Determine PK Parameters (AUC, Cmax) PK_Sampling->PK_Analysis PD_Analysis Correlate PK/PD Index (fAUC/MIC) with Efficacy Efficacy_Endpoint->PD_Analysis PK_Analysis->PD_Analysis Target_Determination Determine PD Target (e.g., for Static Effect) PD_Analysis->Target_Determination

Caption: In Vivo Pharmacodynamic Study Workflow.

References

Lefamulin's Specificity for the Bacterial Ribosome: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the targeted mechanism of Lefamulin versus other ribosome-inhibiting antibiotics, supported by experimental data.

This compound, a first-in-class pleuromutilin antibiotic, offers a promising therapeutic option in an era of mounting antimicrobial resistance. Its efficacy stems from a highly specific interaction with the bacterial ribosome, the cellular machinery responsible for protein synthesis. This guide provides a comparative analysis of this compound's specificity for the bacterial ribosome against other ribosome-targeting antibiotics, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: A Unique Binding Pocket

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a critical site for peptide bond formation.[1][2] The binding of this compound involves both the A-site and P-site of the PTC, creating an "induced fit" that effectively shuts down protein production.[3] This unique binding mechanism is a key differentiator from other classes of ribosome-targeting antibiotics and is associated with a low probability of cross-resistance.[3]

Comparative Analysis of Ribosomal Binding

In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of this compound and other ribosome-targeting antibiotics against key respiratory pathogens.

Table 1: Comparative MIC50/MIC90 (µg/mL) Against Streptococcus pneumoniae

AntibioticThis compoundLinezolidAzithromycinMoxifloxacin
MIC50/MIC90 0.06/0.12[4]1.0/2.00.06/ >4.00.12/0.25

Table 2: Comparative MIC50/MIC90 (µg/mL) Against Staphylococcus aureus (Methicillin-Susceptible - MSSA)

AntibioticThis compoundLinezolidAzithromycin
MIC50/MIC90 0.06/0.12[4][5]2.0/2.0>2.0/>2.0

Table 3: Comparative MIC50/MIC90 (µg/mL) Against Staphylococcus aureus (Methicillin-Resistant - MRSA)

AntibioticThis compoundLinezolidAzithromycin
MIC50/MIC90 0.06/0.12[4][5]1.0/2.0>2.0/>2.0

Note: Moxifloxacin is a fluoroquinolone that targets DNA gyrase and topoisomerase IV, not the ribosome. It is included here as a common comparator in clinical studies of community-acquired pneumonia.

The data clearly demonstrates the potent in vitro activity of this compound against these key pathogens, with MIC90 values that are significantly lower than or comparable to other commonly used antibiotics.

In Vitro Translation Inhibition

In vitro translation assays provide a more direct measure of an antibiotic's ability to inhibit the core machinery of protein synthesis. The IC50 value in such an assay represents the concentration of the drug that inhibits 50% of the translational activity.

Table 4: Comparative IC50 Values from In Vitro Translation Assays

AntibioticTarget OrganismIC50 (µg/mL)
This compound S. aureus0.02[6]
Linezolid S. aureus0.3[7]
Azithromycin S. aureus~5.0 (ID50)

Note: The value for Azithromycin is an ID50 (50% inhibitory dose) for inhibition of translation and 50S assembly.

This compound demonstrates a significantly lower IC50 in inhibiting S. aureus protein synthesis in a cell-free system compared to Linezolid, indicating a more potent inhibition of the ribosomal machinery.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: Broth microdilution is a standard method for determining MIC values.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antibiotic Dilution Series: A serial two-fold dilution of the antibiotic is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well, including a growth control (no antibiotic) and a sterility control (no bacteria), is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

In Vitro Translation Inhibition Assay

Protocol: This assay measures the ability of an antibiotic to inhibit the synthesis of a reporter protein in a cell-free bacterial translation system.

  • Preparation of Cell-Free Extract: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is prepared from the target bacterium (e.g., S. aureus).

  • Reporter Template: A DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein) is added to the reaction.

  • Antibiotic Addition: Varying concentrations of the test antibiotic are added to the reaction mixtures. A control reaction with no antibiotic is also included.

  • Incubation: The reaction is incubated at 37°C to allow for transcription (if starting with a DNA template) and translation.

  • Quantification of Reporter Protein: The amount of reporter protein synthesized is quantified by measuring its activity (e.g., luminescence for luciferase) or fluorescence.

  • IC50 Determination: The IC50 value is calculated as the antibiotic concentration that results in a 50% reduction in reporter protein synthesis compared to the no-antibiotic control.[6][7]

Filter Binding Assay for Ribosome-Antibiotic Interaction

Protocol: This assay directly measures the binding of a radiolabeled antibiotic to ribosomes.

  • Radiolabeling of Antibiotic: The antibiotic of interest is labeled with a radioactive isotope (e.g., [14C] or [3H]).

  • Preparation of Ribosomes: 70S ribosomes are purified from the target bacteria.

  • Binding Reaction: A fixed concentration of radiolabeled antibiotic is incubated with varying concentrations of ribosomes in a suitable binding buffer.

  • Filtration: The reaction mixture is passed through a nitrocellulose filter. Ribosomes and any bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.

  • Washing: The filter is washed to remove any non-specifically bound antibiotic.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Determination of Binding Affinity (K_d): The data is used to generate a saturation binding curve, from which the dissociation constant (K_d) can be calculated. A lower K_d value indicates a higher binding affinity.

Visualizing the Mechanism and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams are provided.

Lefamulin_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) A-Site A-Site Peptidyl Transferase Center (PTC)->A-Site P-Site P-Site Peptidyl Transferase Center (PTC)->P-Site Protein Synthesis Protein Synthesis This compound This compound This compound->Peptidyl Transferase Center (PTC) Binds to tRNA tRNA tRNA->A-Site Blocked Entry Inhibition Inhibition Protein Synthesis->Inhibition Leads to

Caption: this compound's mechanism of action on the bacterial ribosome.

Experimental_Workflow cluster_mic MIC Determination cluster_translation In Vitro Translation Assay cluster_binding Filter Binding Assay A1 Prepare Bacterial Inoculum A2 Create Antibiotic Dilution Series A1->A2 A3 Inoculate and Incubate A2->A3 A4 Determine MIC A3->A4 B1 Prepare Cell-Free Extract B2 Add Reporter Template & Antibiotic B1->B2 B3 Incubate for Translation B2->B3 B4 Quantify Reporter Protein B3->B4 B5 Calculate IC50 B4->B5 C1 Radiolabel Antibiotic C2 Incubate with Ribosomes C1->C2 C3 Filter and Wash C2->C3 C4 Quantify Bound Radioactivity C3->C4 C5 Determine Binding Affinity (Kd) C4->C5

Caption: Workflow for key experimental validation assays.

Conclusion

The available data strongly supports the high specificity of this compound for the bacterial ribosome. Its unique binding mechanism at the peptidyl transferase center, distinct from other antibiotic classes, results in potent inhibition of bacterial protein synthesis and a low propensity for the development of cross-resistance. The low MIC and IC50 values of this compound against a range of clinically relevant bacteria, including multi-drug resistant strains, underscore its potential as a valuable therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this compound's specific and potent antibacterial activity.

References

Comparative Analysis of the Immunomodulatory Effects of Lefamulin and Azithromycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the immunomodulatory properties of Lefamulin, a pleuromutilin antibiotic, and Azithromycin, a well-known macrolide. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodological details, and the underlying signaling pathways.

Introduction

Several classes of antibiotics are recognized for their secondary immunomodulatory or anti-inflammatory activities, which can be beneficial in treating infectious diseases, particularly those with a significant inflammatory component like community-acquired bacterial pneumonia (CABP).[1] Azithromycin is a macrolide antibiotic widely studied for these properties.[2][3][4] this compound, the first pleuromutilin antibiotic approved for systemic use in humans for CABP, has also demonstrated anti-inflammatory effects.[1][5][6][7] This guide compares the immunomodulatory profiles of these two drugs based on available preclinical data.

In Vivo Immunomodulatory Effects: A Direct Comparison

A key study directly compared the anti-inflammatory effects of this compound and Azithromycin in a lipopolysaccharide (LPS)-induced lung neutrophilia mouse model.[1][6] In this model, which mimics the inflammation seen in acute respiratory distress syndrome, single subcutaneous (SC) doses of this compound (10–140 mg/kg) were administered 30 minutes before an intranasal LPS challenge.[1][8] The results were compared to those of SC Azithromycin (10–100 mg/kg) and dexamethasone, a potent anti-inflammatory glucocorticoid.[1]

Effect on Neutrophil Infiltration

This compound demonstrated a dose-dependent reduction in neutrophil counts in the bronchoalveolar lavage fluid (BALF), with effects comparable to or more potent than Azithromycin.[1][6] The effects on neutrophil counts in the BALF were more pronounced with the 30- and 100-mg/kg this compound doses than with equivalent doses of Azithromycin.[1][8]

Effect on Pro-inflammatory Mediators

This compound was generally associated with significantly reduced levels of all assessed cytokines and chemokines in lung homogenates, with reductions often larger in magnitude and more consistent than those seen with Azithromycin.[1]

  • TNF-α and IL-6: All tested doses of this compound significantly reduced TNF-α and IL-6 concentrations. In contrast, Azithromycin showed significant TNF-α reduction only at 10 and 30 mg/kg, with a less pronounced effect on IL-6 compared to this compound.[1][8]

  • IL-1β: Significant inhibition of IL-1β was observed only with the highest this compound dose (100 mg/kg). Azithromycin reduced IL-1β concentrations at all doses, but only the lowest dose showed a significant reduction.[1]

  • Chemokines and MMP-9: this compound produced significant reductions in chemokines (CXCL-1, CXCL-2, CCL-2) and MMP-9. The reductions with Azithromycin were also significant but not as pronounced as those observed with this compound.[1][8]

Quantitative Data Summary

The following table summarizes the comparative effects of this compound and Azithromycin on key inflammatory markers in the LPS-induced lung neutrophilia mouse model.

Inflammatory MarkerThis compound (10, 30, 100 mg/kg SC)Azithromycin (10, 30, 100 mg/kg SC)Reference
Neutrophil Infiltration Dose-dependent reduction; more potent than Azithromycin at 30 & 100 mg/kg.Significant dose-dependent reduction.[1][8]
TNF-α Significant reduction at all doses.Significant reduction at 10 & 30 mg/kg; no significant effect at 100 mg/kg.[1][8]
IL-6 Significant reduction at all doses.Reduction was less pronounced than with this compound.[1][8]
IL-1β Significant reduction only at 100 mg/kg.Significant reduction only at the lowest dose.[1]
Chemokines (CXCL-1, -2; CCL-2) Significant reduction at all doses.Significant reduction, but less pronounced than with this compound.[1]
MMP-9 Significant reduction at 30 & 100 mg/kg.Reduction was not as pronounced as with this compound.[1]

In Vitro Effects on Immune Cells

Interestingly, the potent in vivo anti-inflammatory effects of this compound were not replicated in direct in vitro studies.[1][6] Pretreatment of J774.2 mouse macrophages or human peripheral blood mononuclear cells (PBMCs) with this compound (0.03 to 10 μM) had little to no effect on LPS-induced cytokine or chemokine levels.[1] Similar negative results were observed for Azithromycin in these specific in vitro models, which is consistent with some previous studies.[1] This suggests that the mechanism by which this compound impedes neutrophil infiltration in vivo may not involve a direct interaction with macrophages.[1][6]

Mechanisms of Immunomodulation

The underlying mechanisms for the immunomodulatory effects of Azithromycin are more extensively studied than those for this compound.

Azithromycin's Known Pathways

Azithromycin exerts its effects through multiple pathways. It is known to inhibit the transcription factors NF-κB and AP-1, which are critical for the expression of pro-inflammatory cytokines.[2][9] Furthermore, Azithromycin influences macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype, which is involved in regulation and repair.[9][10][11][12][13] This shift involves decreasing the M1 effector molecule iNOS and increasing the M2 effector molecule arginase.[10][11] In T-cells, Azithromycin has been shown to suppress activation by modifying the mTOR signaling pathway.[3][4][14]

Azithromycin_Pathway cluster_macrophage Macrophage AZM Azithromycin NFKB NF-κB / AP-1 Activation AZM->NFKB Inhibits M1 M1 Polarization (Pro-inflammatory) AZM->M1 Inhibits M2 M2 Polarization (Anti-inflammatory) AZM->M2 Promotes ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFKB->ProInflam M1->ProInflam AntiInflam Anti-inflammatory Cytokines (IL-10) & Arginase M2->AntiInflam

Fig. 1: Known immunomodulatory pathways of Azithromycin.
This compound's Proposed Pathways

The precise molecular mechanism for this compound's anti-inflammatory activity is still under investigation.[1] The lack of direct in vitro effects on macrophages suggests an indirect mechanism of action.[1][6] One hypothesis is that this compound's significant in vivo reduction of key pro-inflammatory cytokines like TNF-α and IL-6 leads to a downstream dampening of inflammatory signaling cascades, such as the NF-κB, MAPK, and STAT3 pathways, thereby reducing subsequent neutrophil infiltration and lung injury.[5]

Lefamulin_Pathway LPS Inflammatory Stimulus (e.g., LPS) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) LPS->Cytokines This compound This compound This compound->Cytokines Inhibits Production (In Vivo) Signaling Downstream Signaling (NF-κB, MAPK, STAT3) Cytokines->Signaling Inflammation Neutrophil Infiltration & Lung Inflammation Signaling->Inflammation

Fig. 2: Proposed indirect anti-inflammatory mechanism of this compound.

Experimental Protocols

LPS-Induced Lung Neutrophilia Mouse Model

This section details the methodology used in the primary comparative study.[1]

  • Animal Model: Female BALB/c mice were used for the experiments.

  • Drug Administration:

    • This compound (10, 30, 100, or 140 mg/kg) or Azithromycin (10, 30, or 100 mg/kg) was administered via subcutaneous (SC) injection.

    • Dexamethasone (0.5 or 1 mg/kg) was used as a positive control, administered orally or via intraperitoneal (IP) injection.

    • A vehicle control group received no treatment.

  • LPS Challenge: 30 minutes after drug administration, mice were anesthetized and challenged with an intranasal administration of lipopolysaccharide (LPS from E. coli O111:B4).

  • Sample Collection: 4 hours post-LPS challenge, mice were euthanized.

    • Bronchoalveolar Lavage (BALF): The lungs were lavaged with phosphate-buffered saline to collect BALF. Total cell and neutrophil counts in the BALF were determined.

    • Lung Homogenate: Lung tissue was collected, homogenized, and centrifuged. The resulting supernatant was used for analysis.

  • Inflammatory Mediator Analysis: Levels of cytokines (TNF-α, IL-6, IL-1β, GM-CSF), chemokines (CXCL-1, CXCL-2, CCL-2), and matrix metalloproteinase-9 (MMP-9) in the lung homogenate supernatants were measured using Luminex immunoassays and ELISA.

Experimental_Workflow cluster_treatment 1. Treatment (T = -30 min) cluster_induction 2. Induction (T = 0 min) cluster_sampling 3. Sampling (T = +4 hours) cluster_analysis 4. Analysis Drug_Admin Drug Administration (this compound, Azithromycin, or Dexamethasone) LPS_Challenge Intranasal LPS Challenge Drug_Admin->LPS_Challenge Euthanasia Euthanasia & Sample Collection LPS_Challenge->Euthanasia BALF Bronchoalveolar Lavage (BALF) Euthanasia->BALF Lungs Lung Tissue Homogenization Euthanasia->Lungs Cell_Counts BALF Neutrophil Counts BALF->Cell_Counts Mediator_Analysis Cytokine, Chemokine & MMP-9 Levels (Luminex / ELISA) Lungs->Mediator_Analysis

Fig. 3: Experimental workflow for the in vivo comparison model.
In Vitro Macrophage and PBMC Assays

  • Cell Lines: J774.2 mouse macrophage cells and human peripheral blood mononuclear cells (PBMCs) were used.

  • Treatment: Cells were pre-treated with various concentrations of this compound or Azithromycin (0.03 to 100 μM) for 30 minutes.

  • Stimulation: Cells were then stimulated with LPS (10 ng/mL for J774.2; 1 ng/mL for PBMCs) for 4 hours.

  • Analysis: Supernatants were collected, and cytokine/chemokine levels were measured via immunoassay.

Conclusion

Preclinical evidence from a validated in vivo model of lung inflammation demonstrates that this compound possesses potent anti-inflammatory properties, characterized by a significant reduction in neutrophil infiltration and a broad array of pro-inflammatory mediators.[1][6] In this head-to-head comparison, this compound's effects were comparable to, and in several measures more pronounced than, those of Azithromycin.[1][8]

The mechanisms of action appear to differ. Azithromycin's effects are linked to direct actions on immune cells, including the inhibition of NF-κB and the promotion of M2 macrophage polarization.[2][9][11] In contrast, this compound's powerful in vivo effects may be indirect, potentially stemming from an initial reduction in key cytokines that curtails the downstream inflammatory cascade, as direct effects on macrophages were not observed in vitro.[1][5][6]

These findings highlight this compound as a promising agent with dual antibacterial and immunomodulatory activity. Further research is warranted to fully elucidate its molecular mechanisms and to evaluate the clinical implications of these anti-inflammatory properties in patients with CABP and other inflammatory lung disorders.[1][6]

References

A Side-by-Side Comparison of Lefamulin and Vancomycin Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vancomycin-resistant enterococci (VRE) present a significant challenge in clinical settings, necessitating the exploration of novel therapeutic agents. This guide provides a detailed, data-driven comparison of the novel pleuromutilin antibiotic, lefamulin, and the glycopeptide, vancomycin, against VRE.

Mechanisms of Action: A Tale of Two Targets

This compound and vancomycin exhibit fundamentally different mechanisms of antibacterial action. This compound targets protein synthesis, while vancomycin inhibits cell wall synthesis. This difference is crucial in the context of VRE, which have developed resistance to vancomycin's mode of action.

This compound: This antibiotic inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2][3][4] Its unique induced-fit binding mechanism creates a tight interaction with the ribosome, preventing peptide bond formation and halting protein elongation.[1][4][5] This novel mechanism results in a low probability of cross-resistance with other antibiotic classes.[1][4]

Vancomycin: As a glycopeptide antibiotic, vancomycin's bactericidal effect stems from its ability to inhibit the synthesis of the bacterial cell wall in Gram-positive bacteria.[6][7] It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.[8][9]

Vancomycin Resistance in Enterococci (VRE): VRE have developed resistance by altering the target of vancomycin. The most common mechanism involves a cluster of genes (e.g., vanA, vanB) that replace the D-Ala-D-Ala peptidoglycan precursor terminus with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[8][10][11] This substitution significantly reduces vancomycin's binding affinity, rendering it ineffective.[9][11]

cluster_this compound This compound Mechanism cluster_Vancomycin Vancomycin Mechanism & VRE Resistance This compound This compound Ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) This compound->Ribosome Binds to Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibits Vancomycin Vancomycin DAlaDAla D-Ala-D-Ala Precursor Vancomycin->DAlaDAla Binds to DAlaDLac D-Ala-D-Lac Precursor Vancomycin->DAlaDLac Cannot Bind CellWall Cell Wall Synthesis DAlaDAla->CellWall Inhibits VRE_Mechanism VRE Resistance (vanA, vanB genes) VRE_Mechanism->DAlaDAla Alters to VRE_Mechanism->DAlaDLac Produces cluster_MIC_Workflow MIC Determination Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution Perform 2-fold Serial Dilutions of Antibiotics in Microtiter Plate Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-24 hours Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End cluster_Peritonitis_Workflow Murine Peritonitis-Septicemia Model Workflow Start Start Induce_Infection Induce Peritonitis: Intraperitoneal Injection of VRE Suspension Start->Induce_Infection Admin_Treatment Administer Treatment: This compound, Vancomycin, or Vehicle Control (e.g., i.v., s.c.) Induce_Infection->Admin_Treatment Monitor Monitor Mice for Survival and Clinical Signs Admin_Treatment->Monitor Endpoint_Analysis Endpoint Analysis: - Survival Rate - Bacterial Load in Organs (Spleen, Liver, Blood) Monitor->Endpoint_Analysis End End Endpoint_Analysis->End

References

Validating the Clinical Relevance of In Vitro Lefamulin Susceptibility Breakpoints: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lefamulin's performance with other antibiotics, supported by experimental data, to validate the clinical relevance of its in vitro susceptibility breakpoints. The information is curated for researchers, scientists, and drug development professionals to provide a comprehensive understanding of this compound's profile.

Executive Summary

This compound is a first-in-class, semi-synthetic pleuromutilin antibiotic approved for the treatment of community-acquired bacterial pneumonia (CABP).[1][2][3] It exhibits a unique mechanism of action by inhibiting bacterial protein synthesis, binding to the peptidyl transferase center of the 50S ribosomal subunit.[1][4][5][6] This distinct mechanism results in a low potential for cross-resistance with other antibiotic classes.[1][5][6] In vitro and clinical studies have demonstrated this compound's potent activity against a broad spectrum of CABP pathogens, including multi-drug resistant strains.[1][4][7][8]

In Vitro Susceptibility Data

This compound has demonstrated potent in vitro activity against key respiratory pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against common CABP-causing bacteria.

Table 1: In Vitro Activity of this compound and Comparators against Streptococcus pneumoniae

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)
This compound 0.06 - 0.12 0.12 - 0.25 99.9 - 100
Moxifloxacin0.120.25>98
Levofloxacin1198.9
Ceftriaxone≤0.06182.6 - 97.7
Penicillin≤0.03462.2
Azithromycin≤0.06>856.6
Linezolid1199.9
Vancomycin0.250.5100

Data compiled from multiple sources.[7][8][9][10]

Table 2: In Vitro Activity of this compound and Comparators against Staphylococcus aureus (including MRSA) *

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)
This compound 0.06 0.12 99.3 - 99.8
Vancomycin11>90
Linezolid12>90
Daptomycin0.250.520.0 - 90.0 (VISA/hVISA)
Ceftaroline0.250.5>90
Tigecycline0.120.25Not specified

Data compiled from multiple sources.[3][7][8][11][12]

Table 3: In Vitro Activity of this compound and Comparators against Haemophilus influenzae

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)
This compound 0.5 1 - 2 93.8 - 99.1
Amoxicillin/Clavulanate12Not specified
Ceftriaxone≤0.03≤0.03Not specified
Levofloxacin≤0.03≤0.03Not specified
Azithromycin22Not specified

Data compiled from multiple sources.[7][8]

Clinical Efficacy: LEAP 1 & LEAP 2 Trials

The this compound Evaluation Against Pneumonia (LEAP) 1 and 2 phase 3 clinical trials demonstrated the non-inferiority of this compound to moxifloxacin for the treatment of CABP.[2][13][14][15][16]

Table 4: Clinical Response Rates in the LEAP 1 & LEAP 2 Trials

Clinical EndpointThis compound (%)Moxifloxacin (%)
Early Clinical Response (ECR) at 96 hours (ITT Population) 87.3 - 90.889.1 - 90.8
Investigator Assessment of Clinical Response (IACR) at Test-of-Cure (mITT Population) 84.1 - 87.586.2 - 89.1
Investigator Assessment of Clinical Response (IACR) at Test-of-Cure (CE Population) 88.3 - 89.791.5 - 93.6

ITT: Intent-to-Treat; mITT: modified Intent-to-Treat; CE: Clinically Evaluable. Data compiled from multiple sources.[13][14][15]

A pooled analysis of the LEAP trials indicated that this compound maintained high efficacy in elderly patients and those with higher PORT risk classes.[14]

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro activity of this compound and comparator agents was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M07-A10.[9][11][17][18]

Methodology:

  • Isolate Preparation: Bacterial isolates were cultured on appropriate agar media and incubated.

  • Inoculum Preparation: A standardized inoculum of each isolate was prepared in cation-adjusted Mueller-Hinton broth.

  • MIC Panel Preparation: Serial twofold dilutions of this compound and comparator antibiotics were prepared in microtiter plates.

  • Inoculation: The microtiter plates were inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Quality Control: Quality control was performed concurrently using reference strains such as S. pneumoniae ATCC 49619 and S. aureus ATCC 29213.[9][11]

Visualizations

This compound's Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits bacterial protein synthesis.

Lefamulin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_50S Peptidyl Transferase Center (PTC) 50S_subunit 50S Subunit 30S_subunit 30S Subunit P_site P-site Peptide_Chain Growing Peptide Chain P_site->Peptide_Chain Inhibition Inhibition of Peptide Bond Formation P_site->Inhibition A_site A-site A_site->Inhibition This compound This compound This compound->P_site Binds to This compound->A_site Binds to tRNA tRNA tRNA->A_site Inhibition->Peptide_Chain Prevents elongation

Caption: this compound's binding to the Peptidyl Transferase Center.

Experimental Workflow for MIC Determination

This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Culture Bacterial Isolate Culture Inoculum_Prep Standardized Inoculum Preparation Isolate_Culture->Inoculum_Prep Antibiotic_Dilution Serial Dilution of Antibiotic Inoculation Inoculate Microtiter Plate Antibiotic_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

References

A Comparative Analysis of Resistance Development: Lefamulin Versus Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents with a low propensity for resistance development. Lefamulin, the first systemic pleuromutilin antibiotic approved for human use, presents a promising option due to its unique mechanism of action. This guide provides a comparative analysis of resistance development to this compound and other commonly used antibiotics, supported by experimental data and detailed methodologies.

Executive Summary

This compound demonstrates a low potential for the development of resistance, a characteristic attributed to its unique binding mechanism to the bacterial ribosome.[1] This guide outlines the primary mechanisms of resistance to this compound, including target site mutations and efflux pumps, and compares its in vitro activity and resistance profiles with those of other key antibiotic classes, such as fluoroquinolones, macrolides, and oxazolidinones. The information presented is intended to inform research and development efforts in the pursuit of durable antimicrobial therapies.

Comparative In Vitro Activity

This compound exhibits potent in vitro activity against a broad spectrum of respiratory pathogens, including strains resistant to other antibiotic classes. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against key bacterial species.

PathogenAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae This compound0.120.12
(All isolates)Moxifloxacin0.120.25
Azithromycin0.06>4
Ceftriaxone0.031
Levofloxacin11
Penicillin≤0.062
Linezolid11
S. pneumoniae (Penicillin-resistant) This compound0.120.25
Moxifloxacin0.120.25
Levofloxacin11
S. pneumoniae (Macrolide-resistant) This compound0.120.25
Moxifloxacin0.120.25
Levofloxacin11
Staphylococcus aureus This compound0.060.12
(All isolates)Moxifloxacin0.060.12
Azithromycin0.12>2
Ceftriaxone4>8
Levofloxacin0.25>4
Oxacillin0.25>2
Linezolid11
S. aureus (MRSA) This compound0.060.12
Moxifloxacin0.25>4
Levofloxacin>4>4
Linezolid11
Haemophilus influenzae This compound0.51
Moxifloxacin≤0.060.06
Azithromycin12
Amoxicillin-clavulanate12
Ceftriaxone≤0.03≤0.03
Mycoplasma pneumoniae This compound≤0.0010.002
(Macrolide-resistant)Moxifloxacin0.060.125
Azithromycin64>256
Doxycycline0.250.25

Note: MIC data is compiled from multiple sources and may vary based on the specific strains and testing conditions.[2][3][4][5][6][7]

Mechanisms of Resistance Development: A Comparative Overview

Antibiotic resistance can emerge through various mechanisms. Understanding these pathways is crucial for predicting and mitigating the development of resistance to new and existing drugs.

This compound Resistance Mechanisms

Resistance to this compound is primarily associated with the following mechanisms:

  • Ribosomal Target Site Mutations: Alterations in the ribosomal proteins L3 (encoded by rplC) and L4 (encoded by rplD), as well as mutations in the 23S rRNA, can reduce the binding affinity of this compound to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[8]

  • Ribosomal Protection: ATP-binding cassette F (ABC-F) proteins can bind to the ribosome and dislodge the antibiotic, conferring resistance.

  • Efflux Pumps: Overexpression of efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae, can actively transport this compound out of the bacterial cell, although this is considered a mechanism of intrinsic rather than acquired resistance.[8]

Comparative Resistance Mechanisms of Other Antibiotic Classes

The following diagram illustrates the distinct and overlapping resistance pathways for this compound and other major antibiotic classes that target the bacterial ribosome or DNA replication.

G Comparative Mechanisms of Antibiotic Resistance cluster_this compound This compound (Pleuromutilin) cluster_macrolides Macrolides cluster_oxazolidinones Oxazolidinones (Linezolid) cluster_fluoroquinolones Fluoroquinolones This compound This compound L3_L4_mutations Ribosomal Protein L3/L4 Mutations This compound->L3_L4_mutations ABC_F_protection ABC-F Ribosomal Protection This compound->ABC_F_protection Efflux_Shared Efflux Pumps (General) This compound->Efflux_Shared Macrolides Macrolides rRNA_methylation 23S rRNA Methylation (erm genes) Macrolides->rRNA_methylation Efflux_pumps_mac Efflux Pumps (mef genes) Macrolides->Efflux_pumps_mac Macrolides->Efflux_Shared Linezolid Linezolid rRNA_mutations_linezolid 23S rRNA Mutations (G2576T) Linezolid->rRNA_mutations_linezolid cfr_gene Cfr Methyltransferase Linezolid->cfr_gene Fluoroquinolones Fluoroquinolones GyrA_ParC_mutations DNA Gyrase (gyrA) & Topoisomerase IV (parC) Mutations Fluoroquinolones->GyrA_ParC_mutations Efflux_pumps_fluoro Efflux Pumps Fluoroquinolones->Efflux_pumps_fluoro Fluoroquinolones->Efflux_Shared G Serial Passage Experimental Workflow start Start with wild-type bacterial strain mic_initial Determine initial MIC start->mic_initial sub_mic Inoculate broth with sub-MIC concentration of antibiotic mic_initial->sub_mic incubate Incubate for 24 hours sub_mic->incubate passage Transfer aliquot from the highest concentration with growth to fresh sub-MIC broth incubate->passage mic_daily Determine MIC daily passage->mic_daily repeat Repeat for a defined number of passages (e.g., 30 days) mic_daily->repeat Continue? repeat->passage Yes end Analyze change in MIC over time repeat->end No

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Lefamulin

Author: BenchChem Technical Support Team. Date: November 2025

Lefamulin, a pleuromutilin antibiotic, requires stringent disposal procedures to mitigate risks to human health and the environment. Due to its classification as a hazardous chemical and its high toxicity to aquatic life, improper disposal is a significant concern for research laboratories and pharmaceutical development facilities.[1] Adherence to established safety protocols and regulatory guidelines is paramount for the safe handling and disposal of this substance.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including antibiotics like this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances.[3] Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[3] A key aspect of these regulations is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[2]

This compound Waste Characterization

Safety Data Sheets (SDS) for this compound consistently classify it as a hazardous substance with significant environmental risks. This underscores the necessity for its disposal as hazardous waste.[5]

CharacteristicDescriptionCitation
Hazard Classification Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[1]
Disposal Classification Hazardous Waste[5]
Environmental Precautions Avoid release to the environment. Do not empty into drains.[1][5]
Primary Disposal Method Incineration at a licensed facility.[2][4]

Step-by-Step Disposal Protocol for this compound

Researchers, scientists, and drug development professionals must follow a systematic approach to the disposal of this compound and associated waste. This protocol is a general guide and should be adapted to comply with specific institutional and local regulations.

  • Segregation of Waste:

    • Identify and separate all waste streams containing this compound. This includes pure this compound, stock solutions, contaminated labware (e.g., vials, pipettes, gloves), and any media containing the antibiotic.[6]

    • Do not mix hazardous waste with non-hazardous waste to prevent unnecessary costs and disposal complications.[7]

  • Containerization:

    • Use approved, clearly labeled, and sealed containers for collecting this compound waste.[1][8] The containers should be appropriate for chemical waste and prevent leakage.

  • Handling and Storage:

    • All personnel handling this compound waste must be trained on the associated hazards and emergency procedures.[2]

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and eye protection.[9]

    • Store the sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[1]

  • Treatment and Final Disposal:

    • Contact a licensed professional waste disposal service for the collection and disposal of this compound waste.[10]

    • The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[2][4]

    • Some safety data sheets suggest that this compound can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[10]

    • Never dispose of this compound or its containers in general laboratory or municipal trash.[11] Do not flush down the sink or toilet.[5]

Experimental Workflow: this compound Disposal Process

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Lefamulin_Disposal_Workflow cluster_generation Waste Generation cluster_handling On-Site Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Use in Research (e.g., experiments, formulation) B Generation of this compound Waste (solid, liquid, contaminated materials) A->B C Segregate this compound Waste (from non-hazardous waste) B->C D Collect in Labeled, Sealed Hazardous Waste Containers C->D E Store in Designated, Secure Area D->E F Arrange Pickup by Licensed Waste Disposal Service E->F G Transport to Permitted Treatment Facility F->G H Incineration G->H

References

Comprehensive Safety and Handling Guide for Lefamulin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Lefamulin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper chemical management.

Hazard Identification and Classification

This compound is a substance that requires careful handling due to its potential health and environmental hazards. According to safety data sheets, it is classified with the following hazards:

  • Acute Toxicity: Fatal if inhaled (Inhalation, Category 2) and harmful if swallowed (Oral, Category 4).[1][2]

  • Skin and Eye Damage: Causes serious eye damage (Eye Damage, Category 1) and skin irritation (Skin Irritation, Category 2).[1] It may also cause an allergic skin reaction.[1]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects (Aquatic Chronic, Category 2).[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the recommended equipment based on standard laboratory procedures.

Protection Type Equipment Specification Purpose
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield is recommended if there is a risk of splashing.[3]To protect against eye contact, which can cause serious eye damage.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact, which can cause irritation and allergic reactions.[1] Gloves should be changed immediately if contaminated.[3]
Skin and Body Protection Laboratory coat. For larger quantities or risk of significant exposure, impervious gowns are recommended.[3][4]To protect skin from exposure and prevent contamination of personal clothing.
Respiratory Protection Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[2] If a respirator is required, use a NIOSH-approved N95 or higher-rated respirator.[3]To prevent inhalation, which can be fatal.[1]
Physicochemical Properties
Property Value
Synonyms BC-3781[1][2]
CAS Number 1061337-51-6[1][5]
Molecular Formula C28H45NO5S[2]
Molecular Weight 507.73 g/mol [2]

Operational and Disposal Plans

Strict adherence to operational and disposal protocols is crucial for safety and environmental protection.

Safe Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid dust and aerosol formation.[2]

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where the chemical is used.[2]

  • Engineering Controls: Ensure eyewash stations and safety showers are readily accessible.

Storage Conditions
  • Keep the container tightly sealed.[2]

  • Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[2]

  • For long-term stability, store the powder at -20°C.[2]

Spill and Emergency Procedures
  • Evacuate: Immediately evacuate unprotected personnel from the spill area.

  • Protect: Wear full PPE, including respiratory protection, before entering the area.

  • Contain: Prevent the spill from spreading and entering drains.

  • Clean-up: For solid spills, carefully sweep or scoop up the material to avoid creating dust. For liquid spills, absorb with an inert material. Use a neutralizing agent if appropriate.[1]

  • Collect: Place all contaminated materials into a sealed, labeled container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste. All waste must be sent to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not allow the chemical to enter the environment.[2]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound for in-vitro experiments.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Calibrated balance and weigh paper/boat

  • Sterile conical tubes or vials

  • Micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Preparation: Don all required PPE (lab coat, safety glasses, and chemical-resistant gloves). Perform all operations within a certified chemical fume hood.

  • Weighing: Tare the analytical balance with a weigh boat. Carefully weigh the desired amount of this compound powder. Avoid creating dust.

  • Solubilization: Transfer the weighed this compound to a sterile conical tube. Using a calibrated micropipette, add the calculated volume of solvent to the tube to achieve the desired stock concentration.

  • Mixing: Cap the tube securely and vortex until the this compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the chemical name, concentration, date, and your initials.

  • Storage: Store the aliquots at the recommended temperature, typically -20°C or -80°C, as specified for solutions.[2]

  • Decontamination and Disposal: Wipe down the work area in the fume hood. Dispose of all contaminated materials (e.g., weigh boat, pipette tips, gloves) in the designated hazardous waste container.

Visualized Workflows and Logic

The following diagrams illustrate the safe handling workflow and the decision-making process for selecting appropriate personal protective equipment when working with this compound.

G cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal A Receive & Log this compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Weigh Solid / Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F Post-Experiment G Collect Waste in Labeled Hazardous Waste Container F->G H Doff PPE Correctly G->H J Arrange for Professional Waste Disposal G->J I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound from receipt to disposal.

PPE_Selection Start Task: Handling this compound Weighing Weighing Solid Powder? Start->Weighing Solution Handling Liquid Solution? Weighing->Solution No Resp Required: - Fume Hood - N95 Respirator (if hood unavailable) - Goggles - Lab Coat - Gloves Weighing->Resp Yes NoResp Required: - Fume Hood (Recommended) - Goggles - Lab Coat - Gloves Solution->NoResp No Splash Risk of Splash? Solution->Splash Yes Splash->NoResp No FaceShield Add Face Shield Splash->FaceShield Yes FaceShield->NoResp

Caption: PPE selection logic based on the type of task involving this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lefamulin
Reactant of Route 2
Lefamulin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.